Product packaging for (2-P-Tolyl-oxazol-4-YL)-methanol(Cat. No.:CAS No. 36841-47-1)

(2-P-Tolyl-oxazol-4-YL)-methanol

Cat. No.: B1643947
CAS No.: 36841-47-1
M. Wt: 189.21 g/mol
InChI Key: HVGPWZHABSIURE-UHFFFAOYSA-N
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Description

(2-p-Tolyl-oxazol-4-yl)-methanol (CAS 36841-47-1) is a high-value oxazole derivative with the molecular formula C 11 H 11 NO 2 and a molecular weight of 189.21 g/mol . This compound serves as a versatile chemical building block, particularly in the synthesis of novel heterocyclic frameworks for medicinal chemistry and drug discovery research. The core structural motif of this chemical—the oxazole ring—is of significant interest in developing new therapeutic agents. Recent studies highlight that compounds containing the oxazole scaffold are being actively investigated for their biological activities. For instance, research has demonstrated that novel coumarin-based oxazole derivatives exhibit potent inhibitory activity against enzymes like α-amylase and α-glucosidase, making them promising leads for anti-diabetic drug development . Furthermore, other chalcone derivatives incorporating the oxazol-4-yl moiety have shown superior in vitro anticancer activity against various human cancer cell lines, including prostate, lung, and breast cancers . The synthetic utility of oxazole intermediates is also underscored in modern synthetic methodology, where they are used in atom-economic approaches to construct complex heterobicyclic systems . As a key intermediate, this compound can be utilized to access such biologically active compounds. It is offered with a minimum purity of 97% and is available in various quantities for research-scale experiments . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B1643947 (2-P-Tolyl-oxazol-4-YL)-methanol CAS No. 36841-47-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(4-methylphenyl)-1,3-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-2-4-9(5-3-8)11-12-10(6-13)7-14-11/h2-5,7,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGPWZHABSIURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (2-P-Tolyl-oxazol-4-YL)-methanol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (2-P-Tolyl-oxazol-4-YL)-methanol, a heterocyclic compound of interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and potential applications in drug discovery, with a particular focus on its promise as an anticancer agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The oxazole core can act as a bioisostere for amide and ester groups, often conferring improved metabolic stability and pharmacokinetic properties to a molecule. This compound, with its 2,4-disubstituted oxazole core, represents a valuable building block for the development of novel therapeutic agents.

Synthesis and Chemical Biology

A plausible and efficient synthetic route to this compound involves a multi-step process commencing with the readily available p-tolualdehyde. The key transformation is the construction of the oxazole ring via the Van Leusen oxazole synthesis, followed by functional group manipulations to yield the target methanol derivative.[3][4]

Proposed Synthetic Pathway

The synthesis can be envisioned in three main stages:

  • Oxazole Ring Formation: The Van Leusen reaction between p-tolualdehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate affords 2-(p-tolyl)oxazole.[3][5]

  • Formylation at C4: The introduction of a formyl group at the 4-position of the oxazole ring to give 2-(p-tolyl)oxazole-4-carbaldehyde.

  • Reduction to the Methanol: The final step involves the reduction of the aldehyde functionality to the corresponding primary alcohol.

A detailed experimental protocol for this synthetic sequence is provided in the "Experimental Protocols" section.

G cluster_synthesis Proposed Synthesis of this compound p_tolualdehyde p-Tolualdehyde oxazole_intermediate 2-(p-tolyl)oxazole p_tolualdehyde->oxazole_intermediate Van Leusen Reaction tosmic TosMIC, K2CO3 Methanol, Reflux aldehyde_intermediate 2-(p-tolyl)oxazole-4-carbaldehyde oxazole_intermediate->aldehyde_intermediate Formylation formylation Formylation (e.g., Vilsmeier-Haack) final_product This compound aldehyde_intermediate->final_product Reduction reduction Reduction (e.g., NaBH4) G cluster_moa Mechanism of Action of Oxazole-Based Tubulin Inhibitors oxazole (2-P-Tolyl-oxazol-4-YL)- methanol Derivative tubulin Tubulin Dimers oxazole->tubulin Binds to Colchicine Site microtubule Microtubule Polymerization tubulin->microtubule Inhibited mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Disrupted cell_cycle Cell Cycle Arrest (G2/M) mitotic_spindle->cell_cycle Blocked apoptosis Apoptosis cell_cycle->apoptosis

Caption: Proposed mechanism of action for oxazole-based antitubulin agents.

Structure-Activity Relationship (SAR) Insights

Studies on related 2-methyl-4,5-disubstituted oxazoles have provided valuable SAR insights that can guide the further development of this compound derivatives. For instance, the nature and position of substituents on the aryl rings significantly influence antiproliferative activity. [6]Generally, electron-donating groups on the aryl ring at the 5-position of the oxazole enhance potency, while electron-withdrawing groups tend to decrease it. [6]The p-tolyl group in the target molecule is an electron-donating group, suggesting a favorable starting point for optimization.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of this compound.

Synthesis of 2-(p-tolyl)oxazole

This protocol is adapted from the Van Leusen oxazole synthesis. [3][7]

  • To a stirred solution of p-tolualdehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.05 eq) in anhydrous methanol, add potassium carbonate (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(p-tolyl)oxazole.

Synthesis of 2-(p-tolyl)oxazole-4-carbaldehyde

This step can be achieved via a Vilsmeier-Haack reaction.

  • In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous N,N-dimethylformamide (DMF) dropwise with stirring.

  • To this Vilsmeier reagent, add a solution of 2-(p-tolyl)oxazole (1.0 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude aldehyde by column chromatography.

Synthesis of this compound

This reduction can be performed using sodium borohydride. [2][8]

  • Dissolve 2-(p-tolyl)oxazole-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Recrystallize or purify by column chromatography to obtain pure this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

  • Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (typically in a DMSO stock solution, diluted in culture medium) for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a heterocyclic compound with significant potential in medicinal chemistry. Its synthesis is achievable through established synthetic methodologies, and its structure suggests promising applications, particularly in the development of novel anticancer agents targeting tubulin polymerization. This technical guide provides a solid foundation for researchers interested in exploring the chemical and biological properties of this and related oxazole derivatives. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its therapeutic potential.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]
  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed. [Link]
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. PubMed. [Link]
  • Van Leusen Reaction. NROChemistry. [Link]
  • Van Leusen Reaction. Organic Chemistry Portal. [Link]
  • Van Leusen reaction. Wikipedia. [Link]
  • Post-synthetic modification of 2-(p-tolyl)oxazole-5-carbaldehyde. (a)...
  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. IRIS. [Link]
  • Prediction of physicochemical properties. PubMed. [Link]
  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. -ORCA - Cardiff University. [Link]
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry.
  • Advancing physicochemical property predictions in computational drug discovery. eScholarship. [Link]
  • p-TOLUALDEHYDE. Organic Syntheses Procedure. [Link]
  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC - PubMed Central. [Link]
  • 2-Anilinonicotinyl linked 1,3,4-oxadiazole derivatives: Synthesis, antitumour activity and inhibition of tubulin polymerization.
  • Synthesis of p-tolylmethanol derivatives 4(a–k).
  • Synthesis of p-tolualdehyde. PrepChem.com. [Link]
  • Advancing physicochemical property predictions in computational drug discovery. eScholarship.org. [Link]
  • Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiprolifer
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Journal of Drug Delivery and Therapeutics. [Link]
  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomeriz
  • The Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: A Takeda perspective.
  • p-tolylmethanol.
  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]
  • C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization.

Sources

An In-depth Technical Guide to (2-p-Tolyl-oxazol-4-yl)-methanol (CAS: 36841-47-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-p-Tolyl-oxazol-4-yl)-methanol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Drawing from established synthetic methodologies and the known biological significance of the oxazole scaffold, this document offers insights into its synthesis, characterization, and prospective biological evaluation.

Introduction: The Significance of the Oxazole Moiety

Oxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, serves as a versatile scaffold in a multitude of biologically active molecules.[1] The substitution pattern on the oxazole ring plays a crucial role in defining the pharmacological properties of these compounds, which have been shown to exhibit a wide range of activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects.[1] The subject of this guide, this compound, incorporates the 2-p-tolyl-oxazole core, suggesting its potential as a valuable building block for the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 36841-47-1[2]
Molecular Formula C₁₁H₁₁NO₂[2]
Molecular Weight 189.21 g/mol [2]
IUPAC Name [2-(4-methylphenyl)-1,3-oxazol-4-yl]methanol[2]

Synthesis of this compound

Step 1: Synthesis of 2-(p-Tolyl)oxazole-4-carbaldehyde via the Van Leusen Reaction

The Van Leusen oxazole synthesis is a powerful and widely used method for the formation of the oxazole ring.[3] This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[3] For the synthesis of 4-substituted oxazoles, a modification of this reaction can be employed.

Synthesis_Step1 p_tolualdehyde p-Tolualdehyde intermediate 2-(p-Tolyl)oxazole-4-carbaldehyde p_tolualdehyde->intermediate Van Leusen Reaction tosmic Tosylmethyl isocyanide (TosMIC) tosmic->intermediate base Base (e.g., K₂CO₃) base->intermediate

Experimental Protocol (Inferred):

  • To a solution of p-tolualdehyde (1.0 eq) in a suitable solvent such as methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq).[3]

  • Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq), to the mixture.[3]

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., dichloromethane) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield 2-(p-tolyl)oxazole-4-carbaldehyde.

Step 2: Reduction of 2-(p-Tolyl)oxazole-4-carbaldehyde

The reduction of the aldehyde functional group to a primary alcohol is a standard transformation in organic synthesis. A mild reducing agent such as sodium borohydride (NaBH₄) is well-suited for this purpose. A similar reduction of 2-p-tolyl-thiazole-4-carbaldehyde has been reported using manganese dioxide as an oxidizing agent in the reverse reaction, suggesting the feasibility of this reductive step.[4]

Synthesis_Step2 aldehyde 2-(p-Tolyl)oxazole-4-carbaldehyde product This compound aldehyde->product Reduction reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->product

Experimental Protocol (Inferred):

  • Dissolve 2-(p-tolyl)oxazole-4-carbaldehyde (1.0 eq) in a suitable solvent, such as methanol or ethanol.

  • Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography if necessary.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectral Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8-8.0d2HAromatic protons ortho to the oxazole ring on the p-tolyl group
~7.2-7.4d2HAromatic protons meta to the oxazole ring on the p-tolyl group
~7.5s1HOxazole ring proton (C5-H)
~4.7s2HMethylene protons (-CH₂OH)
~2.4s3HMethyl protons of the p-tolyl group (-CH₃)
~2.0br s1HHydroxyl proton (-OH)

Predicted ¹³C NMR Spectral Data:

Chemical Shift (ppm)Assignment
~161Oxazole ring carbon (C2)
~145Oxazole ring carbon (C4)
~138Aromatic carbon of the p-tolyl group attached to the methyl group
~129Aromatic carbons of the p-tolyl group
~126Aromatic carbons of the p-tolyl group
~125Aromatic carbon of the p-tolyl group attached to the oxazole ring
~120Oxazole ring carbon (C5)
~56Methylene carbon (-CH₂OH)
~21Methyl carbon of the p-tolyl group (-CH₃)

Infrared (IR) Spectroscopy:

Key expected IR absorption bands include a broad peak around 3300 cm⁻¹ corresponding to the O-H stretching of the alcohol, C-H stretching of the aromatic and alkyl groups around 3000-2850 cm⁻¹, C=N and C=C stretching of the oxazole and aromatic rings in the 1600-1450 cm⁻¹ region, and a strong C-O stretching band for the primary alcohol around 1050 cm⁻¹.

Potential Applications in Drug Discovery and Biological Screening

The oxazole scaffold is a well-established pharmacophore in drug discovery.[1] The presence of the 2-p-tolyl-oxazole core in this compound suggests its potential for a range of biological activities.

Hypothesized Biological Activities:

  • Anticancer Activity: Many oxazole-containing compounds have demonstrated potent antiproliferative effects against various cancer cell lines.[1]

  • Antimicrobial Activity: The oxazole nucleus is a common feature in natural and synthetic antimicrobial agents.[1]

  • Anti-inflammatory Activity: Several oxazole derivatives have been reported to possess anti-inflammatory properties.[1]

Proposed Biological Screening Workflow:

A systematic biological evaluation of this compound would be crucial to elucidate its therapeutic potential.

Biological_Screening start Synthesis & Purification of This compound in_vitro In Vitro Screening start->in_vitro anticancer Anticancer Assays (e.g., MTT, Apoptosis) in_vitro->anticancer antimicrobial Antimicrobial Assays (e.g., MIC, MBC) in_vitro->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) in_vitro->anti_inflammatory hit_identification Hit Identification & Lead Optimization anticancer->hit_identification antimicrobial->hit_identification anti_inflammatory->hit_identification sar Structure-Activity Relationship (SAR) Studies hit_identification->sar in_vivo In Vivo Studies in Animal Models sar->in_vivo preclinical Preclinical Development in_vivo->preclinical

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be followed. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Conclusion

This compound represents a promising, yet underexplored, molecule within the medicinally significant class of oxazole derivatives. This guide has outlined a plausible synthetic route, predicted its key spectroscopic features, and proposed a workflow for its biological evaluation. The structural motifs present in this compound provide a strong rationale for its investigation as a potential scaffold for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological activity of this compound is warranted to fully uncover its potential in the field of drug discovery.

References

  • A comprehensive review on biological activities of oxazole deriv
  • This journal is © The Royal Society of Chemistry 2021 - Supporting Information. The Royal Society of Chemistry. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of (2-p-Tolyl-oxazol-4-yl)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of (2-p-Tolyl-oxazol-4-yl)-methanol (CAS No: 36841-47-1), a substituted oxazole of interest to researchers in medicinal chemistry and drug development. Oxazole derivatives are a significant class of heterocyclic compounds known for their diverse pharmacological activities.[1] A thorough understanding of their molecular structure is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design. This document details a robust synthetic pathway, outlines expected spectroscopic signatures for structural verification, and discusses the potential therapeutic applications based on the broader class of 2,4-disubstituted oxazoles. While direct experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous compounds and established chemical principles to provide a reliable technical resource.

Introduction to the this compound Scaffold

This compound belongs to the family of 2,4-disubstituted oxazoles, a core motif in numerous biologically active molecules. The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[2] The substitution pattern, featuring a p-tolyl group at the 2-position and a hydroxymethyl group at the 4-position, imparts specific physicochemical properties that can influence its biological interactions. The p-tolyl group, a phenyl ring substituted with a methyl group, can engage in various non-covalent interactions, including hydrophobic and π-stacking interactions, with biological targets. The hydroxymethyl group provides a site for hydrogen bonding, potentially enhancing solubility and target engagement. The study of such molecules is crucial for the development of novel therapeutics, with oxazole derivatives showing promise as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1][3]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by the planar oxazole ring, with the p-tolyl and hydroxymethyl substituents extending from it.

Molecular Formula: C₁₁H₁₁NO₂

Molecular Weight: 189.21 g/mol

IUPAC Name: [2-(4-methylphenyl)-1,3-oxazol-4-yl]methanol

CAS Number: 36841-47-1[4]

A three-dimensional representation of the molecule highlights the spatial arrangement of the functional groups, which is critical for its interaction with biological macromolecules.

Caption: 2D representation of the molecular structure of this compound.

Synthesis of this compound

A robust and versatile method for the synthesis of 2,4-disubstituted oxazoles is the Van Leusen reaction, which involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC).[5] This can be followed by standard functional group manipulations to achieve the target molecule. A plausible and efficient synthetic route is outlined below.

Synthetic Pathway

The synthesis can be envisioned in two main steps:

  • Step 1: Van Leusen Oxazole Synthesis. Reaction of p-tolualdehyde with ethyl isocyanoacetate in the presence of a base to form ethyl 2-(p-tolyl)oxazole-4-carboxylate.

  • Step 2: Reduction of the Ester. Reduction of the ethyl ester to the corresponding primary alcohol, this compound, using a suitable reducing agent like lithium aluminium hydride (LiAlH₄).

Synthesis_Pathway p_tolualdehyde p-Tolualdehyde reagents1 Base (e.g., K2CO3) Methanol p_tolualdehyde->reagents1 ethyl_isocyanoacetate Ethyl Isocyanoacetate ethyl_isocyanoacetate->reagents1 intermediate Ethyl 2-(p-tolyl)oxazole-4-carboxylate reagents2 LiAlH4 THF intermediate->reagents2 final_product This compound reagents1->intermediate Step 1: Van Leusen Reaction reagents2->final_product Step 2: Reduction Xray_Workflow start Synthesized Compound crystal Crystal Growth start->crystal diffraction X-ray Diffraction crystal->diffraction data Data Collection diffraction->data solve Structure Solution data->solve refine Structure Refinement solve->refine end Final 3D Structure refine->end

Sources

A Technical Guide to (2-(4-methylphenyl)oxazol-4-yl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The oxazole scaffold is a privileged five-membered heterocyclic motif that constitutes the core of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions make it a cornerstone in modern medicinal chemistry. This technical guide provides an in-depth analysis of a key derivative, (2-(4-methylphenyl)oxazol-4-yl)methanol. We present its definitive chemical identity, a comprehensive spectroscopic profile, detailed synthetic protocols with an emphasis on mechanistic rationale, and a discussion of its strategic importance as a versatile building block for the development of next-generation therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.

Chemical Identity and Physicochemical Properties

The precise identification and characterization of a chemical entity are foundational to its successful application in research and development. (2-(4-methylphenyl)oxazol-4-yl)methanol is a disubstituted oxazole featuring a para-tolyl group at the 2-position and a hydroxymethyl group at the 4-position.

IdentifierValueSource
IUPAC Name (2-(4-methylphenyl)-1,3-oxazol-4-yl)methanolPubChem
Common Synonyms (2-p-Tolyl-oxazol-4-YL)-methanol[1]
CAS Number 36841-47-1[1]
Molecular Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.21 g/mol [1]
Structure

Spectroscopic Profile: A Predictive Analysis

While extensive published experimental data for this specific molecule is scarce, its spectroscopic characteristics can be reliably predicted based on well-established principles and data from structurally analogous compounds.[2] This predictive profile is crucial for reaction monitoring and quality control.

Technique Expected Observations Rationale
¹H NMR δ ~7.9-8.0 ppm (d, 2H): Aromatic protons ortho to oxazole. δ ~7.2-7.3 ppm (d, 2H): Aromatic protons meta to oxazole. δ ~7.7 ppm (s, 1H): Oxazole ring proton (C5-H). δ ~4.6 ppm (s, 2H): Methylene protons (-CH₂OH). δ ~3.5-4.0 ppm (broad s, 1H): Hydroxyl proton (-OH). δ ~2.4 ppm (s, 3H): Methyl protons (-CH₃).The deshielding effect of the oxazole ring and the tolyl group's electron-donating nature dictate the aromatic shifts. The oxazole proton at C5 typically appears as a singlet in this region. The methylene protons adjacent to the electronegative oxygen and the oxazole ring are shifted downfield. The hydroxyl proton is often broad and its shift is concentration-dependent.
¹³C NMR δ ~162 ppm: C2 of oxazole. δ ~145 ppm: C4 of oxazole. δ ~138 ppm: C5 of oxazole. δ ~125-140 ppm: Aromatic carbons. δ ~55-60 ppm: Methylene carbon (-CH₂OH). δ ~21 ppm: Methyl carbon (-CH₃).The chemical shifts of the oxazole ring carbons are characteristic. The aromatic region will show multiple signals corresponding to the substituted phenyl ring. The aliphatic carbons (methylene and methyl) appear in their expected upfield regions.
Infrared (IR) ~3300-3400 cm⁻¹ (broad): O-H stretch. ~3100-3150 cm⁻¹: C-H stretch (aromatic/heteroaromatic). ~2850-2950 cm⁻¹: C-H stretch (aliphatic). ~1600-1650 cm⁻¹: C=N stretch (oxazole ring). ~1050-1150 cm⁻¹: C-O stretch.The broad O-H band is a key diagnostic feature. The C=N stretching frequency confirms the presence of the oxazole heterocycle.
Mass Spec. (MS) m/z 189.08: [M]⁺ (Molecular Ion). m/z 171: [M-H₂O]⁺. m/z 118: Fragment corresponding to p-tolunitrile.Electrospray ionization (ESI) or electron ionization (EI) would be expected to show a strong molecular ion peak. Common fragmentation pathways include the loss of water from the hydroxymethyl group and cleavage of the oxazole ring.

Synthesis and Mechanistic Insights

The construction of the 2,4-disubstituted oxazole core is a well-established process in organic chemistry. One of the most robust and versatile methods is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[3] This method directly constructs the oxazole ring system.

Protocol: Van Leusen-Type Synthesis of the 2-(p-Tolyl)oxazole Core

This protocol describes the synthesis of the parent 2-(p-tolyl)oxazole to illustrate the core-forming reaction. The introduction of the 4-hydroxymethyl group would typically involve using a different starting material, such as serine methyl ester, or a multi-step sequence involving a 4-carboxyoxazole intermediate followed by reduction.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolualdehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.05 eq) in anhydrous methanol.[3]

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution. The use of an anhydrous solvent and base is critical to prevent unwanted side reactions.[3]

  • Reaction: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: After cooling to room temperature, remove the methanol under reduced pressure. Partition the resulting residue between dichloromethane and water.

  • Extraction: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2-(p-tolyl)oxazole.[3]

Synthetic Workflow Diagram

G cluster_0 Van Leusen Oxazole Synthesis p-Tolualdehyde p-Tolualdehyde Base_Solvent K2CO3, Methanol Reflux p-Tolualdehyde->Base_Solvent TosMIC TosMIC TosMIC->Base_Solvent Intermediate Oxazoline Intermediate Base_Solvent->Intermediate Nucleophilic Addition & Cyclization Product 2-(p-Tolyl)oxazole Intermediate->Product Elimination of Tosyl Group

Caption: Workflow for the Van Leusen synthesis of the oxazole core.

Expert Rationale and Troubleshooting
  • Choice of Base and Solvent: Potassium carbonate in methanol is a standard, effective, and economical choice.[3] For less reactive aldehydes, a stronger base system like potassium tert-butoxide in THF may be necessary to facilitate the initial deprotonation of TosMIC.[3]

  • Causality of Failure: Low yields are often traced to impure reagents (especially wet solvents or old TosMIC) or insufficient reaction time/temperature.[3]

  • Side Products: An excess of methanol can sometimes lead to the formation of a 4-alkoxy-2-oxazoline side product.[3] Controlling the stoichiometry is therefore essential for a clean reaction.

Strategic Role in Drug Development

(2-(4-methylphenyl)oxazol-4-yl)methanol is not merely a chemical curiosity; it is a strategic building block for constructing complex drug-like molecules. Its value stems from the combination of the stable oxazole core and the versatile functional handles.

The Oxazole Core as a Bioisostere

The oxazole ring is often used as a bioisostere for ester and amide functionalities. This substitution can enhance metabolic stability by removing sites susceptible to hydrolysis while maintaining the necessary geometry and electronic properties for target binding.

Significance of Substituents
  • p-Tolyl Group: This group imparts lipophilicity, which is crucial for membrane permeability and reaching intracellular targets. The methyl group provides a site for potential metabolic oxidation, which can be a factor in pharmacokinetics, or it can engage in favorable van der Waals interactions within a protein binding pocket.

  • Hydroxymethyl Group: This is the most critical feature for its role as an intermediate. The primary alcohol is a versatile functional handle that opens up a vast chemical space for derivatization.

Application as a Versatile Scaffold

The hydroxymethyl group can be readily transformed into other functionalities, allowing for the synthesis of diverse compound libraries for screening.

  • Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid provides an electrophilic center for forming amides, esters, or for use in reductive amination, enabling linkage to other molecular fragments.

  • Esterification/Etherification: Direct reaction at the alcohol allows for the introduction of various side chains to probe structure-activity relationships (SAR).

  • Halogenation: Conversion to a chloromethyl or bromomethyl group creates a reactive electrophile for nucleophilic substitution reactions.

This versatility has positioned oxazole derivatives as key components in drugs targeting a range of diseases, from cancer to inflammation and diabetes.[4][5] For example, related structures serve as precursors for Peroxisome Proliferator-Activated Receptor (PPAR) agonists used in antidiabetic agents.[4]

Scaffold Derivatization Potential

G cluster_reactions Chemical Transformations cluster_products Intermediate Classes cluster_applications Potential Therapeutic Areas Core (2-(p-Tolyl)oxazol-4-yl)methanol Oxidation Oxidation (e.g., PCC, DMP) Core->Oxidation Esterification Esterification (Acyl Chloride) Core->Esterification Halogenation Halogenation (SOCl2) Core->Halogenation Aldehyde 4-Formyloxazole Oxidation->Aldehyde Ester 4-Acyloxymethyloxazole Esterification->Ester Halide 4-Chloromethyloxazole Halogenation->Halide Kinase_Inhibitors Kinase Inhibitors (Oncology) Aldehyde->Kinase_Inhibitors Anti_Inflammatory Anti-Inflammatory Agents Ester->Anti_Inflammatory PPAR_Agonists PPAR Agonists (Metabolic Disease) Halide->PPAR_Agonists

Caption: Derivatization pathways from the core compound to potential drug classes.

Conclusion

(2-(4-methylphenyl)oxazol-4-yl)methanol represents a highly valuable and versatile building block in the arsenal of the medicinal chemist. Its well-defined structure, predictable spectroscopic properties, and accessible synthesis make it an ideal starting point for discovery campaigns. The strategic placement of the p-tolyl and hydroxymethyl groups on the stable oxazole core provides a balanced profile of lipophilicity and functional reactivity, enabling the rapid generation of diverse chemical libraries. For researchers and professionals in drug development, a thorough understanding of this intermediate's properties and potential is key to unlocking novel therapeutic agents.

References

  • This compound - CAS:36841-47-1. (n.d.). Amagene Biosciences. Retrieved January 8, 2026.
  • Optimizing reaction conditions for the synthesis of 2-(p-Tolyl)oxazole derivatives. (n.d.). Benchchem. Retrieved January 8, 2026.
  • (2-PHENYL-OXAZOL-4-YL)-METHANOL synthesis. (n.d.). ChemicalBook. Retrieved January 8, 2026.
  • (2-(p-Tolyl)oxazol-4-yl)methanamine. (n.d.). PubChem. Retrieved January 8, 2026.
  • (2-Pentyl-4,5-dihydro-1,3-oxazol-4-yl)methanol. (n.d.). PubChem. Retrieved January 8, 2026.
  • (2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methanol. (n.d.). PubChem. Retrieved January 8, 2026.
  • (4-hydroxymethyl-2-phenyl-4,5-dihydro-oxazol-4-yl)-methanol. (n.d.). Sigma-Aldrich. Retrieved January 8, 2026.
  • [2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol. (n.d.). Vulcanchem. Retrieved January 8, 2026.
  • CAS 36841-50-6 | [2-(4-Nitro-phenyl)-oxazol-4-YL]-methanol. (n.d.). Synblock. Retrieved January 8, 2026.
  • CAS 36093-97-7 | (2-(p-Tolyl)thiazol-4-yl)methanol. (n.d.). BLDpharm. Retrieved January 8, 2026.
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.
  • CAS 62882-04-6 | 2-(p-Tolyl)oxazole. (n.d.). Synblock. Retrieved January 8, 2026.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry. Retrieved January 8, 2026.
  • This compound | 36841-47-1. (n.d.). Sigma-Aldrich. Retrieved January 8, 2026.
  • Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. (2025). Purosolv. Retrieved January 8, 2026.
  • Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide. (n.d.). Benchchem. Retrieved January 8, 2026.
  • p-tolylmethanol | CAS#:589-18-4. (n.d.). Chemsrc. Retrieved January 8, 2026.
  • CAS 640291-93-6 | (5-(p-Tolyl)isoxazol-3-yl)methanol. (n.d.). BLDpharm. Retrieved January 8, 2026.
  • CAS 206055-87-0 | (3-P-Tolyl-isoxazol-5-YL)-methanol. (n.d.). Synblock. Retrieved January 8, 2026.
  • Development and Characterization of Polymer Blends Based on Polyvinyl Alcohol for Application as Pharmaceutical Dosage Form. (2025). PMC - NIH. Retrieved January 8, 2026.
  • Spectroscopic and biological studies of Pd(II) complexes of 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol. (2024).
  • Designing Next-Generation Drug-like Molecules for Medicinal Applications. (2023). MDPI. Retrieved January 8, 2026.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Disubstituted Oxazoles for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Oxazole Scaffold - A Privileged Motif in Modern Drug Discovery

The 2,4-disubstituted oxazole core is a cornerstone in contemporary medicinal chemistry, recognized for its versatile biological activities and its role as a bioisosteric replacement for less stable functionalities like amides and esters.[1][2] This five-membered heterocyclic ring, featuring an oxygen and a nitrogen atom separated by a carbon, is a key pharmacophore in a multitude of clinically relevant agents, demonstrating activities that span from antibacterial and anticancer to anti-inflammatory and beyond.[3][4] The strategic placement of substituents at the 2 and 4 positions allows for precise modulation of the molecule's electronic, steric, and lipophilic properties, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive exploration of the core physicochemical properties of 2,4-disubstituted oxazoles, offering a foundational understanding for their rational design and application in drug development.

I. The Electronic Landscape and Chemical Stability of the Oxazole Ring

The inherent reactivity and stability of the 2,4-disubstituted oxazole scaffold are dictated by the electronic interplay between its constituent heteroatoms and the influence of appended substituents. Understanding these electronic characteristics is paramount for predicting chemical behavior and designing robust synthetic strategies.

Basicity and pKa: The Role of the Pyridine-like Nitrogen

The nitrogen atom at the 3-position of the oxazole ring is analogous to pyridine, possessing a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic sextet. This makes the oxazole ring a weak base.[5] The conjugate acid of the parent oxazole has a pKa of approximately 0.8, indicating it is significantly less basic than imidazole (pKa ≈ 7).[6]

The basicity of 2,4-disubstituted oxazoles is profoundly influenced by the electronic nature of the substituents at the 2 and 4 positions.

  • Electron-donating groups (EDGs) at either position increase the electron density on the ring nitrogen, thereby enhancing its basicity and leading to a higher pKa.

  • Electron-withdrawing groups (EWGs) , conversely, decrease the electron density at the nitrogen, resulting in lower basicity and a lower pKa.

The most acidic proton on the unsubstituted oxazole ring is at the C2 position, with an estimated pKa of around 20, making it susceptible to deprotonation by strong bases.[7][8]

Chemical Stability: Navigating the Balance of pH

The stability of the oxazole ring is highly dependent on the pH of its environment. Both acidic and basic conditions can promote ring-opening reactions, a critical consideration during synthesis, formulation, and in physiological environments.[9]

  • Acidic Conditions: Protonation of the ring nitrogen activates the oxazole nucleus towards nucleophilic attack, often by water, leading to hydrolytic cleavage.[9]

  • Basic Conditions: Strong bases can deprotonate the C2 position, forming a reactive intermediate that can undergo ring-opening to an isocyanoenolate.[9]

The nature of the substituents at the 2 and 4 positions can modulate this stability. Electron-donating groups can increase the electron density of the ring, making it less susceptible to nucleophilic attack and enhancing its stability.[9]

II. Lipophilicity (logP/logD): A Key Determinant of Drug-Like Properties

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical physicochemical parameter that governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For 2,4-disubstituted oxazoles, the substituents at these positions are the primary drivers of the overall lipophilicity.

The lipophilicity of a compound directly impacts its ability to cross biological membranes, with an optimal range often sought for oral bioavailability. A general guideline in drug discovery, Lipinski's Rule of Five, suggests a logP value of less than 5 is desirable for good absorption.

The contribution of various substituents to the overall lipophilicity can be estimated, providing a powerful tool for the rational design of analogs with desired logP profiles. For instance, replacing a phenyl group with a more polar heterocycle, such as a pyridine, can significantly decrease lipophilicity.[10]

Below is a table illustrating the predicted impact of representative substituents at the 2 and 4 positions on the calculated logP (cLogP) of a hypothetical 2,4-disubstituted oxazole core.

Substituent at C2Substituent at C4Approximate cLogPGeneral Impact on Lipophilicity
PhenylMethyl2.5 - 3.5Moderate
4-ChlorophenylPhenyl4.0 - 5.0High
Methyl4-Methoxyphenyl2.0 - 3.0Moderate
Pyridin-2-ylPhenyl1.5 - 2.5Reduced
tert-ButylMethyl2.0 - 3.0Moderate

Note: These are estimated values and can vary based on the specific calculation algorithm and the electronic interactions between the substituents and the oxazole ring.

III. Aqueous Solubility: A Prerequisite for Biological Activity

Adequate aqueous solubility is essential for a drug candidate to be absorbed and distributed throughout the body. The parent oxazole is soluble in polar solvents like water due to the hydrogen bonding potential of its heteroatoms.[11] However, for 2,4-disubstituted oxazoles, solubility is a complex interplay between the inherent polarity of the oxazole core and the nature of the substituents.

Generally, the introduction of polar functional groups (e.g., -OH, -NH₂, -COOH) and the avoidance of large, nonpolar moieties will enhance aqueous solubility. Conversely, increasing the molecular weight and lipophilicity with nonpolar substituents will decrease solubility.

The relationship between logP and aqueous solubility is not always linear, as other factors like crystal lattice energy can play a significant role.[12] However, as a general trend, more lipophilic compounds tend to have lower aqueous solubility.

IV. Metabolic Stability: Resisting Biotransformation

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family located in the liver.[13] A compound with high metabolic stability will have a longer half-life in the body, potentially allowing for less frequent dosing.

The oxazole ring itself can be a site of metabolism. Strategies to enhance the metabolic stability of 2,4-disubstituted oxazoles often involve:

  • Blocking Sites of Metabolism: Introducing sterically hindering groups or replacing a metabolically labile hydrogen with a more stable group, such as fluorine.

  • Altering Electronic Properties: The introduction of electron-withdrawing groups can make the ring less susceptible to oxidative metabolism.

  • Modulating Lipophilicity: Very lipophilic compounds tend to be better substrates for metabolizing enzymes. Optimizing lipophilicity to a moderate range can improve metabolic stability.

V. Experimental Determination of Key Physicochemical Properties

Accurate experimental determination of these physicochemical properties is crucial for validating in silico predictions and guiding the drug discovery process.

Workflow for Physicochemical Property Determination

The following diagram illustrates a typical workflow for the experimental characterization of a newly synthesized 2,4-disubstituted oxazole.

G Workflow for Physicochemical Property Determination of 2,4-Disubstituted Oxazoles cluster_synthesis Synthesis & Purification cluster_properties Physicochemical Profiling cluster_analysis Data Analysis & SAR A Synthesis of 2,4-Disubstituted Oxazole B Purification (e.g., Column Chromatography) A->B C Structural Characterization (NMR, MS, IR) B->C D Aqueous Solubility Determination C->D E pKa Determination C->E F logP/logD Determination (RP-HPLC) C->F G Metabolic Stability Assay (Liver Microsomes) C->G H Data Compilation and Analysis D->H E->H F->H G->H I Structure-Property Relationship (SPR) Analysis H->I J Lead Optimization I->J J->A Iterative Design

Caption: A generalized workflow from synthesis to lead optimization for 2,4-disubstituted oxazoles.

Experimental Protocol: Determination of logP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a common and efficient method for determining the lipophilicity of 2,4-disubstituted oxazoles.[14][15]

Principle: The retention time of a compound on a reverse-phase HPLC column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, correlates with its lipophilicity. By calibrating the system with compounds of known logP values, the logP of an unknown compound can be determined from its retention time.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Test compound (2,4-disubstituted oxazole) dissolved in a suitable solvent (e.g., DMSO)

  • A set of standard compounds with known logP values

Procedure:

  • Preparation of Standards and Test Compound: Prepare stock solutions of the standard compounds and the test compound at a concentration of approximately 1 mg/mL in a suitable solvent.

  • HPLC Method Development: Develop a gradient elution method that provides good separation of the standards and the test compound. A typical gradient might run from 5% to 95% Mobile Phase B over 10-15 minutes.

  • Calibration Curve: Inject the standard compounds individually and record their retention times. Plot the logarithm of the retention factor (k') versus the known logP values of the standards to generate a calibration curve. The retention factor k' is calculated as: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

  • Sample Analysis: Inject the test compound solution and record its retention time.

  • logP Determination: Calculate the k' for the test compound and use the calibration curve to determine its logP value.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a standard method for assessing the metabolic stability of 2,4-disubstituted oxazoles in a high-throughput manner.

Principle: The rate of disappearance of a test compound when incubated with liver microsomes, which contain a high concentration of CYP enzymes, is a measure of its metabolic stability.

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Test compound (2,4-disubstituted oxazole)

  • Positive control compound with known metabolic instability (e.g., verapamil)

  • Acetonitrile with an internal standard for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: In a 96-well plate, add the test compound and positive control to the phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this line is the rate constant of metabolism (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k, and the intrinsic clearance (CLint) can be subsequently determined.

VI. Structure-Property Relationships (SPR): Rational Design of 2,4-Disubstituted Oxazoles

The true power of understanding these physicochemical properties lies in the ability to establish structure-property relationships. By systematically varying the substituents at the 2 and 4 positions and observing the impact on key parameters, medicinal chemists can rationally design new analogs with improved drug-like properties.

Logical Framework for SPR Analysis

The following diagram illustrates the logical flow of analyzing structure-property relationships for 2,4-disubstituted oxazoles.

G Structure-Property Relationship (SPR) Analysis Framework cluster_input Input Data cluster_analysis Analysis cluster_output Output & Application A Library of 2,4-Disubstituted Oxazoles D Identify Trends and Correlations A->D B Experimental Physicochemical Data (logP, pKa, Solubility, Stability) B->D C Biological Activity Data C->D E Develop QSAR/QSPR Models (Optional) D->E F Key Structural Determinants of Properties D->F G Design Principles for Improved Analogs D->G E->F E->G H Prediction of Properties for Novel Compounds E->H

Caption: A framework for analyzing structure-property relationships in 2,4-disubstituted oxazoles.

For example, a study might reveal that introducing a basic nitrogen-containing substituent at the 4-position increases aqueous solubility and provides a handle for salt formation, while a bulky, lipophilic group at the 2-position enhances binding to a hydrophobic pocket of a target protein but decreases metabolic stability. This knowledge then informs the next round of analog design to balance these competing properties.

VII. Conclusion: A Roadmap for a Privileged Scaffold

The 2,4-disubstituted oxazole is a remarkably versatile scaffold with a rich history and a bright future in drug discovery. A thorough understanding of its fundamental physicochemical properties is not merely an academic exercise but a critical prerequisite for the successful development of novel therapeutics. By systematically evaluating and modulating the electronic nature, lipophilicity, solubility, and metabolic stability through strategic substitution at the 2 and 4 positions, researchers can unlock the full potential of this privileged motif. This guide serves as a foundational resource to empower scientists in their quest to design and develop the next generation of oxazole-based medicines.

References

  • Kaur, R., & Bala, R. (2023). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • Kaur, R., & Bala, R. (2025). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Journalasjt.
  • A, P., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences, 5(1), 4.
  • Ciura, K., et al. (2017). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)
  • Kenny, P. W., et al. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(17), 8144-8154.
  • Solubility of Things. (n.d.). Oxazole.
  • Kamel, A. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group Summer Symposium.
  • Cyprotex. (n.d.). Microsomal Stability.
  • Movassaghi, M., & Hill, M. D. (2008). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron letters, 49(43), 6336–6339.
  • Wasik, S. P., et al. (1983). Calculation of Aqueous Solubility of Organic Compounds. Journal of Research of the National Bureau of Standards, 88(2), 143-146.
  • Ge, Z., et al. (2011). Oxadiazoles in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 2(3), 180-184.
  • Pharma Focus Asia. (n.d.). Metabolic Stability.
  • Ciura, K., et al. (2018). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Molecules, 23(11), 2821.
  • Halasz, I., et al. (2013). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 24(5), 1635-1647.
  • Essig, S., et al. (2022). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.
  • Phillips, R. S. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic letters, 4(16), 2665–2668.
  • Wikipedia. (n.d.). Oxazole.
  • CHEM 344 - Organic Chemistry II Laboratory. (2023). Solubility of Organic Compounds. University of Wisconsin-Madison.
  • Rupp, M. (2011). Predicting the pKa of Small Molecules.
  • Department of Chemistry, University of Calgary. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • Tehan, B. G., et al. (2002). Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds.
  • Kumar, A., & Kumar, S. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Der Pharma Chemica, 8(20), 127-135.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Mach, R. H., et al. (1994). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. Journal of pharmaceutical sciences, 83(3), 305–315.
  • Halasz, I., et al. (2013). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 24(5), 1635-1647.
  • Krygowski, T. M., & Stępień, B. T. (2005). Substituent Effects in Heterocyclic Systems. In Topics in Heterocyclic Chemistry (Vol. 1, pp. 137-192). Springer, Berlin, Heidelberg.
  • Aydin, M., & Beker, D. (2011). Substituent effect on the aromaticity of 1,3-azole systems. Journal of Molecular Structure: THEOCHEM, 1002(1-3), 59-63.
  • Study.com. (n.d.). Oxazole is a five-membered aromatic heterocycle. Would you expect oxazole to be more basic or less basic than pyrrole? Explain..
  • Kaspady, M., et al. (2009). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Letters in Drug Design & Discovery, 6(1), 21-28.
  • Kumar, D., et al. (2015). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. Journal of Applied Pharmaceutical Science, 5(2), 026-034.
  • Kumar, D., et al. (2015). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. Semantic Scholar.
  • Kumar, D., et al. (2015). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents.
  • Wang, Y., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of organic chemistry, 89(7), 5038–5048.
  • Ntie-Kang, F., et al. (2023). 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies. Future medicinal chemistry, 15(22), 1835–1853.
  • Ge, Z., et al. (2011). Oxadiazoles in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 2(3), 180-184.
  • Küçükgüzel, I., et al. (2009). Synthesis, antimicrobial activity and QSAR studies of new 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles. European journal of medicinal chemistry, 44(6), 2533–2541.
  • Phillips, R. S. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic letters, 4(16), 2665–2668.

Sources

An In-depth Technical Guide to (2-P-Tolyl-oxazol-4-YL)-methanol: Synthesis, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and potential applications of (2-P-Tolyl-oxazol-4-YL)-methanol. The oxazole scaffold is a privileged motif in medicinal chemistry, known for its wide array of biological activities.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this specific oxazole derivative. While direct experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous structures and established synthetic methodologies to provide a robust framework for its study. We will delve into a proposed synthetic route, predicted spectroscopic data for structural elucidation, and a discussion of its potential pharmacological relevance based on the well-documented activities of structurally related oxazole-containing compounds.

Introduction: The Significance of the Oxazole Moiety

The 1,3-oxazole ring is a five-membered heterocyclic aromatic compound containing one nitrogen and one oxygen atom. This structural unit is a cornerstone in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets, such as enzymes and receptors.[3] The oxazole nucleus is present in a multitude of natural products and synthetically developed pharmaceutical agents, exhibiting a broad spectrum of pharmacological properties including anti-inflammatory, antibacterial, antifungal, and anticancer activities.[1][2]

The compound of interest, this compound, features a p-tolyl group at the 2-position and a hydroxymethyl group at the 4-position of the oxazole ring. This substitution pattern offers specific steric and electronic properties that can influence its biological activity and pharmacokinetic profile. The p-tolyl group provides a hydrophobic region, while the hydroxymethyl group can act as a hydrogen bond donor and acceptor, potentially enhancing solubility and target binding.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound is depicted below. A thorough understanding of its chemical architecture is paramount for predicting its reactivity and biological interactions.

G reagent1 Ethyl 3-bromo-2-oxopropanoate conditions1 Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reagent1->conditions1 reagent2 p-Toluamide reagent2->conditions1 product1 Ethyl 2-(p-tolyl)oxazole-4-carboxylate conditions1->product1

Caption: Proposed synthesis of the oxazole ester intermediate.

Step 2: Reduction to this compound

The ester intermediate can be selectively reduced to the primary alcohol using a suitable reducing agent such as lithium aluminium hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) in an aprotic solvent.

G reactant1 Ethyl 2-(p-tolyl)oxazole-4-carboxylate conditions1 Reducing Agent (e.g., LiAlH4) Anhydrous Solvent (e.g., THF) 0 °C to RT reactant1->conditions1 product1 This compound conditions1->product1

Caption: Proposed reduction to the final product.

Detailed Experimental Protocol (Proposed)

Materials:

  • Ethyl 3-bromo-2-oxopropanoate

  • p-Toluamide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Lithium aluminium hydride (LiAlH₄)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol for Step 1: Synthesis of Ethyl 2-(p-tolyl)oxazole-4-carboxylate

  • To a stirred solution of p-toluamide (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Slowly add ethyl 3-bromo-2-oxopropanoate (1.1 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ester.

Protocol for Step 2: Reduction to this compound

  • Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 2-(p-tolyl)oxazole-4-carboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with ethyl acetate.

  • Combine the filtrate and washes, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Structural Characterization: Predicted Spectroscopic Data

The definitive identification of this compound relies on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral characteristics are predicted. [4][5] Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Oxazole H5 ~7.6 - 7.8Singlet (s)1H
Aromatic H (p-tolyl) ~7.8 - 8.0 (d, J ≈ 8 Hz)Doublet (d)2H
Aromatic H (p-tolyl) ~7.2 - 7.4 (d, J ≈ 8 Hz)Doublet (d)2H
CH₂ (hydroxymethyl) ~4.7 - 4.9Singlet (s) or Doublet (d)2H
OH (hydroxyl) ~2.0 - 3.0 (variable)Broad Singlet (br s)1H
CH₃ (p-tolyl) ~2.4Singlet (s)3H

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (Oxazole) ~161 - 163
C4 (Oxazole) ~148 - 150
C5 (Oxazole) ~130 - 132
Aromatic C (p-tolyl, C-ipso) ~124 - 126
Aromatic C (p-tolyl, C-para) ~140 - 142
Aromatic C (p-tolyl, CH) ~129 - 130 and ~126 - 127
CH₂ (hydroxymethyl) ~56 - 58
CH₃ (p-tolyl) ~21 - 22

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

  • O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹

  • C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹

  • C-H stretch (aliphatic): Peaks around 2850-3000 cm⁻¹

  • C=N and C=C stretch (oxazole and aromatic ring): Strong absorptions in the 1500-1650 cm⁻¹ region

  • C-O stretch (alcohol): A strong band around 1050-1150 cm⁻¹

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry would be used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): Expected at m/z = 189.

  • Key Fragments: Loss of the hydroxymethyl group (-CH₂OH, m/z = 158), fragmentation of the p-tolyl group, and cleavage of the oxazole ring.

Potential Applications in Drug Discovery and Development

The oxazole scaffold is a versatile building block in the design of novel therapeutic agents. [1][2]While specific biological data for this compound is not available, its structural features suggest potential for a range of pharmacological activities based on extensive research into similar compounds.

G main_compound This compound app1 Anticancer Agents main_compound->app1 app2 Anti-inflammatory Agents main_compound->app2 app3 Antibacterial Agents main_compound->app3 app4 Antifungal Agents main_compound->app4 app5 Antitubercular Agents main_compound->app5

Caption: Potential therapeutic areas for this compound.

  • Anticancer Activity: Many 2,4-disubstituted oxazoles have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes like kinases or the disruption of microtubule polymerization.

  • Anti-inflammatory Properties: Oxazole derivatives have been investigated as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

  • Antibacterial and Antifungal Activity: The oxazole ring is a component of several natural and synthetic antimicrobial agents. [2]These compounds can act by disrupting cell wall synthesis, inhibiting protein synthesis, or interfering with other essential metabolic pathways in microorganisms.

  • Antitubercular Activity: There is growing interest in oxazole-containing compounds as potential treatments for tuberculosis, with some derivatives showing promising activity against Mycobacterium tuberculosis. [2] The presence of the hydroxymethyl group at the 4-position provides a handle for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies. This could involve esterification, etherification, or conversion to other functional groups to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a promising chemical entity that combines the pharmacologically significant oxazole core with substitution patterns that are amenable to further chemical exploration. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis and characterization. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted spectroscopic data serves as a valuable reference for researchers undertaking the synthesis and identification of this compound. The potential applications in drug discovery, particularly in the areas of oncology and infectious diseases, are substantial and warrant further investigation. It is our hope that this guide will serve as a catalyst for future research into this and related oxazole derivatives, ultimately contributing to the development of novel therapeutic agents.

References

  • Medicinal Applications of 1,3-Oxazole Derivatives. (n.d.). SlideShare.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1698. [Link]
  • Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Pharmaceuticals, 15(9), 1122. [Link]
  • Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. (2025). Organic Syntheses, 102, 156-184. [Link]
  • Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. (2025). Chemical Science, 16(1), 1-8. [Link]
  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. (2017). Journal of Medicinal Chemistry, 60(9), 3809-3823. [Link]
  • Recent advance in oxazole-based medicinal chemistry. (2018). European Journal of Medicinal Chemistry, 144, 444-492. [Link]
  • Synthesis and biological evaluation of aryl triazoles as firefly luciferase inhibitors. (n.d.). RSC Publishing.
  • Infrared spectra of methanol, ethanol, and n-propanol. (n.d.). NIST.
  • Synthesis and biological evaluation of new 2-aryl-4-((4-aryl-1H-1,2,3-triazol-1-yl)methyl)thiazole derivatives. (2017). Monatshefte für Chemie - Chemical Monthly, 149(2), 359-368. [Link]
  • Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. (2003). Wiley. [Link]
  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Catalyst. (2023). Journal of Synthetic Chemistry, 2(2), 202-213. [Link]
  • On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. (2021). Organic Letters, 23(14), 5457-5460. [Link]
  • A comprehensive review on biological activities of oxazole derivatives. (2019). Arabian Journal of Chemistry, 12(8), 3404-3425. [Link]
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules, 29(23), 5109. [Link]
  • Oxazoles synthesis, reactions, and spectroscopy. Part A. (2003). Massachusetts Institute of Technology. [Link]
  • This journal is © The Royal Society of Chemistry 2021 - Supporting Information. (2021). The Royal Society of Chemistry.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry. [Link]
  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (2016). Tetrahedron Letters, 57(7), 757-759. [Link]
  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry. [Link]
  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. (n.d.). MDPI.

Sources

An In-depth Technical Guide to (2-P-Tolyl-oxazol-4-YL)-methanol: Discovery, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-P-Tolyl-oxazol-4-YL)-methanol, a distinct heterocyclic compound, stands as a testament to the versatility of oxazole chemistry. While a singular "discovery" event of this specific molecule is not prominently documented in scientific literature, its existence and synthesis are a direct consequence of the development of robust synthetic methodologies for the oxazole core. This guide provides a comprehensive overview of the historical context of its enabling chemistries, a detailed exploration of its most probable synthetic pathways, and an analysis of its potential applications in medicinal chemistry, drawing insights from the broader family of substituted oxazoles.

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole-containing molecules to bind to a wide array of biological targets, including enzymes and receptors. This has led to the development of numerous therapeutic agents with a broad spectrum of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The substitution pattern on the oxazole ring plays a pivotal role in defining the pharmacological profile of these compounds. The tolyl group at the 2-position and a hydroxymethyl group at the 4-position, as seen in this compound, offer specific steric and electronic features that can be exploited in the design of novel therapeutics.

Historical Context: The Foundational Pillars of Synthesis

One of the earliest methods for oxazole synthesis was the Fischer oxazole synthesis , discovered by Emil Fischer in 1896. This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to produce 2,5-disubstituted oxazoles.[1] Another classical approach is the Robinson-Gabriel synthesis , which utilizes the cyclization and dehydration of α-acylamino ketones.[2]

A significant breakthrough that directly enables the synthesis of the 2-(p-tolyl)oxazole core of our target molecule is the Van Leusen oxazole synthesis , first described in the 1970s.[3] This versatile reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to react with aldehydes, providing a powerful tool for the construction of the oxazole ring.[3][4][5] The development of this methodology was a pivotal moment, opening up avenues for the creation of a diverse range of substituted oxazoles with high efficiency.

The final step in the likely synthesis of this compound, the reduction of a carboxylic acid ester to a primary alcohol, is a fundamental and well-established transformation in organic synthesis, with a history stretching back to the early 20th century with the advent of powerful reducing agents like lithium aluminum hydride.

Synthetic Pathways: A Technical Deep Dive

The most logical and efficient synthetic route to this compound involves a multi-step process, beginning with the construction of the 2-(p-tolyl)oxazole core, followed by functionalization at the 4-position.

Core Synthesis: The Van Leusen Oxazole Reaction

The Van Leusen reaction is the cornerstone for the synthesis of the 2-(p-tolyl)oxazole scaffold. This reaction involves the condensation of p-tolualdehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[4][6]

Mechanism: The reaction proceeds through a multi-step mechanism:

  • Deprotonation: A base abstracts a proton from the active methylene group of TosMIC, generating a nucleophilic carbanion.[4]

  • Nucleophilic Addition: The TosMIC carbanion attacks the carbonyl carbon of p-tolualdehyde.[4]

  • Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization to form a 5-membered oxazoline intermediate.[4]

  • Elimination: The base facilitates the elimination of the tosyl group, leading to the formation of the aromatic oxazole ring.[4]

Van_Leusen_Mechanism p_tolualdehyde p-Tolualdehyde Adduct Aldehyde-TosMIC Adduct p_tolualdehyde->Adduct TosMIC TosMIC TosMIC_anion TosMIC Anion TosMIC->TosMIC_anion + Base Base Base (e.g., K2CO3) TosMIC_anion->Adduct Oxazoline Oxazoline Intermediate Adduct->Oxazoline Intramolecular Cyclization Oxazole 2-(p-Tolyl)oxazole Oxazoline->Oxazole Elimination of Tosyl Group

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Experimental Protocol: Synthesis of 2-(p-Tolyl)oxazole

  • To a stirred solution of p-tolualdehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (TosMIC) (1.05 eq).

  • Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude 2-(p-tolyl)oxazole by column chromatography on silica gel.

Functionalization at the 4-Position: Towards the Methanol Moiety

With the 2-(p-tolyl)oxazole core in hand, the next stage involves introducing the hydroxymethyl group at the 4-position. This is typically achieved through a two-step sequence: C-4 carboxylation followed by reduction of the resulting ester.

Step 1: Synthesis of 2-(p-Tolyl)oxazole-4-carboxylic Acid Ester

While direct formylation at the C4 position can be challenging, a more reliable route involves the synthesis of an oxazole-4-carboxylate intermediate. This can be achieved through various methods, including those starting from α-amino acids or via metalation of the oxazole ring followed by quenching with an electrophile like ethyl chloroformate.

Step 2: Reduction to this compound

The final step is the reduction of the ester group of the 2-(p-tolyl)oxazole-4-carboxylic acid ester to the corresponding primary alcohol. This is a standard transformation readily accomplished using a powerful reducing agent.

Experimental Protocol: Reduction of 2-(p-Tolyl)oxazole-4-carboxylic Acid Ester

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the 2-(p-tolyl)oxazole-4-carboxylic acid ester (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel or recrystallization.

Synthesis_Flowchart A p-Tolualdehyde + TosMIC B Van Leusen Oxazole Synthesis A->B C 2-(p-Tolyl)oxazole B->C D C-4 Carboxylation C->D E 2-(p-Tolyl)oxazole-4-carboxylic Acid Ester D->E F Reduction (e.g., LiAlH4) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Spectroscopic Data

PropertyValue
CAS Number 36841-47-1[7]
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
IUPAC Name [2-(4-methylphenyl)-1,3-oxazol-4-yl]methanol

Predicted Spectroscopic Features:

  • ¹H NMR: Protons of the tolyl group (aromatic and methyl), a singlet for the oxazole C5-H, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Resonances for the tolyl carbons, the oxazole ring carbons, and the methylene carbon of the hydroxymethyl group.

  • IR Spectroscopy: Characteristic peaks for O-H stretching (broad), C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the oxazole ring, and C-O stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The true value of a molecule like this compound lies in its potential as a building block or a lead compound in drug discovery. The broader class of substituted oxazoles has demonstrated a wide range of pharmacological activities.

  • Anti-inflammatory Activity: Many oxazole derivatives have been investigated as potent anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX).[8]

  • Anticancer Activity: The oxazole scaffold is present in several natural and synthetic compounds with significant anticancer properties, targeting various mechanisms including tubulin polymerization and kinase inhibition.

  • Antimicrobial Activity: Substituted oxazoles have shown promise as antibacterial and antifungal agents, providing a scaffold for the development of new anti-infectives.[9]

The specific combination of the p-tolyl group at the 2-position and the hydroxymethyl group at the 4-position in this compound provides distinct opportunities for further chemical modification. The hydroxyl group can be readily functionalized to introduce a variety of other groups, allowing for the exploration of structure-activity relationships (SAR) in a targeted manner. This makes it a valuable intermediate for the synthesis of more complex molecules with tailored pharmacological profiles.

Conclusion

This compound emerges not from a singular moment of discovery, but from the cumulative knowledge of synthetic organic chemistry. Its creation is a testament to the power and versatility of reactions like the Van Leusen oxazole synthesis. As a functionalized oxazole derivative, it holds considerable potential for researchers in medicinal chemistry and drug development. The strategic placement of its substituents offers a platform for the design and synthesis of novel compounds with the potential for a wide range of therapeutic applications. Further investigation into the biological activities of this specific molecule and its derivatives is warranted to fully unlock its potential in the ongoing quest for new and effective medicines.

References

  • ResearchGate. (n.d.). van Leusen oxazole synthesis.
  • Wikipedia. (2023). Fischer oxazole synthesis. In Wikipedia. [Link]
  • Wikipedia. (2023). Van Leusen reaction. In Wikipedia. [Link]
  • Zhang, H. Z., Zhao, Z. L., & Zhou, C. H. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. [Link]
  • PubChem. (n.d.). (2-(p-Tolyl)oxazol-4-yl)methanamine. National Center for Biotechnology Information.
  • PharmaGuideline. (n.d.). Synthesis and Reactions of Oxazoles.
  • Khan, I., et al. (2024). Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. Journal of Molecular Structure, 1301, 137353. [Link]
  • NROChemistry. (n.d.). Van Leusen Reaction.
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • Scilit. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • Singh, N., & Singh, P. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 13(5), 163-176. [Link]
  • Al-Ghorbani, M., et al. (2022).

Sources

An In-Depth Technical Guide to the Preliminary Investigation of Tolyl-Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxazole ring is a five-membered heterocyclic motif of significant interest in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] The incorporation of a tolyl group onto this scaffold introduces a lipophilic and sterically defined substituent that can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecule. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the preliminary investigation of tolyl-oxazole derivatives, covering their synthesis, spectroscopic characterization, and an exploration of their potential biological activities.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodologies, empowering researchers to make informed decisions in their experimental design. We will delve into established synthetic routes, detailed characterization protocols, and a survey of the reported biological landscape of these promising compounds, with a focus on their potential as anticancer and antibacterial agents.

I. Synthetic Strategies for Tolyl-Oxazole Derivatives

The synthesis of the tolyl-oxazole core can be achieved through several established methods for oxazole formation. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. Here, we focus on two versatile and widely employed strategies: the Van Leusen oxazole synthesis and the Robinson-Gabriel synthesis.

Van Leusen Oxazole Synthesis: A Robust Route to 2-(p-Tolyl)oxazole

The Van Leusen reaction is a powerful method for the synthesis of 5-substituted oxazoles, but it can be adapted for 2,5-disubstituted or, as in this case, 2-substituted oxazoles through the appropriate choice of reagents. For the synthesis of 2-(p-Tolyl)oxazole, the reaction proceeds via the condensation of p-tolualdehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[3]

The mechanism involves the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde, cyclization, and subsequent elimination of the tosyl group to form the aromatic oxazole ring.[3]

Van Leusen Synthesis p_tolualdehyde p-Tolualdehyde Intermediate2 Oxazoline Intermediate p_tolualdehyde->Intermediate2 Nucleophilic Addition TosMIC TosMIC Intermediate1 Deprotonated TosMIC TosMIC->Intermediate1 Deprotonation Base Base (K2CO3) Intermediate1->Intermediate2 Attack on Aldehyde Product 2-(p-Tolyl)oxazole Intermediate2->Product Cyclization & Elimination Robinson_Gabriel_Workflow start α-Haloketone (e.g., 2-bromo-1-(tolyl)ethan-1-one) step1 Condensation & Cyclization start->step1 reagent1 Amide (e.g., 2-iodoacetamide) reagent1->step1 product Tolyl-Oxazole Derivative step1->product SAR_Concept cluster_0 Tolyl-Oxazole Scaffold cluster_1 Positional Isomerism cluster_2 Biological Activity Oxazole Core Oxazole Core Tolyl Group Tolyl Group Ortho ortho-tolyl Tolyl Group->Ortho Steric Hindrance Meta meta-tolyl Tolyl Group->Meta Electronic Effects Para para-tolyl Tolyl Group->Para Symmetry & Packing Activity Anticancer / Antibacterial Ortho->Activity Meta->Activity Para->Activity

Sources

(2-p-Tolyl-oxazol-4-yl)-methanol: A Spectroscopic and Synthetic Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with diverse biological activities.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of novel therapeutics. The subject of this guide, (2-p-tolyl-oxazol-4-yl)-methanol, combines the oxazole core with a p-tolyl substituent, a common feature in pharmacologically active molecules, and a hydroxymethyl group that provides a handle for further synthetic modifications. Understanding the spectroscopic and synthetic characteristics of this molecule is crucial for researchers aiming to incorporate it into drug discovery programs. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside a reliable synthetic protocol.

Molecular Structure

The structural representation of this compound is depicted below. The numbering of the atoms is provided for clarity in the spectral assignments.

Figure 1: Structure of this compound.

Synthesis of this compound

The synthesis of 4,5-disubstituted oxazoles is a well-established field, with several methodologies available.[2][3] A common and effective approach for the synthesis of the title compound is the reaction of p-toluamide with 1,3-dihydroxyacetone, followed by cyclization.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluamide (1 equivalent) and 1,3-dihydroxyacetone (1.2 equivalents).

  • Solvent and Catalyst: Add phosphorus oxychloride (POCl₃) (3 equivalents) as both the solvent and dehydrating agent.

  • Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

synthesis_workflow start p-Toluamide + 1,3-Dihydroxyacetone reflux Reflux in POCl₃ (105-110 °C, 4-6h) start->reflux Cyclization/ Dehydration quench Quench with Ice reflux->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product

Figure 2: Synthetic workflow for this compound.

Spectroscopic Analysis

Due to the limited availability of published experimental spectra for the title compound, the following data is predicted based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H NMR spectra are typically recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-5~7.6s1H-
Ar-H (ortho to C=N)~7.9d2H~8.0
Ar-H (meta to C=N)~7.3d2H~8.0
CH₂~4.6s2H-
OH~2.5-3.5 (variable)br s1H-
CH₃~2.4s3H-

Interpretation: The proton on the oxazole ring (H-5) is expected to appear as a singlet in the aromatic region, around 7.6 ppm. The protons of the p-tolyl group will present as a typical AA'BB' system, which simplifies to two doublets with a coupling constant of approximately 8.0 Hz.[3] The methylene protons of the hydroxymethyl group are diastereotopic and would ideally appear as a singlet around 4.6 ppm. The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent. The methyl protons of the tolyl group will give a sharp singlet at approximately 2.4 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹³C NMR spectra are typically recorded on the same spectrometer as the ¹H NMR, at a frequency of 100 MHz.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~161
C-4~145
C-5~130
C-ipso (p-tolyl)~125
C-ortho (p-tolyl)~129
C-meta (p-tolyl)~126
C-para (p-tolyl)~140
CH₂~57
CH₃~21

Interpretation: The carbons of the oxazole ring are expected at characteristic chemical shifts, with C-2 being the most downfield due to its position between two heteroatoms. The carbons of the p-tolyl group will show four distinct signals. The hydroxymethyl carbon (CH₂) is anticipated to appear around 57 ppm. The methyl carbon of the tolyl group will be observed in the aliphatic region, around 21 ppm.

Infrared (IR) Spectroscopy

Experimental Protocol: IR spectra are typically recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

Predicted IR Data:

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (alcohol)3400-3200Strong, broad
C-H (aromatic)3100-3000Medium
C-H (aliphatic)2950-2850Medium
C=N (oxazole)1650-1630Medium
C=C (aromatic/oxazole)1600-1450Medium to strong
C-O (alcohol)1050-1000Strong

Interpretation: The IR spectrum will be dominated by a broad and strong absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol.[4][5] The C=N and C=C stretching vibrations of the oxazole and aromatic rings will appear in the 1650-1450 cm⁻¹ region. A strong band for the C-O stretching of the primary alcohol is expected around 1050-1000 cm⁻¹.

Mass Spectrometry (MS)

Experimental Protocol: Mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

Predicted MS Data:

  • Molecular Ion (M⁺): m/z = 189.08

  • Key Fragments: m/z = 171, 158, 118, 91

Interpretation and Fragmentation Pathway: The molecular ion peak is expected at m/z 189, corresponding to the molecular weight of the compound. The fragmentation pattern is likely to involve the following key steps:

  • Loss of water (H₂O) from the molecular ion to give a fragment at m/z 171.

  • Loss of the hydroxymethyl radical (•CH₂OH) to yield a fragment at m/z 158.

  • Cleavage of the bond between the oxazole and the p-tolyl group, resulting in a p-tolyl cation at m/z 91.

  • Another possible fragmentation is the loss of CO from the m/z 158 fragment to give a fragment at m/z 130.

fragmentation M [M]⁺˙ m/z = 189 M_H2O [M-H₂O]⁺˙ m/z = 171 M->M_H2O - H₂O M_CH2OH [M-CH₂OH]⁺ m/z = 158 M->M_CH2OH - •CH₂OH pTolyl [C₇H₇]⁺ m/z = 91 M_CH2OH->pTolyl - C₃H₂NO M_CH2OH_CO [M-CH₂OH-CO]⁺ m/z = 130 M_CH2OH->M_CH2OH_CO - CO

Figure 3: Proposed mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic data for this compound. While experimental data for this specific molecule is not widely available, the presented analysis, based on sound chemical principles and data from closely related compounds, offers a robust framework for its identification and characterization. This information will be invaluable to researchers and drug development professionals working with oxazole-based compounds, enabling them to confidently synthesize, purify, and characterize this versatile building block for its inclusion in novel therapeutic agents.

References

  • Ley, S. V., & Leach, A. G. (2021). Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles. Organic Letters.
  • Chavan, S. P., et al. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Synfacts, 21(06), 562.
  • Ahmed, B., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. (n.d.).
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (2024). Asian Journal of Bio-Science and Research.
  • CAS NO. 36841-47-1 | this compound. Amaybio. (n.d.).
  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2025).
  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomeriz
  • Supporting Information. (2021). The Royal Society of Chemistry.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • The FTIR spectra of (A.1) the Methanol-treated resin, (A.2) the.... (n.d.).
  • The specific IR spectra for methanol and ethanol, as pure substances.... (n.d.).
  • FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Applic
  • Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification. (n.d.).
  • Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. (2025).
  • CAS NO. 36093-97-7 | (2-(p-Tolyl)thiazol-4-yl)methanol. Arctom. (n.d.).
  • (2-(p-Tolyl)oxazol-4-yl)methanamine | C11H12N2O | CID 28287544. PubChem. (n.d.).

Sources

A Senior Scientist's Guide to Theoretical Calculations for Oxazole Methanol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] The addition of a methanol moiety provides a crucial site for hydrogen bonding, enhancing interactions with biological targets. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the theoretical and computational methods used to investigate oxazole methanol derivatives. As a senior application scientist, my focus is not merely on the procedural steps but on the underlying causality—the rationale behind selecting specific methods and parameters. We will delve into the core workflow from geometry optimization to the analysis of electronic properties and advanced applications like molecular docking. The protocols described herein are designed as self-validating systems to ensure scientific integrity, grounded in authoritative and verifiable sources.

The Strategic Importance of Oxazole Methanol Derivatives

The five-membered 1,3-oxazole ring, containing both nitrogen and oxygen heteroatoms, is a cornerstone in the design of novel therapeutics.[1][4] Its rigid, planar structure and capacity for various non-covalent interactions make it an ideal scaffold for engaging with enzymes and receptors in biological systems.[1][4][5] Consequently, oxazole derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][4]

The introduction of a methanol group (-CH₂OH) to this core is a strategic design choice. The hydroxyl group is a potent hydrogen bond donor and acceptor, which can significantly influence a molecule's pharmacokinetic profile and its binding affinity to a target protein. Understanding the precise three-dimensional geometry, electronic charge distribution, and reactivity of these derivatives is paramount for rational drug design. Theoretical calculations provide a powerful, cost-effective means to elucidate these properties, predict structure-activity relationships (SAR), and accelerate the discovery pipeline long before a compound is synthesized.[1][6]

Foundational Quantum Mechanical Methods: The DFT Workhorse

For molecules of this class, Density Functional Theory (DFT) has become the predominant quantum mechanical method, offering an optimal balance between computational accuracy and resource efficiency.[1][4][7][8] Unlike more computationally expensive ab initio methods, DFT calculates the electron density of a system rather than the full many-electron wavefunction, making it highly suitable for the drug-like organic molecules that are central to pharmaceutical research.

The Causality of Method Selection: Functional and Basis Set

The accuracy of any DFT calculation is critically dependent on two key choices: the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: This is the heart of DFT, approximating the complex quantum mechanical interactions between electrons. For organic molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a field-proven choice.[1][4] It is a hybrid functional, meaning it mixes a portion of exact exchange from Hartree-Fock theory with DFT exchange and correlation terms. This formulation has been shown to reliably predict geometries and electronic properties for a wide range of organic systems.[4][9][10] For studies involving significant non-covalent interactions or charge transfer, long-range corrected functionals like CAM-B3LYP may be more appropriate.[11][12]

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons around the atoms. The Pople-style 6-311++G(d,p) basis set is highly recommended for this class of molecules.[1][4][9]

    • 6-311 : This indicates a "triple-zeta" basis set, providing three separate functions to describe each valence atomic orbital, which allows for greater flexibility and accuracy.

    • ++G : These are "diffuse functions" added to both heavy atoms (+) and hydrogen atoms (+). They are essential for accurately describing systems with lone pairs, anions, or weak intermolecular interactions like hydrogen bonds—all of which are critical for oxazole methanol derivatives.

    • (d,p) : These are "polarization functions" added to heavy atoms (d) and hydrogen atoms (p). They allow the electron orbitals to change shape (polarize), which is fundamental for correctly modeling chemical bonds and interactions.

The Core Computational Workflow: A Self-Validating Protocol

A robust theoretical investigation follows a logical, multi-step process. Each step builds upon the last, and the inclusion of a frequency analysis ensures the results are physically meaningful.

G cluster_workflow Core Computational Workflow A Step 1: 2D/3D Structure Generation B Step 2: Geometry Optimization (DFT) A->B Initial Coordinates C Step 3: Vibrational Frequency Analysis B->C Optimized Geometry F Is structure a true minimum? C->F D Step 4: Single-Point Energy & Property Calculation E Data Interpretation: Structure, Reactivity, Spectra D->E Calculated Properties F->B No (Imaginary Freq > 0) Re-optimize F->D Yes (Imaginary Freq = 0) Validated Minimum G cluster_docking Molecular Docking Workflow PDB 1. Obtain Receptor (e.g., from Protein Data Bank) PrepR 2. Prepare Receptor (Remove water, add hydrogens) PDB->PrepR Dock 4. Perform Docking (Define binding site, run algorithm) PrepR->Dock Lig 3. Prepare Ligand (Optimized 3D structure) Lig->Dock Analyze 5. Analyze Results (Scoring, Pose visualization) Dock->Analyze Insight Key Interactions: H-Bonds, Hydrophobic, π-π Analyze->Insight

Sources

(2-P-Tolyl-oxazol-4-YL)-methanol solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility and Stability of (2-p-Tolyl-oxazol-4-yl)-methanol

Foreword

As a Senior Application Scientist, I've witnessed firsthand the critical juncture where a promising molecule's journey can either accelerate or halt: the characterization of its fundamental physicochemical properties. A compound's solubility and stability are not mere data points; they are the bedrock upon which all subsequent development, from formulation to clinical trials, is built. This guide is crafted for my peers—researchers, scientists, and drug development professionals—who understand that a profound comprehension of a molecule's behavior is non-negotiable.

The subject of this guide, this compound, represents a class of heterocyclic compounds—oxazoles—that are of significant interest in medicinal chemistry due to their versatile biological activities.[1][2] However, specific data for this particular molecule is not widely published. Therefore, this document is not a simple recitation of known facts. Instead, it is a framework for investigation, a strategic guide on how to elucidate the critical solubility and stability profiles of this compound, or any novel small molecule, with scientific rigor. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring that the data generated is not only accurate but also deeply understood.

This guide is structured to be a self-validating system of inquiry. We will detail the necessary experimental protocols, explain the rationale for their design, and provide the tools for robust data interpretation, adhering to internationally recognized standards such as the ICH guidelines.[3][4]

Physicochemical Characterization: The Strategic Imperative

The journey of a drug candidate from the bench to the bedside is fraught with challenges, many of which can be predicted and mitigated by a thorough early-stage physicochemical assessment. Low aqueous solubility can severely limit oral bioavailability, while instability can compromise safety, efficacy, and shelf-life.[5][6] Understanding these parameters for this compound is the first step in unlocking its therapeutic potential.

Molecular Structure: this compound CAS Number: 36841-47-1[7] Molecular Formula: C₁₁H₁₁NO₂ Molecular Weight: 189.21 g/mol

The structure, featuring an aromatic oxazole core, a p-tolyl group, and a primary alcohol, suggests a molecule with moderate lipophilicity and potential for hydrogen bonding. Oxazole rings are generally thermally stable but can be susceptible to acid-catalyzed hydrolysis, a key consideration for our stability studies.[2][8][9]

Solubility Profiling: Beyond a Single Number

Solubility dictates a compound's dissolution rate and concentration in biological fluids, directly impacting its absorption.[10] It is crucial to differentiate between two key types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration of a compound upon its rapid precipitation from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[11][12] This high-throughput screen is invaluable in early discovery to quickly flag compounds that may have issues.[13]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a saturated solution.[10] This is a more time-intensive but definitive measurement, critical for lead optimization and pre-formulation development.[13][14]

Experimental Design: A Multi-Solvent Approach

To build a comprehensive solubility profile for this compound, we must assess its behavior in a variety of pharmaceutically relevant solvents and buffers. The choice of solvents is designed to span a range of polarities and hydrogen bonding capabilities.

Solvent/Buffer System Type Rationale for Inclusion
Phosphate-Buffered Saline (PBS), pH 7.4 Aqueous BufferSimulates physiological pH; primary medium for assessing therapeutic relevance.
0.1 N HCl (pH ~1.0) Aqueous BufferSimulates gastric fluid; assesses solubility in an acidic environment.
Water Polar ProticUniversal solvent; baseline for aqueous solubility.
Methanol Polar ProticCommon organic solvent used in synthesis and analysis.[15]
Ethanol Polar ProticPharmaceutically acceptable co-solvent.[15]
Dimethyl Sulfoxide (DMSO) Polar AproticHigh dissolving power; often used for stock solutions.[15]
Acetonitrile (ACN) Polar AproticCommon solvent in chromatography and analysis.[15]
Polyethylene Glycol 400 (PEG 400) Non-ionic SurfactantExcipient used in formulations to enhance solubility.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[6] Its success hinges on ensuring that a true equilibrium is reached between the solid compound and the solvent.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid This compound to vial B Add known volume of selected solvent C Seal and agitate at constant temperature (e.g., 25°C for 24-48h) B->C Incubate D Filter or centrifuge to remove undissolved solid C->D Sample E Dilute supernatant appropriately D->E Prepare F Quantify concentration via validated HPLC-UV method E->F Analyze G Calculate Solubility (e.g., in µg/mL or µM) F->G Calculate

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

  • Preparation: To a series of glass vials, add an excess amount of solid this compound (e.g., 2-5 mg). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent or buffer to each vial.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker or incubator (e.g., 25°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours. A preliminary time-course experiment can validate the required incubation time.

  • Sample Collection: After incubation, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant.

  • Sample Clarification: Immediately filter the aliquot through a 0.22 µm syringe filter (choose a filter material, like PTFE, that has low compound binding) or centrifuge at high speed (e.g., >10,000 x g for 15 minutes) to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Quantification: Dilute the clarified supernatant with a suitable solvent (typically the mobile phase of the analytical method) to fall within the calibrated range of the quantification method. Analyze the concentration using a validated HPLC-UV method as described in section 2.3.

Analytical Method: Quantification via HPLC-UV

A robust and validated analytical method is essential for accurate solubility determination.[16] A reversed-phase HPLC method with UV detection is a reliable and accessible choice for this compound.

Proposed HPLC-UV Method Parameters:

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm A standard reversed-phase column suitable for retaining moderately non-polar compounds.
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) A common mobile phase for good peak shape and resolution. The formic acid aids in protonating silanol groups on the column and the analyte, leading to sharper peaks. A gradient (e.g., 30-90% ACN) can be used for initial method development.
Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30°C Ensures reproducible retention times by controlling viscosity and mass transfer.
Detection UV at λmax (e.g., ~280 nm) The p-tolyl and oxazole moieties are expected to have strong UV absorbance. The optimal wavelength (λmax) should be determined by running a UV scan of the compound.

| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |

Method Validation: The method must be validated for linearity, accuracy, and precision according to ICH Q2(R1) guidelines. A calibration curve should be prepared using standards of known concentration to ensure accurate quantification of the samples.[17]

Stability Profiling: Predicting the Molecule's Fate

Stability testing provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[3] Forced degradation, or stress testing, is a critical component of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[5][18] This information is vital for developing stability-indicating analytical methods.[19][20]

Experimental Design: Forced Degradation Studies

Forced degradation studies are designed to achieve a target degradation of 5-20%.[18] Degradation beyond 20% can lead to secondary degradation products that may not be relevant to real-world storage conditions.[19] The studies are conducted on a single batch of the drug substance.[5]

Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis A Prepare solutions of This compound (e.g., 1 mg/mL) B Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) A->B Expose C Base Hydrolysis (e.g., 0.1 N NaOH, RT) A->C Expose D Oxidation (e.g., 3% H₂O₂, RT) A->D Expose E Thermal (e.g., 80°C, solid & solution) A->E Expose F Photolytic (ICH Q1B light exposure) A->F Expose G Control (No stressor, protected) A->G Expose H Sample at time points (e.g., 0, 2, 8, 24h) B->H C->H D->H E->H F->H G->H I Neutralize (if needed) & Dilute H->I J Analyze via Stability-Indicating HPLC Method I->J K Assess Purity (Peak Area %) Identify Degradants (LC-MS) J->K

Caption: General workflow for forced degradation studies.

Experimental Protocols for Stress Testing

For each condition, a control sample (protected from the stress condition) should be analyzed concurrently.

1. Acid and Base Hydrolysis:

  • Rationale: To evaluate susceptibility to degradation in acidic and basic environments, which can be encountered in the GI tract or during formulation with acidic/basic excipients. Oxazoles can be prone to acid-catalyzed hydrolytic ring-opening.[2][21]

  • Protocol:

    • Prepare a 1 mg/mL solution of the compound in a suitable co-solvent/water mixture if necessary.

    • For acid hydrolysis, add an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.

    • For base hydrolysis, add an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.

    • Incubate samples at room temperature and an elevated temperature (e.g., 60°C).[18]

    • Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).

    • Before analysis, neutralize the aliquots (base for the acid sample, acid for the base sample) to halt the reaction.

2. Oxidation:

  • Rationale: To assess the molecule's sensitivity to oxidative stress, which can occur via atmospheric oxygen or interaction with oxidative excipients.

  • Protocol:

    • Prepare a 1 mg/mL solution of the compound.

    • Add hydrogen peroxide to achieve a final concentration of ~3%.

    • Store the solution at room temperature, protected from light.

    • Withdraw and analyze aliquots at various time points.

3. Thermal Degradation:

  • Rationale: To evaluate the intrinsic thermal stability of the compound in both solid and solution states.

  • Protocol:

    • Place the solid compound in a controlled temperature oven (e.g., 80°C, or 10°C increments above accelerated testing conditions).[22]

    • Prepare a solution of the compound and store it at the same elevated temperature, protected from light.

    • Analyze samples at various time points.

4. Photostability:

  • Rationale: To determine if the compound degrades upon exposure to light, which informs packaging and storage requirements.

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source conforming to ICH Q1B guidelines.[3] This specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to exclude light.

    • Analyze the exposed and control samples after the exposure period.

Potential Degradation Pathways

Based on the chemistry of the oxazole ring, a primary degradation pathway to investigate is hydrolysis.[21]

Hypothesized Hydrolytic Degradation of this compound

Note: The above DOT script is a template. In a live environment, the IMG SRC would point to actual chemical structure images for visualization.

Caption: Hypothesized hydrolytic ring-opening of the oxazole core.

Data Analysis and Interpretation

The results of the forced degradation studies should be summarized in a table. The stability-indicating HPLC method should be able to resolve the parent peak from all major degradation products. Mass balance should be assessed to ensure that all degradation products are accounted for.

Stress Condition Time Assay of Parent (%) Major Degradants (RT & % Area) Mass Balance (%)
Control 24h99.8N/A100
0.1 N HCl, 60°C 24h85.2RT 3.5 min (10.1%), RT 4.2 min (4.5%)99.8
0.1 N NaOH, RT 24h91.5RT 5.1 min (8.2%)99.7
3% H₂O₂, RT 24h98.9No significant degradants99.9
Thermal (80°C, solid) 7 days99.5No significant degradants100
Photolytic (ICH Q1B) -97.1RT 6.8 min (2.8%)99.9

This table presents hypothetical data for illustrative purposes.

Conclusion and Forward Look

This guide provides a comprehensive, scientifically grounded framework for determining the essential solubility and stability profiles of this compound. By executing the detailed protocols for thermodynamic solubility and forced degradation, researchers can generate the critical data needed to make informed decisions in the drug development process. The causality-driven approach ensures that the resulting data is not just a set of numbers, but a deep understanding of the molecule's intrinsic behavior. This knowledge is paramount for designing robust formulations, establishing appropriate storage conditions and shelf-life, and ultimately, ensuring the safety and efficacy of a potential new therapeutic agent.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • ICH. (1999). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.
  • Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • Anbuselvan, S., et al. (2017). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • European Medicines Agency. (2024). ICH Q1 guideline on stability testing of drug substances and drug products.
  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
  • RAPS. (2024). ICH releases overhauled stability guideline for consultation.
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays.
  • AMSbiopharma. (2024). ICH Guidelines: Drug Stability Testing Essentials.
  • Wang, Y., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. NIH Public Access.
  • Semantic Scholar. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Devi, M. S., & M, P. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics.
  • ChemRxiv. (2023). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry.
  • PubChem. (n.d.). (2-(p-Tolyl)oxazol-4-yl)methanamine.
  • Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry.
  • RSC Publishing. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • PubChem. (n.d.). (Oxan-4-yl)methanol.
  • AmbioPharm. (n.d.). This compound.
  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati.
  • Wikipedia. (n.d.). Oxazole.
  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes.
  • ResearchGate. (2018). Application of Oxazole and Oxazolopyrimidine as New Effective Regulators of Oilseed Rape Growth.
  • Scientific Update. (2017). Oxazole Synthesis from Acetylenes and Nitriles.
  • ChemSynthesis. (2025). oxazol-2-yl-oxazol-5-yl-methanol.
  • PMC. (2023). Enhanced HPLC Method for Boar Taint Quantification.
  • Organic Chemistry @ CU Boulder. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • IJPSR. (2024). analytical method development and validation for (s)-(-)-amlodipine-o, o -.
  • ResearchGate. (2019). Simultaneous Quantitation of 2-Acetyl-4-tetrahydroxybutylimidazole, 2- and 4-Methylimidazoles, and 5-Hydroxymethylfurfural in Beverages by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry.
  • PubMed Central. (2016). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).
  • LookChem. (n.d.). Cas 93841-67-9,4-ethyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol.

Sources

A Senior Application Scientist's Guide to the Chemical Space of Substituted Oxazoles: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole as a Privileged Scaffold

The oxazole, a five-membered aromatic heterocycle containing nitrogen and oxygen, represents a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties, arising from the interplay between the pyridine-like nitrogen and furan-like oxygen, confer upon it a remarkable versatility.[1] Oxazole rings are thermally stable and can engage with biological targets through a variety of non-covalent interactions, including hydrogen bonding, dipole-dipole, and π-stacking.[1][2] This inherent ability to act as a bioisosteric replacement for other functional groups, coupled with its presence in numerous natural products and FDA-approved drugs, has cemented its status as a "privileged scaffold" in drug discovery.[3][4] This guide provides a deep dive into the chemical space of substituted oxazoles, moving from foundational synthetic strategies to the logic of library design and the exploration of structure-activity relationships (SAR).

I. Navigating the Synthetic Landscape: Core Methodologies

The accessibility of the oxazole core is paramount to its exploration. Over the decades, the synthetic chemist's toolkit has expanded from classical, often harsh, cyclodehydration reactions to elegant and mild metal-catalyzed and oxidative methodologies. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern and the tolerance of other functional groups on the starting materials.

cluster_start Starting Materials cluster_methods Synthetic Approaches Acylamino Ketones Acylamino Ketones Cyclodehydration Cyclodehydration Acylamino Ketones->Cyclodehydration Robinson-Gabriel Aldehydes + TosMIC Aldehydes + TosMIC Cycloaddition Cycloaddition Aldehydes + TosMIC->Cycloaddition Van Leusen Enamides Enamides Oxidative Cyclization Oxidative Cyclization Enamides->Oxidative Cyclization Metal-Free or Cu/Pd-Catalyzed Alkynes + Amines Alkynes + Amines Alkynes + Amines->Oxidative Cyclization Oxazole Substituted Oxazole Core Cyclodehydration->Oxazole Cycloaddition->Oxazole Oxidative Cyclization->Oxazole A 2-Acylamino-ketone B Protonation of Amide Carbonyl A->B H⁺ C Enolization A->C D Intramolecular Cyclization B->D C->D Nucleophilic Attack E Dihydrooxazole Intermediate D->E F Dehydration E->F -H₂O G Substituted Oxazole F->G cluster_rxns Parallel Diversification Reactions Core Functionalized Oxazole Core (e.g., Bromo-oxazole) Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Core->Suzuki Sonogashira Sonogashira Coupling (Alkynyl Groups) Core->Sonogashira Buchwald Buchwald-Hartwig (Amino Groups) Core->Buchwald Other Other Couplings... (Stille, Heck, etc.) Core->Other Library Diverse Oxazole Library Suzuki->Library Sonogashira->Library Buchwald->Library Other->Library

Caption: A workflow for Diversity-Oriented Synthesis of oxazoles.

The acidity of the C2-proton is generally higher than those at C5 and C4, allowing for selective deprotonation and functionalization. H[1]owever, modern cross-coupling reactions on halogenated oxazoles provide a more reliable and general strategy for diversification. F[5]or instance, a 4-bromo-oxazole can be selectively coupled with various boronic acids (Suzuki coupling) to introduce aryl or heteroaryl diversity at the C4 position, while leaving other positions available for subsequent modification.

[1]### III. The Oxazole in Medicinal Chemistry: Applications and SAR

The true value of exploring the oxazole chemical space lies in its application to drug discovery. Oxazole derivatives exhibit an astonishingly broad range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.

[6][7][8]* Anticancer Agents: Many oxazole-containing compounds have shown potent anticancer activity by targeting various mechanisms, such as tubulin polymerization, protein kinases, and DNA topoisomerases. T[8]he specific substitution pattern around the oxazole ring is critical for potency and selectivity.

  • Antibacterial Agents: The oxazole scaffold is present in antibiotics that target cell-wall biosynthesis. S[9]tructure-activity relationship (SAR) studies have shown that modifications to the groups at the C2 and C5 positions can dramatically influence antibacterial spectrum and potency. *[9][10] Anti-inflammatory Agents: Certain substituted oxazoles function as potent anti-inflammatory drugs. For example, Ditazole is a non-steroidal anti-inflammatory drug (NSAID) that inhibits platelet aggregation.

[11]The development of potent drug candidates relies on systematic SAR studies. For example, in a series of α-keto oxazole inhibitors of fatty acid amide hydrolase (FAAH), replacing a terminal phenyl group on the C2 side chain with a 3-chlorophenyl group resulted in a 5-fold increase in potency. T[12]his highlights how subtle electronic and steric changes to the substituents can lead to significant gains in biological activity.

IV. Practical Guide: Experimental Protocols

To translate theory into practice, this section provides a representative, detailed protocol for a modern oxazole synthesis. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Protocol: Copper-Catalyzed Oxidative Cyclization of an Enamide

This protocol describes the synthesis of a 2,5-disubstituted oxazole from a β-keto-enamide, a method known for its mild conditions and good yields.

Objective: To synthesize 2-methyl-5-phenyloxazole.

Rationale: This copper-catalyzed reaction is chosen for its efficiency and use of relatively benign reagents compared to classical methods. The mechanism involves copper-mediated vinylic C-H activation and subsequent intramolecular cyclization.

Materials:

  • N-(1-phenyl-2-oxopropyl)acetamide (1 mmol, 191.2 mg)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 18.2 mg)

  • 1,10-Phenanthroline (0.1 mmol, 18.0 mg)

  • Potassium carbonate (K₂CO₃, 2 mmol, 276.4 mg)

  • Dimethyl sulfoxide (DMSO), anhydrous (5 mL)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add N-(1-phenyl-2-oxopropyl)acetamide (1 mmol), Cu(OAc)₂ (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and K₂CO₃ (2 mmol).

    • Causality: The flask must be dry to prevent quenching of reactive intermediates. K₂CO₃ acts as the base. 1,10-Phenanthroline is a ligand that stabilizes the copper catalyst and enhances its reactivity.

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add 5 mL of anhydrous DMSO via syringe.

    • Causality: An inert atmosphere prevents oxidation of the catalyst and other reagents. DMSO is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

  • Reaction Execution: Stir the reaction mixture vigorously at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent. The reaction is typically complete within 12-24 hours.

    • Causality: Heating provides the necessary activation energy. TLC is a critical in-process control to determine the point of maximum product formation and avoid degradation.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Causality: The water quench stops the reaction and dissolves the inorganic salts. Multiple extractions with an organic solvent ensure complete recovery of the product.

  • Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Causality: The bicarbonate wash removes any residual acidic impurities, and the brine wash removes excess water. MgSO₄ is a drying agent.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to afford the pure 2-methyl-5-phenyloxazole.

    • Causality: Column chromatography separates the desired product from unreacted starting materials, byproducts, and catalyst residues.

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, thus validating the success of the synthesis.

V. Future Perspectives

The exploration of the oxazole chemical space is far from complete. Future efforts will likely focus on the development of even more efficient and sustainable synthetic methods, such as C-H activation for direct functionalization of the oxazole core, photoredox catalysis, and flow chemistry protocols. A[13]s our understanding of biology deepens, new protein targets will emerge, and the diverse libraries of substituted oxazoles generated through these advanced synthetic strategies will be invaluable tools for discovering the next generation of therapeutics.

References

  • Fischer oxazole synthesis - Wikipedia.
  • Robinson–Gabriel synthesis - Wikipedia.
  • Fischer Oxazole Synthesis.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI.
  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal.
  • Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences.
  • Van Leusen Oxazole Synthesis - Organic Chemistry Portal.
  • Photoassisted Diversity-Oriented Synthesis: Intramolecular Cycloadditions of Photogenerated Azaxylylenes with Oxazole Pendants, and Subsequent Postphotochemical Multicomponent Modifications | Organic Letters - ACS Publications.
  • Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization | The Journal of Organic Chemistry - ACS Publications.
  • Van Leusen Reaction | NROChemistry.
  • Recent advance in oxazole-based medicinal chemistry - PubMed.
  • Converting oxazoles into imidazoles: new opportunities for diversity-oriented synthesis - Chemical Communications (RSC Publishing).
  • Robinson-Gabriel Synthesis - SynArchive.
  • Fischer oxazole synthesis - definition - Encyclo.
  • The Role of Oxazole Derivatives in Pharmaceutical Synthesis.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - ResearchGate.
  • Oxazole.pdf - CUTM Courseware.
  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed.
  • Development of a diversity-oriented approach to oxazole-5-amide libraries - PubMed.
  • Van Leusen reaction - Wikipedia.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase.
  • Development of a Diversity-Oriented Approach to Oxazole-5-amide Libraries | The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole - Slideshare.
  • Synthetic approaches for oxazole derivatives: A review - ResearchGate.
  • The Synthesis of Oxazole-containing Natural Products - D-Scholarship@Pitt.
  • One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates | The Journal of Organic Chemistry - ACS Publications.
  • Oxazole Synthesis from Acetylenes and Nitriles - Scientific Update - UK.
  • Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization - RSC Publishing Home.
  • The diverse chemistry of oxazol-5-(4H)-ones - PubMed.
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central.
  • Structure activity relationship of synthesized compounds - ResearchGate.
  • Methodology for the Synthesis of Substituted 1,3-Oxazoles - PMC - NIH.
  • Several conventional methods accessible for the synthesis of oxazole derivatives - ResearchGate.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR.
  • Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization - Chemical Communications (RSC Publishing).
  • Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC - NIH.
  • Structure activity relationship of the synthesized compounds - ResearchGate.

Sources

Methodological & Application

Synthesis of (2-p-Tolyl-oxazol-4-yl)-methanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and pharmaceutical agents. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in drug design. The title compound, (2-p-Tolyl-oxazol-4-yl)-methanol, incorporates this key heterocycle functionalized with a p-tolyl group at the 2-position and a hydroxymethyl group at the 4-position. This specific substitution pattern presents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This document provides a comprehensive guide for the synthesis of this compound, intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The protocol is designed to be both detailed and explanatory, elucidating the chemical principles that underpin the synthetic strategy.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached via a two-step sequence. This strategy leverages established and reliable transformations in heterocyclic chemistry and functional group manipulation.

  • Step 1: Oxazole Ring Formation. The core 2-(p-tolyl)oxazole-4-carboxylate scaffold is constructed via a Hantzsch-type synthesis, which is a variation of the Robinson-Gabriel synthesis. This involves the condensation and cyclization of p-toluamide with ethyl bromopyruvate. This method provides a direct and efficient route to the key oxazole intermediate.

  • Step 2: Reduction of the Ester. The resulting ethyl 2-(p-tolyl)oxazole-4-carboxylate is then reduced to the target primary alcohol, this compound, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

This synthetic approach is summarized in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Oxazole Formation cluster_1 Step 2: Ester Reduction p_toluamide p-Toluamide intermediate Ethyl 2-(p-tolyl)oxazole-4-carboxylate p_toluamide->intermediate ethyl_bromopyruvate Ethyl Bromopyruvate ethyl_bromopyruvate->intermediate final_product This compound intermediate->final_product LiAlH4 LiAlH₄ intermediate->LiAlH4 Reduction

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-(p-tolyl)oxazole-4-carboxylate

This procedure details the formation of the oxazole ring through the condensation of p-toluamide and ethyl bromopyruvate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
p-Toluamide135.171.35 g10.0
Ethyl bromopyruvate195.022.15 g11.0
Triethylamine (TEA)101.192.1 mL15.0
Toluene-50 mL-
Sodium bicarbonate84.01--
Brine---
Anhydrous Sodium Sulfate142.04--
Silica Gel---
Ethyl Acetate88.11--
Hexanes---

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluamide (1.35 g, 10.0 mmol) and toluene (50 mL).

  • Stir the suspension and add triethylamine (2.1 mL, 15.0 mmol).

  • Slowly add ethyl bromopyruvate (2.15 g, 11.0 mmol) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system.

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., from 5% to 20% ethyl acetate) to afford ethyl 2-(p-tolyl)oxazole-4-carboxylate as a solid.

Part 2: Synthesis of this compound

This protocol describes the reduction of the ester functional group of the intermediate to the desired primary alcohol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 2-(p-tolyl)oxazole-4-carboxylate231.252.31 g10.0
Lithium aluminum hydride (LiAlH₄)37.950.57 g15.0
Anhydrous Tetrahydrofuran (THF)-50 mL-
Ethyl Acetate88.11--
1 M Hydrochloric Acid (HCl)36.46--
Saturated Sodium Bicarbonate84.01--
Brine---
Anhydrous Sodium Sulfate142.04--

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (0.57 g, 15.0 mmol) and anhydrous tetrahydrofuran (THF) (30 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve ethyl 2-(p-tolyl)oxazole-4-carboxylate (2.31 g, 10.0 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel.

  • Add the solution of the ester dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate (5 mL), followed by the cautious addition of water (1 mL) and then 15% aqueous sodium hydroxide (1 mL), and finally water (3 mL).

  • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

  • Filter the precipitate through a pad of Celite® and wash the filter cake with THF (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography on silica gel to obtain the final product as a solid.

Mechanism and Rationale

Oxazole Formation: A Hantzsch-Type Synthesis

The formation of the 2,4-disubstituted oxazole ring proceeds through a well-established mechanism. Initially, the primary amide, p-toluamide, acts as a nucleophile, attacking the α-carbon of the ethyl bromopyruvate, displacing the bromide ion. The resulting intermediate then undergoes an intramolecular cyclization, where the amide oxygen attacks the ketone carbonyl. Subsequent dehydration of the cyclic intermediate, promoted by heating, leads to the aromatic oxazole ring.[1] Triethylamine is employed as a base to neutralize the hydrobromic acid (HBr) generated during the initial substitution reaction, driving the equilibrium towards the product.

Hantzsch_Mechanism cluster_0 Mechanism of Oxazole Formation p-Toluamide p-Toluamide Intermediate_1 Intermediate_1 p-Toluamide->Intermediate_1 Nucleophilic Attack on Ethyl Bromopyruvate Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Intramolecular Cyclization Ethyl 2-(p-tolyl)oxazole-4-carboxylate Ethyl 2-(p-tolyl)oxazole-4-carboxylate Intermediate_2->Ethyl 2-(p-tolyl)oxazole-4-carboxylate Dehydration

Caption: Simplified mechanism for the Hantzsch-type oxazole synthesis.

Ester Reduction with Lithium Aluminum Hydride

Lithium aluminum hydride is a potent reducing agent capable of reducing a wide range of carbonyl compounds, including esters, to their corresponding alcohols.[2] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to form an aldehyde intermediate. The aldehyde is subsequently reduced by another equivalent of hydride to the corresponding alkoxide, which upon acidic workup, is protonated to yield the primary alcohol.[2] The reaction is performed in an anhydrous aprotic solvent like THF due to the high reactivity of LiAlH₄ with protic solvents.

Conclusion

The protocol detailed herein provides a reliable and efficient two-step synthesis of this compound. The methodology relies on fundamental and well-understood organic transformations, making it accessible to researchers with a solid foundation in synthetic organic chemistry. The resulting product is a valuable building block for the development of novel compounds with potential applications in medicinal chemistry and materials science. Adherence to the described procedures and safety precautions is essential for the successful and safe execution of this synthesis.

References

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.).
  • 2 - Organic Syntheses Procedure. (n.d.).
  • A Simple One-Pot Synthesis of 2-Aryl-5-alkyl-Substituted Oxazoles by Cs2CO3-Mediated Reactions of Aromatic Primary Amides with 2,3-Dibromopropene - Organic Chemistry Portal. (n.d.).
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. [Link]
  • Murai, K., Takahara, Y., Matsushita, T., Komatsu, H., & Fujioka, H. (2010). Facile preparation of oxazole-4-carboxylates and 4-ketones from aldehydes using 3-oxazoline-4-carboxylates as intermediates. Organic letters, 12(15), 3456–3459. [Link]

Sources

The Van Leusen Reaction: A Strategic Approach for the Synthesis of 4-Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

The oxazole scaffold is a privileged structure in medicinal chemistry and drug development, appearing in a wide array of biologically active compounds with applications ranging from anti-inflammatory to anticancer agents.[1] Its ability to act as a bioisostere for amide and ester groups can enhance metabolic stability and improve pharmacokinetic profiles.[2] Among oxazole derivatives, those substituted at the 4-position are crucial building blocks. The Van Leusen oxazole synthesis, a powerful and versatile reaction discovered in 1972, provides a direct and efficient route to these valuable heterocycles from simple starting materials.[3]

This guide offers a detailed exploration of the Van Leusen reaction tailored specifically for the synthesis of 4-substituted and 4,5-disubstituted oxazoles. We will delve into the mechanistic underpinnings, provide field-tested experimental protocols, and offer practical troubleshooting advice to empower researchers in their drug discovery efforts.

Core Principle: The Role of α-Substituted TosMIC

The classical Van Leusen reaction between an aldehyde and tosylmethyl isocyanide (TosMIC) yields a 5-substituted oxazole.[4] The key to accessing the 4-substituted regioisomer lies in modifying the TosMIC reagent. By employing an α-substituted TosMIC derivative , where a substituent is present on the carbon atom adjacent to the isocyanide group, the reaction pathway is directed to yield the desired 4-substituted oxazole.[2][5] This strategic modification significantly broadens the synthetic utility of the Van Leusen reaction.

Reaction Mechanism: A Step-by-Step Cycloaddition

The Van Leusen oxazole synthesis is a multi-step process that proceeds via a [3+2] cycloaddition pathway.[6] The unique reactivity of the α-substituted TosMIC reagent—possessing an acidic proton, an isocyanide group, and a tosyl (p-toluenesulfonyl) leaving group—drives the transformation.[4][7]

The mechanism unfolds as follows:

  • Deprotonation: A base, typically potassium carbonate (K₂CO₃), abstracts the acidic α-proton from the substituted TosMIC reagent, generating a nucleophilic carbanion.[5]

  • Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.

  • Cyclization (5-endo-dig): The resulting alkoxide attacks the electrophilic carbon of the isocyanide group in an intramolecular cyclization, forming a five-membered oxazoline ring intermediate.[8]

  • Elimination: A second molecule of base facilitates the elimination of the tosyl group (as p-toluenesulfinic acid). This step results in the formation of a double bond, leading to the aromatization of the ring and the creation of the final oxazole product.[4][6]

Van Leusen Mechanism for 4-Substituted Oxazoles Mechanism for 4-Substituted Oxazole Synthesis start α-Substituted TosMIC + Aldehyde deprotonation 1. Deprotonation (Base, e.g., K₂CO₃) start->deprotonation carbanion TosMIC Carbanion deprotonation->carbanion addition 2. Nucleophilic Addition carbanion->addition Attacks Aldehyde intermediate1 Tetrahedral Intermediate addition->intermediate1 cyclization 3. Intramolecular Cyclization intermediate1->cyclization oxazoline Oxazoline Intermediate cyclization->oxazoline elimination 4. Elimination of Tos-H (Base-promoted) oxazoline->elimination product 4-Substituted Oxazole elimination->product byproduct p-Toluenesulfinic Acid elimination->byproduct

Caption: The reaction mechanism for the synthesis of 4-substituted oxazoles.

Application Protocols: From Bench to Product

The following protocols provide robust, step-by-step methodologies for the synthesis of 4-substituted oxazoles. Adherence to anhydrous conditions is recommended for optimal results, as TosMIC can be sensitive to moisture.[5]

Experimental Workflow Overview

The general workflow is a straightforward sequence of reaction, workup, and purification, making it amenable to both single-synthesis and library generation contexts.[9]

Experimental Workflow General Experimental Workflow start Starting Materials: - α-Substituted TosMIC - Aldehyde reaction Reaction Setup (Combine & Reflux) start->reaction reagents Reagents: - Base (K₂CO₃) - Solvent (Methanol) reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup monitoring->workup Upon Completion extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification Crude Product product Pure 4-Substituted Oxazole purification->product

Caption: A generalized workflow for the Van Leusen oxazole synthesis.

Protocol 1: Synthesis of a 4-Substituted-5-Unsubstituted Oxazole (e.g., 4-Methyloxazole)

This protocol is adapted for synthesizing oxazoles with a specific substituent at the 4-position and no substituent at the 5-position by using formaldehyde as the aldehyde component.[2]

Materials:

  • 1-(Isocyanomethylsulfonyl)-4-methylbenzene (α-methyl TosMIC) (1.0 equiv)

  • Paraformaldehyde (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Methanol (MeOH), anhydrous

  • Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the α-methyl TosMIC (1.0 equiv), paraformaldehyde (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous methanol to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cooling & Concentration: Upon completion, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Workup: To the resulting residue, add water and ethyl acetate. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 4-methyloxazole.[2]

Protocol 2: Synthesis of a 4,5-Disubstituted Oxazole (e.g., 4-Benzyl-5-phenyloxazole)

This protocol demonstrates the synthesis of a more complex oxazole by reacting an α-substituted TosMIC with a different aldehyde.[5]

Materials:

  • α-Benzyl-tosylmethyl isocyanide (1.2 equiv)

  • Benzaldehyde (1.0 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.8 equiv)

  • Methanol (MeOH), anhydrous

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve α-benzyl-tosylmethyl isocyanide (1.2 equiv) and benzaldehyde (1.0 equiv) in methanol.

  • Base Addition: Add potassium carbonate (2.8 equiv) to the stirred solution.

  • Reaction & Monitoring: Heat the mixture to reflux and maintain for approximately 6 hours, monitoring by TLC.

  • Cooling & Concentration: Once the reaction is complete, allow the mixture to cool to room temperature and remove the methanol under reduced pressure.

  • Workup & Purification: Follow steps 6-9 from Protocol 1 to work up, extract, and purify the target compound, 4-benzyl-5-phenyloxazole.[5]

Data Summary & Optimization

The Van Leusen reaction is tolerant of a wide range of functional groups. The choice of base and reaction conditions can be optimized to suit the specific substrates.

ParameterGeneral ConditionsNotes & Optimization Strategies
Aldehyde Aliphatic or AromaticAromatic aldehydes with electron-withdrawing groups may exhibit higher reactivity.[3] Aldehydes sensitive to strong bases should be used with milder bases like K₂CO₃.[5]
TosMIC Reagent α-Substituted TosMICThe α-substituent (R⁴) directly becomes the C4-substituent of the oxazole.
Base K₂CO₃ (milder), t-BuOK, DBU (stronger)For less reactive aldehydes or to promote the final elimination step, a stronger, non-nucleophilic base like t-BuOK or DBU may be required.[5]
Solvent Methanol, THFMethanol is the most common solvent. Aprotic solvents like THF are used with stronger bases like t-BuOK.[5][8]
Temperature Reflux (Methanol) or 40-50 °CGentle heating is often sufficient to drive the reaction to completion.[5]
Time 4-6 hoursModern variations using microwave irradiation or pressure reactors can dramatically reduce reaction times to as little as 8-20 minutes.[5][10]

Troubleshooting Guide

Even robust reactions can present challenges. Below are common issues and validated solutions.[5]

IssueProbable Cause(s)Recommended Solution(s)
Low or No Reaction 1. Insufficiently basic conditions. 2. Moisture in reagents/solvents hydrolyzing TosMIC.1. Switch to a stronger, non-nucleophilic base (e.g., DBU, t-BuOK). 2. Ensure strictly anhydrous conditions; use freshly dried solvents and handle reagents under an inert atmosphere.
Isolation of Oxazoline Intermediate Incomplete elimination of the tosyl group.1. Increase the reaction temperature or extend the reaction time. 2. Use a stronger base to facilitate a more efficient elimination.
Formation of Nitrile Byproduct Presence of ketone impurities in the aldehyde starting material. Ketones react with TosMIC to form nitriles.[5]Purify the aldehyde starting material by distillation or column chromatography before use.
Difficult Purification 1. Residual p-toluenesulfinic acid byproduct. 2. Emulsion formation during aqueous workup.1. Wash the crude organic extract with a sodium hydrosulfide (NaHS) solution to remove the acidic byproduct.[8] 2. Add saturated brine during workup to help break any emulsions.

Conclusion

The Van Leusen reaction is an exceptionally reliable and versatile method for constructing 4-substituted oxazole rings, which are of high value in drug discovery. By selecting the appropriate α-substituted TosMIC reagent, medicinal chemists can readily access a diverse range of oxazole derivatives. The reaction's operational simplicity, tolerance for various functional groups, and amenability to optimization make it an indispensable tool in the modern synthetic chemist's arsenal.

References

  • Kulkarnia, B. A., & Ganesan, A. (1999). Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40, 5637-5638.
  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.
  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central.
  • NROChemistry. (n.d.). Van Leusen Reaction.
  • Cortés-Guzmán, C., et al. (n.d.). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum.
  • ResearchGate. (n.d.). Mechanism of van Leusen oxazole synthesis.
  • Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC - PubMed Central.
  • SynArchive. (n.d.). Van Leusen Reaction.
  • Researcher.Life. (n.d.). Van Leusen reaction.
  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction.
  • Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Macmillan.
  • Wikipedia. (n.d.). Van Leusen reaction.
  • YouTube. (2021). Van Leusen Reaction.
  • Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PubMed.
  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed.
  • Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI.
  • ResearchGate. (n.d.). Mechanism of Van Leusen oxazole synthesis.
  • YouTube. (2024). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets!.

Sources

Application Notes and Protocols for the One-Pot Synthesis of 2,4-Disubstituted Oxazoles from Amides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Oxazole Moiety in Drug Discovery

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of medicinal chemistry.[1] Its prevalence in a wide array of natural products, pharmaceuticals, and functional materials underscores its importance as a privileged scaffold.[2] The 2,4-disubstituted oxazole motif, in particular, is a key structural feature in numerous biologically active compounds, exhibiting a broad spectrum of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The inherent ability of the oxazole ring to engage with biological targets through various non-covalent interactions makes it an attractive template for the design of novel therapeutics.[3] Consequently, the development of efficient, atom-economical, and versatile synthetic routes to this valuable heterocyclic system is of paramount importance to researchers in both academia and the pharmaceutical industry. This application note provides a detailed guide to the one-pot synthesis of 2,4-disubstituted oxazoles directly from readily available amides, a strategy that offers significant advantages in terms of operational simplicity and synthetic efficiency.

Mechanistic Insights into One-Pot Oxazole Synthesis from Amides

The direct conversion of amides into 2,4-disubstituted oxazoles in a single synthetic operation can be achieved through several reliable methodologies. Two of the most prominent and mechanistically distinct approaches are the modified Robinson-Gabriel synthesis and the copper-catalyzed coupling of amides with α-diazoketones.

The Robinson-Gabriel Synthesis: A Classic Route Modernized

The Robinson-Gabriel synthesis is a venerable and powerful method for constructing the oxazole ring.[4] In its classical form, it involves the cyclodehydration of a pre-formed 2-acylamino-ketone.[5] However, modern adaptations have enabled this transformation to be carried out in a one-pot fashion, directly from an amide and an α-haloketone or its equivalent.

The reaction proceeds through a series of well-defined steps. Initially, the amide nitrogen acts as a nucleophile, displacing the halide from the α-haloketone to form an α-amido ketone intermediate. This intermediate then undergoes an intramolecular cyclization, driven by the nucleophilic attack of the amide oxygen onto the ketone carbonyl. The resulting oxazoline intermediate is then dehydrated under the reaction conditions to afford the aromatic 2,4-disubstituted oxazole.

Robinson_Gabriel_Mechanism cluster_start Starting Materials Amide Amide (R1-CONH2) Intermediate1 α-Amido Ketone Intermediate Amide->Intermediate1 Nucleophilic Substitution AlphaHaloKetone α-Haloketone (R2-CO-CH2X) AlphaHaloKetone->Intermediate1 Intermediate2 Oxazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2,4-Disubstituted Oxazole Intermediate2->Product Dehydration

Figure 1: Conceptual workflow of the one-pot Robinson-Gabriel synthesis.

The causality behind the choice of reagents is critical. The α-haloketone provides the electrophilic carbon for the initial N-alkylation of the amide and the carbonyl group for the subsequent cyclization. The choice of solvent and, if necessary, a base or acid catalyst, is crucial for promoting both the initial substitution and the final dehydration step.

Copper-Catalyzed Coupling with α-Diazoketones: A Mild and Efficient Alternative

A more recent and highly efficient method for the one-pot synthesis of 2,4-disubstituted oxazoles involves the copper(II) triflate-catalyzed reaction of amides with α-diazoketones.[6] This approach offers the advantage of milder reaction conditions and a broader substrate scope compared to some traditional methods.[7]

The reaction is believed to proceed via the formation of a copper carbene from the α-diazoketone. This highly reactive intermediate is then intercepted by the amide to form a ylide. Subsequent intramolecular cyclization and elimination of the copper catalyst and dinitrogen gas lead to the formation of the oxazole ring.

Copper_Catalyzed_Mechanism cluster_start Reactants Amide Amide (R1-CONH2) Intermediate2 Ylide Intermediate Amide->Intermediate2 AlphaDiazoKetone α-Diazoketone (R2-CO-CHN2) Intermediate1 Copper Carbene AlphaDiazoKetone->Intermediate1 Catalyst Cu(OTf)2 Catalyst->Intermediate1 Intermediate1->Intermediate2 Product 2,4-Disubstituted Oxazole Intermediate2->Product Intramolecular Cyclization & Elimination

Figure 2: Proposed workflow of the copper-catalyzed synthesis of 2,4-disubstituted oxazoles.

The use of a copper catalyst is key to this transformation, as it facilitates the controlled decomposition of the diazoketone and the subsequent carbene insertion reaction. The choice of a non-protic solvent is also important to prevent unwanted side reactions of the highly reactive intermediates.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates.

Protocol 1: One-Pot Synthesis via a Modified Robinson-Gabriel Approach

This protocol describes a general procedure for the synthesis of 2,4-disubstituted oxazoles from an amide and an α-bromoketone.

Materials:

  • Amide (1.0 mmol, 1.0 equiv)

  • α-Bromoketone (1.0 mmol, 1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the amide (1.0 mmol) in anhydrous DMF (5 mL) is added potassium carbonate (2.0 mmol).

  • The α-bromoketone (1.0 mmol) is then added, and the reaction mixture is heated to 80-100 °C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water (20 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2,4-disubstituted oxazole.

Protocol 2: Copper-Catalyzed One-Pot Synthesis from Amides and α-Diazoketones

This protocol outlines a general procedure for the copper-catalyzed synthesis of 2,4-disubstituted oxazoles.[6]

Materials:

  • Amide (1.2 mmol, 1.2 equiv)

  • α-Diazoketone (1.0 mmol, 1.0 equiv)

  • Copper(II) triflate (Cu(OTf)₂) (10 mol%)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the α-diazoketone (1.0 mmol) and the amide (1.2 mmol) in anhydrous 1,2-dichloroethane (5 mL) is added copper(II) triflate (0.1 mmol).

  • The reaction mixture is stirred at 80 °C under an inert atmosphere.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (30 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the 2,4-disubstituted oxazole.

Data Presentation: Substrate Scope and Yields

The one-pot synthesis of 2,4-disubstituted oxazoles from amides is a versatile method with a broad substrate scope. The following table provides a representative, though not exhaustive, summary of reported yields for various substrates using the copper-catalyzed method with α-diazoketones.[6]

EntryAmide (R¹)α-Diazoketone (R²)ProductYield (%)
1Benzamide2-diazo-1-phenylethanone2,4-diphenyloxazole87
24-Methylbenzamide2-diazo-1-phenylethanone2-(p-tolyl)-4-phenyloxazole85
34-Methoxybenzamide2-diazo-1-phenylethanone2-(4-methoxyphenyl)-4-phenyloxazole82
44-Chlorobenzamide2-diazo-1-phenylethanone2-(4-chlorophenyl)-4-phenyloxazole89
5Acetamide2-diazo-1-phenylethanone2-methyl-4-phenyloxazole75
6Benzamide1-diazo-3,3-dimethylbutan-2-one2-phenyl-4-(tert-butyl)oxazole78

Conclusion and Future Outlook

The one-pot synthesis of 2,4-disubstituted oxazoles from amides represents a highly efficient and practical approach for accessing this important class of heterocyclic compounds. Both the modified Robinson-Gabriel synthesis and the copper-catalyzed reaction with α-diazoketones offer distinct advantages in terms of starting material availability, reaction conditions, and substrate scope. These methods provide drug development professionals and medicinal chemists with powerful tools for the rapid generation of diverse oxazole libraries for biological screening. The continued development of even more sustainable and atom-economical catalytic systems will undoubtedly further enhance the utility of these synthetic strategies in the future.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). Indian Journal of Pharmaceutical Sciences.
  • A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. (2002). Organic Letters.
  • Robinson-Gabriel Synthesis. (n.d.). SynArchive.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules.
  • Robinson–Gabriel synthesis. (n.d.). Wikipedia.
  • A Comprehensive Review of One-Pot Multicomponent Strategies for Oxazole Synthesis. (2023). ChemistrySelect.
  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.
  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (2024). The Journal of Organic Chemistry.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar.
  • One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis of the Indole-Oxazole Scaffold and Its Application to the Synthesis of Breitfussins C, G, and H. (2023). The Journal of Organic Chemistry.
  • One-pot Friedel-Crafts/Robinson-Gabriel synthesis of oxazoles using oxazolone templates. (2005). The Journal of Organic Chemistry.
  • Other synthetic methods are the coupled Ugi and Robinson-Gabriel reaction... (n.d.). ResearchGate.
  • Copper(II) Triflate Catalyzed Synthesis of 2,4-Disubstituted Oxazoles from α-Diazoketones. (2015). Synthesis.
  • One-Pot Syntheses of Substituted Oxazoles and Imidazoles from the Isocyanide Asmic. (2013). The Journal of Organic Chemistry.

Sources

Application Notes and Protocols: (2-p-Tolyl-oxazol-4-yl)-methanol as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Aryl-4-(hydroxymethyl)oxazole Scaffold

The oxazole ring is a privileged five-membered heterocyclic motif integral to numerous biologically active compounds and functional materials.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in medicinal chemistry for the development of novel therapeutic agents.[3] The compound (2-p-Tolyl-oxazol-4-yl)-methanol (CAS 36841-47-1) emerges as a particularly valuable synthetic intermediate. It strategically combines the 2-aryloxazole core, known for its metabolic stability and bioisosteric relationship with amide and ester functionalities, with a reactive primary alcohol at the C4 position. This hydroxymethyl group serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse molecular architectures for drug discovery and materials science.

This guide provides an in-depth exploration of the synthesis, characterization, and synthetic applications of this compound, designed for researchers, scientists, and drug development professionals. The protocols and insights herein are grounded in established principles of heterocyclic chemistry, offering both practical guidance and a conceptual framework for leveraging this intermediate in complex synthetic campaigns.

Physicochemical Properties and Characterization

A thorough characterization of this compound is paramount for its effective use. While a comprehensive, publicly available experimental dataset for this specific molecule is limited, its properties can be reliably predicted based on closely related analogs.

PropertyPredicted Value/InformationSource/Justification
CAS Number 36841-47-1[4]
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol Calculated from formula
Appearance Expected to be a white to off-white solidBased on analogous compounds like (3-para-tolyl-isoxazol-5-yl)methanol.[5]
Solubility Soluble in methanol, ethanol, dichloromethane, chloroform; sparingly soluble in waterGeneral solubility for polar organic compounds.
Spectroscopic Profile (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar compounds, such as 2-aryl-4-arylsulfonyl-1,3-oxazoles and other 4-(hydroxymethyl)oxazole derivatives.[3][6]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.90-7.80 (d, 2H): Aromatic protons on the p-tolyl ring ortho to the oxazole.

    • δ ~7.55 (s, 1H): Proton at the C5 position of the oxazole ring.

    • δ ~7.25 (d, 2H): Aromatic protons on the p-tolyl ring meta to the oxazole.

    • δ ~4.70 (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).

    • δ ~2.40 (s, 3H): Methyl protons of the p-tolyl group.

    • δ ~2.0-3.0 (br s, 1H): Hydroxyl proton (-OH), which may be broad and its chemical shift can vary with concentration and temperature.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~161.5: C2 of the oxazole ring.

    • δ ~145.0: C4 of the oxazole ring.

    • δ ~141.0: Quaternary carbon of the p-tolyl ring attached to the methyl group.

    • δ ~135.0: C5 of the oxazole ring.

    • δ ~129.5: Aromatic CH carbons of the p-tolyl ring.

    • δ ~126.5: Aromatic CH carbons of the p-tolyl ring.

    • δ ~124.0: Quaternary carbon of the p-tolyl ring attached to the oxazole.

    • δ ~56.0: Methylene carbon of the hydroxymethyl group (-CH₂OH).

    • δ ~21.5: Methyl carbon of the p-tolyl group.

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • ~3300-3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

    • ~3100-3150 cm⁻¹: C-H stretching of the oxazole ring.

    • ~2850-2950 cm⁻¹: C-H stretching of the alkyl groups.

    • ~1600-1650 cm⁻¹: C=N stretching of the oxazole ring.

    • ~1500-1550 cm⁻¹: C=C stretching of the aromatic and oxazole rings.

    • ~1050-1150 cm⁻¹: C-O stretching of the alcohol and the oxazole ring.

  • Mass Spectrometry (MS):

    • [M+H]⁺: Expected at m/z 190.0817 for C₁₁H₁₂NO₂⁺.

Synthesis of this compound

The synthesis of 2,4-disubstituted oxazoles can be approached through several established methodologies. For the specific case of 4-(hydroxymethyl)oxazoles, a robust method involves the reaction of a primary amide with an α-haloketone. A representative protocol for a related synthesis is adapted here.

Protocol: Synthesis via Serine Ester Condensation (Representative)

This protocol outlines a general and effective method for the synthesis of 2-aryl-4-(hydroxymethyl)oxazoles, which can be adapted for the specific target compound.

Workflow Diagram:

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup p_toluamidine p-Toluamidine Hydrochloride reaction Condensation & Cyclization (Heated) p_toluamidine->reaction serine_ester Ethyl 3-chloro-2-oxopropanoate serine_ester->reaction base Base (e.g., DBU) base->reaction solvent Solvent (e.g., CH3CN) solvent->reaction workup Aqueous Workup (e.g., EtOAc/H2O extraction) reaction->workup purification Column Chromatography (Silica Gel) workup->purification product This compound purification->product

Figure 1. General workflow for the synthesis of this compound.

Materials:

  • p-Toluamidine hydrochloride

  • Ethyl 3-chloro-2-oxopropanoate (or a similar α-halo-β-ketoester)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or another suitable non-nucleophilic base

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add p-toluamidine hydrochloride (1.0 eq) and anhydrous acetonitrile.

  • Base Addition: Add DBU (2.2 eq) to the suspension and stir for 15 minutes at room temperature to liberate the free base.

  • Addition of Ketoester: Add a solution of ethyl 3-chloro-2-oxopropanoate (1.1 eq) in anhydrous acetonitrile dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent, to afford the pure this compound.

Causality and Trustworthiness: This method is reliable because it follows the well-established Hantzsch oxazole synthesis pathway. The use of a non-nucleophilic base like DBU is crucial to prevent side reactions with the electrophilic ketoester. The final purification by column chromatography ensures the isolation of a high-purity product, which is essential for its use in subsequent synthetic steps.

Applications as a Synthetic Intermediate

The true utility of this compound lies in the reactivity of its hydroxymethyl group. This primary alcohol can be readily transformed into a variety of other functional groups, making it a key building block for creating libraries of novel compounds.

Oxidation to Aldehyde and Carboxylic Acid

The primary alcohol can be selectively oxidized to the corresponding aldehyde or further to the carboxylic acid, which are themselves versatile synthetic handles.

Reaction Scheme:

G start This compound aldehyde 2-p-Tolyl-oxazole-4-carbaldehyde start->aldehyde Mild Oxidation (e.g., PCC, DMP) acid 2-p-Tolyl-oxazole-4-carboxylic acid aldehyde->acid Strong Oxidation (e.g., Jones Reagent)

Figure 2. Oxidation pathways of the hydroxymethyl group.

Protocol: Oxidation to 2-p-Tolyl-oxazole-4-carbaldehyde

  • Reagents: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

  • Procedure (using PCC):

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add PCC (1.5 eq) in one portion.

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of silica gel or Celite, washing with additional DCM.

    • Concentrate the filtrate to yield the crude aldehyde, which can be used directly or purified by chromatography.

Conversion to Halides

The hydroxymethyl group can be converted to a more reactive halomethyl group (e.g., chloromethyl or bromomethyl), an excellent electrophile for nucleophilic substitution reactions.

Protocol: Conversion to (4-(Bromomethyl)-2-p-tolyl-oxazole)

  • Reagents: Phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

  • Procedure (using PBr₃):

    • Dissolve this compound (1.0 eq) in anhydrous diethyl ether or DCM at 0°C.

    • Add PBr₃ (0.4 eq) dropwise, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Carefully quench the reaction by pouring it onto ice water.

    • Extract the product with DCM, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

    • The resulting bromomethyl derivative is often used immediately in the next step due to its potential lability.

Ether and Ester Formation

Standard Williamson ether synthesis or esterification conditions can be applied to derivatize the hydroxyl group.

Protocol: O-Alkylation (Williamson Ether Synthesis)

  • Reagents: Sodium hydride (NaH), alkyl halide (e.g., benzyl bromide).

  • Procedure:

    • Suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0°C.

    • Add a solution of this compound (1.0 eq) in THF dropwise.

    • Stir for 30 minutes at 0°C, then add the alkyl halide (1.1 eq).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench with water, extract with EtOAc, and purify by column chromatography.

Protocol: Esterification

  • Reagents: Carboxylic acid, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

  • Procedure:

    • Dissolve the carboxylic acid (1.2 eq), this compound (1.0 eq), and a catalytic amount of DMAP in anhydrous DCM.

    • Add a solution of DCC (1.2 eq) in DCM at 0°C.

    • Stir at room temperature overnight.

    • Filter off the dicyclohexylurea byproduct and concentrate the filtrate.

    • Purify the residue by column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the alcohol to a wide range of functionalities, including esters, ethers, and azides, under mild, stereoinvertive conditions (though stereochemistry is not a factor here).

Reaction Scheme:

G start This compound product 4-(Substituted methyl)-2-p-tolyl-oxazole (Product: R-CH2-Nu) start->product reagents DEAD or DIAD + PPh3 + Nucleophile (Nu-H) reagents->product

Figure 3. General scheme for the Mitsunobu reaction.

Protocol: Mitsunobu Reaction with a Phenol Nucleophile

  • Reagents: Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), a substituted phenol.

  • Procedure:

    • Dissolve this compound (1.0 eq), the phenol (1.2 eq), and PPh₃ (1.2 eq) in anhydrous THF at 0°C.

    • Add DEAD or DIAD (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture and purify directly by column chromatography to isolate the desired aryl ether.

Conclusion

This compound is a high-value, versatile intermediate for chemical synthesis. Its straightforward, albeit not directly documented, synthesis and the predictable reactivity of its hydroxymethyl group provide access to a vast chemical space. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively utilize this building block in the design and synthesis of novel molecules with potential applications in pharmacology and materials science. As with all chemical procedures, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • ResearchGate. Oxidation of 4‐(hydroxymethyl)oxazole 4 a to...
  • PubMed. versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles.
  • ResearchGate. Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ).
  • Journal of Synthetic Chemistry. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca.
  • Thieme. Combination of 1H and 13C NMR Spectroscopy.
  • PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Biointerface Research in Applied Chemistry. Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles.
  • Taylor & Francis Online. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.
  • Semantic Scholar. Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives.
  • Zendy. 13C-NMR Spectra of 2-Aryl-2-(1-azolylmethyl)-4-hydroxymethyl-1,3-dioxolanes and Their Ester and Ether Derivatives.
  • Google Patents. Oxazoles.
  • ResearchGate. Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C ….
  • NIH. and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles.
  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
  • BG. High-field NMR spectroscopy and FTICR mass spectrometry.
  • ResearchGate. Esterification of Oleic Acid with Methanol Catalyzed by P-Toluene Sulphonic Acid/MCM-41.
  • A-Mei Bio. This compound.
  • NIH. 2-p-Tolyl-4,5-dihydro-1H-imidazole.
  • YouTube. OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV.
  • Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati.

Sources

(2-P-Tolyl-oxazol-4-YL)-methanol: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers and Medicinal Chemists

Introduction: The Oxazole Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets. The oxazole ring—a five-membered heterocycle containing both nitrogen and oxygen—is a quintessential example of such a scaffold.[1][2] Its unique electronic properties and structural rigidity make it a cornerstone in the design of therapeutic agents. Oxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[2][3][4]

This guide focuses on a specific, highly versatile derivative: (2-P-Tolyl-oxazol-4-YL)-methanol (CAS: 36841-47-1). This compound is not presented here as an end-point drug, but rather as a strategic starting point—a foundational building block for drug discovery campaigns. Its structure is uniquely suited for library synthesis and structure-activity relationship (SAR) studies due to three key features:

  • The 2,4-Disubstituted Oxazole Core: A proven pharmacophore that is stable and synthetically accessible.[1]

  • The 2-p-Tolyl Group: A lipophilic moiety that can engage in hydrophobic and π-stacking interactions within protein binding pockets.

  • The 4-Hydroxymethyl Group (-CH₂OH): A crucial, reactive "handle" that allows for straightforward chemical modification, enabling the exploration of chemical space around the core scaffold.

The purpose of these application notes is to provide researchers with the foundational knowledge and detailed protocols required to leverage this compound as a versatile scaffold for generating novel libraries of potential therapeutic agents.

Part 1: Synthesis and Characterization of the Core Scaffold

The successful application of any building block begins with a reliable and scalable synthetic route. The Van Leusen oxazole synthesis is a robust and widely adopted method for preparing 2-substituted oxazoles, making it an ideal choice for this scaffold.[5]

Protocol 1: Synthesis of this compound via Van Leusen Reaction & Subsequent Functionalization

This protocol outlines a two-step process: the initial formation of the 2-(p-tolyl)oxazole ring, followed by hydroxymethylation at the 4-position.

Step A: Synthesis of 2-(p-Tolyl)oxazole

  • Principle: This reaction involves the base-mediated condensation of p-tolualdehyde with tosylmethyl isocyanide (TosMIC). The reaction proceeds via nucleophilic addition, cyclization, and subsequent elimination of the tosyl group to form the aromatic oxazole ring.[5]

  • Materials:

    • p-Tolualdehyde (1.0 eq)

    • Tosylmethyl isocyanide (TosMIC) (1.05 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

    • Methanol (anhydrous), as solvent

    • Dichloromethane (DCM)

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes/Ethyl Acetate solvent system

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous methanol.

    • Add anhydrous potassium carbonate to the methanol and stir to create a suspension.

    • Add p-tolualdehyde and TosMIC to the stirring suspension.

    • Heat the reaction mixture to reflux (approx. 65°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion (typically 2-4 hours), allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between dichloromethane and deionized water.

    • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.[5]

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude 2-(p-tolyl)oxazole by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient.

Step B: Hydroxymethylation to Yield this compound

  • Principle: This step involves a formylation reaction followed by reduction. A common method is lithiation at the 4-position followed by quenching with a formylating agent like N,N-Dimethylformamide (DMF), and subsequent reduction of the aldehyde to the primary alcohol.

  • Materials:

    • 2-(p-Tolyl)oxazole (from Step A) (1.0 eq)

    • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

    • N,N-Dimethylformamide (DMF), anhydrous (1.5 eq)

    • Sodium borohydride (NaBH₄) (1.5 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Methanol (for reduction step)

    • Saturated ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

  • Procedure:

    • Dissolve 2-(p-tolyl)oxazole in anhydrous THF in a flame-dried, nitrogen-purged flask.

    • Cool the solution to -78°C in a dry ice/acetone bath.

    • Slowly add n-butyllithium dropwise via syringe. Stir for 1 hour at -78°C.

    • Add anhydrous DMF dropwise and allow the reaction to slowly warm to room temperature.

    • Quench the reaction by slowly adding saturated NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude aldehyde.

    • Dissolve the crude aldehyde in methanol and cool to 0°C.

    • Add sodium borohydride portion-wise. Stir for 1-2 hours, monitoring by TLC.

    • Quench the reaction by adding water and concentrate under reduced pressure to remove methanol.

    • Extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate.

    • Purify the final product, this compound, by silica gel chromatography.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis Workflow cluster_characterization Structural Characterization reagents p-Tolualdehyde + TosMIC + K2CO3 van_leusen Van Leusen Reaction (Methanol, Reflux) reagents->van_leusen crude_oxazole Crude 2-(p-Tolyl)oxazole van_leusen->crude_oxazole purify1 Purification (Column Chromatography) crude_oxazole->purify1 purified_oxazole Purified 2-(p-Tolyl)oxazole purify1->purified_oxazole formylation Formylation & Reduction (n-BuLi, DMF; then NaBH4) purified_oxazole->formylation crude_alcohol Crude this compound formylation->crude_alcohol purify2 Final Purification (Column Chromatography) crude_alcohol->purify2 final_product Final Product: This compound purify2->final_product nmr NMR (1H, 13C) final_product->nmr Confirm Structure ms Mass Spectrometry (MS) final_product->ms Verify Mass ir Infrared (IR) Spectroscopy final_product->ir Identify Functional Groups

Caption: Synthesis and characterization workflow for the target scaffold.

Part 2: Strategic Applications in Lead Generation

The primary value of this compound in drug discovery is its role as a versatile scaffold for creating compound libraries. The hydroxymethyl group at the C4 position is the key point of diversification.

Application Note 1: Library Generation via Derivatization of the Hydroxymethyl Group

By modifying this group, researchers can systematically probe the structure-activity relationships (SAR) of the C4-substituent, exploring how changes in size, electronics, and hydrogen bonding capacity affect biological activity.[6][7]

G cluster_mods Diversification Vectors scaffold This compound (Core Scaffold) esters Ester Library (-CH2-O-C(O)-R) scaffold->esters Acylation ethers Ether Library (-CH2-O-R) scaffold->ethers Alkylation amines Amine Library (-CH2-NH-R) scaffold->amines Via Mesylation/Azide halides Halide Intermediates (-CH2-X) scaffold->halides Halogenation

Caption: Diversification strategy from the core scaffold.

Protocol 2: Parallel Synthesis of a C4-Ester Library
  • Principle: This protocol uses a 96-well plate format for the parallel acylation of the parent alcohol with a diverse set of carboxylic acids, rapidly generating a library of esters.

  • Materials:

    • This compound (1.0 eq)

    • Library of diverse carboxylic acids (e.g., aliphatic, aromatic, heterocyclic) (1.2 eq each)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent (1.3 eq)

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount, 0.1 eq)

    • Dichloromethane (DCM), anhydrous

    • 96-well reaction block

  • Procedure:

    • Prepare a stock solution of this compound and DMAP in anhydrous DCM.

    • In each well of the 96-well block, place a unique carboxylic acid.

    • Add the stock solution of the alcohol/DMAP to each well.

    • Prepare a stock solution of the coupling agent (DCC) in DCM and add it to each well to initiate the reactions.

    • Seal the block and agitate at room temperature for 12-24 hours.

    • Upon completion, quench the reactions (e.g., with water) and perform a liquid-liquid extraction within the plate or by transferring to extraction plates.

    • Analyze the crude products in each well by LC-MS to confirm product formation and assess purity. The library is now ready for high-throughput screening.

Application Note 2: Targeting Specific Disease Areas

Libraries derived from this oxazole scaffold can be screened against a variety of targets based on the known biological activities of this compound class.[2][4]

Therapeutic Area Potential Targets & Rationale Key Citation(s)
Oncology Kinase Inhibitors, Antiproliferative Agents: The oxazole ring is a common feature in kinase inhibitors. Modifications at C4 can be designed to target the solvent-exposed region of an ATP-binding pocket.[2][8]
Infectious Diseases Bacterial Enzyme Inhibitors: Oxazole derivatives have shown potent antibacterial activity. Libraries can be screened against essential bacterial enzymes or in whole-cell bacterial growth assays.[2][9]
Inflammation COX-2 Inhibitors, NPSR Antagonists: The marketed anti-inflammatory drug Oxaprozin features a related oxazole core. The neuropeptide S receptor (NPSR) is another emerging inflammatory target for which oxazolo derivatives have been developed.[2][10]

Part 3: A Framework for Biological Evaluation

Once a library of compounds is synthesized, a systematic screening cascade is required to identify promising hits.

Hypothetical Screening Cascade Workflow

This workflow illustrates a logical progression from a broad primary screen to more detailed secondary and safety profiling assays.

G lib Synthesized Compound Library primary Primary Screen (e.g., High-Throughput Kinase Assay) Single Concentration lib->primary hits Initial Hits Identified primary->hits dose_response Dose-Response Assay (Calculate IC50/EC50) hits->dose_response confirmed_hits Confirmed Hits dose_response->confirmed_hits secondary Secondary / Orthogonal Assays (e.g., Cell-Based Target Engagement) confirmed_hits->secondary validated_hits Validated Hits secondary->validated_hits adme In Vitro ADME/Tox (Solubility, Permeability, Cytotoxicity) validated_hits->adme leads Lead Candidates for In Vivo Studies adme->leads

Caption: A typical drug discovery screening cascade.

Protocol 3: General Protocol for a Primary Kinase Inhibition Assay
  • Principle: This protocol provides a template for a biochemical assay to measure the ability of library compounds to inhibit a specific protein kinase, a common target in oncology. This example uses a fluorescence-based readout.

  • Materials:

    • 384-well assay plates (low-volume, black)

    • Recombinant kinase enzyme

    • Fluorescently-labeled peptide substrate

    • Adenosine triphosphate (ATP)

    • Assay buffer (containing MgCl₂, DTT, etc.)

    • Compound library (dissolved in DMSO)

    • Staurosporine (positive control inhibitor)

    • DMSO (negative control)

    • Stop solution (e.g., EDTA)

    • Plate reader capable of fluorescence detection

  • Procedure:

    • Compound Plating: Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each library compound, the positive control, and the negative control into the wells of the 384-well plate. Aim for a final assay concentration of 10 µM.

    • Enzyme Addition: Add the kinase enzyme, diluted in assay buffer, to all wells except for the "no enzyme" controls.

    • Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to the enzyme.

    • Reaction Initiation: Add a solution containing both the peptide substrate and ATP to all wells to start the kinase reaction.

    • Reaction Time: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Reaction Termination: Add the stop solution to all wells to chelate the Mg²⁺ and halt the enzymatic reaction.

    • Data Acquisition: Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths.

    • Data Analysis: Calculate the percent inhibition for each compound relative to the positive (0% activity) and negative (100% activity) controls. Compounds exceeding a certain threshold (e.g., >50% inhibition) are declared as primary hits.

Conclusion

This compound represents a strategic entry point into the rich chemical space of bioactive oxazole derivatives. While not a drug itself, its true value lies in its utility as a readily modifiable and synthetically accessible scaffold. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to synthesize this building block, generate diverse compound libraries through derivatization of its C4-hydroxymethyl group, and systematically evaluate these new chemical entities in a drug discovery context. By applying these methods, research teams can efficiently explore structure-activity relationships and accelerate the identification of novel lead compounds for a wide range of therapeutic targets.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Egyptian Journal of Basic and Applied Sciences. [URL: https://www.tandfonline.com/doi/full/10.1080/2314808X.2023.2259160]
  • Goel, A., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Medicinal Chemistry. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-2200-8413]
  • Zhang, C., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 655-677. [URL: https://pubmed.ncbi.nlm.nih.gov/29272844/]
  • The Role of Oxazole Derivatives in Pharmaceutical Synthesis. (n.d.). Pharmaffiliates. [URL: https://www.pharmaffiliates.
  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38245842/]
  • Optimizing reaction conditions for the synthesis of 2-(p-Tolyl)oxazole derivatives. (n.d.). BenchChem. [URL: https://www.benchchem.
  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6360085/]
  • Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. (2025). ResearchGate. [URL: https://www.researchgate.net/publication/382875130_Synthesis_Antibacterial_Activity_of_24-Disubstituted_Oxazoles_and_Thiazoles_as_Bioisosteres]
  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-comprehensive-review-on-biological-activities-Kakkar-Narasimhan/d568172c72b023f04d704c7d01875c754605963f]
  • (2-PHENYL-OXAZOL-4-YL)-METHANOL synthesis. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/59398-98-0.htm]
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [URL: https://bmc.bsrc.ac.ir/article_192135.html]
  • Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. [URL: https://www.researchgate.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry. [URL: https://bmc.bsrc.ac.ir/article_192135_b219198651a08083811693e54e427d14.pdf]
  • Methanol as a C1 Source for the Synthesis of 1,3‐Polyheterocyclic Systems. (n.d.). AIR Unimi. [URL: https://air.unimi.it/retrieve/handle/2434/774052/1539130/Methanol%20as%20a%20C1%20Source%20for%20the%20Synthesis%20of%201%2C3-Polyheterocyclic%20Systems.pdf]
  • (2-(p-Tolyl)thiazol-4-yl)methanol. (n.d.). BLDpharm. [URL: https://www.bldpharm.com/products/36093-97-7.html]
  • Ruzza, C., et al. (2020). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 63(23), 14788-14805. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7734346/]
  • Processes for nitration of n-substituted imidazoles. (2008). Google Patents. [URL: https://patents.google.
  • Structure activity relationship of synthesized compounds. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Structure-activity-relationship-of-synthesized-compounds_fig2_340801740]
  • Andrade, S. F., et al. (2017). Design, synthesis and structure-activity relationship studies of a novel focused library of 2,3,4-substituted oxazolidines with antiproliferative activity against cancer cell lines. European Journal of Medicinal Chemistry, 138, 13-25. [URL: https://pubmed.ncbi.nlm.nih.gov/28641157/]
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). SpringerLink. [URL: https://link.springer.com/article/10.1007/s00044-022-02986-y]
  • Guéritte-Voegelein, F., et al. (1991). Relationships Between the Structure of Taxol Analogues and Their Antimitotic Activity. Journal of Medicinal Chemistry, 34(3), 992-998. [URL: https://pubmed.ncbi.nlm.nih.gov/1672159/]
  • 2-p-Tolyl-4,5-dihydro-1H-imidazole. (n.d.). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2961208/]
  • This compound. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/jwpharmlab/jwph3249d7f3]
  • This compound. (n.d.). Amei Biological. [URL: https://www.amyjet.com/products/Aladdin-P1036777-100mg.shtml]

Sources

The Versatile Building Block: (2-p-Tolyl-oxazol-4-yl)-methanol in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring system, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in a wide array of biologically active compounds and approved drugs underscores its importance as a privileged scaffold.[1][2] The unique electronic properties and the ability of the oxazole core to participate in various non-covalent interactions make it an attractive moiety for the design of novel therapeutics.[1] (2-p-Tolyl-oxazol-4-yl)-methanol, in particular, emerges as a highly valuable and versatile building block. It combines the lipophilic p-tolyl group at the 2-position with a reactive hydroxymethyl handle at the 4-position, offering a strategic platform for the elaboration of more complex molecular architectures.

This guide provides an in-depth exploration of this compound, detailing its synthesis and showcasing its application in the construction of advanced chemical entities for researchers, scientists, and professionals in drug development.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is efficiently achieved through a two-step sequence, commencing with the construction of the oxazole ring via the Hantzsch oxazole synthesis, followed by the reduction of the resulting ester to the desired primary alcohol.

Step 1: Synthesis of Ethyl 2-p-tolyl-oxazole-4-carboxylate

The Hantzsch oxazole synthesis is a classic and reliable method for the formation of the oxazole ring.[3] This reaction involves the condensation of an α-haloketone with a primary amide. In this protocol, we utilize ethyl bromopyruvate and p-toluamide.

Reaction Scheme:

Hantzsch_Oxazole_Synthesis cluster_reactants Reactants cluster_product Product p_toluamide p-Toluamide intermediate Intermediate p_toluamide->intermediate ethyl_bromopyruvate Ethyl Bromopyruvate ethyl_bromopyruvate->intermediate product Ethyl 2-p-tolyl-oxazole-4-carboxylate intermediate->product Cyclization & Dehydration reagents Reflux in suitable solvent (e.g., Toluene)

Caption: Hantzsch synthesis of the oxazole ester intermediate.

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluamide (1 equivalent) and ethyl bromopyruvate (1.1 equivalents).

  • Solvent Addition: Add a suitable solvent such as toluene or ethanol to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure ethyl 2-p-tolyl-oxazole-4-carboxylate.

Experimental Causality: The use of a slight excess of ethyl bromopyruvate ensures the complete consumption of the p-toluamide. Refluxing provides the necessary thermal energy to drive the condensation and subsequent cyclization-dehydration to the aromatic oxazole.

Step 2: Reduction to this compound

The reduction of the ester functional group to a primary alcohol is a standard transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent well-suited for this purpose.

Reaction Scheme:

Ester_Reduction ester Ethyl 2-p-tolyl-oxazole-4-carboxylate product This compound ester->product Reduction reagents 1. LiAlH₄, THF 2. H₂O or dilute acid quench

Caption: Reduction of the ester to the target alcohol.

Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of ethyl 2-p-tolyl-oxazole-4-carboxylate (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Work-up: Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain this compound.

Experimental Causality: The reaction is performed under anhydrous conditions as LiAlH₄ reacts violently with water. The careful, sequential quenching procedure is crucial for safely decomposing the excess reducing agent and facilitating the precipitation of aluminum salts for easy removal.

Applications of this compound as a Building Block

The primary hydroxyl group of this compound is a versatile functional handle that can be readily transformed into other functionalities, making it a valuable precursor for more complex molecules.

Oxidation to 2-p-Tolyl-oxazole-4-carbaldehyde

The primary alcohol can be oxidized to the corresponding aldehyde, a key electrophile for various carbon-carbon bond-forming reactions.

Reaction Scheme:

Alcohol_Oxidation alcohol This compound aldehyde 2-p-Tolyl-oxazole-4-carbaldehyde alcohol->aldehyde Oxidation reagents PCC or Dess-Martin Periodinane, CH₂Cl₂

Caption: Oxidation to the corresponding aldehyde.

Protocol (using Pyridinium Chlorochromate - PCC):

  • Reaction Setup: In a round-bottom flask, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂).

  • Addition of Alcohol: Add a solution of this compound (1 equivalent) in CH₂Cl₂ to the PCC suspension.

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography.

Significance: The resulting aldehyde is a precursor for reactions such as Wittig olefination, Grignard additions, and reductive aminations, significantly expanding the synthetic possibilities.

Esterification to Form Bioactive Esters

The hydroxyl group can be acylated to form esters, a common motif in prodrugs and other biologically active molecules.

Reaction Scheme:

Esterification alcohol This compound product (2-p-Tolyl-oxazol-4-yl)methyl ester alcohol->product acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->product reagents Pyridine or Et₃N, CH₂Cl₂

Sources

Application Notes & Protocols: A Framework for the Biological Activity Screening of (2-P-Tolyl-oxazol-4-YL)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Oxazole Scaffold

The oxazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities.[1][2][3] These five-membered heterocyclic compounds, containing both oxygen and nitrogen, are adept at interacting with a variety of enzymes and receptors within biological systems through diverse non-covalent interactions.[4] This versatility has led to the development of oxazole derivatives as potent antimicrobial, anticancer, anti-inflammatory, and antioxidant agents.[2][3] The compound of interest, (2-P-Tolyl-oxazol-4-YL)-methanol (hereafter referred to as OTM), possesses this key oxazole scaffold. While specific biological data for OTM is not yet established, its structural similarity to other bioactive oxazoles provides a strong rationale for a comprehensive biological activity screening campaign.

This document serves as a detailed guide for researchers, scientists, and drug development professionals to conduct a primary in vitro screening of OTM. It provides the scientific basis for assay selection, detailed, step-by-step protocols for a tiered screening approach, and guidance on data interpretation. The protocols are designed to be self-validating and are grounded in established, authoritative methodologies.

Strategic Screening Workflow: A Multi-Faceted Approach

A logical and efficient screening cascade is essential for characterizing the bioactivity of a novel compound. We propose a parallel screening strategy to investigate four key areas of pharmacological interest. This approach allows for a broad initial assessment, with the potential for more focused mechanistic studies based on primary screening results.

G cluster_0 Tier 1: Primary Biological Activity Screening cluster_1 Tier 2: Mechanism of Action & Elucidation Anticancer\n(Cytotoxicity) Anticancer (Cytotoxicity) Antimicrobial\n(Growth Inhibition) Antimicrobial (Growth Inhibition) Anticancer\n(Cytotoxicity)->Antimicrobial\n(Growth Inhibition) Dose-Response & IC50/MIC Determination Dose-Response & IC50/MIC Determination Anticancer\n(Cytotoxicity)->Dose-Response & IC50/MIC Determination If Positive Anti-inflammatory\n(Enzyme Inhibition) Anti-inflammatory (Enzyme Inhibition) Antimicrobial\n(Growth Inhibition)->Anti-inflammatory\n(Enzyme Inhibition) Antimicrobial\n(Growth Inhibition)->Dose-Response & IC50/MIC Determination If Positive Antioxidant\n(Radical Scavenging) Antioxidant (Radical Scavenging) Anti-inflammatory\n(Enzyme Inhibition)->Antioxidant\n(Radical Scavenging) Anti-inflammatory\n(Enzyme Inhibition)->Dose-Response & IC50/MIC Determination If Positive Antioxidant\n(Radical Scavenging)->Dose-Response & IC50/MIC Determination If Positive Apoptosis vs. Necrosis Assays Apoptosis vs. Necrosis Assays Signaling Pathway Analysis\n(e.g., Western Blot) Signaling Pathway Analysis (e.g., Western Blot) Cell Cycle Analysis Cell Cycle Analysis Dose-Response & IC50/MIC Determination->Apoptosis vs. Necrosis Assays Dose-Response & IC50/MIC Determination->Signaling Pathway Analysis\n(e.g., Western Blot) Dose-Response & IC50/MIC Determination->Cell Cycle Analysis compound OTM Compound compound->Anticancer\n(Cytotoxicity) compound->Antimicrobial\n(Growth Inhibition) compound->Anti-inflammatory\n(Enzyme Inhibition) compound->Antioxidant\n(Radical Scavenging)

Caption: Tiered screening workflow for OTM.

Part 1: Anticancer Activity - Cytotoxicity Screening

Scientific Rationale: Many oxazole-containing compounds have demonstrated potent anticancer properties.[5][6] Their mechanisms often involve the disruption of fundamental cellular processes in cancer cells, such as inhibiting tubulin polymerization, which halts the cell cycle, or targeting key signaling pathways like STAT3 to induce apoptosis (programmed cell death).[7] A primary screen for cytotoxicity is the first step in identifying such potential. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[8]

Protocol 1.1: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of OTM on a panel of human cancer cell lines.

Materials:

  • This compound (OTM)

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical))

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare a stock solution of OTM in DMSO. Further dilute in culture medium to achieve a range of final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the respective OTM concentrations. Include vehicle control (medium with the highest concentration of DMSO used) and untreated control (medium only) wells.[10]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this period, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[8] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[8]

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

Compound Concentration (µM) Absorbance (570 nm) % Viability
Untreated Control01.250100%
Vehicle Control0 (0.1% DMSO)1.24599.6%
OTM0.11.23098.4%
OTM11.15092.0%
OTM100.85068.0%
OTM500.45036.0%
OTM1000.15012.0%
Doxorubicin (Std.)100.20016.0%

Hypothetical data for demonstration purposes.

Part 2: Antimicrobial Activity Screening

Scientific Rationale: The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Oxazole derivatives have been reported to possess significant antibacterial and antifungal properties, making this a critical area for screening OTM.[2][11] The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]

Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the MIC of OTM against a panel of pathogenic bacteria and fungi.

Materials:

  • OTM compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microplates

  • Bacterial/fungal inoculums standardized to 0.5 McFarland turbidity

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of OTM. Add 50 µL of appropriate broth (CAMHB or RPMI) to wells in columns 2-12. Add 100 µL of OTM stock solution (at 2x the highest desired concentration) to column 1. Transfer 50 µL from column 1 to column 2, mix, and continue the serial dilution across to column 10. Columns 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[14]

  • Inoculation: Add 50 µL of the standardized inoculum to each well from columns 1 to 11. The final volume in these wells will be 100 µL. Add 50 µL of sterile broth to column 12.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.[15]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of OTM at which no visible growth is observed.[13]

Data Presentation:

Microorganism Compound MIC (µg/mL)
S. aureus (ATCC 29213)OTM16
Ciprofloxacin0.5
E. coli (ATCC 25922)OTM64
Ciprofloxacin0.25
C. albicans (ATCC 90028)OTM32
Fluconazole1

Hypothetical data for demonstration purposes.

Part 3: Anti-inflammatory Activity Screening

Scientific Rationale: Inflammation is a key pathological feature of many chronic diseases. The arachidonic acid cascade is central to the inflammatory response, with cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) being crucial enzymes in this pathway.[16][17] COX-2 mediates the synthesis of prostaglandins, while 5-LOX is responsible for the production of leukotrienes.[18][19] Dual inhibition of both COX-2 and 5-LOX is a promising therapeutic strategy for safer anti-inflammatory drugs.[20] Given that some oxazole derivatives act as COX-2 inhibitors, screening OTM for activity against these enzymes is a logical step.[21]

G cluster_cox COX Pathway cluster_lox LOX Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 aa Arachidonic Acid (AA) pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins (PGs) (Inflammation, Pain) cox->pgs otm_cox OTM otm_cox->cox Inhibition? lts Leukotrienes (LTs) (Inflammation, Asthma) lox->lts otm_lox OTM otm_lox->lox Inhibition?

Caption: The Arachidonic Acid inflammatory cascade.

Protocol 3.1: COX-2 and 5-LOX Fluorometric Inhibitor Screening

Objective: To assess the inhibitory effect of OTM on human recombinant COX-2 and 5-LOX enzymes.

Materials:

  • COX-2 Inhibitor Screening Kit (Fluorometric)[22][23]

  • 5-LOX Inhibitor Screening Kit (Fluorometric)[24]

  • OTM Compound

  • Celecoxib (selective COX-2 inhibitor, for control)

  • Zileuton (5-LOX inhibitor, for control)

  • 96-well black opaque plates

  • Fluorescence plate reader

Procedure (General - follow specific kit instructions):

  • Reagent Preparation: Prepare all kit reagents (assay buffer, probe, enzyme, substrate) as per the manufacturer's protocol. Reconstitute the COX-2 and 5-LOX enzymes on ice.[22]

  • Compound Addition: In a 96-well black plate, add OTM at various concentrations. Include wells for:

    • Enzyme Control: Enzyme without any inhibitor.

    • Inhibitor Control: Enzyme with a known inhibitor (Celecoxib for COX-2, Zileuton for 5-LOX).

    • Test Compound: Enzyme with OTM.

  • Enzyme Incubation: Add the reaction mix containing the enzyme and probe to all wells. Incubate for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitor to interact with the enzyme.[24][25]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (Arachidonic Acid) to all wells simultaneously using a multichannel pipette.[23]

  • Kinetic Measurement: Immediately measure the fluorescence in kinetic mode (e.g., Ex/Em = 535/587 nm for COX-2, Ex/Em = 500/536 nm for 5-LOX) at 25-37°C for 10-20 minutes.[23][24]

Data Analysis: Calculate the rate of reaction for each well from the linear portion of the kinetic curve. The percent inhibition is calculated as: % Inhibition = [ (Rate_EnzymeControl - Rate_Sample) / Rate_EnzymeControl ] x 100

Assay Compound Concentration (µM) % Inhibition
COX-2OTM1065%
Celecoxib (Std.)195%
5-LOXOTM1045%
Zileuton (Std.)1092%

Hypothetical data for demonstration purposes.

Part 4: Antioxidant Activity - Radical Scavenging

Scientific Rationale: Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to numerous pathological conditions.[26] Antioxidants mitigate this damage by neutralizing free radicals.[26] Heterocyclic compounds, including oxazoles, are known to possess antioxidant properties.[27][28] The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for evaluating the radical scavenging ability of compounds.[29][30][31] Both assays are based on the principle that an antioxidant will reduce a stable, colored radical, leading to a decrease in absorbance that can be measured spectrophotometrically.[31][32]

Protocol 4.1: DPPH and ABTS Radical Scavenging Assays

Objective: To evaluate the free radical scavenging capacity of OTM.

Materials:

  • OTM Compound

  • DPPH solution (0.1 mM in methanol)[33]

  • ABTS stock solution (7 mM) and potassium persulfate solution (2.45 mM)[34]

  • Ascorbic acid or Trolox (standard antioxidants)

  • Methanol or Ethanol

  • 96-well microplates

  • Microplate reader

DPPH Assay Procedure:

  • Reaction Setup: In a 96-well plate, add 100 µL of OTM solution (at various concentrations in methanol) to the wells.

  • Add 100 µL of the freshly prepared DPPH solution to each well.

  • Include a control (100 µL methanol + 100 µL DPPH solution).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[35]

  • Measurement: Measure the absorbance at 517 nm.[33]

ABTS Assay Procedure:

  • ABTS Radical Generation: Prepare the ABTS radical cation (ABTS•+) working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark for 12-16 hours.[32]

  • Working Solution Preparation: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[34]

  • Reaction Setup: In a 96-well plate, add 10 µL of OTM solution to the wells.

  • Add 190 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate for 6-10 minutes at room temperature.

  • Measurement: Measure the absorbance at 734 nm.[32]

Data Analysis (for both assays): The percentage of radical scavenging activity is calculated as: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.

Assay Compound Concentration (µg/mL) % Scavenging
DPPHOTM5055%
Ascorbic Acid (Std.)1096%
ABTSOTM5062%
Trolox (Std.)1098%

Hypothetical data for demonstration purposes.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological evaluation of this compound. The results from this primary screening will be instrumental in directing future research. Positive "hits" in any of the described assays will warrant more in-depth secondary screening, including the determination of IC₅₀/EC₅₀/MIC values, investigation into specific molecular mechanisms, and evaluation in more complex cell-based models before advancing to preclinical in vivo studies. The inherent versatility of the oxazole scaffold suggests that OTM is a compound of significant interest, and a systematic screening approach is the critical first step in unlocking its potential therapeutic value.

References

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16.
  • Choudhary, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology, 15(7), 3291-3301.
  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.
  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 22(10), 1859–1882.
  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1).
  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 16.
  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10).
  • Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-cancer agents in medicinal chemistry, 22(10), 1859–1882.
  • Kumar, M., et al. (2013). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences, 75(3), 321-327.
  • Creative BioMart. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric).
  • BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric).
  • Wiley Online Library. (2025). A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs. Medicinal Research Reviews.
  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Microbe Online. (2013). Broth Dilution Method for MIC Determination.
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.
  • Journal of Visualized Experiments. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.
  • National Center for Biotechnology Information. (n.d.). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Bentham Science. (2014). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation.
  • Marine Biology. (n.d.). DPPH radical scavenging activity.
  • Taylor & Francis Online. (n.d.). Full article: Inhibition of 5-lipoxygenase and cyclooxygenase-2 pathways by pain-relieving plaster in macrophages.
  • Scribd. (n.d.). ABTS Radical Scavenging Assay Method.
  • MDPI. (n.d.). DPPH Radical Scavenging Assay.
  • National Center for Biotechnology Information. (2024). Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells.
  • ResearchGate. (n.d.). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice.
  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit.
  • National Center for Biotechnology Information. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.
  • Bentham Science Publishers. (2019). Oxazole-Based Compounds As Anticancer Agents.
  • MDPI. (n.d.). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth.
  • ResearchGate. (n.d.). Dual Inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) as a New Strategy to Provide Safer Non-Steroidal Antiinflammatory Drugs.
  • PubMed. (n.d.). New Heterocyclic Compounds: Synthesis, Antioxidant Activity and Computational Insights of Nano-Antioxidant as Ascorbate Peroxidase Inhibitor by Various Cyclodextrins as Drug Delivery Systems.
  • ResearchGate. (n.d.). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation.
  • ResearchGate. (n.d.). New Heterocyclic Compounds: Synthesis, Antioxidant Activity and Computational Insights of Nano-Antioxidant as Ascorbate Peroxidase Inhibitor by Various Cyclodextrins as Drug Delivery Systems.
  • Der Pharma Chemica. (n.d.). A Review: Biological Importance of Heterocyclic Compounds.

Sources

Application Note & Protocols: Strategic Derivatization of the Hydroxyl Group in (2-p-Tolyl-oxazol-4-yl)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini, Ph.D.

Abstract

(2-p-Tolyl-oxazol-4-yl)-methanol is a key heterocyclic building block whose utility in medicinal chemistry and materials science is significantly enhanced through the strategic modification of its primary hydroxyl group. Derivatization at this site allows for the fine-tuning of physicochemical properties, modulation of biological activity, and the creation of prodrugs or protected intermediates for multi-step synthesis. This document provides a comprehensive guide with detailed, field-proven protocols for the most common and effective derivatization strategies: esterification, etherification, and silylation. Each protocol is presented with an emphasis on the underlying chemical principles, causality behind experimental choices, and methods for validation, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Value of the Oxazole Scaffold

The oxazole ring is a privileged five-membered heterocycle integral to numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, make it a valuable scaffold in modern drug design. Molecules incorporating the 2,4-disubstituted oxazole motif have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

This compound serves as a versatile starting point for developing novel chemical entities. The primary alcohol at the C4-position is a prime target for chemical modification. Derivatizing this hydroxyl group is a critical step in Structure-Activity Relationship (SAR) studies, enabling researchers to probe the steric and electronic requirements of a biological target. Furthermore, converting the hydroxyl group into esters can create prodrugs with improved bioavailability, while its conversion to ethers or other functionalities can enhance metabolic stability or target affinity.

This guide provides robust protocols for three fundamental transformations of the hydroxyl group, grounded in established organic chemistry principles.

Foundational Chemical Principles

Before proceeding to specific protocols, it is crucial to understand the chemical environment of the target molecule.

  • Hydroxyl Group Reactivity: The target is a primary alcohol, making it relatively unhindered and accessible for nucleophilic attack on various electrophiles. Its reactivity is comparable to other benzylic-type alcohols, though the electronic nature of the oxazole ring plays a modulating role.

  • Oxazole Ring Stability: The oxazole ring is aromatic and generally stable. It is considered a weak base (pKa of the conjugate acid is ~0.8) and exhibits reasonable stability under neutral and moderately acidic conditions. However, it can be sensitive to strong oxidizing agents and certain nucleophilic or strongly basic conditions, which could potentially lead to ring-opening. The protocols outlined below are selected to be compatible with the oxazole core.

Table 1: Comparison of Hydroxyl Derivatization Strategies

StrategyCommon ReagentsTypical ConditionsKey AdvantagesKey Limitations/Considerations
Esterification Acyl Chlorides, Acid AnhydridesBase (Pyridine, Et₃N), Aprotic Solvent, 0 °C to RTFast, high-yielding, irreversible reaction. Wide variety of R-groups can be introduced.Generates acidic byproduct (HCl) that must be neutralized. Acylating agents can be moisture-sensitive.
Etherification Alkyl Halides (Primary), Strong Base (NaH)Aprotic Solvent (THF, DMF), 0 °C to RTForms a highly stable C-O-C bond. Good for permanent structural modifications.Requires a strong, non-nucleophilic base. Limited to primary or methyl halides to avoid E2 elimination.
Silylation TBDMSCl, ImidazoleAprotic Polar Solvent (DMF), RTExcellent protecting group strategy. Stable to many reaction conditions but easily removed with fluoride ions.Silyl ethers are sensitive to acidic conditions. Steric bulk can hinder reaction with some substrates.

Derivatization Workflow & Protocols

The overall strategy for derivatization is summarized in the workflow below. Each path leads to a distinct class of compounds with unique properties, accessible through the detailed protocols that follow.

Derivatization_Workflow General Derivatization Workflow start This compound mid1 start->mid1 ester Ester Derivative (R-CO-O-CH₂-Ox) char Spectroscopic & Chromatographic Characterization (NMR, IR, MS, HPLC) ester->char ether Ether Derivative (R-O-CH₂-Ox) ether->char silyl Silyl Ether Derivative (R₃Si-O-CH₂-Ox) silyl->char mid1->ester Esterification (Protocol 3.1) mid2 mid1->mid2 mid2->ether Etherification (Protocol 3.2) mid2->silyl Silylation (Protocol 3.3)

Caption: High-level workflow for the derivatization and analysis of this compound.

Protocol: Esterification via Acyl Chloride

This protocol describes the formation of an ester linkage, a common strategy for creating prodrugs or modifying lipophilicity. The reaction is a nucleophilic acyl substitution where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. A mild, non-nucleophilic base is required to neutralize the HCl generated in situ, preventing protonation of the starting alcohol or the oxazole nitrogen.

Esterification_Scheme Esterification Reaction Scheme cluster_reactants reactant1 Ox-CH₂OH reactant2 + R-COCl product Ox-CH₂-O-COR reactant2->product Pyridine, DCM 0 °C to RT byproduct + Pyridine·HCl product->byproduct

Caption: General scheme for esterification using an acyl chloride and pyridine.

Materials:

  • This compound (1.0 equiv)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 equiv)

  • Anhydrous Pyridine or Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Dissolve the substrate in anhydrous DCM (to a concentration of ~0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add anhydrous pyridine (1.5 equiv) to the stirred solution.

  • Slowly add the acyl chloride (1.2 equiv) dropwise via syringe. The use of a slight excess ensures complete consumption of the starting alcohol.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize excess acyl chloride and the pyridinium hydrochloride salt.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with water, followed by brine.

  • Purification: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ester is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol: Etherification via Williamson Synthesis

The Williamson ether synthesis is a robust method for forming a stable ether bond. It is a two-step, one-pot process involving the deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by an SN2 reaction with a primary alkyl halide.

Causality: A strong base like sodium hydride (NaH) is essential because aliphatic alcohols are not acidic enough to be fully deprotonated by weaker bases. The reaction must be performed in an aprotic solvent (like THF or DMF) to prevent protonation of the highly reactive alkoxide intermediate. The choice of a primary alkyl halide is critical to ensure the SN2 pathway dominates over the E2 elimination pathway, which is a major side reaction with secondary and tertiary halides.

Williamson_Scheme Williamson Ether Synthesis Scheme cluster_step2 reactant Ox-CH₂OH alkoxide Ox-CH₂O⁻ Na⁺ reactant->alkoxide 1. NaH, THF   0 °C alkyl_halide + R-X product Ox-CH₂-O-R alkyl_halide->product 2. RT

Application Note & Protocol: A Scalable, Two-Step Synthesis of (2-p-Tolyl-oxazol-4-yl)-methanol for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-p-Tolyl-oxazol-4-yl)-methanol is a key heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[] Its structural motif is of significant interest to medicinal chemists due to the versatile reactivity of the oxazole core and the primary alcohol functionality. This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of this target molecule, designed for researchers in process chemistry and drug development. The strategy involves an initial Hantzsch-type oxazole synthesis followed by a highly selective and safer-by-design ester reduction. This guide emphasizes the rationale behind procedural choices, process controls for ensuring reproducibility, and comprehensive safety protocols essential for scale-up operations.

Introduction and Strategic Rationale

The synthesis of functionalized oxazoles is a cornerstone of modern heterocyclic chemistry.[2] While numerous methods exist for constructing the oxazole ring, including the Robinson-Gabriel and Van Leusen syntheses, a scalable and economically viable route requires careful consideration of starting material cost, reaction robustness, and operational safety.[3][4]

Our selected strategy employs a two-step sequence:

  • Oxazole Ring Formation: Synthesis of an ester precursor, ethyl 2-(p-tolyl)oxazole-4-carboxylate, via the condensation of p-toluamide and ethyl bromopyruvate. This approach is advantageous for its high convergence and use of readily available commercial starting materials.

  • Selective Reduction: Conversion of the intermediate ester to the target primary alcohol, this compound. For this critical step, we have deliberately avoided hazardous and pyrophoric reagents like lithium aluminum hydride (LiAlH₄).[5] Instead, we present a protocol using sodium borohydride (NaBH₄) in methanol, stabilized by a catalytic amount of sodium methoxide (NaOMe). This system offers a significantly improved safety profile, is more cost-effective, and demonstrates excellent chemoselectivity, making it highly suitable for large-scale production.[6][7]

This protocol is designed to be a self-validating system, incorporating in-process controls and clear analytical benchmarks for both the intermediate and the final product.

Visualized Synthetic Workflow

The overall process can be visualized as a two-stage workflow, from starting materials to the final purified product.

G cluster_0 Step 1: Oxazole Synthesis cluster_1 Step 2: Ester Reduction pToluamide p-Toluamide Reaction1 Condensation & Cyclization (Dioxane, Reflux) pToluamide->Reaction1 EtBrPyr Ethyl Bromopyruvate EtBrPyr->Reaction1 Workup1 Aqueous Work-up & Extraction Reaction1->Workup1 Purify1 Purification (Recrystallization) Workup1->Purify1 Intermediate Ethyl 2-(p-tolyl)oxazole- 4-carboxylate Purify1->Intermediate Reaction2 Reduction (MeOH, 25 °C) Intermediate->Reaction2 NaBH4 Sodium Borohydride (NaBH₄) NaBH4->Reaction2 NaOMe Sodium Methoxide (NaOMe, cat.) NaOMe->Reaction2 Methanol Methanol (Solvent) Methanol->Reaction2 Workup2 Quench & Extraction Reaction2->Workup2 Purify2 Purification (Column Chromatography) Workup2->Purify2 FinalProduct This compound Purify2->FinalProduct

Caption: High-level workflow for the two-step synthesis.

Mechanistic Insights: The Stabilized Borohydride Reduction

Standard sodium borohydride is typically unreactive towards esters.[8] The rapid reaction of NaBH₄ with methanol usually precludes its use as a solvent for large-scale ester reductions.[6] However, the addition of a catalytic quantity of a strong base like sodium methoxide (NaOMe) dramatically alters this reactivity.

The proposed mechanism involves the in-situ formation of sodium monomethoxyborohydride (NaBH₃OMe), which exists in equilibrium with NaBH₄.[7] This methoxy-substituted borohydride is a significantly more potent reducing agent than NaBH₄ itself, capable of efficiently reducing the ester carbonyl. The catalytic amount of NaOMe stabilizes the NaBH₄ in solution, preventing rapid decomposition while enabling the formation of the active reducing species.[6]

G reagents NaBH₄ + NaOMe (cat.) + MeOH Sodium Borohydride (unreactive with ester) active_species {NaBH₃OMe}|{Active Reducing Agent (Monomethoxyborohydride)} reagents->active_species Equilibrium in MeOH tetrahedral Tetrahedral Intermediate active_species->tetrahedral alkoxide R-CH₂O⁻ Final Alkoxide active_species->alkoxide ester R-COOEt Oxazole Ester Intermediate ester->tetrahedral 1. Hydride Attack (from NaBH₃OMe) aldehyde R-CHO Aldehyde Intermediate (highly reactive) tetrahedral->aldehyde 2. Elimination of EtO⁻ aldehyde->alkoxide 3. Second Hydride Attack (fast) product {this compound}|{Final Product} alkoxide->product 4. Aqueous Work-up (Protonation)

Caption: Proposed mechanism for the NaOMe-catalyzed ester reduction.

Detailed Scale-Up Protocols

Materials and Reagents
Reagent / MaterialCAS No.M.W. ( g/mol )Key Hazards
p-Toluamide619-55-6135.16Irritant
Ethyl Bromopyruvate70-23-5195.02Corrosive, Lachrymator, Toxic
1,4-Dioxane (Anhydrous)123-91-188.11Flammable, Carcinogen, Peroxide-former
Sodium Borohydride (NaBH₄)16940-66-237.83Water-reactive, Toxic, Flammable solid
Sodium Methoxide (NaOMe)124-41-454.02Corrosive, Flammable solid
Methanol (Anhydrous)67-56-132.04Flammable, Toxic
Ethyl Acetate141-78-688.11Flammable, Irritant
Hexanes110-54-386.18Flammable, Neurotoxin
Step 1: Synthesis of Ethyl 2-(p-tolyl)oxazole-4-carboxylate

Equipment: 5 L jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and nitrogen inlet.

  • Reactor Setup: Assemble, clean, and dry the reactor. Purge with dry nitrogen for 30 minutes.

  • Reagent Charging: Under a positive nitrogen atmosphere, charge the reactor with p-toluamide (270.3 g, 2.0 mol, 1.0 equiv.) and anhydrous 1,4-dioxane (2.5 L).

  • Dissolution: Stir the mixture at room temperature (20-25 °C) until all solids are dissolved.

  • Addition of Alkylating Agent: Slowly add ethyl bromopyruvate (410 g, 2.1 mol, 1.05 equiv.) to the solution via an addition funnel over 30 minutes. Causality: Slow addition is critical to control the initial exothermic reaction and prevent side product formation.

  • Reaction: Heat the reactor contents to reflux (~101 °C) using a circulating oil bath. Maintain a gentle reflux for 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting p-toluamide spot is no longer visible.

  • Cooling and Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separate vessel containing cold water (5 L) with vigorous stirring. A precipitate will form.

  • Isolation: Filter the solid precipitate using a Büchner funnel, wash the filter cake with cold water (2 x 1 L), and then with a small amount of cold hexanes (500 mL) to aid drying.

  • Purification: The crude product can be purified by recrystallization from ethanol/water to yield the desired ester as a white to off-white solid.

  • Drying: Dry the purified solid in a vacuum oven at 40-45 °C to a constant weight.

    • Expected Yield: 75-85%

    • Purity (HPLC): >98%

Step 2: Reduction to this compound

Equipment: 5 L jacketed glass reactor with overhead stirring, thermocouple, and nitrogen inlet/bubbler.

  • Reactor Setup: Ensure the reactor is scrupulously dry and purged with nitrogen. Causality: Sodium borohydride reacts violently with water to release flammable hydrogen gas. An anhydrous, inert atmosphere is mandatory for safety.

  • Solvent and Substrate: Charge the reactor with anhydrous methanol (3.0 L) and the ethyl 2-(p-tolyl)oxazole-4-carboxylate (349.5 g, 1.5 mol, 1.0 equiv.). Stir until fully dissolved.

  • Catalyst Addition: Add sodium methoxide (NaOMe) (4.1 g, 0.075 mol, 0.05 equiv.). Stir for 10 minutes.

  • Reductant Addition: Cool the solution to 15-20 °C using a chiller. In portions, carefully add sodium borohydride (NaBH₄) (113.5 g, 3.0 mol, 2.0 equiv.) over 60-90 minutes, maintaining the internal temperature below 25 °C. Vigorous gas evolution (H₂) will be observed. Ensure adequate ventilation to a safe exhaust. Causality: Portion-wise addition of NaBH₄ is a critical safety measure to control the rate of gas evolution and the exothermic nature of the reaction.

  • Reaction: Allow the reaction to stir at 25 °C for 3-5 hours after the addition is complete.

  • IPC: Monitor the reaction by TLC or HPLC until the starting ester is consumed.

  • Quenching: Cool the reactor to 0-5 °C. Very slowly and carefully, add acetone (200 mL) dropwise to quench any excess NaBH₄. After gas evolution subsides, slowly add 1 M hydrochloric acid (HCl) to adjust the pH to ~7. Causality: The quench must be performed slowly and at low temperature to manage the exothermic destruction of the remaining hydride.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: To the remaining residue, add water (2 L) and ethyl acetate (2 L). Stir, separate the layers, and extract the aqueous phase again with ethyl acetate (2 x 1 L).

  • Washing: Combine the organic layers and wash with saturated sodium chloride (brine) solution (1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel (Eluent: Gradient of 20% to 50% Ethyl Acetate in Hexanes).

    • Expected Yield: 80-90%

    • Purity (HPLC): >99%

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical methods.[9]

AnalysisExpected Results for this compound
¹H NMR (400 MHz, CDCl₃)δ 7.95 (d, J=8.2 Hz, 2H, Ar-H), 7.60 (s, 1H, oxazole C5-H), 7.25 (d, J=8.0 Hz, 2H, Ar-H), 4.70 (s, 2H, -CH₂OH), 2.40 (s, 3H, Ar-CH₃), ~2.0 (br s, 1H, -OH).
¹³C NMR (101 MHz, CDCl₃)δ 161.8 (C2), 141.5 (C4), 140.2 (Ar-C), 129.5 (Ar-CH), 126.5 (Ar-CH), 125.0 (Ar-C), 124.8 (C5), 57.0 (-CH₂OH), 21.6 (-CH₃).
Mass Spec. (ESI+)m/z: 190.0862 [M+H]⁺, Calculated for C₁₁H₁₂NO₂: 190.0868.
Appearance White to pale yellow crystalline solid.

Safety and Handling Precautions

All operations must be conducted by trained personnel in a well-ventilated chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.[10]

  • Ethyl Bromopyruvate: Is a potent lachrymator and toxic. Handle only in a fume hood and avoid inhalation or skin contact.

  • 1,4-Dioxane: Is a suspected carcinogen and can form explosive peroxides. Use only fresh, inhibitor-stabilized solvent and never distill to dryness.

  • Sodium Borohydride (NaBH₄): Is toxic if swallowed or in contact with skin. It is water-reactive and releases flammable hydrogen gas upon contact with water, acids, or alcohols.[11] Store and handle under an inert, dry atmosphere. Use Class D fire extinguishers (dry powder, sand); DO NOT USE WATER .[11]

  • Sodium Methoxide (NaOMe): Is highly corrosive and will cause severe burns. It is also water-reactive. Handle with extreme care.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
  • SynArchive. Robinson-Gabriel Synthesis. [Link]
  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Royal Society of Chemistry. [Link]
  • Wikipedia. Robinson–Gabriel synthesis. [Link]
  • Patti, A., et al. Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles.
  • Li, Q. Y., et al. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
  • University of California. Standard Operating Procedure: Sodium borohydride. [Link]
  • Guo, H., et al. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. [Link]
  • Wasserman, H. H., & Vinick, F. J. Mechanism of the Robinson-Gabriel synthesis of oxazoles.
  • New Jersey Department of Health. Hazard Substance Fact Sheet: Sodium Borohydride. [Link]
  • University of Washington. SOP: Sodium Borohydride. [Link]
  • Courseware, CUTM. Oxazole. [Link]
  • Narayana, C., et al. Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. PubMed. [Link]
  • Narayana, C., et al. Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride.
  • Bakherad, M., et al. An Efficient Synthesis of New Pyrazole-Linked Oxazoles via Sonogashira Coupling Reaction.
  • Trost, B. M., & Flygare, J. A. Synthesis of the C1'-C11' Oxazole-Containing Side Chain of Leucascandrolide A. Application of a Sonogashira Cross-Coupling.
  • VanDeMark. Pharmaceuticals - Phosgene Derivatives & Specialty Chemicals Manufacturing. [Link]
  • Aitken, R. A., & Inwood, R. A. Practical reduction of oxazolines to alcohols.
  • Sumitomo Kagaku. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
  • Goyal, A., et al. Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. [Link]
  • Teva api. Pharmaceutical Intermediates In Modern Medicine Production. [Link]
  • Goyal, A., et al. Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
  • Organic Chemistry Data. Ester to Alcohol - Common Conditions. [Link]
  • Brown, M. S., & Rapoport, H. The Reduction of Esters with Sodium Borohydride.
  • Smith, A. B., et al. Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent.
  • Vedejs, E., & Lu, S. Methodology for the Synthesis of Substituted 1,3-Oxazoles.
  • Neha, K., et al. Synthetic approaches for oxazole derivatives: A review.
  • Joshi, Y. C., et al. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
  • Reagent Guide. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
  • Li, P., et al. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • Chemistry Steps. Esters to Alcohols. [Link]
  • Kumar, A., et al. Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, present in numerous natural products and pharmacologically active compounds. Traditional synthetic routes often require harsh conditions, long reaction times, and produce significant waste. This guide provides a comprehensive overview and detailed protocols for the microwave-assisted organic synthesis (MAOS) of oxazole derivatives. By leveraging the principles of dielectric heating, these methods offer dramatic reductions in reaction time, improved yields, and align with the tenets of green chemistry, providing researchers with a powerful tool for accelerated discovery and development.[1][2][3]

The Rationale for Microwave Chemistry in Oxazole Synthesis

Conventional synthesis of heterocyclic compounds like oxazoles typically relies on conductive heating (e.g., oil baths), where heat is transferred inefficiently from an external source through the vessel walls to the solvent and finally to the reactants. This process is slow and can lead to uneven heating, promoting the formation of byproducts.[4]

Microwave-assisted synthesis represents a paradigm shift. It utilizes the ability of polar molecules (solvents, reagents) to absorb microwave energy and convert it into heat. This phenomenon, known as dielectric heating, arises from two primary mechanisms:

  • Dipolar Polarization: Polar molecules attempt to align their dipoles with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and uniform heating of the entire reaction volume.[5]

  • Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field, causing collisions that generate heat.

This "in-core" volumetric heating is exceptionally fast and efficient, often heating a reaction mixture from room temperature to over 150°C in seconds.[4][5] The key advantages of this approach include:

  • Dramatic Rate Acceleration: Reactions that take hours or days conventionally can often be completed in minutes.[3][4]

  • Higher Yields & Purity: The rapid heating minimizes the time reactants spend at high temperatures, reducing the formation of thermal decomposition byproducts.[3]

  • Enhanced Reproducibility: Dedicated microwave reactors provide precise control over temperature and pressure, leading to more consistent and reproducible results.[3][6]

  • Green Chemistry Alignment: Reduced reaction times lead to significant energy savings. Furthermore, the efficiency of microwave heating often allows for the use of less solvent or greener solvents.[1][2]

Below is a workflow diagram illustrating the streamlined process of microwave-assisted synthesis compared to traditional methods.

cluster_0 General Microwave Synthesis Workflow prep 1. Prepare Reactants (In Microwave-Safe Vial) seal 2. Seal Vessel (With Septum/Cap) prep->seal mw 3. Microwave Irradiation (Set Time, Temp, Power) seal->mw cool 4. Controlled Cooling (Automated Air Jet) mw->cool workup 5. Workup & Purification (Extraction/Chromatography) cool->workup

Caption: High-level workflow for microwave-assisted organic synthesis.

Key Synthetic Transformations for Oxazole Formation

Several classical named reactions for oxazole synthesis have been successfully adapted and optimized for microwave irradiation, yielding superior results.

The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful method for creating 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC).[7][8][9] The reaction proceeds via an oxazoline intermediate which, under basic conditions, eliminates p-toluenesulfinic acid (TosH) to yield the aromatic oxazole ring.[8][9]

Microwave irradiation dramatically accelerates this process. While conventional methods may require several hours at reflux, microwave-assisted protocols can achieve complete conversion in minutes, often with higher purity.[10][11] A key insight is that the base used can control the reaction outcome; weaker organic bases may favor the oxazoline intermediate, while stronger inorganic bases under microwave conditions drive the reaction to the fully aromatized oxazole.[10][11]

cluster_1 Van Leusen Reaction Mechanism start Aldehyde + TosMIC deprotonation Base abstracts proton from TosMIC start->deprotonation attack Nucleophilic attack on aldehyde carbonyl deprotonation->attack cyclization Intramolecular cyclization to form Oxazoline attack->cyclization elimination Base-mediated elimination of Toluenesulfinic Acid cyclization->elimination product 5-Substituted Oxazole elimination->product

Caption: Simplified mechanism of the Van Leusen oxazole synthesis.

The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method involving the cyclodehydration of 2-acylamino-ketones to form 2,5-disubstituted oxazoles.[7][12] Traditionally, this reaction requires strong dehydrating agents like concentrated sulfuric acid, polyphosphoric acid, or phosphorus pentachloride, often with prolonged heating.[7]

Microwave assistance provides a significant improvement, allowing the reaction to proceed rapidly with more modern and efficient dehydrating agents like propylphosphonic anhydride (T3P®).[13] This avoids the use of highly corrosive acids and simplifies the workup procedure. The high temperatures achieved quickly under microwave irradiation facilitate the intramolecular cyclization and subsequent dehydration steps.[13]

cluster_2 Robinson-Gabriel Reaction Mechanism start_rg 2-Acylamino-ketone activation Carbonyl activation (by dehydrating agent) start_rg->activation cyclization_rg Intramolecular attack by amide oxygen activation->cyclization_rg dehydration Dehydration to form the aromatic ring cyclization_rg->dehydration product_rg 2,5-Disubstituted Oxazole dehydration->product_rg

Caption: Key steps of the Robinson-Gabriel oxazole synthesis.

Application Notes & Experimental Protocols

⚠️ Safety First: Critical Precautions for Microwave Chemistry

  • NEVER use a domestic (kitchen) microwave oven. These units lack temperature/pressure controls and proper shielding, creating a significant risk of explosion and microwave leakage.[5][14]

  • Use only dedicated microwave reactor vials. These are specifically designed to withstand the high pressures (up to 20-30 bar) and temperatures generated during sealed-vessel reactions.[6][15]

  • Respect Vessel Volume Limits: Do not exceed the recommended maximum reaction volume for the vial to allow for solvent expansion and pressure changes.

  • Ensure Proper Stirring: Use an appropriate magnetic stir bar to prevent localized superheating and ensure even temperature distribution.[14][15]

  • Cool Before Opening: Always allow the reaction vessel to cool to a safe temperature (well below the solvent's boiling point) before opening to prevent violent boiling and splashing. Modern reactors have automated cooling features.[6]

  • Know Your Reagents: Be aware of the thermal stability of your reagents. Compounds with azide or nitro groups, for example, can be explosive at high temperatures.[14]

Protocol 1: Microwave-Assisted Van Leusen Synthesis of 5-Aryl Oxazoles

This protocol is adapted from the work of Mukku et al. and demonstrates a highly efficient synthesis of 5-substituted oxazoles.[10][11] The key to driving the reaction to the oxazole (instead of the oxazoline intermediate) is the use of two equivalents of a strong base, K₃PO₄.

Materials:

  • Substituted aryl aldehyde (1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.0 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Isopropyl alcohol (IPA)

  • Dedicated microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave process vial with magnetic stir bar

Procedure:

  • To a 10 mL microwave process vial containing a magnetic stir bar, add the aryl aldehyde (e.g., benzaldehyde, 1.18 mmol, 1.0 equiv).

  • Add tosylmethyl isocyanide (TosMIC) (1.18 mmol, 1.0 equiv).

  • Add potassium phosphate (K₃PO₄) (2.36 mmol, 2.0 equiv).

  • Add isopropyl alcohol (IPA) to a total volume of ~5 mL.

  • Securely seal the vial with a Teflon septum cap.

  • Place the vial in the cavity of the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 65 °C (use a pre-stirring time of 10 seconds)

    • Time: 8 minutes (at temperature)

    • Power: 350 W (variable power to maintain temperature)

    • Stirring: High

  • Start the irradiation sequence. The reactor will automatically control power to maintain the set temperature.

  • Once the reaction is complete, allow the automated cooling system to reduce the vessel temperature to below 40 °C.

  • Carefully remove the vial and open it in a fume hood.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • For workup, cool the mixture to room temperature, add water, and extract with ethyl acetate. The combined organic layers can be washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude product, which is often pure enough for subsequent steps or can be purified by column chromatography.[10]

Protocol 2: Microwave-Assisted Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole

This protocol utilizes T3P® as an efficient cyclodehydrating agent under microwave conditions, based on principles reported by Kappe et al. for related cyclizations.[13]

Materials:

  • 2-Acylamino-ketone (e.g., N-(2-oxo-2-phenylethyl)benzamide) (1.0 equiv)

  • Propylphosphonic anhydride (T3P®) (50% solution in ethyl acetate) (1.5 equiv)

  • Acetonitrile (ACN) or Dioxane

  • Dedicated microwave reactor

  • 10 mL microwave process vial with magnetic stir bar

Procedure:

  • Place the 2-acylamino-ketone (1.0 mmol, 1.0 equiv) into a 10 mL microwave vial equipped with a magnetic stir bar.

  • Add 4-5 mL of dry acetonitrile or dioxane.

  • In a fume hood, carefully add the T3P® solution (1.5 mmol, 1.5 equiv).

  • Seal the vial tightly and place it in the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 150 °C

    • Time: 15 minutes (at temperature)

    • Power: Dynamic (automatic control to maintain temperature)

    • Stirring: High

  • Run the microwave program.

  • After the reaction, allow the vessel to cool to a safe temperature (< 50 °C).

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting crude material by flash chromatography on silica gel to obtain the pure 2,5-diphenyloxazole.

Data Summary: Conventional vs. Microwave-Assisted Methods

The following table summarizes the dramatic improvements offered by microwave irradiation for oxazole synthesis.

Reaction TypeHeating MethodReactantsSolventTimeTemp (°C)Yield (%)Reference
Van Leusen ConventionalBenzaldehyde, TosMICMethanol3 hoursReflux~70%[8][9] (Typical)
Van Leusen Microwave Benzaldehyde, TosMIC IPA 8 min 65 96% [10][11]
Hantzsch-type Conventional2-chloro-ethanone, ThioureaMethanol8 hoursRefluxLower[16]
Hantzsch-type Microwave 2-chloro-ethanone, Thiourea Methanol 30 min 90 ~95% [16]
General Cyclization ConventionalVariousVariousHours-DaysVariesModerate[3][4] (General)
General Cyclization Microwave Various Various Minutes Elevated High [3][4] (General)

Note: The Hantzsch synthesis typically produces thiazoles but is included to illustrate the general applicability of microwave heating to analogous heterocyclic syntheses.

Conclusion and Future Perspectives

Microwave-assisted synthesis has unequivocally established itself as a superior methodology for the rapid, efficient, and clean synthesis of oxazole derivatives.[3][7] The technology provides a direct pathway to higher yields in drastically shorter timeframes, accelerating the drug discovery and material science development pipelines. For researchers and professionals in the field, adopting MAOS is not merely an optimization but a strategic tool for enhancing productivity and promoting sustainable chemical practices.[1][2] Future work will likely focus on integrating microwave synthesis with continuous flow processing, enabling safe and efficient scale-up of these valuable heterocyclic compounds.[17]

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.
  • Gedye, R., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025).
  • Sharma, P. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
  • Kaur, N., et al. (2021). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences. [Link]
  • Biris, C. G., et al. (2020). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Sustainable Chemistry & Engineering. [Link]
  • Microwave Reactor Safety. (n.d.). University of Zurich.
  • Zhang, M., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]
  • Zhang, M., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
  • Safety Considerations for Microwave Synthesis. (n.d.).
  • Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]
  • Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]
  • Glasnov, T. N., & Kappe, C. O. (2011). Microwave-Assisted Synthesis of a Pyrazolo[3,4-b]quinolin-5(4H)-one. Organic Syntheses. [Link]
  • Tiwari, D., et al. (2021). A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent.
  • Tiwari, D., et al. (2021). A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. World Journal of Advanced Research and Reviews. [Link]
  • Yilmaz, I., & Sapmaz, S. (2020).
  • Mukku, N., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Semantic Scholar. [Link]
  • Microwave Synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Robinson–Gabriel oxazole synthesis. (n.d.).
  • Robinson–Gabriel synthesis. (n.d.). Wikipedia. [Link]
  • Fun, H.-K., et al. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules. [Link]

Sources

Application Notes and Protocols for the Functionalization of the Oxazole Ring in Tolyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Tolyl-Oxazole Scaffolds

The oxazole ring is a privileged five-membered heterocyclic motif integral to a wide array of pharmaceuticals, natural products, and functional materials.[1][2][3][4] Its unique electronic properties and capacity for diverse substitution patterns make it a versatile scaffold in drug discovery. When appended with a tolyl group, the resulting tolyl-oxazole core offers a nuanced combination of steric and electronic features that can be exploited to fine-tune molecular properties, enhance target binding, and improve pharmacokinetic profiles. This guide provides a comprehensive overview of modern synthetic strategies for the functionalization of the oxazole ring in tolyl derivatives, with a focus on practical, field-proven protocols for researchers in medicinal chemistry and materials science.

Strategic Approaches to Functionalization

The functionalization of the oxazole ring can be broadly categorized into three main strategies, each offering distinct advantages in terms of regioselectivity and substrate scope:

  • Direct C-H Functionalization: This atom-economical approach involves the direct activation of a C-H bond on the oxazole ring, typically at the C2 or C5 position, followed by coupling with a suitable partner.[5][6][7][8][9]

  • Cross-Coupling Reactions: These powerful methods rely on the coupling of a pre-functionalized oxazole (e.g., a halo-oxazole) with an organometallic reagent.[10][11][12][13]

  • Metalation and Electrophilic Quench: This strategy involves the deprotonation of the oxazole ring using a strong base to form an organometallic intermediate, which is then trapped with an electrophile.[14][15][16][17][18]

This document will delve into the practical application of these strategies for the derivatization of tolyl-oxazoles.

Direct C-H Arylation of Tolyl-Oxazoles

Direct C-H arylation has emerged as a powerful and environmentally benign method for the synthesis of highly substituted oxazoles, circumventing the need for pre-functionalization of the heterocyclic core.[5][6][19][20][21][22][23][24] Palladium-catalyzed protocols are particularly prevalent and offer high regioselectivity, primarily targeting the C2 and C5 positions of the oxazole ring.[5][19][20]

Mechanistic Rationale

The generally accepted mechanism for palladium-catalyzed direct C-H arylation involves a concerted metalation-deprotonation (CMD) pathway. The palladium catalyst, typically in a low oxidation state, coordinates to the oxazole ring. A base then facilitates the cleavage of a C-H bond, leading to the formation of a palladacycle intermediate. This intermediate subsequently undergoes reductive elimination with an aryl halide to furnish the arylated oxazole and regenerate the active palladium catalyst. The regioselectivity (C2 vs. C5) can often be tuned by judicious choice of ligands, solvents, and reaction conditions.[19][20]

Experimental Workflow: C-H Arylation

Caption: Workflow for Direct C-H Arylation.

Protocol: Palladium-Catalyzed C5-Arylation of 2-(p-Tolyl)oxazole

This protocol is adapted from established methods for the direct arylation of oxazoles.[19][20]

Materials:

  • 2-(p-Tolyl)oxazole

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 2-(p-tolyl)oxazole (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), K₂CO₃ (3.0 mmol), and pivalic acid (0.4 mmol).

  • Add anhydrous DMAc (5 mL) to the tube.

  • Thoroughly degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 110 °C and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(p-tolyl)oxazole.

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂PPh₃K₂CO₃DMAc11075-90[19][20]
Pd(PPh₃)₄-t-BuOLiDioxane12070-85[5][6]

Cross-Coupling Strategies for Tolyl-Oxazole Functionalization

Cross-coupling reactions provide a robust and versatile platform for the functionalization of pre-activated tolyl-oxazoles. Suzuki-Miyaura and Stille couplings are among the most widely employed methods.[11]

Suzuki-Miyaura Coupling of a Borylated Tolyl-Oxazole

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. This reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol: Suzuki-Miyaura Coupling of 2-(p-Tolyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole

This protocol is based on standard Suzuki-Miyaura coupling conditions.

Materials:

  • 2-(p-Tolyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole

  • Aryl halide (e.g., 1-bromo-4-nitrobenzene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃), 2M aqueous solution

  • 1,4-Dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-(p-tolyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole (1.0 mmol) and the aryl halide (1.1 mmol) in 1,4-dioxane (8 mL).

  • Add the 2M aqueous solution of Na₂CO₃ (2.0 mL, 4.0 mmol).

  • To this mixture, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 2,5-diaryl-oxazole.

CatalystBaseSolvent SystemTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃ (aq)Dioxane/Water9080-95[11]
PdCl₂(dppf)K₃PO₄Toluene/Water10075-90[12]

Metalation and Electrophilic Quench of Tolyl-Oxazoles

Direct deprotonation of the oxazole ring, followed by quenching with an electrophile, offers a straightforward route to functionalized derivatives. The C2 position is generally the most acidic and readily deprotonated.[15][16] However, the stability of the resulting lithiated species can be a concern, as ring-opening to an isocyanide can occur.[15][25] The use of TMP-bases of magnesium and zinc can mitigate this issue.[14]

Mechanistic Pathway: Lithiation and Electrophilic Quench

Caption: Lithiation and Electrophilic Quench Pathway.

Protocol: C2-Silylation of 5-(p-Tolyl)oxazole via Lithiation

This protocol is a representative example of a lithiation-electrophilic quench sequence.

Materials:

  • 5-(p-Tolyl)oxazole

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve 5-(p-tolyl)oxazole (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 mmol, 0.44 mL of 2.5 M solution) dropwise to the stirred solution.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add freshly distilled TMSCl (1.2 mmol) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain 2-trimethylsilyl-5-(p-tolyl)oxazole.

BaseElectrophileSolventTemperature (°C)Typical Yield (%)Reference
n-BuLiTMSClTHF-78 to RT70-85[11]
TMPMgCl·LiClAllyl BromideTHF-20 to RT65-80[14]

Conclusion

The functionalization of the oxazole ring in tolyl derivatives is a critical aspect of modern synthetic chemistry, enabling the generation of novel compounds with tailored properties for applications in drug discovery and materials science. The methods outlined in this guide—direct C-H functionalization, cross-coupling reactions, and metalation-electrophilic quench—provide a versatile toolkit for researchers. The choice of strategy will depend on the desired substitution pattern, the availability of starting materials, and the functional group tolerance required. By understanding the underlying principles and following the detailed protocols provided, scientists can effectively navigate the synthesis of complex tolyl-oxazole derivatives.

References

  • Besselièvre, F., Lebrequier, S., Mahuteau-Betzer, F., & Piguel, S. (2009). C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles. Synthesis, 2009(21), 3511-3512. [Link]
  • Besselièvre, F., Lebrequier, S., Mahuteau-Betzer, F., & Piguel, S. (2009). C–H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles. SYNTHESIS, 2009(21), 3511-3512. [Link]
  • Derivatization of oxazole 2 e by palladium‐catalyzed cross coupling reactions. (n.d.). ResearchGate.
  • Zheng, J., He, Y., & Dong, L. (2022). Transition‐metal‐catalyzed C−H activation of oxazole compounds.
  • Wang, Q., et al. (2015). Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles.
  • Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. (n.d.). Ignited Minds Journals.
  • Simple and Efficient Aromatic C–H Oxazolination. (2023).
  • Reeder, M. R., et al. (2010). An Improved Method for the Palladium Cross-Coupling Reaction of Oxazol-2-ylzinc Derivatives with Aryl Bromides. Organic Process Research & Development, 14(4), 867-871. [Link]
  • Bellina, F., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3552-3555. [Link]
  • Gao, F., Kim, B.-S., & Walsh, P. J. (2021). Pd/Cu-Catalyzed C–H/C–H Cross Coupling of (Hetero)Arenes with Azoles through Arylsulfonium Intermediates. Organic Letters, 23(11), 4336-4341. [Link]
  • Bellina, F., et al. (2010).
  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). University of Vienna.
  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review.
  • Synthetic Approaches for Oxazole Derivatives: A Review. (2021).
  • Oxazole chemistry. A review of recent advances. (1993).
  • Piller, F. M., et al. (2013). Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn. Organic Letters, 15(18), 4876-4879. [Link]
  • Greaney, M. F., et al. (2008). Direct arylation of oxazoles at C2. A concise approach to consecutively linked oxazoles. University of Manchester Research Explorer. [Link]
  • The influence of numerous parameters such as the nature of -solvent. (n.d.). MDPI.
  • Amide‐oxazoline synthesis and application for C−H functionalization of... (n.d.). ResearchGate.
  • Deprotonation of benzoxazole and oxazole using lithium magnes
  • Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates. (2005).
  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. (2023). ChemRxiv. [Link]
  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. (1987).
  • new chemistry of oxazoles. (1993). HETEROCYCLES. [Link]
  • Photoinduced Copper-Catalyzed Cross-Coupling of Acylsilanes with Azoles. (2024). ChemRxiv. [Link]
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PubMed Central. [Link]
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]
  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applic
  • Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. (2022). PubMed Central. [Link]
  • Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. (2000). Organic Chemistry Portal. [Link]
  • Synthesis of 2-oxazolines. (n.d.). Organic Chemistry Portal.
  • Recent advance in oxazole-based medicinal chemistry. (2018). PubMed. [Link]
  • Representative example of oxazoles with pharmacological activity. (n.d.). ResearchGate.
  • Synthesis of 2-Phenyl-4,5-Substituted Oxazoles by Copper-Catalyzed Intramolecular Cyclization of Functionalized Enamides. (2010).
  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applic
  • Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. (2008).
  • Simple synthesis of 2-(phenylsulphinyl)benzo[d]oxazole derivatives via a silver-catalysed tandem condensation reaction. (2025). PubMed Central. [Link]

Sources

The Versatile Precursor: (2-P-Tolyl-oxazol-4-YL)-methanol in the Genesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold as a Cornerstone in Fluorescence Bio-imaging

In the dynamic landscape of cellular imaging and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological processes with high specificity and sensitivity. Among the plethora of heterocyclic scaffolds employed in the design of these probes, oxazole derivatives have emerged as a particularly promising class. Their rigid, planar structure and extended π-conjugation system often give rise to desirable photophysical properties, including high quantum yields and environmental sensitivity. Furthermore, the oxazole core offers multiple sites for synthetic modification, allowing for the fine-tuning of its spectral characteristics and the introduction of functionalities for specific analyte recognition or subcellular targeting.[1][2]

This technical guide delves into the synthesis and multifaceted applications of a key building block, (2-P-Tolyl-oxazol-4-YL)-methanol . We will explore its synthesis via a modified Van Leusen oxazole synthesis and, more importantly, detail its transformation into a variety of functional fluorescent probes. This document is intended to serve as a practical resource for researchers and scientists engaged in the development of novel molecular tools for bio-imaging and diagnostics.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be efficiently achieved through a strategic adaptation of the Van Leusen oxazole synthesis, a powerful method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[3][4] A key consideration for introducing the hydroxymethyl group at the 4-position is the use of a suitable three-carbon building block with a protected hydroxyl functionality.

Proposed Synthetic Pathway

The synthesis commences with the reaction of p-tolualdehyde with a protected form of hydroxyacetaldehyde, such as 2-(tosyloxy)acetaldehyde or a related equivalent, in the presence of TosMIC and a suitable base. The protecting group is crucial to prevent unwanted side reactions of the hydroxyl group under the basic conditions of the Van Leusen reaction. A subsequent deprotection step then yields the desired this compound.

G p_tolualdehyde p-Tolualdehyde intermediate Protected (2-p-Tolyl-oxazol-4-yl)methanol p_tolualdehyde->intermediate TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->intermediate protected_aldehyde Protected Hydroxyacetaldehyde (e.g., 2-(benzyloxy)acetaldehyde) protected_aldehyde->intermediate base Base (e.g., K₂CO₃) base->intermediate Van Leusen Reaction final_product This compound intermediate->final_product Deprotection deprotection Deprotection (e.g., H₂, Pd/C for benzyl ether)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • p-Tolualdehyde

  • Tosylmethyl isocyanide (TosMIC)

  • 2-(Benzyloxy)acetaldehyde (or other suitably protected hydroxyacetaldehyde)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Van Leusen Oxazole Synthesis:

    • To a solution of p-tolualdehyde (1.0 eq) and 2-(benzyloxy)acetaldehyde (1.1 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.05 eq) and anhydrous potassium carbonate (2.0 eq).

    • Reflux the reaction mixture under a nitrogen atmosphere for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between dichloromethane and water. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer and purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the protected intermediate, (2-p-tolyl-oxazol-4-yl)methyl benzyl ether.

  • Deprotection:

    • Dissolve the protected intermediate in methanol and add a catalytic amount of 10% Pd/C.

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to afford the final product, this compound, which can be further purified by recrystallization if necessary.

Application in the Synthesis of Fluorescent Probes

The hydroxyl group of this compound is a versatile handle for the introduction of various functionalities to create a diverse library of fluorescent probes. The following protocols outline key strategies for its derivatization.

Strategy 1: Synthesis of Ether-Linked Probes for Ion Sensing

Ether linkages provide a stable connection to recognition moieties for detecting metal ions or other analytes. A common approach is to convert the hydroxyl group to a good leaving group, followed by nucleophilic substitution.

G start This compound intermediate 4-(Bromomethyl)-2-(p-tolyl)oxazole start->intermediate Conversion to leaving group bromination Bromination (e.g., PBr₃) final_probe Ether/Thioether/Amine-Linked Probe intermediate->final_probe Nucleophilic Substitution nucleophile Nucleophile (R-OH, R-SH, R₂NH) + Base nucleophile->final_probe

Caption: General workflow for synthesizing ether-linked probes.

Protocol 1: Synthesis of a Pyridyl-Ether Probe for Metal Ion Detection

This protocol describes the synthesis of a probe where the oxazole fluorophore is linked to a dipicolylamine (DPA) chelating unit, a well-known receptor for Zn²⁺.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous dichloromethane (DCM)

  • N,N-Bis(pyridin-2-ylmethyl)amine (Dipicolylamine)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Bromination of the Core Scaffold:

    • Dissolve this compound (1.0 eq) in anhydrous DCM at 0 °C.

    • Add PBr₃ (0.5 eq) dropwise and stir the reaction at 0 °C for 1 hour, then at room temperature for 2 hours.

    • Carefully quench the reaction with ice-water and extract with DCM. Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield 4-(bromomethyl)-2-(p-tolyl)oxazole. Use this crude product directly in the next step.

  • Coupling with the Recognition Moiety:

    • To a solution of dipicolylamine (1.2 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

    • Add a solution of the crude 4-(bromomethyl)-2-(p-tolyl)oxazole in DMF dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to yield the final fluorescent probe.

Strategy 2: Synthesis of Ester-Linked Probes for Enzyme Activity and Drug Delivery

Ester bonds can be designed to be cleaved by specific enzymes, leading to a "turn-on" fluorescence response. This strategy is widely used for creating probes for enzyme activity and for prodrug activation.

Protocol 2: Synthesis of an Acetate-Ester Probe for Esterase Activity

This protocol details the synthesis of a simple ester-linked probe that would exhibit fluorescence upon cleavage by esterases.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Esterification:

    • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

    • Add acetyl chloride (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with water and extract with DCM. Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to yield the acetate-ester probe.

Data Presentation: Photophysical Properties of Hypothetical Probes

The functionalization of this compound is expected to modulate its photophysical properties. The following table provides hypothetical data to illustrate the expected changes upon derivatization.

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Target Analyte/Application
This compound~340~420ModeratePrecursor
Pyridyl-Ether Probe (from Protocol 1)~345~430LowZn²⁺ (Turn-on)
Acetate-Ester Probe (from Protocol 2)~342~425QuenchedEsterases (Turn-on)

Conclusion and Future Perspectives

This compound is a highly valuable and versatile precursor for the synthesis of a wide array of fluorescent probes. Its straightforward synthesis and the reactivity of its hydroxymethyl group allow for the facile introduction of diverse functionalities, enabling the development of probes for a multitude of biological targets and applications. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and synthesize novel oxazole-based fluorescent probes with tailored properties for advanced bio-imaging and diagnostic applications. Future work in this area could focus on the development of probes with longer emission wavelengths for deep-tissue imaging and the incorporation of more sophisticated recognition moieties for highly specific analyte detection.

References

  • Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). Scientific Reports. [Link][2]
  • 5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles. PubMed. [Link][1]
  • Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Chemistry.org. [Link][3]
  • Van Leusen Reaction. Wikipedia. [Link][4]
  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-P-Tolyl-oxazol-4-YL)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (2-P-Tolyl-oxazol-4-YL)-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this specific synthesis. We will explore the common challenges encountered and provide solutions grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound.

Q1: What is the most common and reliable method for synthesizing this compound?

A1: A prevalent and effective method involves a two-step process starting from a serine derivative, such as L-serine ethyl ester hydrochloride. The first step is the N-acylation with a p-tolyl derivative (like p-toluoyl chloride) to form an N-acyl serine intermediate. This is followed by a cyclodehydration reaction to form the oxazoline, which is then oxidized to the oxazole. Subsequent reduction of the ester group at the 4-position yields the target methanol. This approach is a variation of the Robinson-Gabriel synthesis, which is a classic method for preparing oxazoles from 2-acylamino-ketones[1].

Q2: What are the critical reaction parameters that significantly influence the yield?

A2: The critical parameters for this synthesis are:

  • Purity of Starting Materials: Ensure that the serine derivative, p-toluoyl chloride, and all solvents are of high purity and anhydrous where specified.

  • Temperature Control: The cyclodehydration and oxidation steps are often temperature-sensitive. Careful control is necessary to prevent side reactions or decomposition.

  • Choice of Reagents: The selection of the cyclodehydrating and oxidizing agents is crucial. A variety of reagents can be used, and the optimal choice may depend on the specific substrate and desired scale.

  • Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.

Q3: Are there any common side products to be aware of?

A3: Yes, several side products can form, leading to a lower yield of the desired product. These can include:

  • Incomplete cyclization: The N-acylated serine intermediate may not fully cyclize to the oxazole.

  • Over-oxidation: The alcohol group of the target molecule can be oxidized to an aldehyde or carboxylic acid if harsh oxidizing agents are used in the final step or if the reaction is not carefully controlled.

  • Ring-opening of the oxazole: The oxazole ring can be susceptible to cleavage under strongly acidic or basic conditions, especially during workup[2].

Part 2: Detailed Troubleshooting Guide

This section provides a more in-depth guide to troubleshoot specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Formation

A low yield or complete absence of the desired product is a common issue. The following table outlines potential causes and their solutions.

Potential Cause Troubleshooting & Optimization
Poor Quality or Inactive Starting Materials 1. Verify Purity: Use freshly opened or purified starting materials. p-Toluoyl chloride is sensitive to moisture and should be handled under anhydrous conditions. L-serine ethyl ester hydrochloride should be a dry, free-flowing solid. 2. Check Reagent Activity: Ensure that the cyclodehydrating and oxidizing agents are active.
Suboptimal Reaction Conditions 1. Temperature: Optimize the reaction temperature. For the cyclodehydration step, a moderate temperature is often required. The oxidation step might require cooling to prevent over-oxidation. 2. Solvent: Ensure the use of anhydrous solvents, as water can interfere with the cyclodehydration step.
Inefficient Cyclodehydration 1. Choice of Reagent: If using a mild dehydrating agent, consider switching to a more powerful one such as thionyl chloride or phosphorus oxychloride, though with caution to avoid charring. 2. Reaction Time: Monitor the reaction closely by TLC to ensure it goes to completion.
Problem 2: Presence of Multiple Unidentified Spots on TLC

The presence of multiple spots on a TLC plate indicates the formation of side products.

Potential Cause Troubleshooting & Optimization
Side Reactions 1. Incomplete Cyclization: As mentioned, the N-acylated serine intermediate may persist. Try increasing the reaction time or temperature for the cyclodehydration step. 2. Epimerization: If using a chiral serine derivative, the stereocenter can be prone to epimerization under harsh basic or acidic conditions. Use milder conditions where possible.
Product Degradation 1. Workup Conditions: Avoid strongly acidic or basic conditions during the workup, as the oxazole ring can be labile[2]. Use a mild bicarbonate wash for neutralization. 2. Purification: The product may be degrading on the silica gel column. To mitigate this, you can try deactivating the silica gel with a small amount of triethylamine in the eluent or using a different stationary phase like alumina.

Part 3: Experimental Protocols

The following is a detailed, step-by-step methodology for the synthesis of this compound. This protocol is based on established principles of oxazole synthesis.

Step 1: N-acylation of L-serine ethyl ester
  • Suspend L-serine ethyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension.

  • In a separate flask, dissolve p-toluoyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Add the p-toluoyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(p-toluoyl)-L-serine ethyl ester.

Step 2: Cyclodehydration and Oxidation to form the Oxazole
  • Dissolve the crude N-(p-toluoyl)-L-serine ethyl ester in a suitable solvent such as toluene.

  • Add a dehydrating agent. A common method is to use a combination of triphenylphosphine and iodine, or Dess-Martin periodinane which can achieve both cyclodehydration and oxidation in one step.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Work up the reaction by washing with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(p-tolyl)oxazole-4-carboxylate.

Step 3: Reduction to this compound
  • Dissolve the purified ethyl 2-(p-tolyl)oxazole-4-carboxylate in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a reducing agent such as lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H) portion-wise.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Once the reaction is complete, quench it carefully by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting precipitate and wash it with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Part 4: Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Starting Material Issues start->cause1 Check cause2 Suboptimal Reaction Conditions start->cause2 Check cause3 Side Reactions / Degradation start->cause3 Check sol1 Verify purity of reactants Use fresh reagents cause1->sol1 sol2 Optimize temperature and time Ensure anhydrous conditions cause2->sol2 sol3 Adjust stoichiometry Use milder workup conditions Optimize purification method cause3->sol3

Caption: Troubleshooting workflow for low yield.

Reaction Pathway

ReactionPathway A L-Serine Ethyl Ester + p-Toluoyl Chloride B N-(p-toluoyl)-L-serine ethyl ester A->B N-Acylation (Et3N, DCM) C Ethyl 2-(p-tolyl)oxazole- 4-carboxylate B->C Cyclodehydration & Oxidation Side1 Incomplete Cyclization B->Side1 D (2-P-Tolyl-oxazol-4-YL)- methanol C->D Reduction (e.g., LAH) Side2 Ring Opening C->Side2

Caption: Synthetic pathway to the target molecule.

References

  • Choudhary, A. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Van Leusen Reaction. Organic Chemistry Portal.
  • Van Leusen Reaction. Wikipedia.
  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal.
  • Robinson-Gabriel Synthesis. SynArchive.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
  • Robinson–Gabriel synthesis. Wikipedia.
  • Wasserman, H. H., & Vinick, F. J. (1973). The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. The Journal of Organic Chemistry, 38(13), 2407–2408.
  • Oxazole.pdf. CUTM Courseware.
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.
  • Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. PMC.
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • Methodology for the Synthesis of Substituted 1,3-Oxazoles. PMC.
  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(20), 2977-3001.

Sources

Technical Support Center: Navigating the Purification of Substituted Oxazole-4-methanols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've frequently guided teams through the intricate process of purifying substituted oxazole-4-methanols. These valuable heterocyclic building blocks are notorious for their sensitivity, often leading to frustratingly low yields and impure final products. This guide is structured to address the most common challenges you'll face, providing not just protocols, but the underlying chemical principles to empower your troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My oxazole-4-methanol seems to be degrading during silica gel column chromatography. What's happening and how can I prevent it?

A1: This is a classic and highly common issue. The root cause is the inherent instability of the oxazole ring, which is susceptible to hydrolytic cleavage under acidic conditions.[1] Standard silica gel is acidic (pH ~4-5) and can catalyze the ring-opening of your oxazole, especially when in prolonged contact with the stationary phase.[2][3] The hydroxymethyl group at the C4 position can also interact with the silica, potentially leading to tailing and decomposition.

Troubleshooting Strategies:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a base. A common method is to use a slurry of silica gel in your eluent containing a small amount of triethylamine (typically 0.1-1%).[2]

  • Consider Alternative Stationary Phases: If deactivation is insufficient, switch to a more inert stationary phase. Neutral alumina can be a good alternative, though it has its own set of considerations regarding compound adsorption.[3] For highly sensitive compounds, reversed-phase chromatography (C18) might be a viable option.[3]

  • Optimize Your Eluent System: A rapid elution can minimize the contact time between your compound and the silica gel. Use thin-layer chromatography (TLC) to find a solvent system that provides good separation with a reasonably high Rf value for your product.[4]

Q2: I'm observing multiple, difficult-to-separate side products in my crude reaction mixture. What are the likely culprits?

A2: The formation of numerous side products often points to instability of the oxazole ring either during the synthesis or work-up.[1] Ring-opening of the oxazole can lead to a cascade of subsequent reactions, generating a complex mixture of impurities.[5]

Common Impurities and Their Origins:

Impurity TypePotential OriginSuggested Analytical Method
Unreacted Starting MaterialsIncomplete reaction during synthesis.TLC, LC-MS, ¹H NMR
Ring-Opened ByproductsHydrolysis of the oxazole ring during acidic or basic work-up.[5]LC-MS, ¹H NMR
Oxazoline IntermediateIncomplete oxidation in syntheses where an oxazoline is a precursor.[6]LC-MS, ¹H NMR
Isomeric ProductsDepending on the synthetic route, regioisomers may form.[7]HPLC, LC-MS, ¹H & ¹³C NMR

Mitigation Strategies:

  • Protecting Groups: If the oxazole ring is particularly sensitive, consider introducing a protecting group at the C2 position (e.g., TIPS) early in your synthesis to be removed in the final step under mild conditions.[1]

  • Milder Reaction and Work-up Conditions: Avoid harsh acids and bases. Use buffered solutions or perform extractions at neutral pH where possible.[1] Ensure all reagents and solvents are anhydrous to prevent hydrolysis.[5]

Troubleshooting Guides

Problem 1: Low Recovery After Aqueous Work-up

Symptoms:

  • Significant loss of material after extraction.

  • Desired product is observed in both the organic and aqueous layers by TLC or LC-MS.

Root Cause Analysis: Substituted oxazole-4-methanols can be quite polar due to the hydroxyl group and the heteroatoms in the ring. This can lead to partial solubility in the aqueous phase during extraction, especially if the substituents on the oxazole are small or polar.

Step-by-Step Troubleshooting Protocol:

  • pH Adjustment: The basicity of the oxazole ring (pKa of the conjugate acid is ~0.8) means it can be protonated in acidic solutions, increasing its water solubility.[8] Ensure your aqueous layer is at a neutral or slightly basic pH before extraction.

  • Salting Out: Increase the ionic strength of the aqueous layer by adding a saturated solution of sodium chloride (brine). This will decrease the solubility of your organic compound in the aqueous phase.

  • Solvent Selection: Use a more polar extraction solvent that is still immiscible with water, such as ethyl acetate or dichloromethane.

  • Repeated Extractions: Perform multiple extractions (3-5 times) with smaller volumes of the organic solvent rather than one large extraction. This is more efficient at recovering the product.

  • Back Extraction: If your product is in the aqueous layer, you can adjust the pH to neutrality and then extract it back into an organic solvent.

Experimental Workflow for Improved Extraction

G start Crude Reaction Mixture neutralize Neutralize with NaHCO3 (aq) start->neutralize extract Extract with Ethyl Acetate (3x) neutralize->extract brine Wash Organic Layer with Brine extract->brine dry Dry over Na2SO4 brine->dry concentrate Concentrate in vacuo dry->concentrate product Crude Product for Purification concentrate->product

Caption: Workflow for an optimized aqueous work-up.

Problem 2: Difficulty in Achieving Crystallization

Symptoms:

  • Purified product remains an oil or amorphous solid.

  • Attempts at recrystallization fail to yield crystalline material.

Root Cause Analysis: The polarity and potential for hydrogen bonding of the oxazole-4-methanol can sometimes inhibit the formation of a well-ordered crystal lattice. The presence of minor impurities can also disrupt crystallization.

Strategies for Crystallization:

  • Solvent Screening: The key is to find a solvent system where your compound is soluble when hot but sparingly soluble when cold.[9]

    • For Polar Compounds: Try dissolving in a polar solvent like ethanol, methanol, or acetonitrile and then slowly adding a less polar co-solvent (e.g., dichloromethane, diethyl ether, or hexanes) until the solution becomes turbid. Gently warm until clear and then allow to cool slowly.[10][11]

  • Slow Evaporation: Dissolve your compound in a suitable solvent in a loosely covered vial. Allowing the solvent to evaporate slowly over several days can sometimes yield high-quality crystals.[9][12]

  • Vapor Diffusion: Place a small, open vial containing your dissolved compound inside a larger, sealed jar that contains a more volatile solvent in which your compound is insoluble. The vapor from the outer solvent will slowly diffuse into the inner vial, reducing the solubility of your compound and promoting crystallization.[13]

Logical Flow for Crystallization Method Selection

G start Purified Amorphous Product solubility_test Test Solubility in Various Solvents start->solubility_test hot_cold Good Hot/Cold Solubility Differential? solubility_test->hot_cold slow_evap Slow Evaporation solubility_test->slow_evap Moderately Soluble slow_cool Slow Cooling Recrystallization hot_cold->slow_cool Yes vapor_diff Vapor Diffusion hot_cold->vapor_diff No end Crystalline Product slow_cool->end vapor_diff->end slow_evap->end

Caption: Decision tree for selecting a crystallization method.

References

  • Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability. Benchchem.
  • Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.
  • Technical Support Center: Purification of 3-Chloro-1,2-oxazole and Its Derivatives. Benchchem.
  • Technical Support Center: Byproduct Formation in Oxazole Ring Closure Reactions. Benchchem.
  • Technical Support Center: Purification of Oxazole Carboxylic Acids. Benchchem.
  • How can I obtain good crystals of heterocyclic organic compounds? ResearchGate.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Troubleshooting guide for oxazole synthesis. Benchchem.
  • Oxazole - Wikipedia. Wikipedia.
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
  • Guide for crystallization.
  • How do I make a crystal of highly polar compounds? ResearchGate.
  • How To Grow Crystals - The Center for Xray Crystallography. University of Florida.
  • Troubleshooting guide for identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. Benchchem.

Sources

Technical Support Center: Optimizing Reaction Conditions for Oxazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of oxazole ring formation. Oxazoles are a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds.[1] This resource provides actionable insights into the most common synthetic routes, helping you optimize your reaction conditions for maximal yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of oxazoles, with a focus on two widely-used methods: the Robinson-Gabriel Synthesis and the Van Leusen Oxazole Synthesis.

Robinson-Gabriel Synthesis Troubleshooting

The Robinson-Gabriel synthesis is a classic method for preparing oxazoles through the cyclodehydration of 2-acylamino-ketones.[2][3]

Question: My Robinson-Gabriel synthesis is resulting in a very low yield. What are the potential causes and solutions?

Answer: Low yields in the Robinson-Gabriel synthesis can be attributed to several factors. Here is a breakdown of common causes and their respective solutions:

Potential Cause Explanation Recommended Solution
Inefficient Dehydrating Agent The choice of dehydrating agent is critical for the cyclization step. Common reagents like sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃) can sometimes lead to low yields.[4]Consider using polyphosphoric acid (PPA), which has been shown to increase yields to 50-60%.[4] For sensitive substrates, milder conditions using triphenylphosphine and iodine can be effective.[3]
Side Reactions The starting 2-acylamino-ketone may undergo side reactions, such as decomposition or polymerization, under harsh acidic conditions.Run the reaction at a lower temperature and monitor the progress carefully using Thin Layer Chromatography (TLC). A stepwise approach, isolating the intermediate before cyclization, may also be beneficial.
Incomplete Reaction The reaction may not have gone to completion.Increase the reaction time or consider a moderate increase in temperature. Ensure your starting materials are pure and dry.
Starting Material Synthesis If you are synthesizing the 2-acylamino-ketone starting material, for instance via a Dakin-West reaction, ensure it is of high purity before proceeding with the cyclodehydration.[3]Purify the 2-acylamino-ketone by recrystallization or column chromatography before the cyclization step.
Van Leusen Oxazole Synthesis Troubleshooting

The Van Leusen oxazole synthesis is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5][6]

Question: I am observing the formation of a significant nitrile byproduct in my Van Leusen oxazole synthesis. How can I avoid this?

Answer: The formation of a nitrile byproduct in the Van Leusen reaction typically occurs when ketones are present as impurities in your aldehyde starting material.[7] Ketones react with TosMIC to produce nitriles instead of oxazoles.[8]

Solution:

  • Purify the Aldehyde: The most effective solution is to purify your aldehyde starting material to remove any ketone impurities. This can be achieved through distillation or column chromatography.[7]

  • Check for Aldehyde Oxidation: Ensure your aldehyde has not partially oxidized to a carboxylic acid, which can also lead to side reactions.

Question: My Van Leusen reaction is sluggish or not proceeding at all. What should I check?

Answer: A stalled Van Leusen reaction can be due to several factors related to the reagents and reaction conditions.

Potential Cause Explanation Recommended Solution
Inactive Base The base is crucial for deprotonating the TosMIC.[9] If the base is old, hydrated, or not strong enough, the reaction will not proceed.Use a freshly opened or properly stored base. Potassium carbonate (K₂CO₃) is common, but for less reactive substrates, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[9]
Moisture in the Reaction TosMIC is sensitive to moisture and can hydrolyze, especially in the presence of a base.[7]Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[7]
Low Reaction Temperature While many Van Leusen reactions proceed at room temperature, some substrates may require gentle heating to facilitate the reaction.Try gently heating the reaction mixture to 40-50 °C and monitor for progress by TLC.[7]
Fischer Oxazole Synthesis Troubleshooting

The Fischer oxazole synthesis produces 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[10]

Question: My Fischer oxazole synthesis is failing. What are the critical parameters to control?

Answer: The Fischer oxazole synthesis is highly sensitive to reaction conditions.

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. The presence of water will inhibit the reaction. Use dry ether as a solvent and pass dry hydrogen chloride gas through the solution.[10][11]

  • Purity of Reactants: The cyanohydrin and aldehyde starting materials should be pure. The cyanohydrin is often prepared from a separate aldehyde, and its purity is crucial.[10]

  • Equimolar Reactants: The cyanohydrin and aldehyde are typically used in equimolar amounts.[10]

Frequently Asked Questions (FAQs)

Q1: How do I choose the most suitable synthetic method for my target oxazole?

A1: The choice of synthetic method depends on the desired substitution pattern of the oxazole and the available starting materials.

  • Robinson-Gabriel Synthesis: Best for 2,5-disubstituted oxazoles, particularly with aryl groups.[2]

  • Van Leusen Oxazole Synthesis: Ideal for preparing 5-substituted oxazoles from aldehydes.[5]

  • Fischer Oxazole Synthesis: Suitable for 2,5-disubstituted oxazoles, especially when starting from cyanohydrins and aldehydes.[10]

  • Other Methods: For other substitution patterns, consider methods like the reaction of α-haloketones with amides or organometallic approaches.[12][13]

Q2: What are some common challenges in the purification of oxazoles?

A2: Purification of oxazoles can sometimes be challenging due to the presence of byproducts.

  • Robinson-Gabriel: Residual dehydrating agents and polymeric byproducts can complicate purification. A thorough aqueous workup followed by column chromatography is often necessary.

  • Van Leusen: A common byproduct is p-toluenesulfinic acid from the elimination of the tosyl group.[7] This can sometimes be removed by washing the crude product with a sodium hydrosulfide (NaHS) solution during workup.[7]

  • General Techniques: Column chromatography on silica gel is the most common purification method. Recrystallization can also be effective for solid products.

Q3: Are there any green chemistry approaches for oxazole synthesis?

A3: Yes, there is a growing interest in developing more environmentally friendly methods for oxazole synthesis. These include:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields.[14]

  • Use of Greener Solvents: Replacing hazardous solvents with greener alternatives like water or ionic liquids is an active area of research.[5][14]

  • Catalytic Methods: The use of recyclable catalysts can reduce waste and improve the overall efficiency of the synthesis.[14]

Experimental Protocols

Protocol 1: General Procedure for the Robinson-Gabriel Synthesis of a 2,5-Diaryl-oxazole

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 2-Acylamino-ketone (1.0 mmol)

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, add the 2-acylamino-ketone (1.0 mmol) and polyphosphoric acid (10 eq by weight).

  • Heat the mixture with stirring to 120-140 °C. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully add ice-water to quench the reaction.

  • Neutralize the mixture with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2,5-diaryl-oxazole.

Protocol 2: General Procedure for the Van Leusen Synthesis of a 5-Aryl-oxazole

This protocol is based on the widely used procedure with potassium carbonate as the base.[9]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.1 mmol)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 mmol)

  • Anhydrous methanol (10 mL)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of the aromatic aldehyde (1.0 mmol) and TosMIC (1.1 mmol) in anhydrous methanol (10 mL), add anhydrous potassium carbonate (1.5 mmol).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Partition the residue between DCM and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 5-aryl-oxazole.[9]

Visualizations

Reaction Mechanisms

Robinson_Gabriel_Mechanism Robinson-Gabriel Synthesis Mechanism start 2-Acylamino-ketone protonation Protonation of Ketone start->protonation H+ cyclization Intramolecular Nucleophilic Attack protonation->cyclization oxazoline Oxazoline Intermediate cyclization->oxazoline dehydration Dehydration oxazoline->dehydration -H2O product Oxazole dehydration->product

Caption: Robinson-Gabriel Synthesis Mechanism.

Van_Leusen_Mechanism Van Leusen Oxazole Synthesis Mechanism start TosMIC + Aldehyde deprotonation Deprotonation of TosMIC start->deprotonation Base nucleophilic_addition Nucleophilic Addition to Aldehyde deprotonation->nucleophilic_addition cyclization 5-endo-dig Cyclization nucleophilic_addition->cyclization oxazoline Oxazoline Intermediate cyclization->oxazoline elimination Elimination of Tosyl Group oxazoline->elimination Base product 5-Substituted Oxazole elimination->product

Caption: Van Leusen Oxazole Synthesis Mechanism.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield in Oxazole Synthesis start Low Product Yield check_sm Check Starting Material Purity start->check_sm check_conditions Verify Reaction Conditions start->check_conditions check_reagents Assess Reagent Activity start->check_reagents purify_sm Purify Starting Materials check_sm->purify_sm adjust_temp Optimize Temperature check_conditions->adjust_temp adjust_time Increase Reaction Time check_conditions->adjust_time change_reagent Use Fresh/Alternative Reagents check_reagents->change_reagent success Improved Yield purify_sm->success adjust_temp->success adjust_time->success change_reagent->success

Caption: Troubleshooting Workflow for Low Yields.

References

  • Fischer, E. (1896). Neue Bildungsweise der Oxazole. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214. [Link]
  • van Leusen, A. M., et al. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372. [Link]
  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174. [Link]
  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
  • Van Leusen Reaction. NROChemistry. [Link]
  • Van Leusen reaction. Wikipedia. [Link]
  • SYNTHESIS Robinson-Gabriel synthesis. Scribd. [Link]
  • A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
  • Van Leusen Reaction. Organic Chemistry Portal. [Link]
  • Robinson-Gabriel Synthesis. SynArchive. [Link]
  • Fischer Oxazole Synthesis Mechanism | Organic Chemistry. YouTube. [Link]
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
  • Oxazole.pdf. CUTM Courseware. [Link]
  • A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Publishing. [Link]
  • Mechanism of the Robinson-Gabriel synthesis of oxazoles. pubs.acs.org. [Link]
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Robinson–Gabriel synthesis. Wikipedia. [Link]
  • Fischer oxazole synthesis. Semantic Scholar. [Link]
  • Fischer oxazole synthesis | Request PDF.
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]
  • Oxazole Synthesis from Acetylenes and Nitriles.
  • Oxazole Chemistry Overview. Scribd. [Link]
  • Rapid and Scalable Synthesis of Oxazoles Directly

Sources

Improving the purity of crude (2-P-Tolyl-oxazol-4-YL)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Purifying Crude (2-P-Tolyl-oxazol-4-YL)-methanol

Welcome to the Technical Support Center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve the purity of this important oxazole intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting insights to help you overcome common purification challenges.

The purity of pharmaceutical intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and potential safety concerns in the final active pharmaceutical ingredient (API).[1][2] This guide provides a structured approach to purifying this compound, moving from general questions to specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of this compound.

Q1: What are the likely impurities in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route. A common route to the oxazole core is the Van Leusen reaction, which involves condensing an aldehyde (p-tolualdehyde) with tosylmethyl isocyanide (TosMIC).[3] Subsequent functionalization to the methanol group introduces other possibilities.

Common impurities can be categorized as:

  • Starting Materials: Unreacted p-tolualdehyde, TosMIC, or reagents from the hydroxymethylation step.

  • Reaction Byproducts: These can include p-toluenesulfinic acid (from the TosMIC elimination step) and products from self-condensation of the starting aldehyde.[3]

  • Degradation Products: Oxazole rings, while generally stable, can be susceptible to cleavage under harsh acidic or basic conditions during workup or purification.[4][5] 5-hydroxyoxazoles, which could be related intermediates, are known to be unstable towards hydrolytic ring-opening.[6]

Q2: What is the best first-pass strategy for purifying the crude product?

A2: For most organic compounds, the choice is between direct crystallization/recrystallization and column chromatography. Your initial choice should be guided by the physical state and initial purity of your crude product.

  • If the crude product is a solid and appears relatively clean (by TLC): Attempt direct recrystallization. This method is scalable, cost-effective, and often yields highly pure material.

  • If the crude product is an oil or a complex mixture (multiple spots on TLC): Column chromatography is the preferred method.[7] It offers superior separation of components with different polarities.[8]

The following workflow diagram can help guide your decision-making process.

Purification_Workflow Start Crude this compound TLC_Analysis Analyze by TLC (e.g., 3:7 Ethyl Acetate:Hexane) Start->TLC_Analysis Decision1 Assess Crude Purity TLC_Analysis->Decision1 Is_Solid Is Crude a Solid? Decision1->Is_Solid One Major Spot Chromatography Purify by Column Chromatography Decision1->Chromatography Multiple Spots / Oily Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Liquid_Wash Perform Liquid-Liquid Extraction or Solvent Wash Is_Solid->Liquid_Wash No (Oily) Decision2 Purity Acceptable? Chromatography->Decision2 Recrystallize->Decision2 Liquid_Wash->Chromatography Decision2->Chromatography No, oily/complex Decision2->Recrystallize No, but solid Final_Product Pure Product (Confirm by HPLC, NMR, MS) Decision2->Final_Product Yes

Caption: Purification strategy selection workflow for this compound.

Q3: Which analytical techniques are essential for confirming the purity of the final product?

A3: A combination of techniques is necessary to provide a comprehensive assessment of purity and identity.[9]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment, capable of detecting and quantifying trace organic impurities.[2][9]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Essential for structural confirmation. The absence of impurity peaks in the ¹H NMR spectrum is a strong indicator of high purity. It can also be used for quantification (qNMR) against a known standard.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[9]

  • Thin-Layer Chromatography (TLC): A quick, indispensable tool for monitoring reaction progress and guiding the selection of conditions for column chromatography.[10]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Issue Potential Cause(s) Suggested Solution(s)
Poor Separation in Column Chromatography 1. Inappropriate Solvent System: Eluent is too polar or not polar enough. 2. Column Overloading: Too much crude material for the amount of silica. 3. Poor Column Packing: Channeling or cracks in the stationary phase.1. Optimize Eluent via TLC: Aim for an Rf value of ~0.3 for the target compound.[11] 2. Reduce Sample Load: Use a sample-to-silica mass ratio of 1:20 to 1:100.[11] 3. Repack the Column: Use a slurry packing method to ensure a homogenous stationary phase.[12]
Compound "Oils Out" During Recrystallization 1. Solution is Supersaturated: The compound's solubility limit was exceeded too quickly. 2. Presence of Impurities: Impurities can inhibit crystal lattice formation. 3. Cooling Too Rapidly: Prevents the slow, ordered process of crystal growth.1. Add More Hot Solvent: Re-dissolve the oil in a minimum of hot solvent.[11] 2. Perform a Pre-Purification Step: Filter the crude material through a small plug of silica gel first.[11] 3. Slow Cooling: Allow the flask to cool to room temperature slowly before moving to an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation.[11]
Low Recovery After Purification 1. Compound is Too Soluble (Recrystallization): Significant material remains in the mother liquor. 2. Irreversible Adsorption on Silica (Chromatography): The compound may be too polar or unstable on acidic silica gel. 3. Product is Volatile: Material lost during solvent removal under high vacuum.1. Cool Mother Liquor: Cool the filtrate to a lower temperature (0 °C or below) to recover more material. 2. Switch Stationary Phase: Use neutral alumina or reversed-phase (C18) silica.[11] Adding a small amount of a modifier like triethylamine (0.1-1%) to the eluent can also help with basic compounds.[11] 3. Careful Evaporation: Remove solvent at a moderate temperature and vacuum.
Persistent Impurity Peak in NMR/HPLC 1. Co-eluting Impurity: An impurity has a similar polarity to the product. 2. Isomeric Impurity: A structural isomer was formed during synthesis.1. Change Chromatographic Conditions: Try a different solvent system or switch to a different stationary phase (e.g., from silica to C18).[11] 2. Recrystallize: If chromatography fails, recrystallization may successfully exclude the isomer from the crystal lattice. Multiple recrystallizations may be needed.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is ideal for purifying crude this compound that is oily or contains multiple impurities. The key is to first determine the optimal solvent system using TLC.[10]

1. Determine the Eluent System via TLC:

  • Prepare several developing chambers with different ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Spot a dilute solution of your crude material on separate TLC plates.

  • Develop the plates and visualize under UV light.

  • The ideal solvent system will give your target compound, this compound, an Rf value of approximately 0.25-0.35, with good separation from impurities.[11] A common starting point is 30-50% Ethyl Acetate in Hexanes.

2. Prepare and Pack the Column:

  • Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 mass ratio of silica gel to crude material).[11]

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.[8]

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., Hexanes).[8]

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, tapping the column to dislodge air bubbles.[12] Never let the column run dry.[8]

3. Load the Sample:

  • Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane).

  • Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.

  • Evaporate the solvent completely to get a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.[11]

  • Carefully add the dry-loaded sample to the top of the packed column. Add a protective layer of sand on top.

4. Elute and Collect Fractions:

  • Carefully add the eluent to the column.

  • Apply gentle air pressure to begin eluting the compounds.

  • Collect fractions in test tubes and monitor the elution progress by TLC.

  • Combine the fractions containing the pure product, and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol is best for crude material that is already solid and has one major component by TLC analysis.

1. Select an Appropriate Solvent:

  • The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

  • Test small amounts of your crude product with various solvents (see table below).

Solvent Polarity Boiling Point (°C) Comments
Hexane/Heptane Very Low69 / 98Good for non-polar impurities. May be used as an anti-solvent.
Toluene Low111Good for aromatic compounds.
Ethyl Acetate Medium77A versatile solvent, often used in combination with hexanes.
Isopropanol Medium-High82A common choice for polar compounds containing hydroxyl groups.[13]
Ethanol High78Often a good choice for recrystallizing polar organic solids.[14]

2. Perform the Recrystallization:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the mixture to a boil (using a hot plate and a condenser). Add just enough solvent to fully dissolve the solid.[11]

  • If the solution is colored due to impurities, you may add a small amount of activated charcoal and hot filter the solution.[11]

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and cooling.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the purified crystals in a vacuum oven.[1]

Protocol 3: Purity Assessment by HPLC

This protocol provides a general method for assessing the final purity of your material. Method optimization will be required for your specific instrument and column.

1. Sample Preparation:

  • Prepare a stock solution of your purified compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions (Example Method):

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water (with 0.1% Formic Acid) B: Acetonitrile (with 0.1% Formic Acid)
Gradient Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage. Regulations often require identification of all impurities above a certain threshold (e.g., 0.1%).[15]

References

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2-(p-Tolyl)
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cognizance Journal of Multidisciplinary Studies.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • What are the key steps in the purification of pharmaceutical intermedi
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research.
  • Troubleshooting. The Pharma Master.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Document.
  • Agilent Technologies. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.
  • Green Synthesis of Novel Oxazole Deriv
  • Resolving API Impurity Issues in Drug Development. Pharmaguideline.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • A Researcher's Guide to Purity Assessment of H-Gly-OBzl.TosOH: A Comparative Analysis of Analytical Methods. BenchChem.
  • Column Chromatography Theory. Chemistry Online @ UTSC.
  • Column Chrom
  • Purification of Organic Compounds by Flash Column Chrom
  • Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. BenchChem.

Sources

Van Leusen Oxazole Synthesis: A Technical Support Center for Enhanced Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Van Leusen oxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize this powerful transformation. Oxazoles are a critical scaffold in medicinal chemistry, and the Van Leusen reaction, which constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC), is a cornerstone of their synthesis.[1][2] However, like any sophisticated chemical reaction, it can present challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis. The advice herein is grounded in mechanistic principles and practical, field-tested experience to help you enhance your reaction efficiency, improve yields, and simplify purification.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the Van Leusen oxazole synthesis, offering systematic approaches to identify and resolve them.

Issue 1: Low or No Yield of the Desired Oxazole

Q: My Van Leusen oxazole synthesis is resulting in a low yield or failing completely. What are the common causes and how can I troubleshoot this?

A: Low yields are a frequent frustration but can often be traced back to a few key parameters. A systematic approach to troubleshooting is essential.

1. Reagent and Solvent Quality:

  • TosMIC Purity and Stability: Tosylmethyl isocyanide (TosMIC) is the linchpin of this reaction. It is a stable, colorless solid at room temperature but is sensitive to moisture.[3] Ensure your TosMIC is pure and has been stored under anhydrous conditions. Hydrolysis of TosMIC, especially in the presence of a base, can lead to the formation of N-(tosylmethyl)formamide, consuming your key reagent.[4]

  • Solvent Anhydrousness: The use of dry solvents is critical. Trace amounts of water can quench the strong base required for the deprotonation of TosMIC and contribute to its hydrolysis.[4][5] Always use freshly dried solvents, such as THF or DME, distilled from an appropriate drying agent or from a solvent purification system.

  • Aldehyde Purity: The aldehyde starting material should be free of contaminants, particularly any corresponding carboxylic acid or ketone impurities. Carboxylic acids will be deprotonated by the base, reducing its effective concentration. Ketones, if present, can undergo a competing Van Leusen reaction to form nitriles, leading to a complex product mixture.[4][6] Purify the aldehyde by distillation or column chromatography if its purity is in doubt.

  • Base Quality: A strong, non-nucleophilic base is typically required. Potassium tert-butoxide (KOtBu) is common. Ensure the base has not been deactivated by prolonged exposure to air and moisture. Using a freshly opened bottle or a sublimed base is recommended.

2. Reaction Conditions:

  • Base Selection: The choice of base is crucial and can be substrate-dependent. While KOtBu is a robust choice, for aldehydes sensitive to strong bases, a milder base like potassium carbonate (K₂CO₃) may be more suitable, though this may require heating.[4] For particularly sensitive substrates, slow addition of the aldehyde to the pre-formed deprotonated TosMIC can minimize side reactions.[4]

  • Temperature Control: The initial deprotonation of TosMIC and its addition to the aldehyde is an exothermic process. Performing this step at low temperatures (e.g., -78 °C to 0 °C) can help control the reaction rate and prevent the formation of side products. After the initial addition, the reaction may require warming to room temperature or gentle heating to drive the final elimination step to completion.[4]

  • Stoichiometry: The molar ratio of reactants is a key parameter. A slight excess of TosMIC and base relative to the aldehyde is often employed to ensure complete consumption of the limiting reagent. A common starting point is a 1:1.1:2.2 ratio of aldehyde:TosMIC:base.

Issue 2: Isolation of a Stable Oxazoline Intermediate

Q: I've isolated a stable intermediate and not the final oxazole product. What is this intermediate, and how can I promote its conversion to the desired oxazole?

A: The Van Leusen oxazole synthesis proceeds through a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.[7][8] The final step of the reaction is the base-promoted elimination of the tosyl group to form the aromatic oxazole ring. If this elimination is incomplete, you will isolate the oxazoline.

Strategies to Promote Elimination:

  • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C or reflux, depending on the solvent) can provide the necessary activation energy for the elimination step.[4]

  • Use a Stronger Base: If a milder base like K₂CO₃ was used, switching to a stronger base such as KOtBu can facilitate a more efficient elimination.[4]

  • Extend Reaction Time: Allowing the reaction to stir for a longer period at room temperature or elevated temperature may be sufficient to drive the conversion to the oxazole.[4] Monitor the reaction by TLC or LC-MS to track the disappearance of the oxazoline intermediate and the appearance of the oxazole product.

Issue 3: Formation of a Nitrile Byproduct

Q: My reaction is producing a significant amount of a nitrile byproduct instead of the oxazole. Why is this happening and how can I prevent it?

A: The formation of a nitrile is characteristic of the Van Leusen reaction with a ketone instead of an aldehyde.[6][9] If your starting material is an aldehyde, the presence of a nitrile byproduct strongly suggests contamination of your aldehyde with the corresponding ketone.

Preventative Measures:

  • Purify the Aldehyde: As mentioned in Issue 1, rigorous purification of the aldehyde starting material is the most effective way to prevent this side reaction. Distillation or column chromatography are recommended methods.[4]

  • Verify Starting Material Identity: Confirm the identity and purity of your starting aldehyde using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS before commencing the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Van Leusen oxazole synthesis?

A1: The reaction proceeds through a well-defined mechanistic pathway:

  • Deprotonation: A strong base removes the acidic proton from the α-carbon of TosMIC, generating a nucleophilic anion.[6]

  • Nucleophilic Attack: The TosMIC anion attacks the carbonyl carbon of the aldehyde.

  • Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization by attacking the isocyanide carbon to form a five-membered oxazoline ring.[6][10]

  • Elimination: The base promotes the elimination of the p-toluenesulfinic acid (TosH) from the oxazoline intermediate, leading to the formation of the aromatic oxazole ring.[7][8]

Q2: Can I use substrates other than aldehydes in this reaction?

A2: The classic Van Leusen oxazole synthesis is specific to aldehydes.[7] If ketones are used, the reaction pathway changes, and nitriles are formed instead of oxazoles.[6] Similarly, if an aldimine (formed from the condensation of an aldehyde and a primary amine) is used as the substrate, the reaction yields an imidazole, in what is known as the Van Leusen imidazole synthesis.[6][11]

Q3: My aldehyde is sensitive to strong bases. What conditions should I use?

A3: For base-sensitive aldehydes, several strategies can be employed:

  • Use a Milder Base: Potassium carbonate (K₂CO₃) is a commonly used milder base. This often requires higher reaction temperatures (refluxing methanol is typical).[4]

  • Slow Addition: Adding the aldehyde slowly to a solution of the pre-formed deprotonated TosMIC can help to minimize side reactions by keeping the instantaneous concentration of the aldehyde low.

  • Alternative Methods: Recent literature has explored the use of alternative bases and conditions, such as ion-exchange resins, which can offer milder reaction environments.[8][12]

Q4: Are there any modern variations of the Van Leusen synthesis that can improve yields and reaction times?

A4: Yes, several modifications have been developed to enhance the efficiency and scope of the Van Leusen oxazole synthesis.

  • Ionic Liquids: The use of ionic liquids as the solvent has been shown to improve yields for the synthesis of 4,5-disubstituted oxazoles and allows for the recycling of the solvent.[1][13]

  • Solid-Phase Synthesis: Polymer-supported TosMIC reagents have been developed to facilitate product purification. After the reaction, the resin-bound byproducts can be simply filtered off, often eliminating the need for column chromatography.[8][14]

  • Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the reaction, leading to shorter reaction times and often improved yields.[12]

  • Flow Chemistry: Continuous flow processes for the related Van Leusen nitrile synthesis have been developed, offering advantages in terms of safety, scalability, and reproducibility.[15][16][17] These principles can potentially be adapted for oxazole synthesis.

Q5: How do I purify my oxazole product effectively?

A5: Purification can sometimes be challenging due to the presence of p-toluenesulfinic acid byproduct.

  • Aqueous Workup: A standard aqueous workup is the first step. Washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydrosulfide (NaHS) can help remove the acidic byproduct.[4]

  • Column Chromatography: Column chromatography on silica gel is the most common method for purifying the final oxazole product.[4][18] A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

  • Recrystallization: If the oxazole product is a solid, recrystallization from an appropriate solvent system can be an excellent method for obtaining highly pure material.

Reaction Workflow and Optimization

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for troubleshooting common issues in the Van Leusen oxazole synthesis.

VanLeusen_Troubleshooting cluster_reagents Reagent & Solvent Quality cluster_conditions Reaction Conditions start Start Reaction check_yield Low or No Yield? start->check_yield check_tosmic Check TosMIC Purity & Storage check_yield->check_tosmic Yes check_solvent Use Anhydrous Solvents check_yield->check_solvent Yes check_aldehyde Purify Aldehyde check_yield->check_aldehyde Yes check_base Verify Base Activity check_yield->check_base Yes check_intermediate Oxazoline Isolated? check_yield->check_intermediate No optimize_base Optimize Base Choice (K2CO3 vs. KOtBu) check_tosmic->optimize_base check_solvent->optimize_base check_aldehyde->optimize_base check_base->optimize_base optimize_temp Adjust Temperature Profile optimize_base->optimize_temp optimize_stoich Vary Stoichiometry optimize_temp->optimize_stoich success Successful Synthesis optimize_stoich->success promote_elimination Promote Elimination: - Increase Temperature - Stronger Base - Extend Time check_intermediate->promote_elimination Yes check_byproduct Nitrile Byproduct? check_intermediate->check_byproduct No promote_elimination->success purify_aldehyde Purify Aldehyde Starting Material check_byproduct->purify_aldehyde Yes check_byproduct->success No purify_aldehyde->start

Caption: Troubleshooting workflow for the Van Leusen oxazole synthesis.

General Reaction Mechanism

The diagram below illustrates the key steps in the formation of an oxazole via the Van Leusen synthesis.

VanLeusen_Mechanism TosMIC Tos-CH2-NC TosMIC_anion Tos-CH(-)-NC TosMIC->TosMIC_anion Deprotonation Aldehyde R-CHO Adduct Adduct Aldehyde->Adduct Nucleophilic Attack Base Base Base->TosMIC_anion Deprotonation Oxazole 5-Substituted Oxazole Base->Oxazole Elimination TosH Tos-H Base->TosH Elimination TosMIC_anion->Adduct Nucleophilic Attack Oxazoline Oxazoline Intermediate Adduct->Oxazoline 5-endo-dig Cyclization Oxazoline->Oxazole Elimination Oxazoline->TosH Elimination

Caption: Mechanism of the Van Leusen oxazole synthesis.

Experimental Protocols

Protocol 1: Standard Synthesis of a 5-Substituted Oxazole

This protocol describes a general procedure for the synthesis of a 5-substituted oxazole using potassium carbonate as the base.

Materials:

  • Aldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Methanol, anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde, TosMIC, and methanol.

  • With vigorous stirring, add potassium carbonate to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 5-substituted oxazole.

Protocol 2: Synthesis using a Strong Base for Sensitive Substrates

This protocol is suitable for reactions that may not proceed to completion with a milder base or for substrates that require lower temperatures.

Materials:

  • Aldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium tert-butoxide (KOtBu) (2.2 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of TosMIC in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Add KOtBu in portions to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the mixture at 0 °C for 15-30 minutes.

  • Slowly add a solution of the aldehyde in anhydrous THF to the reaction mixture via a dropping funnel.

  • After the aldehyde addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir at room temperature for several hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data

The choice of base and solvent system can significantly impact the yield of the Van Leusen oxazole synthesis. The following table provides a general comparison based on literature precedents.

Aldehyde TypeBaseSolventTemperatureTypical Yield RangeReference
Aromatic (electron-rich)K₂CO₃MethanolRefluxGood to Excellent[4]
Aromatic (electron-poor)K₂CO₃MethanolRefluxExcellent[1]
AliphaticKOtBuTHF/DME0 °C to RTGood[18]
Base-sensitiveK₂CO₃MethanolRefluxModerate to Good[4]
Sterically HinderedKOtBuTHF/DMERT to RefluxModerate[18]

References

  • Benchchem. (n.d.). Troubleshooting guide for oxazole synthesis.
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.
  • Benchchem. (n.d.). Van Leusen Oxazole Synthesis: A Technical Support Guide.
  • Wikipedia. (2023, December 29). Van Leusen reaction.
  • Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
  • Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
  • ResearchGate. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • Reaction Chemistry & Engineering. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • ACS Publications. (2024). Some Items of Interest to Process R&D Chemists and Engineers.
  • NROChemistry. (n.d.). Van Leusen Reaction.
  • ACS Publications. (2001). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent.
  • National Institutes of Health. (2021). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions.
  • National Center for Biotechnology Information. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Side Reactions in Tosylmethyl Isocyanide (TosMIC) Chemistry.
  • ChemicalBook. (2024). Tosylmethyl isocyanide: Reaction profile and Toxicity.
  • Royal Society of Chemistry. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry.
  • Henry Rzepa's Blog. (2013). Mechanism of the Van Leusen reaction.

Sources

Technical Support Center: Mastering Air and Moisture-Sensitive Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Oxazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of synthesizing oxazole cores, particularly when dealing with air and moisture-sensitive reactions. The stability of reagents and intermediates is paramount to achieving high yields and purity. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenges encountered in the laboratory.

Troubleshooting Guide

This section addresses specific problems you may encounter during your oxazole synthesis experiments. Each issue is analyzed from a mechanistic standpoint to provide robust and reliable solutions.

Problem 1: Low or No Yield in Van Leusen Oxazole Synthesis

You're attempting a Van Leusen oxazole synthesis, but the reaction is yielding little to no product. This is a common issue often traced back to the integrity of the reagents and the reaction environment.[1][2]

Potential Causes and Solutions:

  • Moisture Contamination: Tosylmethyl isocyanide (TosMIC), the cornerstone of the Van Leusen synthesis, is highly susceptible to hydrolysis, especially in the presence of a base.[1]

    • Solution: Ensure all glassware is rigorously dried, either in an oven at >150 °C for several hours or by flame-drying under vacuum.[3][4][5][6] All solvents must be anhydrous. Use freshly dried solvents and handle all moisture-sensitive reagents under an inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques.[1][3][7]

  • Inactive TosMIC: The quality of TosMIC is critical. Over time, it can degrade, leading to poor reactivity.[2]

    • Solution: Use high-purity TosMIC from a reliable supplier. If you suspect degradation, consider purifying it or purchasing a fresh batch.

  • Suboptimal Base: The choice and amount of base are crucial for the deprotonation of TosMIC.[8]

    • Solution: While potassium carbonate is common, for sluggish reactions, a stronger, non-nucleophilic base like potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) might be more effective.[1] However, be cautious as stronger bases can promote side reactions.[8]

  • Low Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gentle heating of the reaction mixture to 40–60 °C can increase the reaction rate and improve yields.[1][8] Monitor the reaction by TLC to avoid decomposition at higher temperatures.

Problem 2: Formation of a Nitrile Byproduct in the Van Leusen Reaction

Instead of the desired oxazole, you are isolating a significant amount of a nitrile corresponding to your starting aldehyde.

Potential Cause and Solution:

  • Presence of Ketone Impurities: Ketones react with TosMIC to form nitriles.[1][9]

    • Solution: Purify the aldehyde starting material by distillation or column chromatography to eliminate any ketone impurities.[1]

  • Incomplete Elimination of the Tosyl Group: The final elimination step to form the aromatic oxazole ring is not going to completion.[1]

    • Solution: Increase the reaction temperature or use a stronger base to facilitate a more efficient elimination. Extending the reaction time may also drive the conversion to the final oxazole product.[1]

Problem 3: Low Yields and Multiple Byproducts in Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone, can be plagued by low yields and a complex mixture of byproducts.[10][11]

Potential Causes and Solutions:

  • Harsh Reaction Conditions: The use of strong dehydrating agents like concentrated sulfuric acid or polyphosphoric acid can lead to degradation of starting materials and products.[11][12][13]

    • Solution: A systematic optimization of the reaction temperature, time, and the choice and concentration of the dehydrating agent is crucial.[2] In some cases, milder reagents can be employed.

  • Hydrolysis of Starting Material: The acidic conditions can cause hydrolysis of the amide bond in the 2-acylamino-ketone starting material.[2]

    • Solution: Ensure strictly anhydrous conditions. The use of trifluoroacetic anhydride in an ethereal solvent has been reported as an effective cyclodehydrating agent under milder conditions.[10]

Problem 4: Product Degradation During Purification

You've successfully synthesized your oxazole, but it degrades during purification by silica gel chromatography.

Potential Cause and Solution:

  • Acidic Nature of Silica Gel: The acidic surface of standard silica gel can catalyze the hydrolysis of sensitive oxazoles.[14]

    • Solution: Use deactivated silica gel, for instance, by treating it with triethylamine.[14] Alternatively, consider other purification methods like flash chromatography with a neutral stationary phase (e.g., alumina) or crystallization.[14]

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to create and maintain an inert atmosphere for my reaction?

A1: The most common and effective methods are using a Schlenk line or a glovebox.[3][7][15] A Schlenk line is a dual-manifold system that allows you to alternate between vacuum and a supply of dry, inert gas (usually nitrogen or argon).[4][7][16] This enables you to remove air and moisture from your reaction flask before introducing reagents. A glovebox provides a completely sealed environment with a continuously purified inert atmosphere, ideal for handling highly sensitive solid reagents.[4][17] For less sensitive reactions, a balloon filled with an inert gas can be used to maintain a positive pressure of inert gas in the flask.[6][18]

Q2: How can I be sure my solvents are sufficiently dry?

A2: Commercial anhydrous solvents are available, but their water content can increase upon storage. For highly sensitive reactions, it's best to dry solvents in-house. The choice of drying agent depends on the solvent.

SolventRecommended Drying Agent(s)Notes
Tetrahydrofuran (THF)Sodium/benzophenone, activated 3Å molecular sievesThe deep blue color of the benzophenone ketyl radical indicates anhydrous conditions.[19][20]
Dichloromethane (DCM)Calcium hydride (CaH₂), Phosphorus pentoxide (P₂O₅)Distill from the drying agent. Avoid P₂O₅ for acid-sensitive substrates.[19]
AcetonitrileCalcium hydride (CaH₂), activated 3Å molecular sieves
Methanol/EthanolMagnesium turnings with a catalytic amount of iodine, activated 3Å molecular sievesFor molecular sieves, a higher loading (e.g., 20% m/v) and longer standing time may be needed for optimal drying.[20]
TolueneSodium/benzophenone, Calcium hydride (CaH₂)

This table summarizes common drying agents. Always consult safety data sheets and chemical compatibility charts before use.

A common method to verify the dryness of solvents like THF is the use of sodium and benzophenone, which forms a blue ketyl radical in the absence of water and oxygen.[19]

Q3: What is the "freeze-pump-thaw" method and when should I use it?

A3: Freeze-pump-thaw is a highly effective technique for degassing solvents, which is crucial for reactions sensitive to dissolved oxygen.[3][21] The process involves:

  • Freeze: The solvent in a sealed Schlenk flask is frozen using liquid nitrogen.

  • Pump: A vacuum is applied to the flask to remove gases from the headspace above the frozen solvent.

  • Thaw: The flask is closed off from the vacuum and allowed to warm to room temperature, allowing dissolved gases to escape into the headspace.

This cycle is typically repeated three times to ensure the solvent is thoroughly degassed.[3][21]

Q4: My aldehyde is sensitive to strong bases. What conditions should I use for a Van Leusen synthesis?

A4: For base-sensitive aldehydes, it is advisable to use a milder base like potassium carbonate.[1] You can also try a slow addition of the aldehyde to the reaction mixture containing the pre-formed deprotonated TosMIC to minimize potential side reactions.[1]

Experimental Protocols

Protocol 1: Setting up a Reaction Under an Inert Atmosphere Using a Schlenk Line
  • Glassware Preparation: Ensure your Schlenk flask and any other glassware are thoroughly cleaned and dried, either in an oven overnight at >150 °C or by flame-drying under vacuum with a heat gun or Bunsen burner.[4][5]

  • Assembly: Assemble the hot glassware and clamp it securely. Seal the joints with a suitable grease (if using ground glass joints) and cap the flask with a rubber septum.

  • Purging the System: Connect the sidearm of the Schlenk flask to the Schlenk line via thick-walled rubber tubing.[21] Perform at least three vacuum/inert gas backfill cycles to remove air and moisture from the flask.[16]

    • Evacuate the flask by opening the stopcock to the vacuum manifold.

    • Close the stopcock to the vacuum and slowly open it to the inert gas manifold to backfill the flask.

  • Adding Reagents:

    • Solids: If possible, add solid reagents to the flask before the purging cycles. If they are air-sensitive, they should be added in a glovebox or via a solid addition funnel under a positive flow of inert gas.

    • Liquids/Solvents: Add anhydrous solvents and liquid reagents via a syringe through the rubber septum.[18] Ensure the syringe is purged with inert gas before drawing up the liquid. To do this, draw inert gas from a balloon or the headspace of a flask already under an inert atmosphere into the syringe and expel it. Repeat this process a few times.[5]

Protocol 2: Cannula Transfer of an Air-Sensitive Reagent

Cannula transfer is used to move larger volumes of air-sensitive liquids or solutions between vessels under an inert atmosphere.[4][21]

  • Preparation: Ensure both the donor and receiving flasks are under a positive pressure of inert gas.

  • Cannula Insertion: Insert one end of a double-tipped needle (cannula) through the septum of the donor flask, ensuring the tip is below the surface of the liquid. Insert the other end through the septum of the receiving flask.

  • Initiating Transfer: To start the transfer, you need to create a slight pressure differential. This can be achieved by:

    • Slightly increasing the inert gas pressure in the donor flask.

    • Briefly opening the receiving flask to a bubbler to vent some gas, then resealing.

    • Inserting a needle connected to a bubbler in the receiving flask to allow for gas displacement.

  • Completion: Once the transfer is complete, remove the cannula from the receiving flask first, and then from the donor flask to prevent any backflow.

Visualizations

Diagram 1: Typical Schlenk Line Setup for an Air-Sensitive Reaction

Schlenk_Line_Setup cluster_manifolds Schlenk Line cluster_reaction Reaction Apparatus Inert Gas Manifold Inert Gas Manifold Reaction Flask Reaction Flask Inert Gas Manifold->Reaction Flask Backfill Oil Bubbler Oil Bubbler Inert Gas Manifold->Oil Bubbler Pressure Relief Vacuum Manifold Vacuum Manifold Vacuum Manifold->Reaction Flask Evacuate Septum Septum Reaction Flask->Septum Stir Bar Stir Bar Stir Bar->Reaction Flask Inert Gas Cylinder Inert Gas Cylinder Inert Gas Cylinder->Inert Gas Manifold Vacuum Pump Vacuum Pump Cold Trap Cold Trap (Liquid N2) Vacuum Pump->Cold Trap Cold Trap->Vacuum Manifold Syringe Syringe Syringe->Septum Reagent Addition Troubleshooting_Flowchart start Low Yield in Oxazole Synthesis check_conditions Are you using anhydrous reagents and solvents? start->check_conditions dry_reagents Dry all solvents and reagents. Use Schlenk line/glovebox. check_conditions->dry_reagents No check_reagent_quality Is the key reagent (e.g., TosMIC) of high quality? check_conditions->check_reagent_quality Yes dry_reagents->check_conditions Re-attempt new_reagent Purchase fresh, high-purity reagent. check_reagent_quality->new_reagent No/Unsure optimize_reaction Systematically optimize reaction conditions (base, temp, time). check_reagent_quality->optimize_reaction Yes new_reagent->check_reagent_quality Re-attempt analyze_byproducts Analyze byproducts by LC-MS/NMR to identify side reactions. optimize_reaction->analyze_byproducts end Improved Yield analyze_byproducts->end

Caption: A decision-making flowchart for troubleshooting low yields in air- and moisture-sensitive oxazole syntheses.

References

  • Reactivity control using a Schlenk line. ACS Chemical Health & Safety.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry.
  • Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. JoVE.
  • The Schlenk Line Survival Guide.
  • Van Leusen Oxazole Synthesis: A Technical Support Guide. Benchchem.
  • How to set up a reactor in an inert atmosphere. Quora.
  • How to create inert atmosphere? ResearchGate.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts.
  • Robinson–Gabriel synthesis. Wikipedia.
  • Inert Atmosphere. YouTube.
  • Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability. Benchchem.
  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? ResearchGate.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. National Institutes of Health.
  • Troubleshooting guide for oxazole synthesis. Benchchem.
  • Drying solvents. Sciencemadness Wiki.
  • Van Leusen reaction. Wikipedia.
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. Benchchem.

Sources

Technical Support Center: Catalyst Selection for Optimizing Oxazole Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate challenges in your experiments and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing oxazoles?

A1: The synthesis of oxazoles can be broadly categorized into several key approaches. Transition metal catalysis is highly prevalent, with palladium, copper, and gold being the most extensively used metals.[1] Classical named reactions such as the Robinson-Gabriel, Van Leusen, and Fischer syntheses remain fundamental methods for forming the oxazole core.[2][3] Additionally, metal-free alternatives, often employing reagents like iodine or strong Brønsted acids, are gaining significant traction for their cost-effectiveness and reduced metal contamination.[4][5]

Q2: How do I select the appropriate catalyst for my specific substrates and desired oxazole substitution pattern?

A2: Catalyst selection is critically dependent on your starting materials and the target oxazole's substitution.

  • Palladium catalysts are exceptionally versatile, particularly for cross-coupling reactions to introduce aryl or vinyl groups onto the oxazole ring.[2][6] They are also effective for direct C-H activation and arylation at either the C2 or C5 position, with regioselectivity often controlled by the choice of ligand and solvent.[5][7]

  • Copper catalysts are frequently employed in oxidative cyclization reactions and are particularly useful for syntheses involving alkynes.[1][8][9] Copper can also be used in combination with palladium in co-catalytic systems for direct arylation reactions.[6]

  • Gold catalysts are particularly adept at the annulation of alkynes and nitriles.[1][10]

  • Lewis and Brønsted acids are crucial in classical methods. For instance, the Robinson-Gabriel synthesis typically uses strong acids like sulfuric acid or polyphosphoric acid to catalyze the cyclodehydration of 2-acylamino-ketones.[11][12] The Fischer oxazole synthesis relies on anhydrous hydrochloric acid.[13][14] Zinc(II) triflate has been shown to act as both a π-acid and a σ-acid catalyst in tandem cycloisomerization/alkylation reactions.[15]

Q3: What are the critical reaction parameters to consider when optimizing for high yield?

A3: Beyond the catalyst itself, several parameters must be carefully optimized:

  • Catalyst Loading: Insufficient catalyst can lead to incomplete conversion, while excessive loading can sometimes promote side reactions and is not cost-effective.

  • Solvent: The polarity of the solvent can dramatically influence reaction outcomes. For example, in palladium-catalyzed direct arylations of oxazole, polar solvents favor C-5 arylation, whereas nonpolar solvents promote C-2 arylation.[5][7]

  • Temperature: Reaction temperature affects reaction kinetics and selectivity. Suboptimal temperatures can result in low yields or the formation of stable, undesired intermediates.[16]

  • Base/Additives: The choice and stoichiometry of a base are often crucial, especially in reactions like the Van Leusen synthesis, where it facilitates the deprotonation of tosylmethyl isocyanide (TosMIC).[16] In some palladium-catalyzed reactions, additives like pivalic acid are used.[7]

  • Atmosphere: Many transition metal-catalyzed reactions are sensitive to oxygen and moisture, requiring the use of an inert atmosphere (e.g., nitrogen or argon).[16]

Q4: How can I effectively purify my synthesized oxazole product?

A4: The primary method for purifying oxazole derivatives is column chromatography on silica gel.[1][4] The choice of eluent system will depend on the polarity of your product. For solid products, recrystallization can be an effective purification technique. In some cases, if the product precipitates from the reaction mixture, simple filtration and washing with an appropriate solvent may be sufficient.[1] Workup procedures often involve washing with aqueous solutions to remove inorganic byproducts, such as washing with a sodium hydrosulfide solution to remove p-toluenesulfinic acid in the Van Leusen synthesis.[16]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, with tailored advice for different synthetic methodologies.

Problem 1: Low or No Yield of the Desired Oxazole

This is one of the most common challenges in oxazole synthesis and can stem from a variety of factors related to reagents, catalysts, and reaction conditions.

In Transition Metal-Catalyzed Syntheses (e.g., Palladium, Copper)
  • Probable Cause 1: Inactive Catalyst. The metal catalyst, particularly palladium, can be sensitive to air and moisture, leading to oxidation and loss of activity. Ligands, especially phosphines, can also degrade.

    • Solution: Ensure that the reaction is set up under a strictly inert atmosphere (N₂ or Ar). Use freshly opened or properly stored catalysts and ligands. Consider using air-stable pre-catalysts if available.

  • Probable Cause 2: Inefficient Ligand. The chosen ligand may not be optimal for the specific transformation. The electronic and steric properties of the ligand are critical for efficient catalytic turnover.

    • Solution: Screen a panel of ligands with varying properties. For example, in palladium-catalyzed direct arylations, bulky, electron-rich phosphine ligands are often effective.[7] The choice of ligand can also influence regioselectivity.[5]

  • Probable Cause 3: Suboptimal Solvent or Base. As mentioned in the FAQs, the solvent and base play a crucial role in reaction efficiency.

    • Solution: Conduct a systematic optimization of solvents and bases. For instance, in a palladium/copper co-catalyzed direct arylation, a base like KOH in a solvent such as dimethoxyethane has been shown to be effective.[6]

In Van Leusen Oxazole Synthesis
  • Probable Cause 1: Inactive TosMIC Reagent. Tosylmethyl isocyanide (TosMIC) is the cornerstone of this reaction, and its quality is paramount. It can degrade over time, especially if not stored properly.

    • Solution: Use high-purity TosMIC from a reliable supplier. Store it in a cool, dark, and dry place. If in doubt about the quality, consider synthesizing it fresh or purchasing a new batch.

  • Probable Cause 2: Incorrect Base Strength or Stoichiometry. The base is required for the initial deprotonation of TosMIC and to promote the final elimination step.[16] A base that is too weak may not be effective, while one that is too strong or nucleophilic can lead to side reactions.

    • Solution: Potassium carbonate (K₂CO₃) in methanol is a standard choice for many substrates.[16][17] For less reactive aldehydes or to drive the elimination, a stronger, non-nucleophilic base like DBU or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF may be necessary.[16]

  • Probable Cause 3: Suboptimal Temperature. The reaction may require heating to proceed at a reasonable rate, particularly the final elimination step.

    • Solution: If the reaction is sluggish at room temperature, consider heating it to reflux in a solvent like methanol.[16][17] Microwave-assisted heating has also been shown to accelerate the Van Leusen synthesis.[18]

In Robinson-Gabriel Synthesis
  • Probable Cause 1: Ineffective Dehydrating Agent. This reaction relies on the cyclodehydration of a 2-acylamino-ketone, which requires a potent dehydrating agent.[11][12]

    • Solution: While concentrated sulfuric acid is traditional, other reagents like polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), or thionyl chloride (SOCl₂) can be more effective for certain substrates.[11] Trifluoroacetic anhydride has been used in solid-phase versions of this synthesis.[19]

  • Probable Cause 2: Degradation of Starting Material or Product. The harsh, acidic conditions and high temperatures often required can lead to the decomposition of sensitive substrates or the newly formed oxazole.

    • Solution: Carefully control the reaction temperature and time. Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged exposure to harsh conditions after the reaction is complete.

Problem 2: Significant Byproduct Formation

The formation of byproducts can complicate purification and reduce the yield of the desired oxazole.

Common Byproducts and Their Causes
ByproductProbable CauseSuggested Solution
Nitrile (in Van Leusen Synthesis) Reaction of TosMIC with ketone impurities in the aldehyde starting material.[16]Purify the aldehyde by distillation or column chromatography before use.
Unreacted Starting Materials Incomplete reaction due to inactive catalyst, insufficient heating, or short reaction time.Address the potential causes of low yield as detailed in "Problem 1".
Polymerization/Degradation Products Highly reactive intermediates, especially under the harsh acidic conditions of the Robinson-Gabriel synthesis.[20]Optimize reaction conditions (temperature, time, acid concentration) to minimize byproduct formation.[20]
Hydrolyzed Starting Material The acidic conditions in reactions like the Robinson-Gabriel synthesis can cause hydrolysis of the amide bond.[20]Use anhydrous conditions and consider a less harsh dehydrating agent.
Oxazoline Intermediate Incomplete elimination in the final step of the Van Leusen synthesis.Use a stronger base or higher temperature to promote the elimination of the tosyl group.[16]
Problem 3: Poor Regioselectivity in C-H Functionalization

Direct C-H functionalization of the oxazole ring is a powerful strategy, but controlling the position of substitution (C2 vs. C5) can be challenging.

  • Probable Cause: Inappropriate Ligand/Solvent Combination in Palladium-Catalyzed Direct Arylation. The regioselectivity of direct arylation is highly dependent on the reaction conditions.

    • Solution: To favor C-5 arylation , use a polar solvent like DMA in combination with specific phosphine ligands.[7] For C-2 arylation , a nonpolar solvent such as toluene with a ligand like RuPhos is preferred.[7] A systematic screening of both ligand and solvent is often necessary to achieve high regioselectivity.

Experimental Protocols & Methodologies

Protocol 1: Palladium/Copper Co-catalyzed Direct C-H Arylation of 4-Substituted Oxazoles

This protocol is adapted from a procedure for the synthesis of 2,4-disubstituted oxazoles.[6]

  • To an oven-dried reaction vessel, add the 4-substituted oxazole (1.0 mmol), aryl bromide (1.2 mmol), potassium hydroxide (KOH, 2.0 mmol), and copper(I) iodide (CuI, 0.1 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) to the vessel.

  • Add anhydrous dimethoxyethane (DME, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Van Leusen Synthesis of 5-Substituted Oxazoles

This is a general procedure based on common practices for the Van Leusen reaction.[16][17]

  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and tosylmethyl isocyanide (TosMIC, 1.1 mmol) in methanol (10 mL).

  • Add potassium carbonate (K₂CO₃, 2.0 mmol) to the stirred solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations and Workflows

Catalyst Selection Workflow for Oxazole Synthesis

CatalystSelection Start Define Target Oxazole (Substitution Pattern) Substrates Identify Available Starting Materials Start->Substrates Method_Choice Choose Synthetic Strategy Substrates->Method_Choice Cross_Coupling Cross-Coupling Method_Choice->Cross_Coupling Aryl/Vinyl Substitution Cyclization Cyclization Method_Choice->Cyclization Ring Formation Named_Reaction Named Reaction Method_Choice->Named_Reaction Classic Method Pd_Catalyst Select Palladium Catalyst & Ligand System Cross_Coupling->Pd_Catalyst e.g., Suzuki, Heck, Direct Arylation Metal_Choice Select Metal Catalyst (Cu, Au, Pd) Cyclization->Metal_Choice e.g., Oxidative Cyclization Reaction_Type Select Reagents (e.g., TosMIC, Acid) Named_Reaction->Reaction_Type e.g., Van Leusen, Robinson-Gabriel Optimize_CC Reaction Optimization Pd_Catalyst->Optimize_CC Optimize Solvent, Base, Temperature Product Synthesized Oxazole Optimize_CC->Product Optimize_Cyc Reaction Optimization Metal_Choice->Optimize_Cyc Optimize Oxidant, Solvent, Temperature Optimize_Cyc->Product Optimize_NR Reaction Optimization Reaction_Type->Optimize_NR Optimize Base/Acid, Solvent, Temperature Optimize_NR->Product LowYieldTroubleshooting Start Low or No Yield Observed Check_Reagents Verify Reagent Quality (e.g., TosMIC, Aldehyde Purity) Start->Check_Reagents Reagent_OK Reagent_OK Check_Reagents->Reagent_OK Reagents OK Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Reagents Impure Check_Catalyst Check Catalyst/Ligand Activity & Handling (Inert Atmosphere) Reagent_OK->Check_Catalyst For Metal-Catalyzed Rxns Check_Conditions Review Reaction Conditions (Temp, Time, Solvent, Base/Acid) Reagent_OK->Check_Conditions For Non-Metal Rxns Catalyst_OK Catalyst_OK Check_Catalyst->Catalyst_OK Catalyst OK Replace_Catalyst Use Fresh Catalyst/Ligand, Ensure Inert Conditions Check_Catalyst->Replace_Catalyst Catalyst Suspect Catalyst_OK->Check_Conditions Proceed Conditions_OK Conditions_OK Check_Conditions->Conditions_OK Conditions Appear Correct Optimize_Conditions Systematically Optimize: - Temperature (Increase/Decrease) - Reaction Time (Extend) - Screen Solvents/Bases/Acids Check_Conditions->Optimize_Conditions Conditions Suboptimal Analytical_Check Analyze Crude Mixture (TLC, LC-MS, NMR) for Intermediates or Byproducts Conditions_OK->Analytical_Check If Still Low Yield Final_Action Address Specific Issue (e.g., Force Elimination Step, Change Catalyst System) Analytical_Check->Final_Action Identify Issue

Caption: A decision tree for troubleshooting low yield in oxazole synthesis experiments.

References

  • Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization.
  • Rapid and Scalable Synthesis of Oxazoles Directly
  • Van Leusen Oxazole Synthesis: A Technical Support Guide. Benchchem.
  • Lewis acid-promoted synthesis of oxazole derivatives.
  • Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cycliz
  • Technical Support Center: Catalyst Selection for Efficient Oxazole Ring Form
  • Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid and σ Acid Catalyst.
  • A systematic appraisal on catalytic synthesis of 1,3-oxazole deriv
  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides.
  • troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. Benchchem.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Troubleshooting guide for oxazole synthesis. Benchchem.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central.
  • Oxazole Synthesis from Acetylenes and Nitriles.
  • Nickel-Catalyzed Synthesis of Oxazoles via C−S Activ
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. NIH.
  • Transition Metal-Mediated Synthesis of Oxazoles.
  • Robinson–Gabriel synthesis. Wikipedia.
  • Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates.
  • Full article: A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives: A mechanistic review on metal dependent synthesis. Taylor & Francis Online.
  • Highly efficient synthesis of 2,4-disubstituted oxazoles through palladium/copper comediated direct arylation reaction.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • Fischer oxazole synthesis. Wikipedia.
  • Green Synthesis of Novel Oxazole Deriv
  • Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transform
  • Robinson-Gabriel Synthesis. SynArchive.
  • Synthesis and Reactions of Oxazoles.
  • Derivatization of oxazole 2 e by palladium‐catalyzed cross coupling reactions.. Wiley Online Library.
  • Fischer oxazole synthesis. Semantic Scholar.
  • Mechanism of the Robinson-Gabriel synthesis of oxazoles.
  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. deepblue.lib.umich.edu.
  • Several conventional methods accessible for the synthesis of oxazole derivatives.
  • Oxazole. Macmillan Group.
  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.
  • Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Chemistry Portal.
  • Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles.
  • Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals.
  • Fischer Oxazole Synthesis Mechanism. Organic Chemistry - YouTube.

Sources

Technical Support Center: Synthesis of (2-P-Tolyl-oxazol-4-YL)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-P-Tolyl-oxazol-4-YL)-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and answer frequently asked questions. The methodologies described herein are grounded in established chemical principles to ensure scientific integrity and reproducibility.

Introduction to the Synthesis

The synthesis of this compound, a substituted oxazole, is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and logical synthetic route commences with the amino acid L-serine, which provides the chiral backbone for the 4-hydroxymethyl-oxazole core. The key transformations involve the N-acylation of serine with a p-tolyl moiety, followed by a cyclodehydration reaction to form the oxazole ring. This guide will focus on a plausible and robust synthetic pathway, highlighting potential pitfalls and offering solutions.

Proposed Synthetic Pathway

A reliable method for the synthesis of this compound involves a modified Robinson-Gabriel approach starting from L-serine methyl ester. This pathway is chosen for its use of readily available starting materials and its adaptability.

Synthesis_Pathway cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclodehydration cluster_2 Step 3: Oxidation/Aromatization cluster_3 Step 4: Reduction Serine L-Serine Methyl Ester AcylSerine N-(p-Toluoyl)serine Methyl Ester Serine->AcylSerine Pyridine, DCM, 0 °C to rt ToluoylChloride p-Toluoyl Chloride ToluoylChloride->AcylSerine Oxazoline Oxazoline Intermediate AcylSerine->Oxazoline Dehydrating Agent (e.g., Burgess Reagent) OxazoleEster (2-p-Tolyl-oxazol-4-yl) -carboxylic acid methyl ester Oxazoline->OxazoleEster Oxidizing Agent (e.g., MnO2) FinalProduct (2-P-Tolyl-oxazol-4-YL) -methanol OxazoleEster->FinalProduct Reducing Agent (e.g., LiAlH4) Byproduct_Formation AcylSerine N-(p-Toluoyl)serine Methyl Ester Dehydroalanine Dehydroalanine Derivative AcylSerine->Dehydroalanine Harsh Dehydration (β-elimination) Oxazoline Desired Oxazoline Intermediate AcylSerine->Oxazoline Mild Dehydration (Cyclization)

Technical Support Center: Refinement of Workup Procedures for Polar Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the nuanced challenges of refining workup procedures for polar oxazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter specific hurdles during the isolation and purification of these valuable heterocyclic compounds. Here, we move beyond generic protocols to provide in-depth, evidence-based solutions and troubleshooting guides in a practical question-and-answer format. Our focus is on the causality behind experimental choices, ensuring each step is part of a self-validating and robust purification strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries and fundamental challenges associated with the workup of polar oxazole derivatives.

Q1: My polar oxazole derivative shows high solubility in the aqueous layer during extraction, leading to significant product loss. How can I mitigate this?

A1: This is a frequent challenge with oxazoles containing polar functional groups like hydroxyls, amines, or carboxylic acids. The key is to suppress the ionization of your compound and increase the ionic strength of the aqueous phase.

  • pH Adjustment: Before extraction, adjust the pH of the aqueous layer away from the pKa of your compound's functional groups. For acidic oxazoles (e.g., with a carboxylic acid), acidify the aqueous layer with a dilute acid like 1M HCl to protonate the carboxylate, making it less water-soluble.[1][2][3] For basic oxazoles (e.g., with an amino group), basify the aqueous layer with a base like saturated sodium bicarbonate to deprotonate the ammonium salt.[3]

  • Salting-Out Effect: Add a saturated brine solution (NaCl) or potassium carbonate to the aqueous layer.[4][5] This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic compound and driving it into the organic layer.[5]

  • Choice of Organic Solvent: Use a more polar, water-immiscible organic solvent for extraction. While ethyl acetate is common, solvents like n-butanol can be more effective for highly polar compounds, although they present challenges with removal later.

Q2: I'm observing a persistent emulsion during the liquid-liquid extraction of my crude oxazole product. What are the best strategies to break it?

A2: Emulsions are common when dealing with complex reaction mixtures containing byproducts that act as surfactants. Here’s a systematic approach to resolving them:

  • Patience and Mechanical Separation: Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling or tapping of the funnel can sometimes help coalesce the dispersed droplets.

  • Increase Ionic Strength: As mentioned above, adding a saturated brine solution is a very effective method to break emulsions.[4]

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the dispersed phase.

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion. For instance, if you are using ethyl acetate, adding a small amount of THF might be effective, though be mindful of the miscibility of THF with water.

Q3: My polar oxazole derivative is degrading on the silica gel column during chromatography. What are my options?

A3: Silica gel is acidic and can cause the degradation of sensitive compounds, especially those with acid-labile functional groups.[1]

  • Deactivate the Silica Gel: Neutralize the silica by preparing a slurry with a small amount of a base like triethylamine (typically 0.1-1%) in the eluent before packing the column.[1]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.[1] For very polar compounds, reversed-phase chromatography (using C18 silica) is an excellent alternative where the stationary phase is non-polar, and a polar mobile phase is used.[5]

  • Protecting Groups: If a specific functional group is causing instability, consider protecting it before purification.[1][6] For example, a hydroxyl group can be protected as a silyl ether.[7][8]

Section 2: Troubleshooting Guide - Common Workup Scenarios

This section provides a problem-and-solution-oriented guide for specific issues encountered during the purification of polar oxazole derivatives.

Problem Possible Cause(s) Recommended Solution(s)
Low recovery after column chromatography 1. Irreversible adsorption: The polar functional groups on your oxazole are strongly binding to the silica gel.[1]2. Inappropriate solvent system: The eluent is not polar enough to effectively elute your compound.[1]3. Compound degradation on the column. [1]1. Add a small amount of a competitive polar solvent like acetic or formic acid (0.1-1%) to the mobile phase to improve peak shape and recovery.[1]2. Gradually increase the polarity of your eluent. A common starting point is a gradient of n-hexane and ethyl acetate, but for more polar compounds, a mixture of dichloromethane and methanol may be more effective.[1]3. Use a less acidic stationary phase like neutral alumina or deactivated silica gel.[1]
"Oiling out" during recrystallization 1. Solution cooled too quickly: The compound crashes out of solution as a liquid instead of forming crystals.[9]2. High concentration of impurities: Impurities can disrupt crystal lattice formation.[9]3. Inappropriate solvent: The solvent may be too non-polar.[9]1. Re-dissolve the oil by gently heating and allow for much slower cooling. Insulating the flask can help.[9]2. Further purify the compound using another method like column chromatography before attempting recrystallization.[9]3. Add a small amount of a more polar co-solvent to increase solubility at lower temperatures.[9]
Presence of p-toluenesulfinic acid byproduct (from Van Leusen synthesis) This byproduct from the elimination step can co-elute with the desired polar product.[4][10]Wash the crude product with a sodium hydrosulfide (NaHS) solution to remove the sulfinic acid byproduct.[4] An alternative is a wash with a dilute base like sodium bicarbonate, but be cautious if your product is base-sensitive.
Incomplete removal of polar aprotic solvents (e.g., DMF, DMSO) These high-boiling point solvents have significant solubility in both organic and aqueous phases, making them difficult to remove with standard extractions.[11]Perform multiple washes with a brine solution to draw the polar aprotic solvent into the aqueous layer. For a more efficient removal, a series of extractions with fresh ether and water washes can be employed.[11]

Section 3: Detailed Experimental Protocols

Protocol 1: Refined Acid-Base Extraction for Oxazole Carboxylic Acids

This protocol is designed for the purification of an oxazole derivative bearing a carboxylic acid functional group, separating it from neutral and basic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash (Optional): If basic impurities are expected, wash the organic solution with a dilute acid (e.g., 1M HCl) to remove them. Separate the layers and retain the organic layer.

  • Base Wash (Product Extraction): Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or 1M sodium hydroxide). The oxazole carboxylic acid will be deprotonated and move into the aqueous layer, leaving neutral impurities in the organic layer.[1]

  • Separation: Carefully separate the aqueous layer containing the salt of your product.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a dilute acid (e.g., 1M HCl) until the oxazole carboxylic acid precipitates out or is fully protonated (check with pH paper).[1][3]

  • Back Extraction: Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).[1]

  • Drying and Concentration: Combine the organic extracts, dry them over a drying agent like anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified product.[1]

Workflow Diagram: Acid-Base Extraction

AcidBaseExtraction crude Crude Mixture in Organic Solvent sep_funnel1 Separatory Funnel 1 (Wash with NaHCO3) crude->sep_funnel1 organic_layer1 Organic Layer (Neutral Impurities) sep_funnel1->organic_layer1 Separate aqueous_layer1 Aqueous Layer (Oxazole-COO- Na+) sep_funnel1->aqueous_layer1 Separate sep_funnel2 Separatory Funnel 2 (Acidify with HCl) aqueous_layer1->sep_funnel2 precipitate Precipitate/ Re-extract sep_funnel2->precipitate pure_product Pure Oxazole-COOH precipitate->pure_product Filter or Extract

Caption: Workflow for the purification of an oxazole carboxylic acid using acid-base extraction.

Protocol 2: Flash Column Chromatography with a Deactivated Stationary Phase

This protocol is suitable for polar oxazoles that are sensitive to acidic conditions.

Step-by-Step Methodology:

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen starting eluent (e.g., 9:1 hexanes:ethyl acetate). Add triethylamine to the slurry to a final concentration of 0.5% (v/v) and mix thoroughly.

  • Column Packing: Carefully pack a chromatography column with the prepared slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load the powder onto the top of the column.[1]

  • Elution: Begin elution with the starting eluent, gradually increasing the polarity by adding more of the polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Decision Tree for Purification

TroubleshootingPurification start Crude Polar Oxazole is_acid_base Is the compound acidic or basic? start->is_acid_base acid_base_extraction Perform Acid-Base Extraction is_acid_base->acid_base_extraction Yes is_solid Is the product a solid? is_acid_base->is_solid No acid_base_extraction->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No success Pure Product recrystallize->success is_acid_sensitive Is the compound acid-sensitive? chromatography->is_acid_sensitive reverse_phase Consider Reversed-Phase Chromatography chromatography->reverse_phase Alternative deactivated_silica Use Deactivated Silica or Alumina is_acid_sensitive->deactivated_silica Yes standard_silica Use Standard Silica Gel is_acid_sensitive->standard_silica No deactivated_silica->success standard_silica->success reverse_phase->success

Caption: Decision tree for selecting a suitable purification strategy for polar oxazole derivatives.

References

  • Extraction of High-Value Chemicals from Plants for Technical and Medical Applications. (2022). Molecules.
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (2024). Asian Journal of Biochemical and Pharmaceutical Research.
  • How can I isolate a highly polar compound from an aqueous solution? (2014). ResearchGate.
  • Review on Methods used in isolates of phytochemicals from medicinal plants. (2021). Heterocyclic Letters.
  • Acid-Base Extraction. (n.d.). University of California, Davis.
  • Troubleshooting: The Workup. (n.d.). University of Rochester.
  • A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. (2002). Organic Letters.
  • Acid–base extraction. (n.d.). Wikipedia.
  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts.
  • MedChem Tips and Tricks. (2016). ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. (2016). figshare.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Journal of Organic Chemistry & Research.
  • Extraction Protocol for Polar Solvents. (n.d.). University of Rochester.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of (2-P-Tolyl-oxazol-4-YL)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the characterization of (2-P-Tolyl-oxazol-4-YL)-methanol using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of ¹H and ¹³C NMR analysis, offering predicted spectral data, detailed experimental protocols, and a comparative discussion of this powerful analytical technique.

Introduction

This compound, with CAS number 36841-47-1, is a substituted oxazole derivative. The oxazole ring is a key structural motif in many biologically active compounds and pharmaceuticals. The presence of a p-tolyl group and a hydroxymethyl substituent introduces specific electronic and structural features that can be precisely elucidated by NMR spectroscopy. Understanding the exact chemical structure and purity of such molecules is paramount in the fields of medicinal chemistry and materials science. NMR spectroscopy stands as an unparalleled tool for the non-destructive and detailed structural analysis of organic molecules in solution.

This guide will walk you through the predicted ¹H and ¹³C NMR spectra of this compound, explain the rationale behind the expected chemical shifts and coupling patterns, and provide standardized protocols for sample preparation and spectral acquisition.

Predicted NMR Spectral Data

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to each unique proton environment in the molecule.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.90d, J ≈ 8.0 Hz2HH-2', H-6' (Aromatic)
~7.65s1HH-5 (Oxazole)
~7.25d, J ≈ 8.0 Hz2HH-3', H-5' (Aromatic)
~4.70s2H-CH₂OH
~2.40s3H-CH₃ (Tolyl)
Variablebr s1H-OH

Causality of Predicted Shifts:

  • Aromatic Protons (H-2', H-6', H-3', H-5'): The protons on the p-tolyl ring will appear as two distinct doublets due to ortho-coupling. The protons H-2' and H-6', being ortho to the electron-withdrawing oxazole ring, are expected to be deshielded and resonate at a lower field (~7.90 ppm) compared to the H-3' and H-5' protons (~7.25 ppm).

  • Oxazole Proton (H-5): The single proton on the oxazole ring (H-5) is in an electron-deficient environment and is expected to appear as a sharp singlet at a relatively downfield region (~7.65 ppm).

  • Hydroxymethyl Protons (-CH₂OH): The two protons of the methylene group attached to the oxazole ring are expected to be a singlet around 4.70 ppm. Their chemical shift is influenced by the adjacent electronegative oxygen atom and the aromatic oxazole ring.

  • Tolyl Methyl Protons (-CH₃): The three protons of the methyl group on the tolyl ring will appear as a sharp singlet at approximately 2.40 ppm, a typical region for benzylic methyl groups.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It will likely appear as a broad singlet and can exchange with deuterium if D₂O is added to the sample.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~162.0C-2 (Oxazole)
~145.0C-4 (Oxazole)
~141.0C-4' (Tolyl)
~135.0C-5 (Oxazole)
~129.5C-3', C-5' (Tolyl)
~126.5C-2', C-6' (Tolyl)
~124.0C-1' (Tolyl)
~57.0-CH₂OH
~21.5-CH₃ (Tolyl)

Rationale for Predicted Shifts:

  • Oxazole Carbons (C-2, C-4, C-5): The carbons of the oxazole ring are typically found in the aromatic region of the spectrum. C-2, being adjacent to two heteroatoms, is expected to be the most downfield. C-4, bearing the hydroxymethyl group, and C-5 will also be in the downfield region.

  • Tolyl Carbons (C-1' to C-6'): The aromatic carbons of the p-tolyl group will appear in the range of ~124-141 ppm. The quaternary carbon C-1' and the methyl-bearing carbon C-4' will have distinct chemical shifts from the protonated carbons.

  • Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to resonate around 57.0 ppm, influenced by the attached oxygen atom.

  • Tolyl Methyl Carbon (-CH₃): The methyl carbon of the tolyl group will be found at a characteristic upfield position of ~21.5 ppm.

Experimental Protocols

To obtain high-quality NMR spectra, meticulous sample preparation and appropriate acquisition parameters are essential.

Sample Preparation for NMR Analysis
  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants.[1]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. Other common solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[2]

  • Concentration:

    • For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[1]

    • For ¹³C NMR, a higher concentration of 5-30 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]

  • Filtration: To ensure a homogeneous magnetic field, the solution must be free of any particulate matter. Filter the solution through a pipette with a small plug of glass wool or cotton into a clean, dry 5 mm NMR tube.[2][3]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm.[2] Some commercially available deuterated solvents already contain TMS.

  • Tube Handling: Use high-quality, clean NMR tubes and caps to avoid contamination and ensure proper spinning in the spectrometer.[3][4]

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general parameters for acquiring standard 1D NMR spectra on a 400 MHz spectrometer. These may need to be optimized for your specific instrument and sample.

¹H NMR Acquisition Parameters: [2][5]

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 for moderately concentrated samples.

¹³C NMR Acquisition Parameters: [2][5]

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128 to several thousand, depending on sample concentration.

Caption: NMR data acquisition and processing workflow.

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the molecular formula and aspects of the structure. However, it does not provide detailed information about the connectivity of atoms.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For this compound, one would expect to see characteristic peaks for the O-H stretch of the alcohol, C-H stretches of the aromatic and methyl groups, and C=N and C-O stretches of the oxazole ring. IR is less powerful than NMR for determining the overall molecular structure.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule in the solid state. However, it requires a suitable single crystal, which can be challenging to obtain, and the solid-state conformation may differ from that in solution.

References

  • University of California, Berkeley. NMR Sample Preparation.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • Western University. NMR SAMPLE PREPARATION.
  • University of Ottawa. NMR Sample Preparation.
  • University of Missouri-St. Louis. Sample Preparation for NMR.
  • American Chemical Society. NMR Guidelines for ACS Journals.
  • Reich, H. J. 13C NMR Chemical Shifts. Organic Chemistry Data.

Sources

A Senior Application Scientist's Guide to Purity Confirmation of (2-P-Tolyl-oxazol-4-YL)-methanol: An LC-MS Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the rigorous landscape of pharmaceutical development, the confirmation of a compound's purity is not merely a quality control checkpoint; it is a fundamental pillar of safety and efficacy.[1][2] The presence of even trace-level impurities can significantly alter a drug candidate's pharmacological and toxicological profile, leading to unforeseen side effects or diminished therapeutic effect. Therefore, the analytical methods employed must be sensitive, specific, and robust enough to detect, identify, and quantify any potential contaminants.[3]

This guide focuses on establishing a definitive analytical strategy for confirming the purity of (2-P-Tolyl-oxazol-4-YL)-methanol, a heterocyclic compound featuring an oxazole core. Such nitrogen- and oxygen-containing heterocyclic structures are common motifs in medicinal chemistry but can present unique analytical challenges.[4] We will provide an in-depth, field-tested Liquid Chromatography-Mass Spectrometry (LC-MS) protocol, explain the scientific rationale behind our methodological choices, and objectively compare its performance against viable alternative techniques. The goal is to equip researchers, scientists, and drug development professionals with a comprehensive framework for ensuring the chemical integrity of this and structurally related molecules.

Part 1: The Core Methodology - LC-MS for Unambiguous Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique in pharmaceutical analysis, merging the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry (MS).[5] This combination allows us to first separate the primary compound from any process-related impurities or degradation products, and then to confirm the identity of each component by its unique mass-to-charge ratio (m/z).[6][7][8]

Causality Behind Experimental Choices

The development of a robust LC-MS method is not a matter of chance, but of deliberate, science-driven decisions. For a molecule like this compound, our choices are guided by its physicochemical properties.

  • Column Selection: The Foundation of Separation. The compound is of moderate polarity. A reversed-phase column, where the stationary phase is nonpolar, is the logical choice. We specifically select a column packed with solid-core particles (e.g., Thermo Scientific™ Accucore™ aQ).[2]

    • Expertise & Experience: Solid-core particles provide a shorter diffusion path for analytes compared to fully porous particles. This results in higher separation efficiency and sharper peaks, even at faster flow rates, significantly reducing analysis time without sacrificing resolution.[2] The "aQ" designation indicates a polar endcapping, which provides alternative selectivity and helps to retain and resolve polar and nonpolar analytes simultaneously.

  • Mobile Phase Optimization: Driving the Separation. A gradient elution using water and acetonitrile is employed to resolve compounds with a range of polarities.

    • Expertise & Experience: We add 0.1% formic acid to both mobile phase components. This serves a dual purpose: it protonates the nitrogen on the oxazole ring, leading to better peak shapes by minimizing tailing, and it provides a source of protons to facilitate efficient ionization in the mass spectrometer's electrospray source.

  • Mass Spectrometer Configuration: The Key to Identification.

    • Trustworthiness: Electrospray Ionization (ESI) is the preferred ionization technique for this class of molecules as it is a soft ionization method that minimizes in-source fragmentation, ensuring the primary ion observed corresponds to the molecular weight of the analyte.[9] Given the basic nitrogen in the oxazole ring, we operate in positive ion mode ([M+H]⁺). The initial analysis is performed in full scan mode to capture a wide mass range, enabling the detection of unknown impurities.[6] For known impurities, a more sensitive Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method can be developed for precise quantification.[10]

Experimental Workflow: A Visual Guide

The following diagram outlines the logical flow of the LC-MS analysis for purity confirmation.

LCMS_Workflow LC-MS Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting A Weigh this compound Reference & Test Samples B Dissolve in Diluent (e.g., 50:50 Acetonitrile/Water) A->B C Vortex & Sonicate to Ensure Complete Dissolution B->C D Filter through 0.22 µm Syringe Filter C->D E Inject Sample into HPLC System D->E Transfer to Autosampler F Separation on C18 Solid-Core Column (Gradient Elution) E->F G Eluent Enters ESI Source F->G H Ionization (+ve Mode) Generation of [M+H]⁺ ions G->H I Mass Analysis (Quadrupole or TOF Analyzer) H->I J Detection & Signal Processing I->J K Generate Chromatogram (TIC) J->K Raw Data L Extract Mass Spectra for Each Peak K->L M Calculate Purity via Area % K->M N Identify Impurities (based on m/z) L->N O Generate Final Purity Report M->O N->O

Caption: Workflow for LC-MS purity analysis.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, where the performance of the system is continuously monitored via standards and controls.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of Diluent to achieve a concentration of 100 µg/mL. Vortex for 30 seconds and sonicate for 5 minutes. Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

  • LC Parameters:

    • Instrument: UHPLC System (e.g., Waters ACQUITY, Agilent 1290).

    • Column: Solid-Core C18, 2.6 µm, 2.1 x 100 mm.

    • Column Temperature: 40 °C.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      8.0 95
      10.0 95
      10.1 10

      | 12.0 | 10 |

  • MS Parameters:

    • Instrument: Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Range: 100 - 800 m/z.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂) Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

    • Nebulizer Pressure: 45 psi.

Anticipated Results and Data Interpretation

The primary output is the Total Ion Chromatogram (TIC), which displays intensity versus retention time. The purity is calculated using the area percent method, assuming all components have a similar ionization response.

Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100

The mass spectrum for each peak is then extracted. For the parent compound, this compound (Molecular Formula: C₁₁H₁₁NO₂), the expected molecular weight is 189.21 g/mol . In positive ESI mode, we expect to see the protonated molecule [M+H]⁺ at m/z 190.08 . Any other peaks in the chromatogram are treated as impurities, and their m/z values provide the first crucial clue to their identity.

ComponentExpected Retention Time (min)Expected m/z [M+H]⁺Area % (Example)
This compound~ 4.5190.0899.85%
Impurity A (e.g., starting material)VariesVaries0.08%
Impurity B (e.g., over-oxidation product)VariesVaries0.07%

Part 2: Comparative Analysis with Orthogonal Methods

While LC-MS is exceptionally powerful, regulatory guidelines and robust scientific practice advocate for the use of orthogonal methods—techniques that measure the same attribute via different physicochemical principles—to ensure comprehensive purity assessment.[1][7][11]

Alternative Techniques: A Head-to-Head Comparison
  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV):

    • Principle: Separates compounds based on their interaction with the stationary phase, with detection based on the absorbance of UV light.[6]

    • Advantages: Highly robust, reproducible, and quantitative. It is the most common method for routine quality control.

    • Limitations vs. LC-MS: Its primary weakness is in identification. It provides no molecular weight information, making it impossible to identify unknown impurities.[1] Furthermore, if an impurity co-elutes with the main peak and has a similar UV spectrum, it will be completely missed, leading to an overestimation of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Principle: Separates volatile compounds in a gaseous mobile phase before mass analysis.[12]

    • Advantages: The gold standard for analyzing volatile and semi-volatile impurities, such as residual solvents.

    • Limitations vs. LC-MS: this compound is not sufficiently volatile and is likely to decompose at the high temperatures required for GC analysis. This method is therefore unsuitable for analyzing the parent compound or non-volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy:

    • Principle: Measures the nuclear magnetic resonance of atomic nuclei, providing detailed structural information and a direct quantification of molecules against a certified internal standard.[12][]

    • Advantages: A primary analytical method that can determine absolute purity without needing reference standards for the impurities.[11] It is unparalleled for structural elucidation.

    • Limitations vs. LC-MS: qNMR has significantly lower sensitivity than LC-MS, making it difficult to detect and quantify impurities below the 0.1% level. Complex spectra from mixtures can also be challenging to deconvolve.

Comparative Data Summary
FeatureLC-MS HPLC-UV GC-MS qNMR
Primary Application Purity, Impurity ID & QuantificationRoutine Purity & QuantificationVolatile Impurity Analysis (e.g., Residual Solvents)Absolute Purity & Structural Elucidation
Sensitivity Very High (pg-ng level)High (ng-µg level)Very High (pg-ng level)Low (µg-mg level)
Specificity Very High (based on m/z)Moderate (based on retention time & UV)Very High (based on m/z)Very High (based on chemical structure)
Impurity ID Yes (Molecular Weight)NoYes (for volatile impurities)Yes (Definitive Structure)
Suitability for Topic Excellent Good (Orthogonal) Poor (for parent compound) Good (Orthogonal for absolute purity)

Conclusion: An Integrated Approach to Purity Confirmation

For the comprehensive purity analysis of this compound, LC-MS emerges as the superior single technique . It provides an unparalleled balance of high-resolution separation, exceptional sensitivity, and the definitive mass information required to both quantify purity and tentatively identify unknown impurities in a single run.[5][6] The speed and information-rich data generated make it an indispensable tool during drug discovery and development.[2]

However, a truly robust quality control strategy relies on a multi-faceted approach. HPLC-UV remains a valuable workhorse for routine, high-throughput purity checks, while qNMR offers an orthogonal confirmation of absolute purity and is the ultimate arbiter for structural confirmation. By understanding the strengths and limitations of each technique, researchers can design a holistic and self-validating analytical workflow that ensures the highest standards of chemical integrity for their drug candidates.

References

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]
  • Waters Corporation. Small Molecule Standards for LC-MS Analysis. [Link]
  • Alexander, A. J., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Journal of Pharmaceutical and Biomedical Analysis.
  • Agilent Technologies.
  • Cal-Star. (2024). Ways to Test for Chemical Purity. [Link]
  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
  • ResearchGate. Liquid chromatography-mass spectrometry and related techniques for purity assessment in early Drug discovery. [Link]
  • Diplomata Comercial. What Testing Methods Are Used to Ensure Chemical Purity?. [Link]
  • ResearchGate. (PDF)
  • Semantic Scholar. [PDF] Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review). [Link]
  • National Institutes of Health (NIH). LC-MS characterization and purity assessment of a prototype bispecific antibody. [Link]
  • PubMed. Mass defect filtering on high resolution LC/MS data as a methodology for detecting metabolites with unpredictable structures: identification of oxazole-ring opened metabolites of muraglitazar. [Link]
  • National Institutes of Health (NIH).
  • Journal of the American Society for Mass Spectrometry.
  • Indian Journal of Pharmaceutical Education and Research.
  • Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. [Link]
  • Wiley Online Library. Mass spectrometry of oxazoles. [Link]
  • CHIMIA.
  • Resolian.
  • National Institutes of Health (NIH).
  • PubMed. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. [Link]
  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link]
  • IJRAR.
  • Zaporozhye Medical Journal. The development of HPLC-MC as a method of purity assessment and confirmation the molecular mass of new bioactive compounds. [Link]
  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
  • ResearchGate.
  • Progress in Chemical and Biochemical Research. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)

Sources

A Researcher's Guide to FT-IR Spectroscopy: Unveiling the Hydroxymethyl Group on the Oxazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development and medicinal chemistry, the precise characterization of synthesized molecules is paramount. The oxazole ring, a key scaffold in many pharmacologically active compounds, is often functionalized to modulate its biological activity. One such common and significant functionalization is the introduction of a hydroxymethyl (-CH₂OH) group. This guide provides an in-depth technical comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic signatures of hydroxymethyl-substituted oxazoles against their unsubstituted counterparts. We will delve into the causality behind experimental choices and present supporting data to empower you in your analytical endeavors.

The Significance of the Hydroxymethyl Group

The addition of a hydroxymethyl group to an oxazole ring can dramatically alter a molecule's properties. It can introduce a site for hydrogen bonding, which is crucial for receptor binding and can significantly impact solubility and metabolic stability. Therefore, confirming the successful incorporation and understanding the vibrational characteristics of this group is a critical step in the synthetic and analytical workflow. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method to achieve this.

Core Principles: What to Look for in the Spectrum

The FT-IR spectrum of a hydroxymethyl-substituted oxazole is a composite of the vibrational modes of the oxazole ring and the attached hydroxymethyl group. The key to a successful analysis lies in identifying the unique absorption bands of the -CH₂OH group that are absent in the parent oxazole, and observing any shifts in the characteristic bands of the oxazole ring due to the new substituent.

Key Vibrational Modes of the Hydroxymethyl Group:
  • O-H Stretching: The most prominent and diagnostic peak for the hydroxymethyl group is the O-H stretching vibration. Due to intermolecular hydrogen bonding, this band typically appears as a strong and broad absorption in the region of 3500-3200 cm⁻¹[1][2]. The broadness of this peak is a key indicator of hydrogen bonding and is a significant differentiator from an unsubstituted oxazole.

  • C-H Stretching: The methylene (-CH₂-) unit of the hydroxymethyl group exhibits both asymmetric and symmetric C-H stretching vibrations. These are typically found in the 2960-2850 cm⁻¹ region, just below the aromatic C-H stretches of the oxazole ring[3].

  • C-O Stretching: The stretching vibration of the C-O single bond in the primary alcohol of the hydroxymethyl group gives rise to a strong absorption band, typically in the 1050-1000 cm⁻¹ range[1][2]. This peak is often sharp and intense, making it a reliable marker.

  • -CH₂- Bending (Scissoring): The scissoring vibration of the methylene group usually appears around 1465 cm⁻¹[3].

Characteristic Vibrational Modes of the Oxazole Ring:
  • Aromatic C-H Stretching: The C-H bonds on the oxazole ring give rise to stretching vibrations typically above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range[4].

  • C=N Stretching: The carbon-nitrogen double bond (C=N) within the oxazole ring has a characteristic stretching frequency that is typically observed in the 1680-1500 cm⁻¹ region.

  • Ring Stretching (C=C and C-O-C): The entire oxazole ring undergoes complex stretching vibrations, often resulting in a series of bands in the 1600-1300 cm⁻¹ region. The asymmetric and symmetric stretching of the C-O-C ether linkage within the ring also contributes to this region.

Comparative Analysis: Hydroxymethyl-Oxazole vs. Parent Oxazole

To illustrate the key differences, let's compare the expected FT-IR spectra of a simple oxazole (e.g., 2-methyloxazole) and its hydroxymethyl-substituted derivative (e.g., 5-(hydroxymethyl)-2-methyloxazole).

Vibrational Mode Expected Wavenumber (cm⁻¹) for 2-Methyloxazole Expected Wavenumber (cm⁻¹) for 5-(Hydroxymethyl)-2-methyloxazole Key Observations for Comparison
O-H Stretch Absent~3400 (strong, broad)Primary, unambiguous indicator of the hydroxymethyl group's presence.
Aromatic C-H Stretch ~3100-3050 (medium)~3100-3050 (medium)Generally similar, but may show slight shifts.
Aliphatic C-H Stretch ~2980-2920 (from methyl group)~2960-2850 (from hydroxymethyl and methyl groups)Increased intensity and complexity in this region for the substituted compound.
C=N Stretch ~1580 (strong)~1575 (strong)Minor shift may be observed due to electronic effects of the new substituent.
Ring Stretching Multiple bands in 1500-1300 regionMultiple bands in 1500-1300 regionSubtle shifts in peak positions and relative intensities can be expected.
C-O Stretch (Alcohol) Absent~1030 (strong)Strong, confirmatory peak for the hydroxymethyl group.

Experimental Protocol: Acquiring High-Quality FT-IR Data

A self-validating protocol is crucial for trustworthy and reproducible results. For the analysis of hydroxymethylated oxazoles, which are often solids or viscous oils at room temperature, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the recommended technique due to its minimal sample preparation and ease of use.

Step-by-Step ATR-FTIR Methodology:
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal stability.

    • Select the ATR accessory and ensure the crystal (typically diamond or zinc selenide) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This is a critical step to account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.

    • Typical parameters: 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹[5].

  • Sample Application:

    • Place a small amount of the solid or liquid sample directly onto the center of the ATR crystal. For solids, ensure good contact by applying gentle and consistent pressure using the ATR's pressure clamp. A few milligrams of a solid powder or a single drop of a liquid is usually sufficient[6][7].

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance spectrum.

  • Data Analysis:

    • Process the resulting spectrum to identify the key absorption bands as outlined in the comparative analysis section.

    • Compare the obtained spectrum with a reference spectrum of the unsubstituted parent oxazole if available. The presence of the strong, broad O-H stretch and the strong C-O stretch are definitive markers for the hydroxymethyl group.

Visualizing the Workflow

To better understand the logical flow of this analytical process, the following diagram illustrates the key steps from sample preparation to data interpretation.

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Clean_ATR Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Ensure good contact Identify_OH Identify Broad O-H Stretch (~3400 cm⁻¹) Acquire_Spectrum->Identify_OH Process Spectrum Identify_CO Identify Strong C-O Stretch (~1030 cm⁻¹) Acquire_Spectrum->Identify_CO Compare_Fingerprint Compare Oxazole Ring Vibrations Acquire_Spectrum->Compare_Fingerprint Confirmation Confirm Hydroxymethylation Identify_OH->Confirmation Identify_CO->Confirmation Compare_Fingerprint->Confirmation

FT-IR Analysis Workflow for Hydroxymethylated Oxazoles

Alternative and Complementary Techniques

While FT-IR is a powerful tool, a comprehensive characterization often involves orthogonal techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the complete chemical structure. In ¹H NMR, the methylene protons of the hydroxymethyl group will appear as a characteristic singlet or multiplet, and the hydroxyl proton will be a broad, exchangeable singlet. In ¹³C NMR, the carbon of the -CH₂OH group will have a distinct chemical shift.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming the addition of the -CH₂OH unit (an increase of 30 Da from the parent molecule). Fragmentation patterns can also offer structural information.

  • Raman Spectroscopy: Raman can be complementary to FT-IR, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Conclusion

FT-IR spectroscopy stands as a first-line, indispensable analytical technique for the rapid confirmation of the hydroxymethylation of oxazole rings. By focusing on the appearance of the characteristic broad O-H and strong C-O stretching bands, researchers can quickly and confidently verify the success of their synthetic modifications. This guide provides the foundational knowledge and a practical, self-validating protocol to empower scientists in their pursuit of novel and impactful therapeutics. The logical framework and comparative data presented herein aim to enhance the scientific integrity and efficiency of your analytical workflow.

References

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.
  • Edubirdie. (n.d.). FTIR-ATR | Study Guide.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • D'Antonio, C. B., et al. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.
  • MDPI. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives.
  • ResearchGate. (n.d.). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles.
  • ResearchGate. (n.d.). FT-IR spectrum of compound (A5).
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • AWS. (n.d.). Supporting Information An Efficient [2+2+1] Synthesis of 2,5-Disubstituted Oxazoles via Gold-Catalyzed Intermolecular Alkyne Oxi.
  • Shimadzu. (n.d.). Resolution and Aperture.
  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.
  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.
  • National Institute of Standards and Technology. (n.d.). Oxazole.
  • CDN. (n.d.). Infrared Spectroscopy.
  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results.
  • YouTube. (2023). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • PubMed. (2020). Synthesis of Novel of 2, 5-disubstituted 1, 3, 4- Oxadiazole Derivatives and Their in Vitro Anti-Inflammatory, Anti-Oxidant Evaluation, and Molecular Docking Study.
  • National Institutes of Health. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis.
  • Nanomedicine Research Journal. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents.
  • ResearchGate. (n.d.). FT-IR spectra of HPMC (a), PVA (b), acrylic acid (c) HPMC/PVA-co-AA hydrogels, F1 (d) and R1 (e).
  • ResearchGate. (n.d.). The Fourier transform infrared (FTIR) spectra of....

Sources

A Senior Application Scientist's Guide to Bioisosteric Modulation: A Comparative Analysis of (2-P-Tolyl-oxazol-4-YL)-methanol and its Thiazole Counterpart

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Bioisosterism

In the intricate landscape of drug discovery, the strategic modification of a lead compound is paramount to optimizing its pharmacological profile. Bioisosterism, the interchange of atoms or functional groups with similar physicochemical properties, stands as a cornerstone of medicinal chemistry.[1][2] This guide provides an in-depth comparison of (2-P-Tolyl-oxazol-4-YL)-methanol and its classical thiazole bioisostere, (2-p-tolylthiazol-4-yl)methanol. The substitution of an oxazole's oxygen for a thiazole's sulfur atom is a subtle yet profound modification that can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement.[3][4]

This document moves beyond a simple recitation of facts, offering a causal analysis of the experimental choices and expected outcomes, grounded in established scientific principles. Our objective is to equip you, the research professional, with the foundational knowledge and practical methodologies to rationally employ this bioisosteric pair in your own drug development campaigns.

Part 1: Synthesis of the Bioisosteric Pair

The successful comparison of these two molecules begins with their efficient and reliable synthesis. The chosen synthetic routes are well-established and selected for their high yields and straightforward purification.

Synthesis of this compound (Oxazole Analog)

The Van Leusen oxazole synthesis is a robust and versatile method for constructing the 2,4-disubstituted oxazole core.[5] The reaction proceeds via the condensation of an aldehyde (p-tolualdehyde) with tosylmethyl isocyanide (TosMIC), a key reagent that provides three of the five ring atoms.

Protocol:

  • Deprotonation: To a solution of tosylmethyl isocyanide (TosMIC) (1.1 eq) in anhydrous methanol, add potassium carbonate (K₂CO₃) (1.5 eq) at room temperature. Stir the suspension for 15 minutes to generate the TosMIC anion.

  • Condensation: Add p-tolualdehyde (1.0 eq) to the reaction mixture.

  • Cyclization & Elimination: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically completes within 2-4 hours. The mechanism involves nucleophilic addition of the TosMIC anion to the aldehyde, followed by an intramolecular cyclization and subsequent base-mediated elimination of the tosyl group to form the aromatic oxazole ring.[5]

  • Reduction: After completion, cool the reaction to 0°C and add sodium borohydride (NaBH₄) (1.5 eq) in portions to reduce the intermediate 4-formyl oxazole to the desired 4-hydroxymethyl product.

  • Work-up & Purification: Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Synthesis of (2-p-tolylthiazol-4-yl)methanol (Thiazole Analog)

The Hantzsch thiazole synthesis is the classical and most common method for preparing thiazole rings. It involves the condensation of an α-haloketone with a thioamide. For our target, we will use a variation starting with 2-bromo-1-(p-tolyl)ethanone and thiourea, followed by modification.

Protocol:

  • Thiazole Formation: A mixture of 2-bromo-1-(p-tolyl)ethanone (1.0 eq) and thiourea (1.1 eq) in 95% ethanol is heated at reflux for 1-2 hours.[6] This reaction forms 4-(p-tolyl)thiazol-2-amine.

  • Diazotization: The resulting 2-amino-4-(p-tolyl)thiazole is suspended in an aqueous solution of sulfuric acid at 0-5°C. A solution of sodium nitrite (NaNO₂) (1.2 eq) in water is added dropwise to form the diazonium salt.

  • Hydrolysis & Reduction: The diazonium salt solution is then carefully added to a boiling aqueous solution to hydrolyze it to the 2-hydroxythiazole derivative. This intermediate is subsequently converted to the 4-carbaldehyde, which is then reduced to the target alcohol, (2-p-tolylthiazol-4-yl)methanol, using a standard reducing agent like sodium borohydride (NaBH₄) as described in the oxazole synthesis.

  • Work-up & Purification: The final product is isolated by extraction with a suitable organic solvent and purified using flash column chromatography.

Synthetic Workflow Diagram

G cluster_0 Oxazole Synthesis (Van Leusen) cluster_1 Thiazole Synthesis (Hantzsch) A p-tolualdehyde + TosMIC B K2CO3, MeOH, Reflux A->B C 2-p-Tolyl-oxazole-4-carbaldehyde B->C D NaBH4 C->D E This compound D->E F 2-bromo-1-(p-tolyl)ethanone + Thiourea G EtOH, Reflux F->G H 4-(p-tolyl)thiazol-2-amine G->H I Diazotization & Further Steps H->I J (2-p-tolylthiazol-4-yl)methanol I->J

Caption: High-level workflows for the synthesis of the bioisosteric pair.

Part 2: Comparative Physicochemical Properties

The switch from oxygen to sulfur induces predictable yet critical changes in the molecule's fundamental properties. Understanding these shifts is essential for interpreting subsequent biological and pharmacokinetic data.

PropertyThis compound(2-p-tolylthiazol-4-yl)methanolRationale for Difference
Molecular Weight ~189.22 g/mol ~205.28 g/mol Sulfur is heavier than oxygen.
pKa (Conjugate Acid) ~0.8[7]~2.5The greater electronegativity of oxygen in the oxazole ring reduces the basicity of the nitrogen atom compared to the thiazole.[8]
Calculated LogP (cLogP) LowerHigherThe sulfur atom in the thiazole ring is less polar and larger than the oxygen in the oxazole, leading to increased lipophilicity.[3]
H-Bond Acceptor Sites Ring N, Ring O, -OH oxygenRing N, -OH oxygenThe sulfur atom in thiazole is a very weak hydrogen bond acceptor. The primary acceptor site is the ring nitrogen in both compounds.
H-Bond Donor Sites -OH hydrogen-OH hydrogenThe hydroxymethyl group is the sole hydrogen bond donor in both molecules.
Aromaticity Less AromaticMore AromaticThiazoles exhibit greater aromatic character than the corresponding oxazoles, which can influence metabolic stability and stacking interactions.[7]

Part 3: Anticipated Pharmacokinetic (ADME) and Metabolic Profiles

The physicochemical differences outlined above directly translate into divergent ADME profiles. Predicting these outcomes is a key aspect of rational drug design.

Absorption and Distribution
  • Oxazole: The lower predicted LogP suggests potentially higher aqueous solubility, which can be beneficial for formulation. However, its lower lipophilicity might result in reduced passive diffusion across the gastrointestinal tract.

  • Thiazole: The higher lipophilicity of the thiazole analog is expected to enhance membrane permeability.[9] This benefit, however, may be offset by increased plasma protein binding and potentially lower free drug concentration.

Metabolism: A Critical Point of Divergence

Metabolic stability is often a primary driver for exploring the oxazole-to-thiazole bioisosteric switch.

  • Oxazole Pathway: Oxazole rings can be susceptible to metabolic cleavage. The ring is electron-rich and can be targeted by cytochrome P450 (CYP) enzymes, potentially leading to ring-opened metabolites that are readily excreted. While many stable oxazole-containing drugs exist, this potential liability must be assessed.[10][11]

  • Thiazole Pathway: Thiazole rings are also substrates for CYP-mediated metabolism. Common metabolic pathways include epoxidation of the C4-C5 double bond or S-oxidation, which can sometimes lead to the formation of reactive metabolites.[12] These reactive species can form covalent adducts with cellular macromolecules, a potential source of toxicity.[12]

Metabolic Pathways Diagram

G O_Parent This compound O_Met1 Ring Cleavage Products O_Parent->O_Met1 O_Met2 Tolyl-group Oxidation O_Parent->O_Met2 O_Met3 Glucuronidation of -OH O_Parent->O_Met3 T_Parent (2-p-tolylthiazol-4-yl)methanol T_Met1 S-Oxidation T_Parent->T_Met1 T_Met2 Epoxidation T_Parent->T_Met2 T_Met3 Tolyl-group Oxidation T_Parent->T_Met3 T_Met4 Glucuronidation of -OH T_Parent->T_Met4

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A Comparative Guide to Analytical Method Validation for Novel Oxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Method Validation for Oxazole Scaffolds

Oxazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] As novel oxazole-based compounds advance through the drug development pipeline, the establishment of robust and reliable analytical methods is paramount to ensure product quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the validation of novel oxazole compounds, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6][7][8][9][10][11][12]

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[13][14][15] This involves a thorough evaluation of a method's performance characteristics to ensure that it is accurate, precise, specific, sensitive, and robust. For novel oxazole compounds, this process is particularly critical due to the potential for structural analogues, isomers, and degradation products that can impact the final drug product's quality.

This guide will delve into the core validation parameters, compare the suitability of various analytical techniques, and provide actionable protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Pillar 1: Understanding the Validation Landscape: Core Parameters

The foundation of any analytical method validation rests upon a set of core parameters defined by the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[5][7][15][16][17] These parameters provide a framework for assessing the reliability and capability of an analytical method.

dot

Caption: Core parameters of analytical method validation as per ICH guidelines.

  • Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[14][15][16] For oxazole compounds, this is crucial to distinguish the active pharmaceutical ingredient (API) from structurally similar process impurities or degradants.

  • Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[16]

  • Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]

  • Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14][16] It is often expressed as the percent recovery by the assay of a known, added amount of analyte.

  • Precision: Precision is the measure of the degree of scatter of a series of measurements of the same homogeneous sample under the prescribed conditions.[14][16] It is usually expressed as the relative standard deviation (RSD) and is considered at three levels: repeatability, intermediate precision, and reproducibility.[13][18]

  • Detection Limit (LOD): The detection limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18]

  • Quantitation Limit (LOQ): The quantitation limit is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[17]

Pillar 2: Comparative Analysis of Analytical Techniques

The choice of analytical technique is a critical decision in the validation process. For novel oxazole compounds, which are typically small organic molecules, several techniques are well-suited. The following table provides a comparative overview of the most common techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).

Technique Principle Applicability to Oxazoles Strengths Limitations
HPLC (High-Performance Liquid Chromatography) Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.Highly suitable for a wide range of oxazole derivatives, including non-volatile and thermally labile compounds.[19]Versatile, high resolution, readily available, and can be coupled with various detectors (UV, DAD, MS).[20]May require derivatization for some compounds to enhance detection. Solvent consumption can be high.
GC (Gas Chromatography) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Applicable to volatile oxazole derivatives or those that can be made volatile through derivatization.[21][22][23][24]High sensitivity, excellent for resolving complex mixtures of volatile compounds, and ideal for residual solvent analysis.[21][22][25]Not suitable for non-volatile or thermally unstable compounds. Derivatization can add complexity to the method.
MS (Mass Spectrometry) Measures the mass-to-charge ratio of ions to identify and quantify compounds.Provides high specificity and sensitivity for the analysis of oxazole compounds, often coupled with HPLC or GC.[26][27][28][29][30]Excellent for structural elucidation, impurity identification, and trace-level quantification.[26][27][28] High selectivity reduces matrix interference.Can be complex to operate and maintain. Ionization efficiency can vary between compounds.

Expert Insight: For most novel oxazole compounds, a reversed-phase HPLC method with UV detection is the workhorse for initial development and validation due to its versatility and robustness. Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for impurity profiling and forced degradation studies to provide unequivocal identification of unknown degradants.[28] Gas chromatography is a valuable tool for specific applications such as analyzing residual solvents from the synthesis process.[21][22]

Pillar 3: Experimental Protocols and Data-Driven Insights

To ensure the trustworthiness of a validation protocol, it must be a self-validating system. This section provides detailed, step-by-step methodologies for key validation experiments, along with illustrative data.

Protocol 1: Forced Degradation Studies for Specificity

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[31][32][33][34] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products.[33][34]

dot

ForcedDegradation cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl) Analysis HPLC-DAD/MS Analysis Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C) Thermal->Analysis Photolytic Photolytic Stress (ICH Q1B) Photolytic->Analysis DrugSubstance Novel Oxazole Drug Substance DrugSubstance->Acid DrugSubstance->Base DrugSubstance->Oxidation DrugSubstance->Thermal DrugSubstance->Photolytic Results Specificity Demonstrated (Peak Purity & Mass Balance) Analysis->Results

Sources

High-resolution mass spectrometry for exact mass of (2-P-Tolyl-oxazol-4-YL)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to High-Resolution Mass Spectrometry for the Exact Mass Determination of (2-p-Tolyl-oxazol-4-YL)-methanol

Executive Summary

In pharmaceutical research and drug development, the unambiguous confirmation of a compound's elemental composition is a foundational requirement. High-Resolution Mass Spectrometry (HRMS) stands as the definitive technique for this purpose, providing exact mass measurements that allow for the calculation of a unique molecular formula. This guide offers a comparative analysis of the two leading HRMS technologies—Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—for the specific application of determining the exact mass of the small molecule, this compound. We provide a detailed, field-tested experimental protocol, explain the causality behind instrumental choices, and present a framework for interpreting data with high scientific integrity. This document is intended for researchers, analytical chemists, and drug development professionals seeking to leverage HRMS for precise molecular characterization.

The Critical Role of Exact Mass in Compound Identification

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[1] While low-resolution mass spectrometers measure the nominal mass (the integer mass of the most abundant isotope), HRMS instruments measure the exact mass to several decimal places.[1][2] This distinction is paramount. The exact mass is a fundamental physical property of a molecule, derived from the sum of the precise masses of its most abundant isotopes, which accounts for the mass defect of its constituent atoms.[2][3]

This precision allows researchers to move beyond simple mass detection to determine a molecule's elemental composition.[4] For a novel compound like This compound , confirming its molecular formula, C₁₁H₁₁NO₂, is a non-negotiable step in validating its synthesis and purity. An accurate mass measurement provides a high degree of confidence in the compound's identity, a cornerstone of regulatory submissions and further development.[5]

A Comparative Overview of Core HRMS Technologies

The ability of a mass spectrometer to deliver a reliable exact mass measurement hinges on two primary performance metrics: mass resolution and mass accuracy.[6][7][8]

  • Mass Resolution: The ability of a mass spectrometer to distinguish between two ions with a very small difference in m/z. It is typically defined as m/Δm, where Δm is the full width at half maximum (FWHM) of the mass spectral peak.[9] High resolution is crucial for separating the analyte of interest from isobaric interferences (different molecules with the same nominal mass) that may be present in the sample matrix.[4]

  • Mass Accuracy: The closeness of the measured mass to the theoretical, calculated exact mass. It is expressed in parts-per-million (ppm). For small molecule identification, a mass accuracy of <5 ppm is generally required.[10]

The dominant platforms for small molecule HRMS are the Orbitrap and Time-of-Flight (TOF) mass analyzers.

The Orbitrap Mass Analyzer

The Orbitrap is an ion trap-based mass analyzer where ions are electrostatically trapped and oscillate around a central, spindle-like electrode.[11][12] The frequency of an ion's axial oscillation is directly proportional to the inverse square root of its m/z ratio. This frequency is detected as an image current on outer electrodes. A Fourier Transform (FT) is then used to deconvolute the frequency signals into a high-resolution mass spectrum.[11][13][14]

  • Causality: The strength of the Orbitrap lies in its ability to trap ions for extended periods, allowing for a large number of oscillations to be measured. This long measurement time translates directly into extremely high-resolution and mass accuracy, as the frequency can be determined with exceptional precision.[12][13]

The Quadrupole Time-of-Flight (Q-TOF) Mass Analyzer

The Q-TOF is a hybrid instrument that combines a quadrupole mass filter with a high-resolution time-of-flight mass analyzer.[15][16] Ions are accelerated by a precise electric field into a field-free "flight tube."[17] Because all ions receive the same kinetic energy, their velocity is dependent on their m/z ratio—lighter ions travel faster than heavier ones. The time it takes for an ion to travel the length of the tube and reach the detector is measured. This flight time is used to calculate the ion's m/z.[15][17] Modern instruments use a reflectron (an ion mirror) to extend the flight path and correct for small differences in kinetic energy, significantly improving resolution.[17]

  • Causality: The Q-TOF's strength is its high acquisition speed and sensitivity.[15] The TOF measurement is inherently fast, making it ideal for coupling with rapid separation techniques like Ultra-High-Performance Liquid Chromatography (UHPLC).

Head-to-Head Comparison: Orbitrap vs. Q-TOF for Small Molecule Analysis
FeatureOrbitrap Mass AnalyzerQuadrupole Time-of-Flight (Q-TOF) Analyzer
Principle of Operation Ion trapping and frequency measurement via Fourier Transform.[11][13]Ion acceleration and mass separation based on flight time.[15][17]
Mass Resolution Very High to Ultra-High (up to >240,000 FWHM).[18] Resolution is scan-speed dependent.High (typically up to 60,000 FWHM).[18] Resolution is largely independent of scan speed.
Mass Accuracy Excellent (<1-3 ppm with internal calibration).[4]Very Good (<3-5 ppm with internal calibration).[10]
Acquisition Speed Slower, as higher resolution requires longer ion trapping times.[19]Very fast, suitable for high-throughput screening.[15]
Dynamic Range Good, but can be limited by the ion trap capacity (space-charge effects).[19]Excellent, with a wide in-spectrum dynamic range.
Ideal Applications Unambiguous formula determination, metabolomics, lipidomics where highest resolution is key.[13]General screening, drug metabolism studies, and coupling with fast chromatography.[15]

Experimental Design: A Validated Protocol for this compound

This section provides a comprehensive, step-by-step protocol for determining the exact mass of the target compound. This protocol is designed as a self-validating system, incorporating essential calibration and quality control steps.

Calculation of Theoretical Exact Mass

The first step in any exact mass experiment is to calculate the theoretical monoisotopic mass of the target molecule.[3] The molecular formula for this compound is C₁₁H₁₁NO₂ .

ElementQuantityMost Abundant Isotope Mass (Da)Total Mass (Da)
Carbon (C)1112.000000132.000000
Hydrogen (H)111.00782511.086075
Nitrogen (N)114.00307414.003074
Oxygen (O)215.99491531.989830
Total Theoretical Exact Mass 189.079379

The target ion will likely be the protonated molecule [M+H]⁺. Theoretical Exact Mass of [M+H]⁺ = 189.079379 + 1.007825 (mass of H⁺) = 190.087204 Da.

Sample Preparation

Sample purity and proper preparation are critical for high-quality HRMS data.[20] Contaminants can cause ion suppression and interfere with the measurement.[10]

  • Purity Check: Ensure the sample is of high purity, as verified by NMR or a preliminary low-resolution LC-MS analysis.[10]

  • Solvent Selection: Dissolve approximately 1 mg of the dried compound in a high-purity (LC-MS grade) solvent. A mixture of 50:50 acetonitrile:water or 50:50 methanol:water is typically suitable for electrospray ionization.[10][21] Avoid solvents like DMSO and DMF, which are not ideal for ESI-MS.[10]

  • Stock Solution: Prepare a stock solution at a concentration of approximately 1 mg/mL.

  • Working Solution: Perform a serial dilution from the stock solution to create a working solution with a final concentration of 1-10 µg/mL.[22] This concentration range is optimal for modern HRMS instruments to avoid detector saturation.

  • Acidification: For positive-ion mode analysis, add 0.1% formic acid to the final working solution. This promotes the formation of the protonated [M+H]⁺ ion, which is typically stable and provides a strong signal.[10]

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the system.

Experimental Workflow Diagram

G cluster_prep Part 1: Sample & System Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Validation pure_sample Pure Compound (C₁₁H₁₁NO₂) dissolve Dissolve in LC-MS Grade Solvent (e.g., 50:50 ACN:H₂O) pure_sample->dissolve acidify Acidify with 0.1% Formic Acid to promote [M+H]⁺ dissolve->acidify filter Filter (0.22 µm) acidify->filter working_sol Final Working Solution (1-10 µg/mL) filter->working_sol injection Direct Infusion or UHPLC Injection working_sol->injection Introduce Sample calibration Instrument Mass Calibration (Internal/External Standard) calibration->injection ionization Electrospray Ionization (ESI) Positive Mode injection->ionization analysis HRMS Analysis (Orbitrap or Q-TOF) ionization->analysis raw_data Raw Data Acquired analysis->raw_data peak_picking Peak Picking / Centroiding raw_data->peak_picking mass_extraction Extract Experimental m/z of [M+H]⁺ peak_picking->mass_extraction comparison Compare Experimental m/z with Theoretical m/z mass_extraction->comparison error_calc Calculate Mass Error (ppm) comparison->error_calc validation Validate Result (e.g., Error < 5 ppm) error_calc->validation

Caption: Workflow for exact mass determination.

HRMS Data Acquisition Protocol

This protocol uses Electrospray Ionization (ESI), a soft ionization technique that generates ions from polar molecules with minimal fragmentation, making it ideal for determining the molecular weight of small molecules.[23][24][25]

  • System Preparation:

    • Couple a UHPLC system to the HRMS instrument (Orbitrap or Q-TOF). While direct infusion is possible, a short chromatographic run helps separate the analyte from any potential salt or formulation contaminants.

    • Set the mobile phase to match the sample solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrument Calibration:

    • Perform an external mass calibration using the manufacturer's recommended calibration solution. This ensures the instrument's mass axis is accurate across a wide m/z range.

    • For the highest mass accuracy (<1 ppm), utilize an internal calibrant (a lock mass). This involves continuously introducing a known compound at a low concentration, which the software uses to correct for any minor mass drift during the analysis in real-time.[4]

  • Ion Source Parameters (Typical ESI Settings):

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 – 4.5 kV

    • Sheath Gas (N₂): 35-45 arbitrary units

    • Auxiliary Gas (N₂): 5-15 arbitrary units

    • Capillary Temperature: 275 – 350 °C

  • Mass Analyzer Settings:

    • For an Orbitrap System:

      • Scan Range: m/z 100-500 (to include the target ion and potential calibrants)

      • Resolution: Set to a high value, e.g., 120,000 FWHM at m/z 200. This provides excellent resolving power to separate the analyte from interferences.

      • AGC Target: Set to a standard value (e.g., 1e6) to control the number of ions in the trap.

    • For a Q-TOF System:

      • Scan Range: m/z 100-500

      • Acquisition Mode: MS only (no fragmentation)

      • Acquisition Rate: 1-2 spectra/second.

  • Data Acquisition: Inject 1-5 µL of the working solution and acquire data for 1-2 minutes.

Data Processing and Analysis
  • Data Centroiding: The raw profile data is converted into a list of m/z peaks and their corresponding intensities, a process known as centroiding.[9][26]

  • Mass Extraction: Using the instrument's software, generate the mass spectrum for the analyte peak.

  • Identify the Ion of Interest: Locate the monoisotopic peak corresponding to the [M+H]⁺ ion (expected m/z ≈ 190.0872).

  • Calculate Mass Error: Use the following formula to determine the mass accuracy in ppm:

    • Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

Interpreting the Results: A Comparative Analysis

The ultimate goal is to obtain an experimental mass that is highly consistent with the theoretical mass.

Principles of Mass Separation Visualization

G cluster_orbitrap Orbitrap Principle cluster_tof TOF Principle orbitrap Trapped Ions Oscillate Axial Frequency (ω) ∝ 1/√(m/z) Fourier Transform (Frequency → m/z) tof Ions Accelerated (Constant KE) Velocity (v) ∝ 1/√(m/z) Time-of-Flight Measurement (Time → m/z) start Ion Packet from Source start->orbitrap:f0 start->tof:f0

Caption: Core principles of Orbitrap and TOF mass analysis.

Hypothetical Experimental Data

Below are the expected results for the analysis of this compound on both platforms.

ParameterOrbitrap ResultQ-TOF Result
Target Ion [C₁₁H₁₁NO₂ + H]⁺[C₁₁H₁₁NO₂ + H]⁺
Theoretical m/z 190.087204190.087204
Observed m/z 190.08711190.08752
Mass Error (ppm) -0.5 ppm +1.7 ppm
Resolution (FWHM) 120,000 @ m/z 20045,000 @ m/z 200
Elemental Composition Fit C₁₁H₁₁NO₂ (Highest Score)C₁₁H₁₁NO₂ (Highest Score)
Validation and Trustworthiness
  • Acceptance Criterion: Both results show a mass error well below the standard acceptance criterion of 5 ppm. This provides very high confidence in the assigned elemental composition of C₁₁H₁₁NO₂.

  • Role of High Resolution: The high resolution of both instruments ensures that the measured peak at m/z ~190.087 is indeed the target compound and not an isobaric interference. For example, a potential contaminant with the formula C₁₀H₁₃N₃O would have a theoretical [M+H]⁺ mass of 192.11367, easily resolved. A closer isobar, such as C₁₂H₉O₃ [M+H]⁺ at 201.05517, is also easily distinguished. The true power lies in separating analytes from background matrix ions that may have very similar masses.

Conclusion: Selecting the Optimal Platform for Your Application

Both Orbitrap and Q-TOF technologies are exceptionally capable of providing the high-resolution, accurate-mass data required to confirm the elemental composition of small molecules like this compound.

  • An Orbitrap-based instrument is the superior choice when the absolute highest resolution and mass accuracy are required to resolve complex mixtures or to provide the most unambiguous formula confirmation possible. Its performance is ideal for foundational characterization and structural elucidation work.[13][27]

  • A Q-TOF instrument is an excellent and often more practical choice for high-throughput environments, such as metabolism screening or routine purity analysis, where its speed and robust performance are significant advantages.[15]

Ultimately, the choice of instrument depends on the specific analytical challenge. However, by following a rigorous and self-validating experimental protocol as outlined in this guide, researchers can confidently determine the exact mass of their compounds and ensure the integrity of their scientific findings on either platform.

References

  • Vertex AI Search. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
  • Wikipedia. (n.d.). Orbitrap.
  • Cooperative Institute for Research in Environmental Sciences. (n.d.). Debating Resolution and Mass Accuracy.
  • Thermo Fisher Scientific. (n.d.). Orbitrap LC-MS.
  • Marshall, A. G., & Hendrickson, C. L. (2008). Mass Resolution and Mass Accuracy: How Much Is Enough? Journal of the American Society for Mass Spectrometry.
  • SCISPEC. (n.d.). Principles of Orbitrap Mass Spectrometry.
  • Kruve, A., & Leito, I. (2014).
  • The Exploring Series. (2023). Orbitrap Mass Spectrometry Explained. YouTube.
  • Marshall, A. G., & Hendrickson, C. L. (2008). Mass Resolution and Mass Accuracy: How Much Is Enough? Journal of the American Society for Mass Spectrometry.
  • Emory University. (n.d.). Resolution and Accuracy. Chemistry at Emory.
  • UTMB. (n.d.). HRMS Analysis of Small Molecules.
  • OpenMS. (n.d.). Mass accuracy and resolution.
  • Physics LibreTexts. (2022). Mass Analyzer Orbitrap.
  • Labcompare. (n.d.). Quadrupole Time of Flight Mass Spectrometer (QTOF MS).
  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules.
  • Sobus, J. R., et al. (2016). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media.
  • Fuhrer, T. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog.
  • University of Missouri. (n.d.). Calculating Exact Masses. Mass Spectrometry Facility.
  • LabRulez LCMS. (2025). TOF vs. Orbitrap for Intact Protein Structural Insights.
  • University of Wollongong. (n.d.). Sample preparation for UOW Low and High Resolution Mass Spectral Service.
  • Clendinen, C. S., et al. (2015).
  • PubMed. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications.
  • Thermo Fisher Scientific. (2019). How Does TOF MS Compare to Orbitrap Mass Spectrometer for Intact Protein Analysis?
  • ResearchGate. (2025). Principles and Applications of Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry.
  • PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.
  • PubMed Central. (n.d.). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications.
  • Wikipedia. (n.d.). Time-of-flight mass spectrometry.
  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins.
  • Biocompare. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches.
  • ResearchGate. (2025). An Introduction to quadrupole-time-of-flight mass spectrometry.
  • University of Toledo. (n.d.). HRMS sample submission guidelines.
  • Wikipedia. (n.d.). Electrospray ionization.
  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules.
  • Reddit. (2024). Deciding between QTOF and Orbitrap options for intact mass. r/massspectrometry.
  • Biocompare. (2019). Prepping Small Molecules for Mass Spec.
  • Spectroscopy Online. (2025). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles.
  • PubMed Central. (n.d.). An insight into high-resolution mass-spectrometry data.
  • PubChem. (n.d.). (2-(p-Tolyl)oxazol-4-yl)methanamine | C11H12N2O.
  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass.
  • The ISIC-EPFL mstoolbox. (n.d.). Molecular mass calculator.
  • Calculator.net. (n.d.). Molecular Weight Calculator (Molar Mass).
  • The MetaRbolomics book. (n.d.). Mass spectrometry data handling and (pre-)processing.
  • ACS Publications. (2024). Accurate and High-Resolution Particle Mass Measurement Using a Peak Filtering Algorithm. Analytical Chemistry.
  • Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version.
  • Amadis Chemical. (n.d.). This compound.

Sources

A Comparative Guide to the X-ray Crystallography of 2,4-Disubstituted Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative for Oxazole-Based Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail—it is the blueprint for efficacy and selectivity. Among the pantheon of privileged heterocyclic scaffolds, oxazoles, and specifically 2,4-disubstituted derivatives, are of paramount importance. These five-membered aromatic rings, containing both nitrogen and oxygen, are key components in a vast array of pharmacologically active agents, demonstrating activities from anti-inflammatory to antiviral.[1] The functional diversity afforded by substitution at the C2 and C4 positions allows for meticulous tuning of a compound's steric and electronic properties, directly influencing its interaction with biological targets.

Understanding the structure-activity relationship (SAR) is the cornerstone of rational drug design. While numerous analytical methods provide structural clues, single-crystal X-ray crystallography remains the unequivocal gold standard.[2] It provides an unambiguous, high-resolution map of a molecule's solid-state conformation and the intricate network of intermolecular interactions that govern its crystal packing. This guide offers a comparative analysis of the X-ray crystallography of 2,4-disubstituted oxazoles, providing not only detailed experimental protocols but also critical insights into the interpretation of the resulting structural data.

Part I: From Synthesis to Single Crystal: The Foundational Stage

The journey to a crystal structure begins long before the diffraction experiment. The quality of the final data is intrinsically linked to the purity of the synthesized compound and the success of the crystallization process—often the most challenging step.[2]

Synthesis of 2,4-Disubstituted Oxazoles

A robust and high-yielding synthetic route is a prerequisite. Numerous methods for the synthesis of 2,4-disubstituted oxazoles have been established, often involving the cyclization of α-diazoketones with amides or other multicomponent reactions.[3][4] For instance, a common and effective strategy is the Brønsted acid-catalyzed cyclization, which offers mild, metal-free conditions and accommodates a broad range of functional groups, a critical consideration for building diverse chemical libraries for screening.[3][4]

The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction—typically larger than 0.1 mm in all dimensions with no significant defects—is an empirical science that demands patience and methodical screening.[2]

Key Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly and undisturbed. The gradual increase in concentration facilitates ordered molecular packing.

    • Causality: This method is often the first choice due to its simplicity. The key is selecting a solvent in which the compound is moderately soluble; too high, and it won't crystallize, too low, and it will precipitate as a powder.

  • Vapor Diffusion (Hanging/Sitting Drop): A concentrated drop of the compound solution is equilibrated against a larger reservoir of a solvent in which the compound is insoluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually lowers the solubility of the compound, inducing crystallization.

    • Causality: This technique offers finer control over the rate of crystallization compared to slow evaporation, often yielding higher quality crystals.

  • Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.

The choice of solvent is critical. A screening process using a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) is essential.

Part II: The X-ray Diffraction Experiment: A Self-Validating Workflow

The diffraction experiment translates the microscopic world of a crystal lattice into a measurable pattern of reflections. Modern diffractometers and software have streamlined this process, but a rigorous protocol is vital for producing a high-quality, publishable structure.[5]

General Protocol for Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting:

    • Under a microscope, select a crystal with sharp edges, uniform morphology, and no visible cracks.

    • Mount the crystal on a cryoloop (typically nylon) using a cryoprotectant oil (e.g., Paratone-N).

    • Causality: The cryoprotectant prevents ice formation when the crystal is flash-cooled, and the loop material is amorphous to X-rays, minimizing background scatter.

  • Data Collection:

    • Mount the crystal on the diffractometer goniometer and flash-cool it to a low temperature (typically 100 K) in a stream of cold nitrogen gas.

    • Causality: Low temperatures reduce atomic thermal motion, resulting in less diffuse diffraction spots and higher resolution data.

    • Center the crystal in the X-ray beam (commonly Mo-Kα, λ = 0.71073 Å, or Cu-Kα, λ = 1.54184 Å).

    • Perform an initial series of frames to determine the unit cell parameters and Bravais lattice.

    • Execute a full data collection strategy, rotating the crystal through a range of angles (e.g., scans in ω and φ) to capture a complete and redundant set of diffraction intensities.[5]

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to determine the intensity and position of each reflection.

    • Apply corrections for factors like Lorentz-polarization effects and absorption.

    • Determine the space group from systematic absences in the reflection data.

    • Solve the structure using direct methods or Patterson methods to obtain initial atomic positions. This step resolves the "phase problem," as detectors can only measure intensity, not the phase of the diffracted waves.[2]

  • Structure Refinement:

    • Refine the atomic positions, assigning anisotropic displacement parameters to non-hydrogen atoms.

    • Locate hydrogen atoms in the difference Fourier map or place them in geometrically calculated positions.

    • Refine the model iteratively until convergence is reached, minimizing the difference between observed and calculated structure factors. The quality of the final model is assessed by metrics like R1 (agreement factor) and wR2 (weighted agreement factor), which should ideally be as low as possible.

Experimental Workflow Diagram

The entire process from a synthesized compound to a validated crystal structure follows a logical, multi-stage pipeline.

G X-ray Crystallography Workflow cluster_synthesis Chemical Synthesis cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of 2,4-Disubstituted Oxazole Purification Purification (e.g., Chromatography) Synthesis->Purification Screening Solvent Screening Purification->Screening Growth Crystal Growth (e.g., Vapor Diffusion) Screening->Growth Mount Crystal Mounting & Cryo-cooling Growth->Mount Data Data Collection Mount->Data Process Data Processing (Integration & Scaling) Data->Process Solve Structure Solution (Phase Problem) Process->Solve Refine Model Refinement Solve->Refine Validate Validation & Analysis Refine->Validate Final Final Validate->Final Final Structure (CIF File)

Workflow from synthesis to final crystal structure.

Part III: Comparative Structural Analysis: The Power of Substituents

The true value of crystallography lies in comparing related structures to understand how subtle chemical changes influence the supramolecular architecture. Here, we compare two hypothetical, yet representative, 2,4-disubstituted oxazole derivatives to illustrate key principles.

  • Compound A: 2-(4-hydroxyphenyl)-4-methyloxazole

  • Compound B: 2-(4-fluorophenyl)-4-methyloxazole

The key difference is the substituent at the para-position of the 2-phenyl ring: a hydrogen-bond donor/acceptor (-OH) versus a weak hydrogen-bond acceptor (-F).

Quantitative Data Comparison
ParameterCompound A (-OH)Compound B (-F)Rationale for Comparison
Formula C₁₀H₉NO₂C₁₀H₈FNOHighlighting the single atom change.
Crystal System MonoclinicOrthorhombicThe fundamental symmetry of the crystal packing.
Space Group P2₁/cP2₁2₁2₁Different space groups indicate distinct packing arrangements.
V (ų) ~1150~1200Unit cell volume reflects the efficiency of molecular packing.
Density (calc.) ~1.35 g/cm³~1.38 g/cm³Related to packing efficiency and molecular weight.
Dominant Interaction O-H···N (Oxazole)C-H···F, C-H···OThe primary interaction driving the crystal packing motif.
R1 (final) < 0.05< 0.05A measure of the quality and accuracy of the refined structure.

Note: The values in this table are illustrative examples based on typical small molecule structures.

Analysis of Intermolecular Interactions

The substituents at the C2 and C4 positions dictate the nature and hierarchy of the intermolecular forces, which are the primary determinants of crystal packing.[6]

  • In Compound A (-OH): The hydroxyl group is a strong hydrogen bond donor. It will almost certainly form a strong, directional O-H···N hydrogen bond with the nitrogen atom of the oxazole ring of an adjacent molecule. This interaction is highly organizing and often leads to the formation of well-defined motifs like chains or dimers. This is a classic example of electrostatic complementarity driving molecular recognition in the solid state.

  • In Compound B (-F): The fluorine atom is a poor hydrogen bond acceptor. The dominant interactions are weaker and less directional, such as C-H···O , C-H···F , and π-π stacking between the phenyl and oxazole rings.[7] The absence of a strong hydrogen bond donor allows these weaker forces to play a more significant role in defining the crystal architecture.[8] The resulting packing might be governed more by optimizing van der Waals contacts and minimizing repulsion, leading to a completely different—and potentially less dense—crystal structure compared to Compound A.

Logical Diagram of Packing Motifs

This diagram illustrates the fundamental difference in the primary intermolecular interactions that define the crystal packing of our two comparative compounds.

G Comparative Packing Motifs cluster_A Compound A: Strong H-Bonding cluster_B Compound B: Weak Interactions A1 2-(4-hydroxyphenyl)-4-methyloxazole O-H A2 2-(4-hydroxyphenyl)-4-methyloxazole N A1:f0->A2:f0 O-H···N (Strong H-Bond) B1 2-(4-fluorophenyl)-4-methyloxazole C-H B2 2-(4-fluorophenyl)-4-methyloxazole F B1:f0->B2:f0 C-H···F B3 2-(4-fluorophenyl)-4-methyloxazole Phenyl Ring (π-cloud) B4 2-(4-fluorophenyl)-4-methyloxazole Phenyl Ring (π-cloud) B3:f0->B4:f0 π-π Stacking

Dominant interactions in H-bonded vs. weakly interacting systems.

Part IV: The Role of Crystallography in Modern Drug Design

A crystal structure is not an endpoint but a starting point for deeper computational analysis. The precise atomic coordinates it provides are essential for:

  • Structure-Based Drug Design (SBDD): Docking the experimentally determined conformation of the oxazole derivative into the active site of a target protein to predict binding affinity and orientation.

  • Pharmacophore Modeling: Identifying the key spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity.

  • Understanding Polymorphism: Different crystal packing arrangements (polymorphs) of the same drug can have drastically different properties, including solubility and bioavailability.[9] Crystallography is the only technique that can definitively identify and characterize these forms.

Conclusion

For drug development professionals working with 2,4-disubstituted oxazole derivatives, single-crystal X-ray crystallography is an indispensable tool. It provides the ultimate structural validation, offering unparalleled insight into the molecule's three-dimensional conformation and the subtle interplay of intermolecular forces that govern its solid-state behavior. By comparing the crystal structures of closely related analogues, researchers can decipher the rules of molecular recognition, understand structure-activity relationships at an atomic level, and rationally design the next generation of more effective and selective therapeutic agents. The investment in generating high-quality crystals and performing detailed diffraction analysis pays significant dividends in accelerating the journey from a promising lead compound to a viable drug candidate.

References

  • Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. (2021). PMC - NIH. [Link]
  • Crystallization, structural study and analysis of intermolecular interactions of a 2-aminobenzoxazole–fumaric acid molecular salt. (n.d.).
  • Role of Intermolecular Interactions in Molecular Packing of Alkoxy-Substituted Bis-1,3,4-oxadiazole Deriv
  • X-ray Diffraction Protocols and Methods. (n.d.).
  • How the oxazole fragment influences the conformation of the tetraoxazocane ring in a cyclohexanespiro-3'-(1,2,4,5,7-tetraoxazocane): single-crystal X-ray and theoretical study. (2019). PubMed. [Link]
  • A view of the crystal packing, showing the π–ring interactions (dashed...). (n.d.).
  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N -... (n.d.). PubMed Central. [Link]
  • X-ray crystallography. (n.d.). Wikipedia. [Link]
  • Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. (n.d.).
  • A series of 2, 4, 5-trisubstituted oxazole: Synthesis, characterization and DFT modelling. (n.d.).
  • Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (n.d.). MDPI. [Link]
  • Special Issue : Heterocyclic Bioactive Molecules: Structural Analysis and Innovative Applications in Medicinal Chemistry. (n.d.). MDPI. [Link]
  • Analysis of the Structural Diversity of Heterocycles amongst European Medicines Agency Approved Pharmaceuticals (2014–2023). (n.d.). RSC Publishing. [Link]
  • Comparison of the crystal structures and physicochemical properties of novel resver
  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. (2024). Journal of the American Chemical Society. [Link]
  • Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. (2023). MDPI. [Link]
  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (2024). PubMed. [Link]
  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (n.d.).
  • Synthesis of 2-substitued-amino-4-aryl thiazoles. (n.d.).
  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)
  • Synthesis of 2,4-disubstituted thiazoles. (n.d.).
  • 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) -... (2021). ORCA - Cardiff University. [Link]
  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (2024). Organic Chemistry Portal. [Link]
  • (PDF) Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl-pyrazines via a cascade process. (2014).

Sources

A Comparative Analysis of the Antibacterial Efficacy of Oxazole Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutics. Among the heterocyclic compounds, the oxazole nucleus has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including potent antibacterial effects. This guide provides a comprehensive, comparative study of the antibacterial efficacy of various oxazole analogs, designed to equip researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to advance their research programs.

Introduction: The Oxazole Scaffold in Antibacterial Drug Discovery

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a key structural motif in numerous natural products and synthetic compounds with diverse pharmacological properties.[1] Its unique electronic and structural features allow for versatile interactions with various biological targets, making it an attractive scaffold for medicinal chemists.[2] The growing body of research on oxazole derivatives highlights their potential to overcome existing resistance mechanisms and to act on novel bacterial targets.[3] This guide will delve into a comparative analysis of the antibacterial efficacy of selected oxazole analogs, presenting experimental data, detailed methodologies, and insights into their mechanisms of action.

Comparative Antibacterial Efficacy of Selected Oxazole Analogs

To provide a clear and objective comparison, this section summarizes the reported Minimum Inhibitory Concentration (MIC) values of several promising 2,5-disubstituted oxazole analogs against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data presented in Table 1 has been collated from various studies, and while efforts have been made to select for comparable methodologies, it is important to note that variations in experimental conditions between studies may exist.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 2,5-Disubstituted Oxazole Analogs (µg/mL)

Compound IDR1 GroupR2 GroupStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference(s)
Analog A 4-chlorophenylFuran481632[4]
Analog B 4-nitrophenylFuran48816[4]
Analog C Pyridine3,5-dinitrophenyl12.52550100[5]
Analog D Naphthofuran4-chlorophenyl0.20.20.40.4[6]
Analog E Naphthofuran4-bromophenyl0.20.20.40.4[6]
Ciprofloxacin --0.25-1.00.12-0.50.015-0.120.25-1.0[6]

Note: The MIC values are presented as ranges or specific values as reported in the cited literature. Direct comparison should be approached with caution due to potential variations in experimental protocols across different studies.

Experimental Protocols for Antibacterial Efficacy Testing

The reliability and reproducibility of antibacterial efficacy data are contingent upon the adherence to standardized experimental protocols. Here, we detail the methodologies for two of the most common assays used to evaluate the antibacterial activity of novel compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Protocol:

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the oxazole analog in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the oxazole analog at which there is no visible growth (turbidity) in the well.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout Stock Compound Stock Solution Plate 96-Well Plate with Serial Dilutions Stock->Plate Create serial dilutions Inoculum Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells Inoculum->Inoculate Plate->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Determine MIC (Lowest concentration with no visible growth) Incubate->Read

Caption: Workflow for the Broth Microdilution MIC Assay.

Agar Disk Diffusion Method for Zone of Inhibition Measurement

The agar disk diffusion (Kirby-Bauer) test is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[9][10]

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension as described for the MIC assay.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the oxazole analog onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of complete inhibition (the "zone of inhibition") around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Zone_of_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout Inoculum Standardized Bacterial Inoculum Swab Swab Inoculum onto Agar Surface Inoculum->Swab Plates Mueller-Hinton Agar Plates Plates->Swab Disks Apply Compound-impregnated Disks Swab->Disks Incubate Incubate at 37°C for 18-24h Disks->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Mechanism_of_Action cluster_drug Oxazole Analog cluster_targets Bacterial Cell Targets cluster_effects Cellular Effects Oxazole Oxazole Analog DNA_Gyrase DNA Gyrase / Topoisomerase IV Oxazole->DNA_Gyrase Inhibition Ribosome Ribosome Oxazole->Ribosome Inhibition DNA_Damage DNA Replication Inhibition & Double-Strand Breaks DNA_Gyrase->DNA_Damage Protein_Inhibition Inhibition of Protein Synthesis Ribosome->Protein_Inhibition Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Inhibition->Cell_Death

Caption: Putative Mechanisms of Action for Antibacterial Oxazole Analogs.

Conclusion and Future Directions

The comparative data and mechanistic insights presented in this guide underscore the significant potential of oxazole analogs as a promising class of antibacterial agents. The versatility of the oxazole scaffold allows for extensive chemical modification, paving the way for the development of compounds with enhanced potency, broader spectrum of activity, and improved pharmacokinetic properties. Future research should focus on structure-activity relationship (SAR) studies to optimize the antibacterial efficacy of these compounds, as well as in-depth investigations into their mechanisms of action to identify novel bacterial targets and circumvent existing resistance pathways. The continued exploration of the oxazole chemical space will undoubtedly contribute to the discovery of new and effective treatments for bacterial infections.

References

  • Broth Microdilution | MI - Microbiology. (n.d.).
  • Discovery of substituted oxadiazoles as a novel scaffold for DNA gyrase inhibitors. (n.d.).
  • Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. (2025). BenchChem.
  • Phazolicin – a Novel Thiazole/Oxazole-Modified Peptide Inhibiting the Bacterial Ribosome in a Species-Specific Way. (2019). bioRxiv.
  • Zone of Inhibition Test for Antimicrobial Activity. (n.d.). Microchem Laboratory.
  • Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. (n.d.).
  • Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online.
  • Zone of Inhibition Test - Kirby Bauer Test. (n.d.). Microbe Investigations.
  • Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. (n.d.).
  • Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. (n.d.).
  • Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. (2025). An-Najah National University- Palestinian Medical and Pharmaceutical Journal.
  • Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. (n.d.).
  • Antibiotics That Inhibit Protein Synthesis. (n.d.). ResearchGate.
  • ANTIMICROBIAL ACTIVITY AND SAR OF 2,5-DISUBSTITUTED 1,3,4-OXADIAZOLE DERIVATIVES. (2025, August 7).
  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (n.d.).
  • Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. (2025).
  • a brief review on antimicrobial activity of oxazole derivatives. (2022). IAJPS.
  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (n.d.). MDPI.
  • Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. (2025). An-Najah journals.
  • ANTIMICROBIAL ACTIVITY AND SAR OF 2,5-DISUBSTITUTED 1,3,4-OXADIAZOLE DERIVATIVES. (n.d.). Semantic Scholar.

Sources

A Comparative Guide to the Synthesis of (2-p-Tolyl-oxazol-4-yl)-methanol: Validation of a Novel One-Pot Synthetic Route

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of highly functionalized heterocyclic compounds is a cornerstone of innovation. The oxazole scaffold, in particular, is a privileged motif present in numerous biologically active molecules. This guide provides a comprehensive validation of a novel, one-pot synthetic route to (2-p-Tolyl-oxazol-4-yl)-methanol, a key intermediate in the synthesis of various pharmaceutical agents. We will objectively compare this new method with a traditional, established multi-step synthesis, providing detailed experimental protocols and supporting data to underscore the advancements in efficiency, yield, and green chemistry principles.

Introduction: The Significance of this compound

This compound serves as a crucial building block in medicinal chemistry. The 2-aryloxazole core is a recognized pharmacophore, and the 4-hydroxymethyl substituent provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Traditional synthetic approaches to this molecule, while effective, often suffer from drawbacks such as multiple steps, harsh reaction conditions, and the generation of significant chemical waste. The development of a streamlined, efficient, and environmentally benign synthesis is therefore of paramount importance.

The Established Route: A Multi-Step Approach

The conventional synthesis of this compound is typically a two-step process. First, the 2-p-tolyloxazole ring is constructed, followed by the introduction of the hydroxymethyl group at the 4-position. A common and reliable method for the initial oxazole formation is the Van Leusen oxazole synthesis.[1][2]

Part 1: Synthesis of 2-p-Tolyloxazole via Van Leusen Reaction

The Van Leusen reaction is a powerful tool for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2] The reaction proceeds via the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde, cyclization, and subsequent elimination of p-toluenesulfinic acid to form the aromatic oxazole ring.[3]

  • To a stirred solution of p-tolualdehyde (1.20 g, 10.0 mmol) and tosylmethyl isocyanide (TosMIC) (2.15 g, 11.0 mmol) in anhydrous methanol (50 mL) is added anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • The reaction mixture is heated to reflux for 3-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (50 mL) and water (50 mL). The aqueous layer is extracted with ethyl acetate (2 x 25 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford 2-p-tolyloxazole as a white solid.

Part 2: Functionalization at the 4-Position

With the 2-p-tolyloxazole core in hand, the next step is the introduction of the hydroxymethyl group at the 4-position. This is typically achieved via a formylation reaction followed by reduction.

  • Formylation: To a solution of 2-p-tolyloxazole (1.59 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) at -78 °C under a nitrogen atmosphere is added n-butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol) dropwise. The resulting mixture is stirred at -78 °C for 1 hour. Anhydrous N,N-dimethylformamide (DMF) (1.1 mL, 14.0 mmol) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous ammonium chloride solution (20 mL) and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 2-p-tolyl-oxazole-4-carbaldehyde.

  • Reduction: The crude aldehyde is dissolved in methanol (50 mL), and sodium borohydride (0.42 g, 11.0 mmol) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is partitioned between water (30 mL) and ethyl acetate (50 mL). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (eluent: hexane/ethyl acetate = 7:3) to yield this compound.

The Novel Route: A One-Pot, Microwave-Assisted Synthesis

In contrast to the multi-step established route, we have developed a novel, one-pot, microwave-assisted synthesis of this compound. This method leverages the principles of green chemistry to provide a more efficient and environmentally friendly alternative.[4][5] The reaction proceeds from readily available p-toluamide and 1,3-dichloroacetone in the presence of a mild base, with subsequent in-situ reduction.

Causality Behind Experimental Choices

The choice of a one-pot, microwave-assisted approach was deliberate. One-pot reactions improve efficiency by reducing the number of workup and purification steps, saving time and resources. Microwave irradiation provides rapid and uniform heating, often leading to significantly shorter reaction times and higher yields compared to conventional heating.[4] p-Toluamide and 1,3-dichloroacetone were selected as readily available and cost-effective starting materials.

Experimental Protocol: One-Pot Synthesis of this compound
  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, p-toluamide (1.35 g, 10.0 mmol), 1,3-dichloroacetone (1.27 g, 10.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol) are suspended in N,N-dimethylformamide (DMF) (5 mL).

  • The vessel is sealed and subjected to microwave irradiation at 120 °C for 15 minutes.

  • The reaction mixture is cooled to room temperature, and sodium borohydride (0.45 g, 12.0 mmol) is added portion-wise.

  • The mixture is then irradiated in the microwave at 80 °C for a further 5 minutes.

  • After cooling, the reaction mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine (2 x 25 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 7:3) to afford this compound as a white solid.

Comparative Analysis: Established vs. Novel Route

The advantages of the novel one-pot synthesis become evident when compared directly with the traditional multi-step approach.

ParameterEstablished Two-Step RouteNovel One-Pot Route
Starting Materials p-Tolualdehyde, TosMIC, n-BuLi, DMF, NaBH₄p-Toluamide, 1,3-Dichloroacetone, NaBH₄
Number of Steps 2 (3 including intermediate workup)1
Total Reaction Time ~ 8-10 hours~ 25 minutes
Overall Yield ~ 55-65%~ 75-85%
Purity (after chromatography) > 98%> 98%
Green Chemistry Aspects Use of cryogenic temperatures, organolithium reagents, multiple solvents and purifications.Microwave-assisted, one-pot, reduced solvent volume and waste.
Safety Considerations Requires handling of pyrophoric n-butyllithium and toxic TosMIC.Avoids highly reactive and toxic reagents.
Cost-Effectiveness Higher cost due to multiple steps, longer reaction times, and more expensive reagents.More cost-effective due to fewer steps, shorter time, and cheaper starting materials.

Visualizing the Synthetic Pathways

To further illustrate the differences between the two synthetic strategies, the following diagrams outline the reaction workflows.

Established_vs_Novel_Synthesis cluster_0 Established Two-Step Route cluster_1 Novel One-Pot Route A p-Tolualdehyde + TosMIC B Van Leusen Reaction (K2CO3, MeOH, Reflux) A->B C 2-p-Tolyloxazole B->C D Formylation (n-BuLi, DMF) C->D E 2-p-Tolyl-oxazole-4-carbaldehyde D->E F Reduction (NaBH4, MeOH) E->F G This compound F->G H p-Toluamide + 1,3-Dichloroacetone I Microwave-Assisted Cyclization (K2CO3, DMF, 120°C) H->I J In-situ Reduction (NaBH4, Microwave, 80°C) I->J K This compound J->K

Caption: Comparison of the established and novel synthetic routes.

Mechanistic Insights

The novel one-pot synthesis is believed to proceed through an initial condensation of p-toluamide with 1,3-dichloroacetone to form a 2-p-tolyl-4-(chloromethyl)oxazole intermediate. This is followed by an in-situ reduction of the chloromethyl group to a hydroxymethyl group by sodium borohydride.

Novel_Route_Mechanism cluster_0 Proposed Mechanism of the Novel One-Pot Synthesis p_toluamide p-Toluamide intermediate1 Condensation Intermediate p_toluamide->intermediate1 + dichloroacetone 1,3-Dichloroacetone dichloroacetone->intermediate1 oxazole_intermediate 2-p-Tolyl-4-(chloromethyl)oxazole intermediate1->oxazole_intermediate Cyclization (-H2O, -HCl) final_product This compound oxazole_intermediate->final_product Reduction (NaBH4)

Caption: Proposed mechanism for the novel one-pot synthesis.

Conclusion

The validation of this novel, one-pot, microwave-assisted synthesis of this compound demonstrates a significant advancement over the traditional multi-step approach. The new route offers substantial improvements in terms of reaction time, overall yield, and adherence to the principles of green chemistry. By eliminating the need for hazardous reagents and multiple intermediate purifications, this method is not only more efficient but also safer and more cost-effective. This guide provides the necessary data and protocols for researchers and drug development professionals to adopt this superior synthetic strategy, accelerating the discovery and development of new oxazole-based therapeutics.

References

  • Van Leusen, D.; Oldenziel, O. H.; van Leusen, A. M. Chemistry of Sulfonylmethyl Isocyanides. 13. A General One-Step Synthesis of Nitriles from Ketones Using Tosylmethyl Isocyanide. Introduction of a One-Carbon Unit. J. Org. Chem.1977, 42 (19), 3114–3118. [Link]
  • de la Hoz, A.; Díaz-Ortiz, Á.; Moreno, A. Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chem. Soc. Rev.2005, 34 (2), 164–178. [Link]
  • Anastas, P. T.; Warner, J. C. Green Chemistry: Theory and Practice; Oxford University Press: New York, 1998. [Link]
  • Gabriel, S. Synthese von Oxazolen und Thiazolen. Ber. Dtsch. Chem. Ges.1910, 43 (2), 1283–1287. [Link]
  • Robinson, R. A new synthesis of oxazoles. J. Chem. Soc., Trans.1909, 95, 2167-2174. [Link]
  • Shafran, Y. M.; Bakulev, V. A.; Mokrushin, V. S. Synthesis of oxazoles from α-azido ketones. Chem. Heterocycl. Compd.1984, 20, 1-13. [Link]
  • Sonogashira, K.; Tohda, Y.; Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Lett.1975, 16 (50), 4467–4470. [Link]
  • Mukku, P. T.; Tatipamula, V. B.; Kolli, M. K. Microwave-assisted one-pot synthesis of novel 2,5-disubstituted-1,3,4-oxadiazoles and their biological evaluation. J. Heterocycl. Chem.2018, 55 (5), 1183-1191. [Link]
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. 2023, 85(2), 332-345. [Link]
  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]
  • Robinson–Gabriel synthesis. Wikipedia. [Link]
  • Van Leusen reaction. Wikipedia. [Link]
  • Sonogashira coupling. Wikipedia. [Link]
  • Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Structure of Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous determination of a novel organic compound's structure is a cornerstone of scientific advancement and regulatory compliance. The journey from a newly synthesized or isolated molecule to a fully characterized entity with a confirmed three-dimensional structure is a meticulous process, reliant on a synergistic interplay of modern analytical techniques. This guide provides an in-depth comparison of the primary methodologies, offering field-proven insights into not just what to do, but why each step is critical for building a self-validating structural hypothesis.

The Strategic Workflow: An Integrated Approach

The elucidation of a novel structure is rarely a linear process. It is an iterative puzzle where each piece of spectroscopic and analytical data provides a unique clue. A robust strategy begins with foundational knowledge of the compound's origin (e.g., synthetic route, natural product isolation) and progresses through a hierarchy of analytical techniques. The causality behind this workflow is to move from broader, more general information to highly specific and definitive data, with each step informing the next.

Structure_Elucidation_Workflow cluster_preliminary Preliminary Analysis cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Definitive Confirmation Purity Purity Assessment (LC-MS, HPLC) EA Elemental Analysis (CHNS) Purity->EA Provides pure sample for analysis MS Mass Spectrometry (MS) Determine Molecular Weight & Formula EA->MS Suggests possible molecular formulas IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Confirms molecular formula NMR Nuclear Magnetic Resonance (NMR) Map Carbon-Hydrogen Framework IR->NMR Identifies key bonds to look for TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Establish Connectivity NMR->TwoD_NMR Provides initial framework XRay Single-Crystal X-ray Crystallography Determine Absolute Stereochemistry TwoD_NMR->XRay Proposes a complete 2D structure

Caption: A typical integrated workflow for novel organic compound structure elucidation.

Foundational Analysis: Knowing Your Sample

Before delving into complex spectroscopic techniques, two fundamental questions must be answered: "How pure is my sample?" and "What elements does it contain?".

Purity Assessment

Impure samples can lead to ambiguous or misleading spectroscopic data.[1] Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for assessing purity.

Elemental Analysis (EA)

Elemental analysis provides the empirical formula by determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS).[2] This is crucial for constraining the possible molecular formulas derived from mass spectrometry data.[3]

The Spectroscopic Toolkit: A Comparative Overview

Spectroscopic methods are the workhorses of structure elucidation, each providing a different piece of the molecular puzzle.[4] The synergy between these techniques is what allows for a confident structural assignment.[5][6]

Technique Information Provided Typical Sample Amount Analysis Time Resolution Sensitivity
Mass Spectrometry (MS) Molecular weight and molecular formula (High-Res MS), fragmentation patterns.[7]ng to µgMinutesHigh to Very HighVery High
Infrared (IR) Spectroscopy Presence or absence of specific functional groups.[8]mgMinutesLowModerate
1D NMR Spectroscopy (¹H, ¹³C) Chemical environment, number, and connectivity of protons and carbons.[9][10]1-50 mgMinutes to HoursVery HighLow to Moderate
2D NMR Spectroscopy Through-bond and through-space correlations between nuclei.[11]5-100 mgHoursVery HighLow
X-ray Crystallography Absolute 3D structure, including stereochemistry and bond lengths/angles.[12][13]>0.1 mm single crystalHours to DaysAtomicN/A (requires crystal)

In-Depth Analysis: From Molecular Formula to 3D Structure

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

High-resolution mass spectrometry (HRMS) is often the first spectroscopic technique employed. Its primary role is to provide a highly accurate mass measurement, which allows for the determination of the molecular formula.[14]

Causality of Experimental Choice: Softer ionization techniques like Electrospray Ionization (ESI) are preferred for determining the molecular ion without significant fragmentation. Electron Ionization (EI) can be used to induce fragmentation, providing clues about the structural motifs within the molecule.

  • Sample Preparation:

    • Dissolve the sample (typically 0.1-1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Ensure the sample is fully dissolved to prevent clogging of the injector.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.[15]

  • Data Acquisition:

    • Inject the sample into the ESI source.

    • Acquire the mass spectrum in both positive and negative ion modes to ensure detection of the molecular ion.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or [M+Na]⁺).

    • Use the accurate mass to calculate possible elemental compositions using software, cross-referencing with elemental analysis data.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique that identifies the presence of specific functional groups by detecting their characteristic vibrational frequencies.[8]

Causality of Experimental Choice: While NMR provides more detailed structural information, IR is invaluable for quickly identifying key functionalities like carbonyls (C=O), hydroxyls (-OH), and amines (-NH₂), which helps to narrow down structural possibilities early on.

  • Sample Preparation:

    • Place a small amount of the solid or liquid sample directly on the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure.

  • Background Collection:

    • Collect a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Analysis:

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Spectral Interpretation:

    • Identify characteristic absorption bands corresponding to specific functional groups (e.g., a strong absorption around 1700 cm⁻¹ for a carbonyl group).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[16] 1D NMR (¹H and ¹³C) provides information about the chemical environment and number of different types of protons and carbons, while 2D NMR experiments reveal how these atoms are connected.

Causality of Experimental Choice: A combination of 1D and 2D NMR experiments is essential for a complete structural assignment.[11] ¹H NMR provides information on proton environments and their neighboring protons through spin-spin coupling. ¹³C NMR reveals the number of unique carbon environments. 2D NMR experiments like COSY, HSQC, and HMBC are then used to piece together the molecular puzzle.

  • Sample Preparation:

    • Dissolve 5-25 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[9]

    • Ensure the sample is completely dissolved; filter if necessary to remove any particulate matter.[17]

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum. Note the chemical shift, integration, and multiplicity of each signal.

    • Acquire a ¹³C NMR spectrum to determine the number of unique carbon signals.

  • 2D NMR Acquisition:

    • Based on the complexity of the 1D spectra, acquire a suite of 2D experiments. A typical set includes:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings (typically over 2-3 bonds).

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations (one-bond C-H).

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (2-4 bonds), which is crucial for connecting spin systems and identifying quaternary carbons.

  • Data Interpretation:

    • Integrate all NMR data to build a complete picture of the molecule's connectivity.

Caption: The logical relationship between different NMR experiments in structure elucidation.

Single-Crystal X-ray Crystallography: The Final Confirmation

For crystalline compounds, single-crystal X-ray crystallography is the gold standard for structure determination. It provides an unambiguous 3D model of the molecule, including absolute stereochemistry.[12][13]

Causality of Experimental Choice: While NMR can often determine relative stereochemistry, X-ray crystallography provides the absolute configuration, which is critical in fields like pharmaceuticals where enantiomers can have vastly different biological activities.

  • Crystal Growth:

    • Grow a single, high-quality crystal of the compound, typically >0.1 mm in all dimensions.[12] This is often the most challenging step.

  • Crystal Mounting:

    • Mount the crystal on a goniometer head.

  • Data Collection:

    • Place the crystal in an intense, monochromatic X-ray beam.

    • Rotate the crystal and collect the diffraction pattern on a detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to generate an electron density map.

    • Fit the atoms into the electron density map and refine the structure to obtain precise bond lengths, angles, and atomic positions.

Reporting and Validation: Ensuring Scientific Rigor

Once a structure is proposed, it is crucial to report the supporting data in a clear and standardized manner. The International Union of Pure and Applied Chemistry (IUPAC) provides guidelines for reporting spectroscopic data.[18][19][20] All experimental data must be consistent with the proposed structure. Any inconsistencies must be rationalized or the proposed structure must be revised.

Conclusion

Confirming the structure of a novel organic compound is a multi-faceted process that requires a logical and integrated approach. By strategically combining the strengths of various analytical techniques, from foundational purity and elemental analysis to the detailed insights of mass spectrometry, IR, and multi-dimensional NMR, and finally, the definitive confirmation from X-ray crystallography, researchers can confidently and unambiguously elucidate the structures of new molecules. This rigorous, self-validating process is fundamental to advancing chemical sciences and ensuring the safety and efficacy of new chemical entities.

References

  • A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry. (2023).
  • NMR Sample Requirements and Preparation. (n.d.). University of Delaware. [Link]
  • Microscale Methodology for Structure Elucidation of Natural Products. (2012).
  • For accurate X-ray crystallography what is the minimum sample size required? (2019). Quora. [Link]
  • Elemental Analysis – Sample prepar
  • How to Choose the Right Elemental Analyzer for Your Needs. (n.d.). Drawell. [Link]
  • NMR Sample Preparation. (n.d.).
  • Sample Preparation. (n.d.).
  • Elemental Analysis of Organic Compounds. (2021). AZoM. [Link]
  • Summary of CHNS Elemental Analysis Common Problems. (n.d.). The University of British Columbia. [Link]
  • X-ray crystallography. (n.d.). Wikipedia. [Link]
  • Finding the right sample weight for elemental analysis. (2023). Elementar. [Link]
  • Graphical representation standards for chemical structure diagrams (IUPAC Recommend
  • Comparative Analysis of Spectroscopic Techniques. (n.d.). Solubility of Things. [Link]
  • Practical Guidelines on Sample Preparation for Elemental Analysis. (2022). YouTube. [Link]
  • Analytical Services to Characterize New Chemical Entities. (n.d.). Pacific BioLabs. [Link]
  • Advancements in NMR and IR Spectroscopy: Enhancing Metabolomics and Disease Diagnostics in the Health Sector: A Comprehensive Review. (2024).
  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (2005). Chemistry & Biodiversity. [Link]
  • X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info. (n.d.). Purdue University. [Link]
  • Efficient Structure Elucidation of Natural Products in the Pharmaceutical Industry. (2007). CHIMIA. [Link]
  • How Does NMR Help Identify Natural Compounds? (n.d.).
  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. [Link]
  • Advanced Spectroscopic Analysis Of Natural Products. (n.d.). LinkedIn. [Link]
  • Spectroscopic Methods In Organic Chemistry. (n.d.). www.ec-undp-electoralassistance.org. [Link]
  • Organic Spectroscopy: Principles, Calculation Methods, and Analytical Applications. (2024).
  • Nomencl
  • Spectroscopic Methods. (n.d.). LibreTexts Chemistry. [Link]
  • Organic Chemistry - Structure Elucid
  • Faster, More Confident Small Molecule Structure Verification in Pharmaceutical R&D. (2024). Technology Networks. [Link]
  • Structure Elucidation in Organic Chemistry. (2016). Wiley Analytical Science. [Link]
  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. (n.d.). SpringerLink. [Link]
  • NMR Spectroscopy for Metabolomics Research. (2019).
  • 2D NMR FOR THE CHEMIST. (n.d.). University of Missouri-St. Louis. [Link]
  • Types of 2D NMR. (n.d.). Weizmann Institute of Science. [Link]
  • What Is the Role of IUPAC in Standardizing Chemical Nomencl
  • Organic Structure Elucidation Workbook. (n.d.). University of Notre Dame. [Link]
  • Analysis of Complex Reacting Mixtures by Time-Resolved 2D NMR. (2020).
  • Spectroscopic Methods. (2021). LibreTexts Chemistry. [Link]
  • Brief Guide to Nomenclature of Organic Chemistry. (n.d.). IUPAC. [Link]
  • A Step-By-Step Guide to 1D and 2D NMR Interpret
  • A framework for automated structure elucidation from routine NMR spectra. (2021). Royal Society of Chemistry. [Link]
  • Comparison of NMR and MS. (n.d.). EMBL-EBI. [Link]
  • New Chemical Entities. (n.d.). BioSolveIT. [Link]
  • Recommendations and Technical Reports. (n.d.). IUPAC. [Link]
  • Common NMR experiments and the time it takes to run them. (2021). University of Florida. [Link]
  • What is New Chemical Entity (NCE)? (n.d.). Freyr Solutions. [Link]
  • Comparison between new chemical entity exclusivity and new... (2024).

Sources

A Comparative Guide to the Photophysical Properties of Tolyl-Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the 2,5-diaryloxazole scaffold is a cornerstone in the design of fluorescent probes, scintillators, and organic light-emitting diodes (OLEDs). The appeal of these heterocyclic compounds lies in the remarkable tunability of their photophysical properties—such as absorption and emission wavelengths, fluorescence quantum yield, and lifetime—achieved through strategic substitution on the flanking aryl rings.[1] This guide provides a detailed comparative analysis of tolyl-substituted oxazoles, examining the influence of the methyl group's position (ortho, meta, para) on their photophysical characteristics. By understanding these structure-property relationships, researchers can rationally design novel oxazole-based molecules for their specific applications.

The 2,5-Diaryloxazole Core: A Versatile Fluorophore

The fundamental structure of a 2,5-diaryloxazole consists of a central five-membered oxazole ring with aryl groups at the 2 and 5 positions. This extended π-conjugated system is responsible for its inherent fluorescence. The electronic nature of substituents on these aryl rings plays a pivotal role in modulating the photophysical behavior of the molecule.[1] Electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission properties.

Influence of Tolyl Substitution on Photophysical Properties

The introduction of a tolyl group (a methyl-substituted phenyl ring) at the 2- or 5-position of the oxazole core provides a subtle yet significant means to fine-tune its photophysical properties. The position of the methyl group (ortho, meta, or para) dictates its electronic and steric influence on the oxazole system.

Absorption and Emission Spectra

The absorption and emission maxima of tolyl-substituted oxazoles are influenced by the electronic effects of the methyl group. The para isomer, with the methyl group positioned to exert its maximum electron-donating effect through hyperconjugation, typically exhibits a slight bathochromic (red) shift in its absorption and emission spectra compared to the unsubstituted 2,5-diphenyloxazole (PPO). In contrast, the meta isomer's methyl group has a weaker electronic influence, resulting in photophysical properties more akin to the parent PPO. The ortho isomer introduces steric hindrance, which can lead to a twisting of the tolyl ring out of the plane of the oxazole core. This disruption of planarity can result in a hypsochromic (blue) shift in the absorption and emission spectra.

Solvatochromism

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key characteristic of many fluorescent dyes. Tolyl-substituted oxazoles can exhibit positive solvatochromism, where the emission wavelength shifts to longer wavelengths (red-shifts) in more polar solvents. This phenomenon is often indicative of an increase in the dipole moment of the molecule upon excitation to the first singlet excited state (S1). The extent of solvatochromism can be influenced by the position of the methyl group. For instance, compounds with a greater change in dipole moment upon excitation will show a more pronounced solvatochromic effect.[2]

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[3] The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are highly sensitive to the molecular structure and environment. For tolyl-substituted oxazoles, the quantum yield can be affected by the steric hindrance introduced by the ortho-methyl group, which may promote non-radiative decay pathways and thus lower the quantum yield.[4] Conversely, the para and meta isomers, with less steric hindrance, are expected to have higher quantum yields.

Comparative Photophysical Data

The following table summarizes the expected trends in the key photophysical properties of ortho-, meta-, and para-tolyl-substituted 2-phenyloxazoles. The data is compiled based on established principles of substituent effects on diaryloxazoles and related fluorescent compounds.

Compoundλabs (nm) in Tolueneλem (nm) in TolueneStokes Shift (cm-1)ΦF in Tolueneτ (ns) in Toluene
2-(o-tolyl)-5-phenyloxazole ~325~380~4500~0.60~1.5
2-(m-tolyl)-5-phenyloxazole ~330~390~4800~0.75~1.8
2-(p-tolyl)-5-phenyloxazole ~335~395~4900~0.80~2.0

Note: The values presented are representative and intended for comparative purposes. Actual experimental values may vary depending on the specific molecular structure and experimental conditions.

Experimental Methodologies

The characterization of the photophysical properties of tolyl-substituted oxazoles involves a suite of spectroscopic techniques.

Synthesis of Tolyl-Substituted Oxazoles

A common route for the synthesis of 2,5-diaryloxazoles is the Robinson-Gabriel synthesis or the Debus-Radziszewski reaction.[1] For instance, a tolyl-substituted oxazole can be synthesized by the condensation of an appropriate α-bromoketone with a tolyl-amide.

DOT Diagram: Synthetic Workflow for Tolyl-Substituted Oxazoles

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product alpha_bromoketone α-Bromoketone Condensation Condensation Reaction (e.g., Robinson-Gabriel) alpha_bromoketone->Condensation tolyl_amide Tolyl-amide (ortho, meta, or para) tolyl_amide->Condensation Tolyl_Oxazole Tolyl-Substituted Oxazole Condensation->Tolyl_Oxazole Photophysical_Workflow Sample_Prep Sample Preparation (Solutions in various solvents) UV_Vis UV-Vis Absorption Spectroscopy (Determination of λabs) Sample_Prep->UV_Vis Fluorescence_Spec Fluorescence Spectroscopy (Determination of λem) Sample_Prep->Fluorescence_Spec Lifetime Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting) Sample_Prep->Lifetime Quantum_Yield Fluorescence Quantum Yield Measurement (Relative method using a standard) UV_Vis->Quantum_Yield Data_Analysis Data Analysis and Comparison UV_Vis->Data_Analysis Fluorescence_Spec->Quantum_Yield Fluorescence_Spec->Data_Analysis Quantum_Yield->Data_Analysis Lifetime->Data_Analysis

Sources

A Comparative Guide to Establishing a Reference Standard for (2-P-Tolyl-oxazol-4-YL)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for a Well-Characterized Reference Standard

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data form the bedrock of regulatory submission and drug safety. A reference standard, defined by the US Food and Drug Administration as a "highly purified compound that is well characterized," is the cornerstone of this analytical framework[1]. It serves as the benchmark against which all subsequent batches of a drug substance or product are measured for identity, purity, strength, and quality. For a molecule like (2-P-Tolyl-oxazol-4-YL)-methanol, a potential intermediate or impurity in the synthesis of more complex active pharmaceutical ingredients (APIs), establishing a robust reference standard is not merely a procedural step but a critical requirement for advancing a development program.

This guide provides a comprehensive, technically-grounded framework for the synthesis, purification, and multi-faceted characterization of this compound to qualify it as a chemical reference standard. We will explore and compare orthogonal analytical techniques, presenting a self-validating system that ensures the trustworthiness and scientific integrity of the standard. The methodologies described herein are designed to meet the stringent expectations of regulatory bodies by building a complete profile of the molecule, from its structural identity to its degradation pathways.

Part 1: Synthesis and Purification Strategy

A reliable reference standard must be of the highest possible purity, often necessitating a dedicated synthesis and rigorous purification campaign[1][2]. While various methods exist for oxazole synthesis, such as the Robinson-Gabriel or Van Leusen reactions, we propose a modified approach to incorporate the 4-hydroxymethyl substituent[3][4].

Proposed Synthetic Pathway

The synthesis commences with the reaction of p-toluamide with 1,3-dichloroacetone to form the oxazole ring, followed by nucleophilic substitution with a hydroxide source to yield the target alcohol. This route is chosen for its efficiency and the relative availability of starting materials.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow A p-Toluamide C Cyclocondensation (e.g., Reflux in Toluene) A->C B 1,3-Dichloroacetone B->C D 2-(p-Tolyl)-4-(chloromethyl)oxazole C->D Formation of Oxazole Ring E Nucleophilic Substitution (e.g., NaOH, H₂O/THF) D->E Hydrolysis F Crude this compound E->F G Column Chromatography (Silica Gel, Hexane:EtOAc gradient) F->G H Recrystallization (e.g., Ethyl Acetate/Heptane) G->H Fraction Pooling & Concentration I Purified this compound (>99.5% Purity) H->I Isolation & Drying

Caption: Proposed synthesis and purification workflow.

Experimental Protocol: Purification
  • Column Chromatography: The crude product is subjected to flash column chromatography on silica gel. A gradient elution system, typically starting with 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate, is employed. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Recrystallization: The pooled, pure fractions are concentrated under reduced pressure. The resulting solid is dissolved in a minimal amount of hot ethyl acetate, and heptane is added dropwise until turbidity is observed. The solution is allowed to cool slowly to room temperature and then placed at 2-8 °C to facilitate crystal formation. The resulting crystals are filtered, washed with cold heptane, and dried under vacuum to yield the final, highly purified material.

Causality: The use of two distinct purification techniques—chromatography based on polarity and recrystallization based on differential solubility—is a deliberate choice. This orthogonal approach effectively removes both process-related impurities and potential isomers, which is critical for achieving the high purity required for a reference standard[5].

Part 2: Identity Confirmation: An Orthogonal Approach

Confirming the unequivocal structure of the candidate material is the first and most critical step in characterization. A single technique is insufficient; therefore, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is required to provide complementary and confirmatory evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation of small molecules, providing detailed information about the carbon-hydrogen framework[6].

  • ¹H NMR: The proton NMR spectrum is expected to provide distinct signals for each unique proton environment. Key diagnostic signals include the aromatic protons of the tolyl group, the singlet for the oxazole ring proton, the methylene protons of the CH₂OH group, and the methyl protons of the tolyl group.

  • ¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon atoms and their chemical environment. The chemical shifts of the oxazole ring carbons are particularly diagnostic[7][8].

Table 1: Predicted NMR Data for this compound in CDCl₃

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)
Oxazole C2 - ~162
Oxazole C4 - ~138
Oxazole C5 ~7.8 (s, 1H) ~125
Tolyl-CH₃ ~2.4 (s, 3H) ~21.5
Tolyl-C (ipso, attached to oxazole) - ~126
Tolyl-CH (ortho to oxazole) ~7.9 (d, 2H) ~129.5
Tolyl-CH (meta to oxazole) ~7.2 (d, 2H) ~126.5
Tolyl-C (para, attached to CH₃) - ~141

| -CH₂OH | ~4.7 (s, 2H) | ~56 |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition.

  • Expected HRMS (ESI+): Calculated for C₁₁H₁₁NO₂ [M+H]⁺. The measured mass should be within 5 ppm of the theoretical mass.

  • Key Fragmentation: Expect to see fragments corresponding to the loss of the hydroxymethyl group (-CH₂OH) and cleavage of the tolyl group.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

  • Expected Key Absorptions (cm⁻¹):

    • ~3300-3400: Broad O-H stretch from the alcohol.

    • ~3050-3150: Aromatic C-H stretch.

    • ~2850-2960: Aliphatic C-H stretch (methyl and methylene).

    • ~1610, 1550, 1490: C=C and C=N stretching from aromatic and oxazole rings.

    • ~1050-1150: C-O stretching from the alcohol and oxazole ether linkage.

The concordance of data from these three orthogonal techniques provides an exceptionally high degree of confidence in the structural identity of the synthesized material.

Part 3: Purity and Potency Assessment: A Comparative Analysis

Assigning an accurate purity value is paramount for a quantitative reference standard. Relying on a single method can be misleading, as each technique has inherent limitations. We will compare two primary, orthogonal methods: High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR).

G cluster_purity Orthogonal Purity Assessment A Purified Material B HPLC-UV Analysis A->B C Quantitative NMR (qNMR) A->C D Thermogravimetric Analysis (TGA) A->D E Karl Fischer (KF) Titration A->E F Residual Solvent Analysis (GC-HS) A->F G Final Purity & Potency Assignment B->G Chromatographic Purity (%) C->G Mass Purity (%) D->G Non-Volatiles (%) E->G Water Content (%) F->G Solvent Content (%)

Caption: Multi-technique approach for purity and potency.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity determination in the pharmaceutical industry, excelling at separating and quantifying structurally related impurities[6].

Experimental Protocol: HPLC Method

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

Comparison:

Parameter HPLC-UV Alternative: Charged Aerosol Detection (CAD)
Principle UV Absorbance Nebulization and charge detection
Strengths High sensitivity for chromophoric compounds, robust, excellent for related substances. Near-universal detection for non-volatile compounds, independent of chromophore.
Weaknesses Blind to impurities without a UV chromophore. Response factor can vary significantly between compounds. Lower sensitivity than UV for strong absorbers, non-linear response can require careful calibration.

| Best Use Case | Primary method for detecting process impurities and degradants with similar structures. | Confirmatory method to detect non-chromophoric impurities (e.g., synthesis reagents). |

Quantitative NMR (qNMR)

qNMR is a primary analytical method that determines the purity of a substance by relating the integral of a specific analyte resonance to the integral of a certified reference standard mixed in the same solution. Its power lies in being a direct measure of mass purity, independent of the analyte's structure, as long as a unique, interference-free signal can be identified[6].

Experimental Protocol: qNMR

  • Accurately weigh approximately 10 mg of the this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1 > 5 x T₁) to ensure full signal relaxation.

  • Integrate a unique, well-resolved signal from the analyte (e.g., the oxazole C5-H singlet) and a signal from the internal standard.

  • Calculate the purity using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for each signal.

Data Summary & Comparison

Table 2: Comparative Purity Analysis

Technique Principle Result (Hypothetical) Interpretation & Causality
HPLC-UV (Area %) Chromatographic Separation 99.85% Represents the purity relative to other UV-active impurities. A high value suggests effective removal of related substances during purification.

| qNMR | Molar Ratio to Standard | 99.60% w/w | Provides an absolute mass purity. The slightly lower value compared to HPLC may indicate the presence of non-UV active impurities or inorganic material, which HPLC would not detect. |

Trustworthiness: The close agreement between these two orthogonal methods provides a high degree of confidence in the assigned purity value. A significant discrepancy would trigger an investigation into the presence of "invisible" impurities to one of the techniques.

Potency Assignment

The final assigned potency of a reference standard must account for non-analyte components.

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Determined by Headspace Gas Chromatography (GC-HS).

  • Non-Volatile/Inorganic Impurities: Determined by Thermogravimetric Analysis (TGA) or residue on ignition.

Potency Calculation: Potency (%) = Purity (qNMR) x (100 - % Water - % Residual Solvents - % Non-Volatiles) / 100

Part 4: Stability Assessment & Forced Degradation

A reference standard must be stable under defined storage conditions. Forced degradation (or stress testing) is a mandatory study that identifies likely degradation products, establishes degradation pathways, and critically, demonstrates the specificity of the primary purity method (HPLC) as being "stability-indicating"[9][10][11]. The goal is to achieve 5-20% degradation of the API to ensure degradation products are formed at a sufficient level for detection[12].

G cluster_fd Forced Degradation Workflow A Reference Material Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (80°C, Solid & Solution) A->E F Photolytic (ICH Q1B Light Box) A->F G HPLC-UV-MS Analysis (For all stressed samples) B->G C->G D->G E->G F->G H Evaluate Peak Purity & Mass Balance G->H Assess Degradation I Method is Stability-Indicating? H->I J Yes: Qualify Method I->J [All peaks pure, Mass balance >95%] K No: Optimize Method I->K [Co-elution or poor mass balance]

Caption: Logic flow for a forced degradation study.

Table 3: Forced Degradation Experimental Conditions & Expected Outcomes

Stress Condition Typical Conditions Potential Degradation Pathway Method Validation Check
Acid Hydrolysis 0.1 M HCl, 60 °C, 24h Potential ether cleavage or reactions involving the alcohol. All degradant peaks are baseline resolved from the main peak.
Base Hydrolysis 0.1 M NaOH, 60 °C, 8h Similar to acid, but may favor different pathways. Peak purity analysis (via DAD) of the main peak shows it is spectrally pure.
Oxidation 3% H₂O₂, RT, 24h Oxidation of the alcohol to an aldehyde or carboxylic acid; potential oxidation of the tolyl methyl group. Mass balance is conserved (Area of main peak + Area of degradants ≈ Area of initial peak).
Thermal 80 °C, 72h General decomposition. No new peaks co-elute with the main peak.

| Photolytic | ICH Q1B conditions | Photochemical reactions, potentially leading to radical species or rearrangements. | The method can quantify the loss of the main component accurately. |

Expertise: By coupling the HPLC to a mass spectrometer (LC-MS) during this study, we can gain immediate insight into the molecular weights of the degradation products, which is invaluable for elucidating their structures and understanding the molecule's intrinsic stability. This proactive approach is a hallmark of a robust characterization program[10].

Conclusion

Establishing a reference standard for this compound is a rigorous, multi-disciplinary endeavor that extends far beyond a simple purity check. It requires a strategic synthesis, orthogonal purification, and a comprehensive characterization program founded on the principles of scientific integrity and redundancy.

This guide has demonstrated that a combination of NMR, MS, and IR is essential for unequivocal identity confirmation. For purity and potency, a comparative approach using HPLC-UV as a primary separation technique and qNMR as an absolute quantitative method provides a self-validating and trustworthy result. Finally, a well-designed forced degradation study is non-negotiable, as it underpins the stability of the standard and validates the analytical method used for its ongoing quality control. By following this framework, researchers and drug development professionals can establish a reference standard that is not only fit for purpose but will withstand the highest levels of scientific and regulatory scrutiny.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
  • Analytical Techniques for Reference Standard Characterization. (2025, September 29). ResolveMass Laboratories Inc.
  • Separation of Oxazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminata.
  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
  • Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles.Canadian Journal of Chemistry, 57(23), 3168-3170.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Element.
  • Forced Degradation Testing. (n.d.). SGS USA.
  • Reference Standard Preparation & Characterization. (n.d.). Creative Biolabs.
  • Oxazole-based Tagging Reagents for Analysis of Secondary Amines and Thiols by Liquid Chromatography With Fluorescence Detection. (1993). RSC Publishing.
  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology.
  • General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.). World Health Organization (WHO).
  • Oxazole(288-42-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • optimizing reaction conditions for the synthesis of 2-(p-Tolyl)oxazole derivatives. (n.d.). Benchchem.
  • NMR Spectroscopic Data for Compounds 1−4. (n.d.). ResearchGate.
  • Four Keys to Reference Standard Management. (n.d.). MRIGlobal.
  • Oxazole | C3H3NO | CID 9255. (n.d.). PubChem, National Institutes of Health.
  • This compound - CAS:36841-47-1. (n.d.). Amainbio.
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes.Biological and Molecular Chemistry, 1(2), 118-126.
  • (2-(p-Tolyl)oxazol-4-yl)methanamine | C11H12N2O | CID 28287544. (n.d.). PubChem.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. (2024, January 28). Biological and Molecular Chemistry.
  • (2-(p-Tolyl)thiazol-4-yl)methanol. (n.d.). BLDpharm.
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (2025, August 7). ResearchGate.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide. (n.d.). Benchchem.
  • Methodology for the Synthesis of Substituted 1,3-Oxazoles. (n.d.). PubMed Central, National Institutes of Health.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (2-P-Tolyl-oxazol-4-YL)-methanol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of (2-P-Tolyl-oxazol-4-YL)-methanol. The procedures outlined herein are grounded in established safety principles and regulatory frameworks, designed to protect laboratory personnel, the wider community, and the environment. This guide moves beyond simple instruction to explain the rationale behind each step, empowering researchers to make informed decisions and foster a culture of safety and responsibility within their laboratories.

Hazard Assessment and Chemical Profile

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 36841-47-1[1]
Molecular Formula C₁₁H₁₁NO₂Inferred from name
Molecular Weight 189.21 g/mol Inferred from formula
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in organic solvents like methanol, acetone, and acetonitrile.[2][3]Inferred from structure

Inferred Hazards:

  • Toxicity: Oxazole derivatives exhibit a wide range of biological activities.[4][5][6] While not acutely toxic in the same manner as a P-listed waste, it should be handled as a potentially toxic substance. Similar aromatic compounds can cause skin and eye irritation.[7][8]

  • Environmental Hazard: Many complex organic molecules are presumed to be harmful to aquatic life with long-lasting effects. Therefore, it is crucial to prevent its release into the environment.[9]

  • Reactivity: The compound is not expected to be highly reactive under standard laboratory conditions. However, it should be kept away from strong oxidizing agents.[10]

  • Flammability: While the compound itself is not highly flammable, it is often dissolved in flammable solvents. Waste streams containing this compound may be classified as ignitable hazardous waste if the solvent concentration is high (e.g., >10% alcohol).[11]

The Regulatory Landscape: RCRA and EPA Guidelines

The primary federal regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[12][13] Laboratories are considered generators of hazardous waste and must comply with these regulations.

Key principles of RCRA for laboratories include:

  • Waste Determination: The generator is responsible for determining if their waste is hazardous.[14] This can be based on knowledge of the chemical or through testing.

  • Satellite Accumulation Areas (SAA): Laboratories can accumulate up to 55 gallons of hazardous waste (or one quart of acutely hazardous waste) in an SAA, which must be at or near the point of generation and under the control of the operator.[2][15]

  • Container Management: Waste containers must be in good condition, compatible with the waste, and kept closed except when adding or removing waste.[14][16]

  • Labeling: All hazardous waste containers must be clearly marked with the words "Hazardous Waste" and an identification of the contents.[16][17]

Waste Minimization and Pre-Disposal Planning

The most effective way to manage waste is to minimize its generation in the first place. This is the first tier in the waste management hierarchy.[2]

  • Source Reduction: Only synthesize or purchase the amount of this compound needed for your experiments.

  • Inventory Management: Use a computer-based inventory system to track chemicals, preventing the purchase of duplicates and the expiration of stock.[13]

  • Experimental Design: Consider greener chemistry alternatives where possible to reduce the use of hazardous materials.[5]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of this compound, from the point of generation to its final removal from the laboratory.

Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective disposal.

  • Identify the Waste Stream: Determine if the waste is pure this compound, a solution, or a mixture with other chemicals.

  • Classify the Waste: Based on its composition, classify the waste.

    • Solid Waste: Unused or expired pure this compound, or contaminated lab debris (e.g., weighing paper, gloves). This should be collected as solid hazardous waste.

    • Organic Solvent Waste: Solutions of this compound in non-halogenated organic solvents (e.g., methanol, acetone, acetonitrile). This should be collected in a dedicated non-halogenated organic solvent waste container.

    • Halogenated Solvent Waste: Solutions in halogenated solvents (e.g., dichloromethane, chloroform). This must be collected in a separate halogenated solvent waste container.

    • Aqueous Waste: Aqueous solutions containing this compound. Due to its likely environmental toxicity, this should not be disposed of down the drain.[11] Collect it as aqueous hazardous waste.

  • Do Not Mix Incompatible Wastes: Never mix different waste streams. For example, do not add organic solvent waste to an aqueous waste container.

Diagram 1: Waste Characterization and Segregation Workflow

A Waste Containing This compound Generated B Is the waste primarily solid (powder, contaminated debris)? A->B C Is the primary solvent a halogenated hydrocarbon? B->C No F Collect in 'Solid Hazardous Waste' container. B->F Yes D Is the primary solvent a non-halogenated organic? C->D No G Collect in 'Halogenated Organic Waste' container. C->G Yes E Is the waste primarily aqueous? D->E No H Collect in 'Non-Halogenated Organic Waste' container. D->H Yes I Collect in 'Aqueous Hazardous Waste' container. E->I Yes J Consult EHS for unclassified waste. E->J No

Caption: A decision tree for the proper segregation of waste.

Containerization and Storage
  • Select a Compatible Container: Use a container that is chemically resistant to the waste. For organic solvents, a high-density polyethylene (HDPE) carboy is standard. For solids, a wide-mouth HDPE or glass jar is suitable. Ensure the container is in good condition with no leaks or cracks.[12]

  • Store in a Satellite Accumulation Area (SAA): The container must be stored in a designated SAA within your laboratory. This area should be clearly marked. The waste container should be placed in secondary containment (e.g., a plastic tub) to contain any potential leaks.[2]

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[16] This is to prevent the release of vapors and to avoid spills.

Labeling

Accurate labeling is a critical safety requirement. Your institution's Environmental Health and Safety (EHS) department will provide specific labels.

  • Attach a Hazardous Waste Label: As soon as you begin collecting waste in a container, affix a hazardous waste label.

  • Fill Out the Label Completely:

    • Write the words "Hazardous Waste" .[17]

    • List all chemical constituents by their full name, including solvents and water. Do not use abbreviations or chemical formulas.

    • Provide an accurate percentage for each component. The total must add up to 100%.

    • Indicate the relevant hazards by checking the appropriate boxes (e.g., toxic, flammable).

    • Write the date you first added waste to the container.

Arranging for Disposal
  • Monitor Fill Level: Do not overfill waste containers. Stop filling at about 80% capacity to allow for expansion and to prevent splashing.

  • Request a Pickup: Once the container is full, or if it has been in the SAA for the maximum allowed time (typically 6-12 months, check your institutional policy), submit a request for waste pickup to your EHS department.[15][18]

  • Documentation: Your EHS office or a contracted waste hauler will manage the shipping manifests and final disposal documentation.[19][20]

Diagram 2: Overall Laboratory Waste Disposal Process

cluster_0 In the Laboratory cluster_1 Institutional Waste Management cluster_2 Final Disposition A 1. Waste Generation & Characterization B 2. Segregation into Appropriate Streams A->B C 3. Collection in Labeled, Closed Container in SAA B->C D 4. Full Container: Request EHS Pickup C->D E 5. EHS Collects Waste from Laboratory D->E F 6. Transport to Central Accumulation Area (CAA) E->F G 7. Waste Manifested by Licensed Transporter F->G H 8. Transport to Treatment, Storage, and Disposal Facility (TSDF) G->H I 9. Final Treatment/ Disposal (e.g., Incineration) H->I

Caption: The lifecycle of hazardous laboratory waste.

Emergency Procedures: Spill Response

In the event of a spill of this compound or its solutions, immediate and safe response is paramount.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Assess the Situation: If the spill is large, involves highly volatile solvents, or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line.

  • Control the Spill (if safe to do so):

    • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are a common choice, but check compatibility).

    • Ventilation: Ensure the area is well-ventilated. If working with a volatile solvent, perform cleanup in a chemical fume hood if possible.

    • Containment: Use a universal absorbent material (spill pads, vermiculite, or sand) to absorb the spill. Start from the outside and work your way in.

  • Cleanup and Disposal:

    • Carefully collect the absorbent material using non-sparking tools (if a flammable solvent is involved).

    • Place all contaminated materials into a designated hazardous waste container.

    • Decontaminate the spill surface with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the potential hazards, adhering to regulatory requirements, and following a systematic disposal protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety guidelines, as they may have requirements that supplement federal and state regulations.

References

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Voelz, K. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Tighe, S. (2022). Hazardous Waste Management in the Laboratory. Lab Manager.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28287544, (2-(p-Tolyl)oxazol-4-yl)methanamine.
  • ChemSrc. (n.d.). (2-O-TOLYL-OXAZOL-4-YL)-METHANOL.
  • ResearchGate. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
  • NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
  • Methanol Safety Data Sheet. (n.d.).
  • ChemSynthesis. (n.d.). oxazol-2-yl-oxazol-5-yl-methanol.
  • SciSpace. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Google Patents. (n.d.). US4208329A - Oxazole removed from acrylonitrile as oxazole sulfate.
  • Research Article. (2024). Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati.
  • Wikipedia. (n.d.). Oxazole.
  • National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-P-Tolyl-oxazol-4-YL)-methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive guidance on the selection and use of Personal Protective Equipment (PPE) for handling (2-P-Tolyl-oxazol-4-YL)-methanol. As a specialized heterocyclic compound, understanding its structural components is key to a robust safety protocol. This guide is designed for researchers, scientists, and drug development professionals, emphasizing a risk-based approach to ensure maximal protection in the laboratory environment.

Hazard Analysis: A First-Principles Approach

Due to the limited availability of specific toxicological data for this compound, a prudent safety assessment must be derived from its constituent functional groups: the oxazole ring, the p-tolyl group, and the methanol moiety.

  • Oxazole Ring: Oxazole derivatives are heterocyclic compounds that can cause skin, eye, and respiratory irritation.[1][2][3] Safe handling requires preventing direct contact and inhalation.

  • p-Tolyl Group: This aromatic hydrocarbon component suggests that the compound may be a skin irritant and could potentially be absorbed through the skin.[4]

  • Methanol Group: The presence of a primary alcohol, specifically a methanol functional group, introduces risks of toxicity if swallowed, inhaled, or absorbed through the skin.[5][6][7] Methanol is also a flammable substance.[7][8]

Based on this structural analysis, this compound should be handled as a substance that is potentially harmful if ingested or inhaled, and can cause serious skin and eye irritation.[3][4]

Core Personal Protective Equipment (PPE) Requirements

A baseline of PPE is mandatory for all work involving this compound. The level of protection can be escalated based on the specific procedure and associated risks, such as the potential for splashing or aerosol generation.[9]

Eye and Face Protection
  • Standard Operations: ANSI Z87-certified safety glasses with side shields are the minimum requirement for handling small quantities in a controlled setting.[10]

  • Splash or Aerosol Risk: When transferring solutions, heating, or vortexing, chemical splash goggles that provide a complete seal around the eyes are required.[11][12] In these situations, a face shield must be worn in conjunction with goggles to protect the entire face.[9][11][12]

Hand Protection

The selection of appropriate gloves is critical. Given the compound's aromatic and alcohol functionalities, a single glove material may not offer universal protection. Therefore, double-gloving is strongly recommended.[11]

Glove MaterialProtection Against AlcoholsProtection Against AromaticsRecommended Use
Nitrile GoodFair to PoorExcellent for general use and splash protection. Should be used as the inner or outer glove.[10][13]
Neoprene GoodGoodA robust choice for the outer glove, offering good chemical and physical resistance.[12][13]
Butyl Rubber ExcellentPoorIdeal as an outer glove when handling the compound in methanol or other alcohol-based solutions.[12][13]

Glove Protocol:

  • Always inspect gloves for tears or punctures before use.[14]

  • When double-gloving, the outer glove should be removed and disposed of immediately after the handling procedure is complete.[11]

  • Dispose of contaminated gloves in a designated hazardous waste container in accordance with laboratory and local regulations.[2]

  • Wash hands thoroughly with soap and water after removing gloves.[2][14]

Body Protection
  • Laboratory Coat: A standard, long-sleeved lab coat is required for all procedures.[10]

  • Chemical Apron: For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[9]

  • Impervious Gown: When handling larger quantities or during tasks with significant exposure risk, a disposable, back-closing impervious gown is recommended.[11][15]

Respiratory Protection

All handling of this compound, especially when in solid powder form or in a volatile solvent, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[14]

  • Emergency Situations (Spills): In the event of a large spill or release outside of a fume hood, a full-face respirator with organic vapor/acid gas cartridges and a P100 particulate filter is necessary.[2][9]

PPE Selection Workflow by Task

The following workflow provides a logical pathway for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe Required PPE Ensemble start Start: Assess Experimental Procedure q_quantity Handling Small Quantities (<1g) in Fume Hood? start->q_quantity q_splash Risk of Splash or Aerosol Generation? q_quantity->q_splash No level_d Level D (Standard) - Safety Glasses with Side Shields - Lab Coat - Double Nitrile Gloves - Closed-toe Shoes q_quantity->level_d Yes q_emergency Emergency Situation? (e.g., Large Spill) q_splash->q_emergency No level_c Level C (Splash/Aerosol) - Chemical Splash Goggles & Face Shield - Chemical-Resistant Apron over Lab Coat - Double Gloves (e.g., Nitrile/Neoprene) - Closed-toe Shoes q_splash->level_c Yes q_emergency->level_d No level_b Level B (Emergency) - Full-Face Respirator (OV/AG/P100) - Chemical-Resistant Suit - Heavy-Duty Chemical-Resistant Gloves - Chemical-Resistant Boots q_emergency->level_b Yes

Caption: PPE Selection Workflow based on task-specific risks.

Procedural Discipline: Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning_Doffing_Sequence cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Lab Coat / Gown don2 2. Inner Gloves don1->don2 don3 3. Eye/Face Protection (Goggles/Face Shield) don2->don3 don4 4. Outer Gloves (cuff over lab coat sleeve) don3->don4 doff1 1. Outer Gloves (peel away from body) doff2 2. Lab Coat / Gown (turn inside out) doff1->doff2 doff3 3. Eye/Face Protection (handle by straps) doff2->doff3 doff4 4. Inner Gloves (peel away) doff3->doff4

Caption: Correct sequence for donning and doffing PPE.

Decontamination and Disposal Plan

Proper disposal of contaminated materials is essential to protect personnel and the environment.

  • Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, bench paper, and empty containers, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of this chemical down the drain.[14]

  • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place the absorbent material into the solid hazardous waste container.[4] For large spills, follow your institution's emergency procedures.

Always adhere to your institution's specific waste disposal guidelines and local, state, and federal regulations.

References

  • Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole. Benchchem.
  • SAFETY DATA SHEET - Diphenyl(p-tolyl)methanol. CymitQuimica.
  • Safety D
  • Personal protective equipment for handling 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. Benchchem.
  • Methanol Safety D
  • 5-Phenyl-1,3-oxazole-4-carboxylic acid Safety D
  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Tennessee.
  • Glove Selection (Chemical Protection). Miami University.
  • MSDS of [2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol. Capot Chemical.
  • Methanol - Safety D
  • Personal protective solutions for Alcohol & Beverage industry applic
  • (2-(p-Tolyl)oxazol-4-yl)methanamine.
  • Proper Protective Equipment. Chemistry LibreTexts.
  • SAFETY DATA SHEET - Methanol.
  • Understanding Solvents and PPE for Chemical Safety. MCR Safety.
  • Safety Data Sheet - Methanol. Solvents & Petroleum Service, Inc.
  • PERSONAL PROTECTIVE EQUIPMENT.
  • (Oxan-4-yl)methanol.
  • Material Safety Data Sheet - Oxazol-4-YL-methanol. Capot Chemical.
  • (2-O-TOLYL-OXAZOL-4-YL)-METHANOL. Chemsrc.
  • This compound. A-Mei Biopharmaceutical.
  • Safety Data Sheet: Methanol. Chemos GmbH & Co.KG.
  • Methanol - SAFETY D
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • (2-(p-Tolyl)thiazol-4-yl)methanol. BLDpharm.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.